molecular formula C9H9IO2 B181622 3-(3-iodophenyl)propanoic Acid CAS No. 68034-75-3

3-(3-iodophenyl)propanoic Acid

Cat. No.: B181622
CAS No.: 68034-75-3
M. Wt: 276.07 g/mol
InChI Key: GGLXNAUNBQJVTF-UHFFFAOYSA-N
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Description

3-(3-Iodophenyl)propanoic Acid is a valuable chemical intermediate recognized for its utility in advanced organic synthesis and pharmaceutical research . Its structure, featuring a propanoic acid chain and an iodine substituent on the phenyl ring, makes it a versatile precursor for constructing complex molecules. Researchers utilize this compound as a critical building block in the synthesis of novel chemical entities and pharmaceutical intermediates aimed at addressing a range of medical conditions . In scientific applications, it has been identified as a starting material in the structure-guided identification of inhibitors for targets such as DNA methyltransferase 3B (DNMT3B), which is relevant in oncology research . Furthermore, its derivatives have been employed in the development of tools for studying biological systems, such as probes for protein kinase C . The iodine atom offers a versatile handle for further functionalization via cross-coupling reactions, enabling its integration into larger molecular architectures. This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9IO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLXNAUNBQJVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397635
Record name 3-(3-iodophenyl)propanoic Acid
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Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68034-75-3
Record name 3-(3-iodophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Iodophenyl)propionic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-Iodophenyl)propanoic Acid: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3-(3-iodophenyl)propanoic acid (CAS No. 68034-75-3), a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. Designed for researchers, synthetic chemists, and drug discovery professionals, this document delves into the compound's synthesis, physicochemical properties, strategic applications, and safe handling procedures, grounding all information in established chemical principles.

Core Compound Identification and Properties

This compound is a halogenated aromatic carboxylic acid. The presence of an iodine atom on the phenyl ring at the meta-position relative to the propanoic acid side chain makes it an exceptionally useful building block. The carbon-iodine bond serves as a highly effective synthetic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the construction of complex molecular architectures in drug discovery.

Physicochemical Characteristics

A summary of the key physicochemical properties is provided below. This data is essential for planning reactions, purification, and formulation.

PropertyValueSource(s)
CAS Number 68034-75-3[1]
Molecular Formula C₉H₉IO₂[1]
Molecular Weight 276.08 g/mol [1]
Melting Point 64-66 °C[1]
Boiling Point 356.9 °C at 760 mmHg[2]
Density 1.775 g/cm³
Flash Point 169.6 °C[3]
Solubility Data not readily available. Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF, with limited solubility in water and nonpolar solvents.
Appearance Typically a white to off-white solid.
Spectroscopic Data (Predicted)

While experimental spectra are not consistently published, modern spectroscopic prediction algorithms provide highly accurate data for structural confirmation. The following are predicted ¹H and ¹³C NMR spectra, which are critical for reaction monitoring and quality control.

¹H NMR (400 MHz, CDCl₃) Predicted Spectrum:

  • δ ~11-12 ppm (s, 1H): The carboxylic acid proton (-COOH) is expected to be a broad singlet, highly deshielded. Its chemical shift can be highly variable and dependent on concentration and solvent.

  • δ ~7.65 ppm (s, 1H): Aromatic proton ortho to the iodine atom.

  • δ ~7.58 ppm (d, 1H): Aromatic proton para to the iodine atom.

  • δ ~7.25 ppm (d, 1H): Aromatic proton ortho to the propanoic acid chain.

  • δ ~7.05 ppm (t, 1H): Aromatic proton meta to both substituents.

  • δ ~2.95 ppm (t, 2H): Methylene protons alpha to the phenyl ring (-CH₂-Ar).

  • δ ~2.70 ppm (t, 2H): Methylene protons alpha to the carboxyl group (-CH₂-COOH).

¹³C NMR (100 MHz, CDCl₃) Predicted Spectrum:

  • δ ~179 ppm: Carboxylic acid carbonyl carbon (-C OOH).

  • δ ~143 ppm: Aromatic carbon attached to the propanoic acid chain.

  • δ ~138 ppm: Aromatic carbon para to the iodine atom.

  • δ ~136 ppm: Aromatic carbon ortho to the iodine atom.

  • δ ~130 ppm: Aromatic carbon meta to both substituents.

  • δ ~129 ppm: Aromatic carbon ortho to the propanoic acid chain.

  • δ ~94 ppm: Aromatic carbon directly attached to the iodine atom (ipso-carbon).

  • δ ~35 ppm: Methylene carbon alpha to the carboxyl group (-C H₂-COOH).

  • δ ~30 ppm: Methylene carbon alpha to the phenyl ring (-C H₂-Ar).

Synthesis Protocol: A Malonic Ester Approach

The synthesis of this compound can be reliably achieved via a classical malonic ester synthesis. This robust two-step, one-pot procedure involves the alkylation of a malonic ester followed by saponification and decarboxylation. This method is advantageous due to the commercial availability of starting materials and straightforward purification.[4]

Rationale for the Synthetic Strategy

The malonic ester synthesis is a cornerstone of C-C bond formation. Its selection is based on several key principles:

  • Acidity of Malonates: The α-protons of diethyl malonate are acidic (pKa ≈ 13) and easily removed by a moderately strong base like sodium ethoxide. This forms a stable enolate nucleophile.

  • Substrate Reactivity: 3-Iodobenzyl bromide is an effective electrophile for Sₙ2 reactions. The benzylic position is activated, and bromide is an excellent leaving group.

  • Hydrolysis and Decarboxylation: The resulting substituted malonic ester can be easily hydrolyzed to a dicarboxylic acid under basic conditions. Upon acidification and heating, this intermediate readily undergoes decarboxylation to yield the desired propanoic acid derivative.

Detailed Step-by-Step Methodology

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Workup & Purification A Diethyl Malonate + NaOEt in Ethanol B Formation of Malonate Enolate A->B Deprotonation C Add 3-Iodobenzyl Bromide B->C D Sₙ2 Reaction (Alkylation) C->D E Add aq. NaOH, Heat (Reflux) D->E One-Pot F Saponification to Di-salt E->F Hydrolysis G Acidify with HCl, Heat F->G H Decarboxylation G->H I Cool and Extract with Ethyl Acetate H->I J Wash with Brine, Dry (Na₂SO₄) I->J K Concentrate in vacuo J->K L Recrystallize from Heptane/Toluene K->L M This compound L->M Yields Pure Product

Figure 1. Workflow for the malonic ester synthesis of this compound.

Materials:

  • Diethyl malonate

  • Sodium metal or Sodium Ethoxide (NaOEt)

  • Absolute Ethanol (EtOH)

  • 3-Iodobenzyl bromide

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate, Diethyl Ether, Saturated NaCl solution (brine), Anhydrous Sodium Sulfate (Na₂SO₄)

  • Heptane/Toluene mixture for recrystallization

Procedure:

  • Enolate Formation: To a flame-dried, three-neck flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), add absolute ethanol. Carefully add sodium metal in small portions to generate sodium ethoxide in situ. Alternatively, commercial sodium ethoxide can be added directly. Allow the mixture to stir until all sodium has reacted and the solution is homogeneous.

  • Nucleophile Generation: Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise. Stir for 30 minutes at room temperature to ensure complete formation of the sodiomalonic ester enolate.

  • Alkylation: Dissolve 3-iodobenzyl bromide in a minimal amount of absolute ethanol and add it dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Saponification: After cooling the reaction mixture, add a solution of sodium hydroxide in water. Re-heat the mixture to reflux and maintain for another 2-3 hours to ensure complete hydrolysis of the diethyl ester to the corresponding disodium carboxylate.

  • Decarboxylation & Isolation: Cool the mixture to room temperature. Slowly and carefully acidify the basic solution by adding concentrated HCl dropwise in an ice bath until the pH is ~1-2. Vigorous gas evolution (CO₂) will occur. Heat the acidified mixture gently (e.g., 80-100 °C) for 1-2 hours to drive the decarboxylation to completion.

  • Workup and Purification: Cool the reaction mixture. Extract the aqueous layer multiple times with ethyl acetate or diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as a heptane/toluene mixture, to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile building block, or scaffold, for the synthesis of high-value pharmaceutical compounds. The aryl iodide moiety is a premier functional group for transition-metal-catalyzed cross-coupling reactions.

A Linchpin for Fragment-Based Drug Design (FBDD)

In FBDD, small molecular fragments that bind weakly to a biological target are identified and then optimized into more potent leads.[5] this compound embodies key properties of an ideal fragment:

  • Low Molecular Weight: At 276.08 g/mol , it adheres to the "Rule of Three" often used for fragment screening.

  • Vector for Growth: The iodine atom provides a well-defined, synthetically tractable vector. Chemists can use this position to "grow" the fragment by adding other chemical groups to explore the target's binding pocket and enhance potency.[6]

  • Solubilizing Group: The carboxylic acid provides a polar handle that can aid aqueous solubility and provide a key hydrogen bond donor/acceptor interaction with the target protein.

Gateway to Complex Scaffolds via Cross-Coupling

The carbon-iodine bond is significantly more reactive than corresponding C-Br or C-Cl bonds in cross-coupling chemistry, allowing for milder reaction conditions and broader substrate scope. This enables the construction of diverse molecular libraries.

G cluster_0 cluster_1 start 3-(3-Iodophenyl)- propanoic Acid A Suzuki (Boronic Acids/Esters) start->A B Sonogashira (Terminal Alkynes) start->B C Heck (Alkenes) start->C D Buchwald-Hartwig (Amines, Alcohols) start->D E Stille (Organostannanes) start->E A_out Bi-aryl Propanoic Acids A->A_out B_out Alkynyl Propanoic Acids B->B_out C_out Styrenyl Propanoic Acids C->C_out D_out Arylamine/Ether Propanoic Acids D->D_out E_out Aryl-Aryl Propanoic Acids E->E_out F Bioactive Molecules A_out->F Potential Leads for PARP Inhibitors, Kinase Inhibitors, etc. B_out->F C_out->F D_out->F E_out->F

Figure 2. Utility of this compound in cross-coupling reactions for drug discovery.
  • Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids/esters introduces new aromatic systems, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.

  • Sonogashira Coupling: Coupling with terminal alkynes provides access to rigid alkynyl-aryl scaffolds, which can act as linkers or pharmacophoric elements. This is particularly relevant for inhibitors that span large binding sites.

  • Buchwald-Hartwig Amination: This reaction allows for the direct formation of C-N bonds, creating arylamine structures that are privileged in many classes of drugs, including PARP inhibitors.[7][8]

  • Heck Coupling: The formation of C-C bonds with alkenes can introduce styrenyl motifs, providing a route to conformationally restricted analogs.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazard Classification: Irritant. May cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block for modern, efficiency-driven drug discovery. Its combination of a fragment-like core, a versatile carboxylic acid handle, and a highly reactive aryl iodide for cross-coupling makes it an invaluable tool for medicinal chemists. Understanding its synthesis, properties, and potential applications allows researchers to leverage this molecule to its fullest extent in the rapid construction and exploration of novel chemical matter aimed at challenging biological targets.

References

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]
  • Feng, M., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. [Link]
  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Google Patents. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
  • Xu, W., & Kang, C. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]
  • Journal of Organic and Pharmaceutical Chemistry. Fragment-based drug design (FBDD). (2017). [Link]
  • Thomas, H. D., et al. (2016). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. [Link]
  • ACD/Labs.
  • Wulsdorf, T., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules. [Link]
  • Vrije Universiteit Amsterdam Research Portal. Escape from planarity in fragment-based drug discovery. (2020). [Link]
  • National Center for Biotechnology Information. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). [Link]
  • RSC Blogs. Developing a fragment-based design-friendly methodology. (2016). [Link]

Sources

physicochemical properties of 3-(3-iodophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Iodophenyl)propanoic Acid

Introduction

This compound is an aromatic carboxylic acid that serves as a valuable building block in organic synthesis and a potential scaffold in medicinal chemistry. The presence of an iodine atom on the phenyl ring, combined with the propanoic acid side chain, imparts a unique set of physicochemical characteristics that are critical for its application in drug discovery, materials science, and chemical research. Understanding these properties is paramount for predicting the molecule's behavior, designing experimental protocols, and developing new applications.

This guide provides a comprehensive analysis of the core . It is designed for researchers, scientists, and drug development professionals, offering not just data, but also insights into the experimental determination of these properties and the underlying chemical principles.

Molecular and Chemical Identity

A precise understanding of a compound begins with its fundamental identifiers.

IdentifierValueSource
CAS Number 68034-75-3[1][2][3]
Molecular Formula C₉H₉IO₂[1]
Molecular Weight 276.07 g/mol [1]
IUPAC Name This compound
Synonyms 3-(3-Iodophenyl)propionic acid[2][4]
SMILES C1=CC(=CC(=C1)I)CCC(=O)O
InChI Key InChI=1S/C9H9IO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12)

Core Physicochemical Properties: A Quantitative Overview

The functional behavior of this compound in various systems is dictated by its physical and chemical properties. The following table summarizes the key experimental and predicted values available.

PropertyValueSignificance & Scientific Insights
Melting Point 64-66 °C[2] This relatively sharp and low melting point suggests a crystalline solid with moderate lattice energy. It is a crucial parameter for quality control, indicating the purity of a sample.
Boiling Point 356.9 °C at 760 mmHg[1][4] The high boiling point reflects the molecule's significant molecular weight and intermolecular forces (hydrogen bonding from the carboxylic acid and van der Waals forces). This value is critical for purification via distillation, though decomposition may occur at such high temperatures.
Flash Point 169.6 °C[1][4] This is the lowest temperature at which the compound's vapors will ignite with a spark. It is a vital safety parameter for handling and storage, indicating a low risk of flammability under standard laboratory conditions.
Density 1.775 g/cm³[1] The high density is primarily due to the presence of the heavy iodine atom in the molecular structure.
Chemical Stability Stable under recommended storage conditions.[1] This indicates the compound can be stored at ambient temperature, away from strong oxidizing agents, without significant degradation.
pKa (Predicted) ~4.5The carboxylic acid moiety is the primary acidic center. The electron-withdrawing effect of the iodine atom on the phenyl ring slightly increases the acidity compared to unsubstituted phenylpropanoic acid, resulting in a lower pKa. This value is critical for predicting its charge state in physiological environments (pH ~7.4), where it will exist predominantly as the carboxylate anion.
logP (Predicted) ~2.9The octanol/water partition coefficient (logP) is a measure of lipophilicity. The iodophenyl group contributes significantly to the molecule's lipophilic character, while the carboxylic acid is hydrophilic. This moderate lipophilicity is a key determinant for membrane permeability and is often a starting point for ADME (Absorption, Distribution, Metabolism, Excretion) profiling in drug development.

Spectroscopic Profile: The Molecular Fingerprint

While specific spectra are lot-dependent, a foundational understanding of the expected spectroscopic features is essential for structural verification.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (complex multiplets in the δ 7.0-7.8 ppm range), the two methylene groups (-CH₂-) of the propanoic chain (appearing as two triplets around δ 2.6-3.0 ppm), and a highly deshielded, broad singlet for the carboxylic acid proton (δ > 10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy : The carbon spectrum will feature a carbonyl carbon signal around δ 175-180 ppm. The aromatic carbons will appear in the δ 120-145 ppm region, with the carbon directly bonded to iodine showing a characteristic signal at a higher field (around δ 95 ppm) due to the heavy atom effect. The two aliphatic carbons will resonate in the δ 30-40 ppm range.

  • Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum should display a prominent molecular ion peak (M⁺) at an m/z of 276. Key fragmentation patterns would likely include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the propanoic side chain.

  • Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key expected absorptions include a very broad O-H stretch for the carboxylic acid dimer from approximately 2500-3300 cm⁻¹, a strong, sharp C=O (carbonyl) stretch around 1700 cm⁻¹, and C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

Experimental Protocols for Property Determination

To ensure scientific integrity, physicochemical properties must be determined using validated, reproducible methods. The following protocols are standard in the field.

Protocol 1: Melting Point Determination via Capillary Method

This method provides a precise melting range, which is a primary indicator of purity.

Methodology:

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (64 °C). Then, decrease the heating rate to 1-2 °C per minute.

  • Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. Trustworthiness: A narrow melting range (e.g., < 2 °C) is indicative of high purity. The use of a calibrated thermometer is crucial for accuracy.

Protocol 2: Octanol-Water Partition Coefficient (logP) via Shake-Flask Method (OECD 107)

This protocol is the gold standard for determining lipophilicity, a critical parameter in drug development.

Methodology:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate for at least 24 hours.

  • Solution Preparation: Prepare a stock solution of this compound in n-octanol. The concentration should be low enough to avoid dimerization but high enough for accurate measurement.

  • Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the saturated water phase.

  • Equilibration: Shake the funnel vigorously for 5-10 minutes to allow the compound to partition between the two phases. Let the funnel stand to allow for complete phase separation.

  • Analysis: Carefully separate the two layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. Causality: The choice of UV-Vis or HPLC depends on the compound's chromophore and the required sensitivity. This method directly measures the equilibrium distribution of the compound between a lipid-like (octanol) and an aqueous phase, providing a direct measure of its lipophilicity.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Structural & Purity Verification cluster_properties Physicochemical Property Determination cluster_application Application & Further Studies Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Purity_Check Purity Assessment (e.g., HPLC, Melting Point) Purification->Purity_Check ChemSynth Chemical Synthesis (Building Block) Purification->ChemSynth MeltingPoint Melting Point (Protocol 1) Purity_Check->MeltingPoint LogP logP Determination (Protocol 2) Purity_Check->LogP pKa pKa Titration Purity_Check->pKa Solubility Solubility Studies Purity_Check->Solubility DrugDev Drug Development (ADME Profiling) LogP->DrugDev pKa->DrugDev Solubility->DrugDev

Caption: Workflow for the characterization and application of this compound.

Structure-Property Relationships

The physicochemical properties of this molecule are a direct consequence of its distinct structural features.

Caption: Correlation between structural motifs and key physicochemical properties.

Conclusion

This compound is a crystalline solid characterized by a melting point of 64-66 °C, a high boiling point, and moderate lipophilicity. Its acidic nature, governed by the carboxylic acid group, means it will be ionized at physiological pH. These properties, stemming directly from its unique combination of an iodinated aromatic ring and a flexible acid side-chain, make it a compound of significant interest. The data and protocols presented in this guide provide the necessary foundation for its effective use in research and development, enabling scientists to reliably predict its behavior and integrate it into complex synthetic and biological systems.

References

  • 3-(3-IODOPHENYL)PROPIONIC ACID (CAS No. 68034-75-3) SDS - Guidechem. URL: https://www.guidechem.com/products/68034-75-3.html
  • 3-(3-Iodophenyl)propionic acid - Matrix Scientific. URL: https://www.matrixscientific.com/3-3-iodophenyl-propionic-acid-034753.html
  • 3-(3-IODOPHENYL)PROPIONIC ACID - Safety Data Sheet - ChemicalBook. URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas=68034-75-3
  • This compound | 68034-75-3 | TCA03475 - Biosynth. URL: https://www.biosynth.com/p/TCA03475/3-3-iodophenyl-propanoic-acid
  • This compound - Suzhou Aobi Pharmaceutical Co., Ltd. URL: http://www.aobipharm.com/en/product-details-12110.html
  • This compound CAS NO.68034-75-3 - Bide Pharmatech Ltd. URL: https://www.bidepharm.com/products/68034-75-3.html

Sources

Technical Guide to the Physicochemical Characterization of 3-(3-Iodophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Abstract

3-(3-Iodophenyl)propanoic acid is a halogenated aromatic carboxylic acid that serves as a valuable building block and intermediate in medicinal chemistry and synthetic organic chemistry.[1][2] Its utility in the synthesis of more complex molecules, including potential diagnostic agents and pharmacologically active compounds, necessitates a comprehensive understanding of its core physicochemical properties and a robust methodology for its unambiguous identification. This guide provides an in-depth technical overview of this compound, focusing on the definitive determination of its molecular weight and structure. We will detail the causal logic behind selecting High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation and Nuclear Magnetic Resonance (NMR) for structural elucidation. This document presents field-proven protocols and data interpretation insights to ensure researchers can handle, analyze, and utilize this compound with the highest degree of scientific integrity and confidence.

Introduction and Strategic Importance

In the landscape of drug discovery and materials science, the precise characterization of starting materials and intermediates is a foundational pillar of successful research and development. This compound (CAS No. 68034-75-3) emerges as a significant intermediate, primarily due to the synthetic versatility conferred by its two key functional groups: the carboxylic acid and the aryl iodide. The carboxylic acid moiety provides a handle for amide bond formation or other derivatizations, while the iodo-substituent is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.

While this specific molecule is not extensively studied for its direct biological activity, related phenylpropanoic acid derivatives have demonstrated a wide range of pharmacological effects, including anticancer, antioxidant, and antihypertensive properties.[3][4][5] This underscores the potential of this compound as a scaffold in the development of novel therapeutics. Therefore, a definitive and validated analytical workflow is not merely academic; it is a critical prerequisite for its application in any regulated or high-stakes research environment.

This guide moves beyond a simple data sheet to provide a holistic analytical strategy, empowering the researcher to independently verify the identity, purity, and key properties of this compound.

Core Physicochemical Properties

A precise understanding of a molecule begins with its fundamental properties. The data for this compound are summarized below. These values serve as the benchmark against which all experimental analysis is compared.

PropertyValueSource(s)
Molecular Weight 276.07 g/mol (Average)[6][7]
275.96473 Da (Monoisotopic)[7]
Molecular Formula C₉H₉IO₂[1][6][8]
CAS Number 68034-75-3[1][6][9]
Synonyms 3-(3-Iodophenyl)propionic acid[6][8][10]
Melting Point 64-66 °C[8]
SMILES String C1=CC(=CC(=C1)I)CCC(=O)O
Molecular Structure Visualization

Caption: Molecular structure of this compound.

Definitive Analysis: A Two-Pillar Approach

To move from a putative identity to a confirmed structure, a multi-technique approach is essential. For a small molecule like this, the combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides an irrefutable confirmation of both molecular formula and atomic connectivity.

Pillar 1: High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Expertise & Causality: Standard mass spectrometry provides a nominal mass, which is the integer mass of the most abundant isotope of each element. For C₉H₉IO₂, this would be 276. However, multiple chemical formulas could yield the same nominal mass. HRMS instruments (e.g., Q-TOF, Orbitrap) measure mass with exceptionally high accuracy (typically < 5 ppm error), providing an exact mass out to several decimal places.[11][12] This precision is so high that it allows for the unambiguous determination of the elemental composition, as very few combinations of atoms can produce a specific exact mass.[13] This is the most authoritative method for confirming a molecular formula.

Trustworthiness - A Self-Validating Protocol: The following protocol includes internal calibration and isotopic pattern matching, which are critical self-validation steps. The internal calibrant ensures mass accuracy throughout the run, while the natural abundance of isotopes (e.g., ¹³C) creates a predictable pattern of smaller peaks next to the main monoisotopic peak. Matching the observed pattern to the theoretical pattern for C₉H₉IO₂ provides a secondary layer of confirmation.

Experimental Protocol: LC-HRMS for Exact Mass Determination

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1-5 µg/mL in a 50:50 mixture of mobile phase A and B.

  • Liquid Chromatography (LC) Parameters:

    • System: UHPLC system.

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Rationale: The LC step separates the analyte from potential impurities and introduces it to the mass spectrometer in a clean, ionized form. Formic acid aids in protonation for positive ion mode analysis.

  • High-Resolution Mass Spectrometry (HRMS) Parameters:

    • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes.

      • Rationale: Carboxylic acids can be observed as the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode. Acquiring data in both modes increases confidence.

    • Mass Range: 100 - 500 m/z.

    • Acquisition Mode: Full Scan at high resolution (>30,000 FWHM).

    • Calibration: Utilize a continuous infusion of an internal reference standard (lock mass) to ensure sub-ppm mass accuracy during the acquisition.

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical exact mass of the target ions:

      • [C₉H₉IO₂ + H]⁺ = 276.97251 Da

      • [C₉H₉IO₂ - H]⁻ = 274.95696 Da

    • Compare the measured exact mass from the resulting spectrum to the theoretical mass. The mass error should be < 5 ppm.

    • Validate the isotopic distribution pattern against the theoretical pattern for C₉H₉IO₂.

Pillar 2: NMR Spectroscopy for Structural Isomer Confirmation

Expertise & Causality: While HRMS confirms the formula C₉H₉IO₂, it cannot distinguish between isomers (e.g., 3-(2-iodophenyl)propanoic acid, this compound, or 3-(4-iodophenyl)propanoic acid). Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for determining the precise connectivity of atoms.[14] ¹H NMR reveals the chemical environment and neighboring protons for all hydrogen atoms, while ¹³C NMR does the same for the carbon skeleton. The splitting patterns (multiplicity) and chemical shifts of the aromatic protons are uniquely diagnostic for the 1,3- (meta) substitution pattern.

Expected ¹H NMR Spectral Features (in CDCl₃, ~400 MHz):

  • Aromatic Region (δ ~7.0-7.7 ppm): Four protons on the benzene ring. Due to the 1,3-substitution, a complex multiplet or a set of distinct signals (singlet-like, doublet, triplet, etc.) is expected, which is characteristic of this substitution pattern.[15][16]

  • Aliphatic Region (δ ~2.6-3.0 ppm): Two signals, each integrating to 2 protons.

    • A triplet corresponding to the -CH₂- group adjacent to the aromatic ring (benzylic protons).

    • A triplet corresponding to the -CH₂- group adjacent to the carboxylic acid.

    • Rationale: Each -CH₂- group is split into a triplet by its neighboring -CH₂- group according to the n+1 rule.

  • Carboxylic Acid (δ ~10-12 ppm): A broad singlet integrating to 1 proton. This signal is often broad due to hydrogen bonding and exchange.

Overall Analytical Workflow

The logical flow from receiving a sample to its final validation is critical. This process ensures that both the elemental composition and the specific isomeric structure are confirmed before use in further research.

Caption: Validated workflow for the definitive identification of this compound.

Handling and Safety Considerations

As a laboratory chemical, proper handling of this compound is paramount for ensuring researcher safety.

  • Hazard Identification: The compound is classified as an irritant.[8] Safety Data Sheets (SDS) indicate it may cause skin, eye, and respiratory irritation.[6][7]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration is recommended.[1]

Conclusion

This compound is a synthetically useful intermediate whose value is predicated on its precise identity and purity. The definitive molecular weight of 276.07 g/mol (monoisotopic mass 275.96473 Da ) has been established. This guide has outlined a robust, two-pillar analytical strategy employing High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. This workflow provides an authoritative and self-validating means to confirm not only the molecular formula (C₉H₉IO₂) but also the specific 1,3-substituted isomeric structure. By adhering to these technical principles and protocols, researchers in drug development and chemical synthesis can proceed with confidence, ensuring the integrity and reproducibility of their scientific outcomes.

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An In-depth Technical Guide to the Structure Elucidation of 3-(3-iodophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of 3-(3-iodophenyl)propanoic acid. Moving beyond a simple recitation of methods, this document delves into the strategic rationale behind the application of key analytical techniques, ensuring a self-validating and robust characterization process. The methodologies detailed herein are designed to provide unambiguous structural confirmation, a critical step in any chemical research or drug development pipeline.

Foundational Analysis: The Initial Hypothesis

Before embarking on spectroscopic analysis, a foundational understanding of the target molecule is established through its basic chemical properties. This initial data provides the framework for interpreting subsequent, more complex analytical results.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol
CAS Number 68034-75-3
Appearance Solid
Melting Point 64-66 °C

This preliminary data confirms the elemental composition and provides a physical characteristic (melting point) that can be used as a benchmark for purity. The molecular formula immediately suggests the presence of a benzene ring, an iodine atom, and a propanoic acid moiety.

The Elucidation Workflow: A Multi-technique Approach

Elucidation_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry H_NMR ¹H NMR C_NMR ¹³C NMR Confirmation Structural Confirmation H_NMR->Confirmation C_NMR->Confirmation IR FT-IR IR->Confirmation MS EI-MS MS->Confirmation Structure Proposed Structure This compound Structure->H_NMR Structure->C_NMR Structure->IR Structure->MS

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map the connectivity of the carbon and hydrogen atoms.

¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR provides information about the number of different types of protons, their relative numbers, their electronic environment, and their proximity to other protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0Singlet (broad)1H-COOHThe acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet.[1]
~7.6Singlet1HAr-HAromatic proton ortho to the iodine and the propanoic acid chain.
~7.5Doublet1HAr-HAromatic proton para to the propanoic acid chain.
~7.3Doublet1HAr-HAromatic proton ortho to the propanoic acid chain.
~7.1Triplet1HAr-HAromatic proton meta to both substituents.
~2.9Triplet2H-CH₂-ArMethylene group adjacent to the aromatic ring.
~2.6Triplet2H-CH₂-COOHMethylene group adjacent to the carboxylic acid.

Note: The splitting patterns of the aromatic protons can be complex due to second-order effects. The assignments are based on typical chemical shifts for substituted benzenes.[2]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of different types of carbon atoms and their electronic environments.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~178-COOHThe carbonyl carbon of a carboxylic acid is significantly deshielded.[1]
~142Ar-CAromatic carbon attached to the propanoic acid chain.
~138Ar-CAromatic carbon.
~130Ar-CAromatic carbon.
~128Ar-CAromatic carbon.
~94Ar-C-IThe carbon atom directly bonded to iodine is shielded due to the "heavy atom effect".
~35-CH₂-ArAliphatic methylene carbon adjacent to the aromatic ring.
~30-CH₂-COOHAliphatic methylene carbon adjacent to the carboxylic acid.

Note: The exact chemical shifts of the aromatic carbons can be influenced by the combined electronic effects of the iodo and propanoic acid substituents.[3][4]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

    • Phase the spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300-2500Broad, StrongO-H stretchCarboxylic Acid
~3050MediumC-H stretchAromatic
~2950MediumC-H stretchAliphatic
1710-1760StrongC=O stretchCarboxylic Acid
~1600, ~1475Medium-WeakC=C stretchAromatic Ring
1320-1210MediumC-O stretchCarboxylic Acid
~920BroadO-H bendCarboxylic Acid

The very broad O-H stretching absorption, centered around 3000 cm⁻¹, is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[5][6][7] The strong carbonyl (C=O) absorption is also a key diagnostic peak.[1]

Experimental Protocol: FT-IR Spectroscopy (Thin Solid Film)
  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., dichloromethane or acetone).[8]

    • Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[8]

    • Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[8]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the major absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.[9][10]

Table 5: Expected Key Fragments in the EI Mass Spectrum of this compound

m/zProposed Fragment
276[M]⁺ (Molecular Ion)
231[M - COOH]⁺
149[C₉H₉O₂]⁺ (Loss of I)
127[I]⁺
104[C₇H₄O]⁺
91[C₇H₇]⁺ (Tropylium ion)

The molecular ion peak at m/z 276 confirms the molecular weight. The fragmentation pattern will be influenced by the stability of the resulting carbocations and neutral fragments. Common fragmentation pathways for phenylalkanoic acids include cleavage of the bonds adjacent to the carbonyl group and the aromatic ring.[11]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10][12]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Interpretation:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses, which provide clues about the molecular structure.[13]

Integrated Analysis and Structural Confirmation

The definitive structure of this compound is confirmed by the convergence of data from all three analytical techniques.

Integrated_Analysis cluster_Data Experimental Data cluster_Interpretation Interpretation NMR_Data NMR Data (¹H and ¹³C) NMR_Interp C-H Framework Connectivity NMR_Data->NMR_Interp Provides IR_Data IR Data IR_Interp Functional Groups (-COOH, Ar) IR_Data->IR_Interp Provides MS_Data MS Data MS_Interp Molecular Weight Fragmentation Pattern MS_Data->MS_Interp Provides Confirmation Confirmed Structure This compound NMR_Interp->Confirmation IR_Interp->Confirmation MS_Interp->Confirmation

Caption: Integration of analytical data for structural confirmation.

  • NMR spectroscopy establishes the carbon-hydrogen framework, showing a disubstituted benzene ring and a propanoic acid side chain. The chemical shifts and coupling patterns in the aromatic region are consistent with a 1,3- (meta) substitution pattern.

  • IR spectroscopy confirms the presence of the key functional groups: a carboxylic acid (broad O-H and strong C=O stretches) and an aromatic ring (C=C and C-H stretches).

  • Mass spectrometry provides the exact molecular weight and a fragmentation pattern consistent with the proposed structure, including the loss of the carboxyl group and the iodine atom.

The collective evidence from these orthogonal analytical techniques provides an unassailable confirmation of the structure as this compound.

References

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Foreword: The Strategic Importance of 3-(3-Iodophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(3-Iodophenyl)propanoic Acid

This compound is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid handle for amide coupling or further derivatization and a strategically placed iodo-substituent on the phenyl ring, makes it an ideal precursor for advanced intermediates. The aryl iodide moiety is particularly valuable, serving as a reactive site for a plethora of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of complex molecular architectures[1][2][3]. This guide provides a detailed exploration of robust and scalable synthetic strategies for this key intermediate, grounded in established chemical principles and field-proven insights.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached from several distinct retrosynthetic disconnections. This guide will focus on two principal, high-yielding, and scalable strategies:

  • Strategy 1: Cinnamic Acid Route via Perkin Condensation and Subsequent Reduction. This classic two-step approach involves the creation of the carbon-carbon double bond via a Perkin reaction, followed by a selective hydrogenation. It is a robust method ideal for moderate to large-scale synthesis where starting materials are readily available.

  • Strategy 2: Diazotization and Sandmeyer Reaction. This pathway utilizes 3-(3-aminophenyl)propanoic acid as a precursor, converting the amino group into a diazonium salt which is subsequently displaced by iodide. This is an exceptionally direct method when the amino-substituted starting material is accessible.

Alternative methodologies, including direct iodination and other cross-coupling approaches, will be discussed to provide a comprehensive overview of the synthetic landscape.

Strategy 1: The Cinnamic Acid Pathway

This strategy is predicated on the initial synthesis of 3-(3-iodophenyl)cinnamic acid, which is then reduced to the target saturated carboxylic acid. The overall workflow is reliable and employs well-understood, scalable reactions.

cluster_0 Step 1: Perkin Reaction cluster_1 Step 2: Catalytic Hydrogenation A 3-Iodobenzaldehyde C 3-(3-Iodophenyl)cinnamic Acid A->C Base (e.g., Sodium Acetate) High Temperature B Acetic Anhydride B->C D This compound C->D H2, Pd/C Catalyst Solvent (e.g., Ethanol)

Caption: Workflow for the Cinnamic Acid Pathway.

Part 1.A: Synthesis of 3-(3-Iodophenyl)cinnamic Acid via Perkin Reaction

The Perkin reaction is an aldol condensation between an aromatic aldehyde and an acid anhydride to produce an α,β-unsaturated carboxylic acid[4][5]. It is a powerful method for forming cinnamic acid derivatives. The reaction is typically catalyzed by the alkali salt of the acid corresponding to the anhydride, which acts as a base to generate the requisite enolate[6][7].

Causality Behind Experimental Choices:

  • Reagents: 3-Iodobenzaldehyde is the clear starting material. Acetic anhydride serves as both the reactant that forms the enolate and the solvent in many procedures. Anhydrous sodium acetate is the classic base catalyst; its anhydrous nature is critical to prevent premature hydrolysis of the anhydride and to maximize catalytic activity[7].

  • Temperature: The Perkin reaction requires high temperatures (typically 140-180 °C) to drive the condensation and subsequent dehydration steps[7]. This thermal requirement is a key consideration for equipment and safety planning.

  • Reaction Time: These reactions are often slow, requiring several hours to reach completion[8]. Reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

Experimental Protocol: Perkin Reaction

  • Setup: A 250 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube (calcium chloride), and a thermometer.

  • Charging Reagents: To the flask, add 3-iodobenzaldehyde (23.2 g, 0.1 mol), anhydrous sodium acetate (8.2 g, 0.1 mol), and acetic anhydride (30.6 g, 0.3 mol, ~28 mL).

  • Reaction: The mixture is heated in an oil bath to 160-170 °C with vigorous stirring. The reaction is maintained at this temperature for 5-8 hours. Monitor the disappearance of the aldehyde spot by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Workup:

    • Allow the reaction mixture to cool to approximately 100 °C.

    • Carefully and slowly pour the hot mixture into 500 mL of water while stirring.

    • Boil the aqueous mixture for 15-20 minutes to hydrolyze any remaining acetic anhydride and dissolve the sodium acetate. If an oil separates, add sodium carbonate until the solution is alkaline to litmus paper to dissolve the cinnamic acid product as its sodium salt.

    • Filter the hot solution to remove any insoluble impurities.

  • Isolation:

    • Cool the filtrate in an ice bath.

    • Acidify the cold solution by slowly adding concentrated hydrochloric acid until the pH is ~2.

    • The crude 3-(3-iodophenyl)cinnamic acid will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and air dry.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 3-(3-iodophenyl)cinnamic acid as a crystalline solid.

ReagentM.W. ( g/mol )Amount (mol)Mass/Volume
3-Iodobenzaldehyde232.020.123.2 g
Acetic Anhydride102.090.328.3 mL
Sodium Acetate (Anhydrous)82.030.18.2 g

Table 1: Reagent quantities for Perkin reaction.

Part 1.B: Catalytic Hydrogenation to this compound

The selective reduction of the alkene double bond in the cinnamic acid derivative, without affecting the aromatic ring or the carboxylic acid, is efficiently achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation under mild conditions[9][10].

Causality Behind Experimental Choices:

  • Catalyst: 5-10% Palladium on carbon (Pd/C) is highly effective for hydrogenating carbon-carbon double bonds without reducing the aromatic ring under mild temperature and pressure[10][11]. It offers high activity and selectivity.

  • Hydrogen Source: Pressurized hydrogen gas is the standard reductant. The reaction is typically run at pressures from atmospheric to a few bar.

  • Solvent: Ethanol or methanol are excellent solvents as they readily dissolve the starting material and are inert under the reaction conditions.

  • Conditions: The reaction is typically run at room temperature and low pressure, ensuring high selectivity and operational safety[10].

Experimental Protocol: Catalytic Hydrogenation

  • Setup: A hydrogenation apparatus (e.g., a Parr shaker or a flask setup with a hydrogen balloon) is used.

  • Charging Reagents: To a suitable pressure flask, add 3-(3-iodophenyl)cinnamic acid (27.4 g, 0.1 mol) and ethanol (250 mL).

  • Catalyst Addition: Carefully add 5% Pd/C (approx. 0.5-1.0 g, ~2-4 mol%) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

  • Reaction:

    • Seal the reaction vessel.

    • Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).

    • Pressurize the vessel to 30-50 psi with hydrogen.

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation & Purification: The resulting crude solid is typically of high purity. If necessary, it can be recrystallized from a solvent such as heptane or a toluene/heptane mixture to yield pure this compound.

ReagentM.W. ( g/mol )Amount (mol)Mass/Volume
3-(3-Iodophenyl)cinnamic Acid302.090.130.2 g
5% Palladium on CarbonN/ACatalyst~0.5 g
Ethanol46.07Solvent250 mL
Hydrogen Gas2.02Excess30-50 psi

Table 2: Reagent quantities for Catalytic Hydrogenation.

Strategy 2: The Sandmeyer Reaction Pathway

This elegant and direct route converts a primary aromatic amine into the corresponding aryl iodide. The Sandmeyer reaction involves two key stages: the formation of an aryl diazonium salt from an aniline derivative, followed by its copper-catalyzed decomposition in the presence of an iodide source[12][13].

cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodide Displacement A 3-(3-Aminophenyl)propanoic Acid C Aryl Diazonium Salt Intermediate (in situ) A->C 0-5 °C B NaNO2, aq. HCl B->C D This compound C->D Warming to RT E Potassium Iodide (KI) E->D

Sources

An In-Depth Technical Guide on the Safety and Handling of 3-(3-iodophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of 3-(3-iodophenyl)propanoic acid (CAS No. 68034-75-3). As a crucial building block in pharmaceutical synthesis and a compound of interest in drug development, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes critical information from safety data sheets (SDS), peer-reviewed literature, and established safety protocols to offer a holistic and practical resource for laboratory personnel. By detailing the causality behind recommended safety measures, this guide aims to foster a culture of safety and proactive risk mitigation in research and development environments.

Introduction and Scientific Context

This compound is an aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis. Its structure, featuring an iodine atom on the phenyl ring, makes it a valuable precursor for introducing the iodophenyl group into larger molecules through various coupling reactions. This is particularly relevant in the field of medicinal chemistry, where the incorporation of halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, related iodinated compounds have been investigated for their potential in diagnostic imaging and as therapeutic agents.

Given its utility, it is imperative that researchers and scientists are well-versed in the safe handling of this compound to minimize risks and ensure the reliability of experimental outcomes. This guide will provide an in-depth analysis of its hazard profile, recommended handling procedures, and emergency protocols.

Hazard Identification and Risk Assessment

While comprehensive toxicological data for this compound is not extensively documented in publicly available literature, a thorough risk assessment can be conducted by examining its chemical structure, information from safety data sheets, and data on analogous compounds.[1][2]

2.1. GHS Classification and Hazard Statements

Based on available information for structurally similar compounds, this compound should be handled as a substance with the following potential hazards:

  • Skin Irritation: May cause skin irritation.[3]

  • Eye Irritation: May cause serious eye irritation.[3]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust.[3]

It is important to note that the absence of a specific GHS classification in some safety data sheets does not imply the absence of hazards.[2] A conservative approach to handling is always recommended.

2.2. Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 68034-75-3[1][2]
Molecular Formula C9H9IO2[4][5]
Molecular Weight 276.07 g/mol
Melting Point 64-66°C[4]
Flash Point 64°C

Understanding these properties is crucial for safe handling and storage. The relatively low melting point indicates that the compound may be a solid at room temperature but could melt if exposed to moderate heat.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are the cornerstones of laboratory safety when working with this compound.

3.1. Engineering Controls

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[6]

3.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are required at a minimum.[7] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[8][9][10]

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile gloves, should be worn.[6][10] It is crucial to inspect gloves for any signs of degradation or contamination before and during use. Gloves should be changed regularly, and immediately if contamination is suspected.[9]

    • Lab Coat: A fully fastened lab coat should be worn to protect street clothes and skin from potential contamination.[6]

  • Respiratory Protection: While engineering controls should be the primary means of minimizing inhalation exposure, a respirator may be necessary for certain high-risk activities, such as handling large quantities or in situations with inadequate ventilation.[7]

3.3. Hygiene Practices

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[11]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[11]

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and to prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Some suppliers recommend refrigerated storage.[12]

  • Incompatible Materials: While specific incompatibility data is limited, it is prudent to store it away from strong oxidizing agents and strong bases.[1]

  • Stability: The compound is generally stable under recommended storage conditions.[2]

Accidental Release and Emergency Procedures

In the event of an accidental release or exposure, a prompt and informed response is critical.

5.1. Spills

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

5.2. First-Aid Measures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation persists.[2]

  • Eye Contact: If the compound comes into contact with the eyes, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

In all cases of exposure, it is important to show the safety data sheet to the attending medical professional.[2]

Disposal Considerations

The disposal of this compound and its contaminated waste must be carried out in accordance with all applicable federal, state, and local regulations.[13]

  • Waste Classification: This compound should be treated as hazardous chemical waste.

  • Disposal Method: Dispose of the waste in a sealed, properly labeled container.[6] The waste should be handled by a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.[14] For iodo-organic compounds, reduction to iodide with a reducing agent like sodium sulfite can be a potential treatment method before disposal, but this should only be performed by trained personnel following a validated standard operating procedure.[15]

Synthesis and Reactivity Insights

A foundational understanding of the synthesis and reactivity of this compound can provide valuable context for its safe handling.

7.1. Synthesis

One common synthetic route to this compound involves the hydrolysis of 2-(3-iodophenyl)acetonitrile under basic conditions, followed by acidification.[16] Another approach involves the iodination of 2-(4-ethylphenyl)-2-methylpropanoic acid.[17]

7.2. Reactivity

The presence of the iodine atom makes the aromatic ring susceptible to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures. The carboxylic acid moiety can undergo standard transformations, such as esterification and amidation.

Visualizations

Experimental Workflow: Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather Materials and Reagents prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Protocol cleanup_waste->cleanup_dispose

Caption: A logical workflow for the safe handling of this compound.

Conclusion

While this compound is a valuable tool in the arsenal of researchers and drug development professionals, its safe handling is non-negotiable. A comprehensive understanding of its potential hazards, coupled with the diligent application of engineering controls, personal protective equipment, and proper disposal practices, is essential for mitigating risks. This guide serves as a foundational resource, and it is incumbent upon all laboratory personnel to supplement this information with institution-specific safety protocols and to remain vigilant in their commitment to a safe working environment.

References

  • ChemicalBook. (2022-12-31). 3-(3-IODOPHENYL)PROPIONIC ACID - Safety Data Sheet.
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Sources

A Technical Guide to the Investigational Applications of 3-(3-Iodophenyl)propanoic Acid in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

While the direct investigation of 3-(3-iodophenyl)propanoic acid in oncology is in its nascent stages, its structural characteristics and the activities of analogous compounds suggest a compelling rationale for its exploration as a multifaceted agent in cancer research. This technical guide synthesizes current knowledge on related chemical scaffolds to build a framework for investigating this compound. We explore its potential as a metabolic modulator, a targeted enzyme inhibitor, and a diagnostic imaging agent. By examining the established anti-cancer properties of other phenylpropanoic acid derivatives, we propose concrete, mechanistically-grounded hypotheses and provide detailed experimental protocols to guide future preclinical evaluation. This document serves as a strategic roadmap for researchers aiming to unlock the potential of this promising, yet under-researched, molecule.

Introduction to this compound

This compound is a small molecule whose potential in oncology is suggested by its structural similarity to other biologically active compounds. Its core phenylpropanoic acid scaffold is present in various molecules that exhibit anti-cancer properties, while the iodine substituent offers unique opportunities for both therapeutic intervention and diagnostic applications.

Chemical Properties and Structure

A clear understanding of the molecule's physicochemical properties is the foundation for designing meaningful biological experiments, from ensuring solubility in assay buffers to predicting its behavior in physiological systems.

PropertyValueReference
CAS Number 68034-75-3
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol
Canonical SMILES C1=CC(=CC(=C1)I)CCC(=O)O
Rationale for Investigation in Oncology

The primary motivation for exploring this compound in cancer research stems from two key areas:

  • Structural Analogy to Diagnostic Agents : The compound is an unlabeled analog of fluoroacetate, a molecule known to accumulate in brain and muscle tissue and has been explored for cancer diagnosis. Preliminary data suggests that this compound may also accumulate in tumor tissue, making it a candidate for developing novel imaging agents.

  • The Phenylpropanoic Acid Scaffold : Derivatives of 3-phenylpropanoic acid have emerged as a promising foundation for developing new anticancer agents.[1] Studies on related structures have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines, including drug-resistant models.[1]

Potential Mechanisms of Action & Therapeutic Hypotheses

Based on its structure and data from related molecules, we can formulate several distinct, testable hypotheses for the potential application of this compound in oncology.

As a Metabolic Modulator Targeting Glycolysis

Cancer cells frequently exhibit reprogrammed metabolism, characterized by an increased reliance on aerobic glycolysis—a phenomenon known as the "Warburg effect".[2][3] This metabolic shift provides the necessary energy and biosynthetic precursors for rapid cell proliferation.[2][4] Targeting these altered metabolic pathways is a validated strategy in cancer therapy.[5]

Hypothesis: this compound may function as an inhibitor of one or more key glycolytic enzymes, such as hexokinase (HK), thereby disrupting the energy supply of cancer cells. This concept is inspired by compounds like 3-bromopyruvic acid, a glycolysis inhibitor that has been incorporated into platinum-based prodrugs to enhance their anticancer efficacy.[6]

Glycolysis_Pathway cluster_Cell Cancer Cell Cytoplasm Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P HK F6P Fructose-6-Phosphate G6P->F6P InhibitionPoint1 This compound (Hypothesized Target) G6P->InhibitionPoint1 F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK1 Pyruvate Pyruvate F16BP->Pyruvate ... Lactate Lactate Pyruvate->Lactate Mitochondria Mitochondria (TCA Cycle) Pyruvate->Mitochondria

Caption: Hypothesized inhibition of glycolysis by this compound.

As a Targeted Enzyme Inhibitor

The specific substitution pattern of this compound suggests it may interact with specific enzyme active sites.

Hypothesis 1: Targeting Iodothyronine Deiodinase Type 3 (DIO3) The enzyme DIO3 inactivates thyroid hormone (T3) and is implicated in cancer proliferation.[7] High DIO3 expression is linked to lower survival in patients with high-grade serous ovarian cancer.[7] Given the presence of an iodine atom on the phenyl ring, this compound could potentially act as a substrate mimic or inhibitor for DIO3, thereby restoring the tumor-suppressive functions of T3.

Hypothesis 2: Inhibition of Receptor Tyrosine Kinases (RTKs) Structurally related 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been suggested through in silico studies to target key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[1] Inhibition of EGFR disrupts downstream cascades like the PI3K/AKT/mTOR pathway, which are critical for cell proliferation and survival.[1][3]

EGFR_Signaling cluster_pathway Simplified EGFR Signaling Cascade EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K InhibitionPoint2 This compound (Hypothesized Target) EGFR->InhibitionPoint2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway.

As a Modulator of Reactive Oxygen Species (ROS)

An imbalance between the generation and detoxification of reactive oxygen species (ROS) is a hallmark of many cancers.[8] While high levels of ROS can be cytotoxic, moderately elevated levels can promote pro-tumorigenic signaling.[1]

Hypothesis: this compound may modulate intracellular ROS levels. Related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated antioxidant properties, which can be beneficial in certain therapeutic contexts.[1][8][9] Conversely, as seen with the microbiota-derived metabolite indole-3-acetic acid (3-IAA), some molecules can work with chemotherapy to increase ROS accumulation in cancer cells, compromising their metabolic fitness.[10]

Proposed Preclinical Evaluation Strategy

A systematic, multi-stage approach is required to validate the therapeutic potential of this compound. The following workflow and protocols provide a robust framework for this evaluation.

Initial In Vitro Screening Workflow

The first phase focuses on establishing the compound's fundamental cytotoxic and antiproliferative activity against a panel of relevant cancer cell lines.

Screening_Workflow start Start: Compound Acquisition & QC cell_selection 1. Cell Line Selection (e.g., A549, H69, MCF-7) start->cell_selection assay_2d 2. 2D Cytotoxicity Assay (MTT / CV) cell_selection->assay_2d assay_3d 3. 3D Spheroid Viability Assay assay_2d->assay_3d If IC50 is promising mechanistic 4. Mechanistic Assays (Enzyme Inhibition, Western Blot) assay_3d->mechanistic If active in 3D end Data Analysis & Go/No-Go Decision mechanistic->end

Caption: A proposed workflow for the preclinical in vitro evaluation.

Experimental Protocol 3.1.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[1] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer).[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).[1]

  • 96-well flat-bottom plates.

  • This compound, dissolved in DMSO to a stock concentration of 20 mM.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for multiple cell doubling times, ensuring that effects on proliferation can be observed.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, only viable cells will metabolize the MTT.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Experimental Protocol 3.1.2: 3D Tumor Spheroid Viability Assay

Causality: 3D spheroid models more accurately mimic the in vivo tumor microenvironment, including nutrient gradients and cell-cell interactions, compared to 2D monolayers.[1] Evaluating compounds in this system provides a more stringent and physiologically relevant test of their efficacy, particularly their ability to penetrate tissue and kill quiescent or hypoxic cells in the spheroid core.

Materials:

  • 96-well round-bottom, ultra-low attachment plates.

  • Viability stains: Calcein-AM (stains live cells green) and Propidium Iodide (PI, stains dead cells red).[1]

  • Confocal or fluorescence microscope.

Procedure:

  • Spheroid Formation: Seed cells into the ultra-low attachment plate at 2,000-5,000 cells/well. Centrifuge the plate briefly (e.g., 1000 rpm for 5 min) to facilitate cell aggregation at the bottom of the well. Incubate for 48-72 hours until uniform spheroids have formed.

  • Compound Treatment: Carefully replace half of the medium in each well with fresh medium containing the test compound at 2x the desired final concentration. Treat for 48-72 hours.

  • Viability Staining: Transfer the spheroids to a new plate (e.g., a glass-bottom imaging plate). Add a staining solution containing Calcein-AM and PI. Incubate for 30-60 minutes.[1]

  • Imaging and Analysis: Wash the spheroids gently with PBS and image using a confocal microscope. Acquire z-stack images to visualize the penetration of the compound's effect into the spheroid core. Analyze the ratio of green (live) to red (dead) fluorescence to quantify the cytotoxic effect.

Data Synthesis and Interpretation

To contextualize the potential efficacy of this compound, it is useful to compare its future results with the established activities of structurally related compounds that have already been evaluated.

Comparative Antiproliferative Activity of Phenylpropanoic Acid Derivatives

The following table summarizes the reported IC₅₀ values for several advanced 3-phenylpropanoic acid derivatives against lung cancer cell lines. This data provides a crucial benchmark for what might be considered a "promising" result in initial screens of this compound.

Compound Class/NameCell LineIC₅₀ (µM)Reference
3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives
Compound 21 (Oxime)A549 (NSCLC)5.42
Compound 22 (Oxime)A549 (NSCLC)2.47
Reference Chemotherapeutic
CisplatinA549 (NSCLC)>100 (at 100µM, ~80% viability)

NSCLC: Non-Small Cell Lung Cancer

This data highlights that optimized derivatives of the phenylpropanoic acid scaffold can achieve low micromolar potency, significantly surpassing standard chemotherapeutics like cisplatin in in vitro models.

Future Directions and Conclusion

The foundational work outlined in this guide provides a clear path for the systematic evaluation of this compound. While current direct evidence is limited, the collective data from analogous structures strongly supports its investigation.

Future directions should focus on:

  • Medicinal Chemistry Optimization: If initial screening reveals biological activity, a structure-activity relationship (SAR) study should be initiated to enhance potency and selectivity.

  • Radiolabeling for Diagnostic Imaging: The iodine atom is a prime candidate for replacement with a radioisotope (e.g., ¹²³I, ¹²⁴I, ¹³¹I). Synthesis of a radiolabeled version would allow for in vivo PET or SPECT imaging studies to confirm the hypothesized tumor accumulation.

  • In Vivo Efficacy Studies: Promising lead compounds should be advanced into preclinical xenograft models to evaluate their anti-tumor efficacy, pharmacokinetics, and safety profiles.

References

  • Mickevičius, V., et al. (2015). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules.
  • Mickevičius, V., et al. (2015). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate.
  • Alabdul Jabbar, A., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI.
  • Routy, B., et al. (2023). Microbiota-derived 3-IAA influences chemotherapy efficacy in pancreatic cancer. Nature.
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  • Gecaite, A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC.
  • Gecaite, A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI.
  • Alabdul Jabbar, A., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC.
  • Liskova, A., et al. (2024). Targeting Cancer Metabolism as a New Strategy to Enhance Treatment Efficacy and Overcome Resistance. MDPI.
  • Klymenko, Y., et al. (2022). The “Sweet Spot” of Targeting Tumor Metabolism in Ovarian Cancers. MDPI.
  • Lu, J., et al. (2021). Targeting cancer metabolism in the era of precision oncology. PMC.
  • Kress, E., et al. (2021). Targeting the DIO3 enzyme using first-in-class inhibitors effectively suppresses tumor growth: a new paradigm in ovarian cancer treatment. PubMed.
  • Chen, Q., et al. (2023). Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. RSC Publishing.

Sources

A Technical Guide to the Biological Characterization of 3-(3-iodophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-(3-iodophenyl)propanoic acid is a halogenated aromatic carboxylic acid whose intrinsic biological activity is not extensively documented in public literature. It is most frequently cited as a chemical intermediate for the synthesis of more complex molecules, particularly in the development of radiolabeled agents for biomedical imaging and therapeutic applications.[1] This guide provides a comprehensive framework for the systematic evaluation of this compound's biological potential. By leveraging principles of drug discovery and chemical biology, we outline a strategic workflow for researchers, scientists, and drug development professionals to elucidate its mechanism of action and identify potential therapeutic applications. This document serves as a roadmap, starting from fundamental physicochemical characterization and progressing through broad-based screening, target identification, and detailed mechanistic studies, using this compound as a model scaffold.

Introduction: Unveiling Potential in a Chemical Scaffold

Phenylpropanoic acids are a well-established class of compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.[2][3][4] The parent structure is a versatile scaffold, amenable to chemical modification to modulate its pharmacological profile. The introduction of a halogen, specifically an iodine atom, onto the phenyl ring of this compound imparts unique properties that can significantly influence its biological behavior.

The Significance of the Iodine Moiety: The iodine atom is not merely a bulky substituent; it fundamentally alters the molecule's physicochemical characteristics in several key ways:

  • Halogen Bonding: Iodine is an effective halogen bond donor, a non-covalent interaction that can play a crucial role in molecular recognition at a protein's active site, potentially enhancing binding affinity and specificity.[5] This has been exploited in the design of potent enzyme inhibitors.[6]

  • Lipophilicity: The iodine atom increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes and interact with hydrophobic pockets in protein targets.

  • Metabolic Handle: The carbon-iodine bond can be a site for metabolic activity, influencing the compound's pharmacokinetic profile.

  • Radiolabeling: Critically, iodine possesses several isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) that are integral to radiopharmaceuticals used in medical imaging (SPECT, PET) and targeted radionuclide therapy.[1] The non-radioactive ("cold") version of the compound is essential for developing and validating these applications.

Given this context, this compound warrants investigation not only as a synthetic precursor but also for its own potential bioactivity, which may be related to targets of other phenylpropanoic acid derivatives or novel targets where the iodine moiety plays a key recognition role.

Proposed Biological Targets and Rationale

While direct evidence for this compound is sparse, we can infer potential biological targets from structurally related molecules. This process of "analog-based hypothesis generation" is a cornerstone of early-stage drug discovery.

Hypothesized Target Classes:

  • Monocarboxylate Transporters (MCTs): Structurally similar phenylpropanoic acids and cinnamic acid derivatives are known to inhibit MCTs, particularly MCT1.[7] These transporters are responsible for the cellular flux of lactate, pyruvate, and ketone bodies. In many cancers, MCT1 is upregulated to facilitate a metabolic symbiosis where glycolytic tumor cells export lactate, which is then taken up by oxidative tumor cells as fuel.[7][8] Inhibition of MCT1 is a promising anticancer strategy.[9] Given its structure, this compound is a prime candidate for evaluation as an MCT inhibitor.

  • Cyclooxygenase (COX) Enzymes: The aryl propionic acid scaffold is the foundation for one of the most important classes of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, which act by inhibiting COX-1 and COX-2.[3][10] It is plausible that this compound could exhibit activity at these enzymes.

  • G Protein-Coupled Receptor 40 (GPR40): Phenylpropanoic acid derivatives have been successfully developed as potent agonists for GPR40 (also known as Free Fatty Acid Receptor 1), a target for the treatment of type 2 diabetes.[11]

  • Endothelial Nitric Oxide Synthase (eNOS): The related metabolite, 3-(3-Hydroxyphenyl)propanoic acid, is an activator of eNOS, leading to vasodilation.[12] This suggests a potential role in cardiovascular signaling pathways.

This list is not exhaustive but provides a rational starting point for a focused investigation into the compound's biological activity.

A Strategic Workflow for Biological Characterization

A systematic, multi-stage approach is essential to efficiently characterize a compound with a nascent biological profile.[13][14] This workflow ensures that foundational data is collected before proceeding to more resource-intensive mechanistic studies.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Hypothesis-Driven Screening cluster_2 Phase 3: Mechanistic Deep Dive A Physicochemical Profiling (Solubility, Stability, Lipophilicity) B Initial Cytotoxicity Screen (e.g., MTT/XTT on Cancer/Normal Cell Lines) A->B Informs Assay Concentrations C Target-Based Assays (MCT1, COX-1/2, GPR40) B->C Identifies Safe Testing Window G Target Deconvolution (If activity seen without known target) B->G If Unexpected Potency Found D Phenotypic Assays (Lactate Transport, PG E2 Levels, Calcium Flux) C->D Validates Target Engagement E Pathway Modulation Analysis (Western Blot, Reporter Assays) D->E F Biophysical Interaction (SPR, ITC - if target confirmed) E->F

Caption: A strategic workflow for the biological characterization of novel compounds.

Experimental Protocols: A Practical Guide

This section provides detailed, self-validating protocols for key experiments proposed in the workflow.

Phase 1: Foundational Analysis

Protocol 1: Cytotoxicity Assessment via MTT Assay

  • Rationale: To determine the concentration range at which this compound affects cell viability. This is crucial to distinguish between a specific biological effect and general toxicity in subsequent cell-based assays.

  • Methodology:

    • Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) and a non-cancerous cell line (e.g., Vero or MRC-5) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in cell culture medium (e.g., from 0.1 µM to 200 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

    • Treatment: Remove old medium from cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with 0.5% DMSO) and "untreated control" wells.

    • Incubation: Incubate plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until formazan crystals form.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis & Validation: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (concentration inhibiting 50% of cell growth). A valid assay will show a clear dose-dependent effect and have low well-to-well variability in the controls.

Phase 2: Hypothesis-Driven Screening

Protocol 2: MCT1 Inhibition Assessment via Lactate Transport Assay

  • Rationale: To directly test the hypothesis that this compound inhibits the function of the Monocarboxylate Transporter 1.[8]

  • Methodology:

    • Cell Culture: Use a cell line with high MCT1 expression (e.g., Raji lymphoma or A549).

    • Compound Pre-incubation: Seed cells in a 24-well plate. On the day of the assay, wash cells with a Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with various concentrations of this compound (and a known MCT1 inhibitor like AZD3965 as a positive control) for 15-30 minutes.

    • Uptake Initiation: Initiate the transport by adding KRH buffer containing ¹⁴C-labeled L-lactic acid.

    • Uptake Termination: After a short period (e.g., 2-5 minutes), rapidly terminate the uptake by washing the cells three times with ice-cold KRH buffer.

    • Cell Lysis & Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Protein Quantification: Use a small aliquot of the lysate to determine the total protein content (e.g., via BCA assay) for normalization.

  • Data Analysis & Validation: The uptake of ¹⁴C-lactic acid (normalized to protein content) should be significantly reduced in the presence of the positive control (AZD3965).[15] Plot the normalized uptake against the concentration of this compound to determine its IC₅₀ for lactate transport.

Data Presentation and Interpretation

Quantitative data should be organized for clarity and comparative analysis.

Table 1: Physicochemical and Initial Biological Profile

Property Value Method/Reference
Molecular Formula C₉H₉IO₂ PubChem[16]
Molecular Weight 276.07 g/mol PubChem[16]
CAS Number 68034-75-3 Biosynth
Predicted LogP ~3.5 (Computational Prediction)
Aqueous Solubility TBD (Experimental)
Cytotoxicity IC₅₀ (A549) TBD Protocol 1

| Cytotoxicity IC₅₀ (Vero) | TBD | Protocol 1 |

TBD: To Be Determined

Table 2: Hypothetical Target Activity Profile

Target Assay Type Endpoint Result (IC₅₀/EC₅₀) Positive Control
MCT1 ¹⁴C-Lactate Uptake Inhibition TBD AZD3965[9]
COX-1 Enzyme Inhibition PG E2 Production TBD Ibuprofen
COX-2 Enzyme Inhibition PG E2 Production TBD Celecoxib

| GPR40 | Calcium Flux | Agonism | TBD | TAK-875 |

Mechanistic Elucidation: Beyond the Initial Hit

Should initial screening yield a positive "hit," the next logical step is to understand its downstream cellular consequences. For example, if this compound is confirmed as an MCT1 inhibitor, a key mechanistic experiment would be to analyze its effect on cellular metabolism.

G Compound This compound MCT1 MCT1 Transporter Compound->MCT1 Inhibits Lactate_in Intracellular Lactate MCT1->Lactate_in Lactate_out Extracellular Lactate Lactate_out->MCT1 Pyruvate Pyruvate Lactate_in->Pyruvate LDH-B Glycolysis Glycolysis Glycolysis->Pyruvate Pyruvate->Lactate_in LDH-A TCA TCA Cycle Pyruvate->TCA

Caption: Hypothesized mechanism of MCT1 inhibition by this compound.

Protocol 3: Western Blot for Glycolytic Pathway Markers

  • Rationale: MCT1 inhibition is known to cause feedback on glycolytic enzymes.[8] This protocol assesses changes in key protein levels as a marker of target engagement.

  • Methodology:

    • Treatment & Lysis: Treat MCT1-expressing cells with an IC₅₀ concentration of this compound for 24 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and probe with primary antibodies against key metabolic proteins (e.g., Hexokinase-2, Pyruvate Kinase M2, LDHA) and a loading control (e.g., β-actin or GAPDH).

    • Detection: Use an appropriate HRP-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis & Validation: Quantify band intensities and normalize to the loading control. A successful experiment will show reproducible changes in protein expression in treated vs. control samples, consistent with the expected metabolic feedback from MCT1 inhibition.

Conclusion and Future Directions

While this compound is currently recognized primarily as a synthetic building block, its chemical structure suggests a high potential for undiscovered biological activity. The phenylpropanoic acid core is a privileged scaffold in medicinal chemistry, and the iodine substituent provides unique opportunities for potent and selective interactions with biological targets. The systematic workflow presented in this guide—from foundational cytotoxicity screening to hypothesis-driven assays on targets like MCT1 and COX enzymes, followed by mechanistic validation—provides a robust and efficient path to characterizing its biological function. Future work should focus on executing this experimental plan, and any confirmed activity should be followed by structure-activity relationship (SAR) studies and evaluation in more complex biological models. The insights gained will not only define the therapeutic potential of this specific molecule but could also inform the design of next-generation radiopharmaceuticals and therapeutic agents.

References

  • PubChem. 3-(4-Iodophenyl)propanoic acid. National Center for Biotechnology Information.
  • Palmeira, A., et al. (2012). Iodine Atoms: A New Molecular Feature for the Design of Potent Transthyretin Fibrillogenesis Inhibitors. PLoS ONE, 7(8), e43543.
  • ResearchGate. Molecular structures of the three MCT1 inhibitors evaluated.
  • Neelam, Khatkar, A., & Sharma, K. K. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675.
  • Wang, Y., et al. (2022). Paving the way for small-molecule drug discovery. Biomedicine & Pharmacotherapy, 153, 113395.
  • Bola, B. S., et al. (2014). MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy. Oncotarget, 5(24), 12343–12356.
  • Mst., S., et al. (2023). Small Molecule Biomarker Discovery: Proposed Workflow for LC-MS-Based Clinical Research Projects. Metabolites, 13(3), 346.
  • Gökçe, M., et al. (2021). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1236-1249.
  • Kumar, S., & Toth, G. B. (2023). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. International Journal of Molecular Sciences, 24(12), 10323.
  • Lauritano, C., et al. (2024). Integrating Computational and Experimental Approaches for the Discovery of Multifunctional Peptides from the Marine Gastropod Pisania pusio with Antimicrobial and Anticancer Properties. Marine Drugs, 22(1), 31.
  • Carter, R. J., et al. (2023). Inhibition of the Monocarboxylate Transporter 1 (MCT1) Promotes 3T3-L1 Adipocyte Proliferation and Enhances Insulin Sensitivity. International Journal of Molecular Sciences, 24(14), 11681.
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  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76.
  • Cuzzucoli Crucitti, G., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Molecules, 26(18), 5519.
  • ResOU. Simple iodine will speed up drug discovery. Osaka University. (2021).
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  • Ashton, T. M., et al. (2014). Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport. Research Explorer - The University of Manchester.
  • ResearchGate. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • ResearchGate. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
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An In-Depth Technical Guide to 3-(3-Iodophenyl)propanoic Acid: A Versatile Building Block for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the efficiency of constructing complex molecular architectures is paramount. Success often hinges on the strategic selection of starting materials—building blocks that offer both structural versatility and predictable reactivity. 3-(3-Iodophenyl)propanoic acid (CAS No. 68034-75-3) has emerged as a research chemical of significant interest precisely because it embodies these characteristics.

This guide provides a technical overview for researchers, chemists, and drug development professionals on the core properties, synthesis, and synthetic utility of this compound. Its structure is deceptively simple, yet it contains two distinct and orthogonally reactive functional groups: a carboxylic acid and an aryl iodide. The propanoic acid chain provides a handle for amide bond formation, esterification, or reduction, making it an ideal anchor for connecting to biological scaffolds or solubilizing groups. Concurrently, the carbon-iodine bond on the phenyl ring is a highly reactive and versatile linchpin for modern synthetic chemistry, serving as a prime substrate for palladium-catalyzed cross-coupling reactions. This dual functionality allows for sequential, controlled modifications, making it an invaluable tool for building molecular diversity in discovery programs.

Some reports have noted its potential to accumulate in brain, muscle, and tumor tissue, suggesting its utility as a non-radioactive analog or scaffold for developing novel diagnostic agents or targeted therapeutics. This guide will delve into the practical aspects of using this compound, from its fundamental properties to detailed experimental protocols that showcase its synthetic power.

Physicochemical Properties and Characterization

A thorough understanding of a chemical's physical properties is the foundation of its effective use in a laboratory setting. All experimental designs, from reaction setup to purification, are influenced by these fundamental characteristics.

Core Data

The key physicochemical data for this compound are summarized in the table below. It is important to note the discrepancy in reported flash points, which may arise from different experimental methods (e.g., open-cup vs. closed-cup) or calculations versus experimental values. Researchers should always consult the specific safety data sheet (SDS) from their supplier and handle the compound with appropriate caution.

PropertyValueSource(s)
CAS Number 68034-75-3[1][2]
Molecular Formula C₉H₉IO₂[1]
Molecular Weight 276.07 g/mol
Melting Point 64-66 °C[2]
Boiling Point 357 °C at 760 mmHg[3]
Flash Point 64 °C or 169.6 °C (Calculated)
Appearance White to off-white solid[2]
Purity (Typical) ≥98%[1][2]
Predicted Spectroscopic Data

While a publicly available, peer-reviewed ¹H or ¹³C NMR spectrum for this specific compound is not readily found, its structure allows for a confident prediction of its key spectral features based on established principles and data from analogous compounds. These predictions are crucial for reaction monitoring (e.g., via TLC or crude NMR) and final product confirmation.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

  • δ ~11-12 ppm (s, 1H): The acidic proton of the carboxylic acid (–COOH ). This peak is often broad and its chemical shift is highly dependent on concentration and solvent.

  • δ ~7.65 ppm (t, J ≈ 1.5 Hz, 1H): Aromatic proton at the C2 position (between the iodo and propanoic acid substituents). It appears as a triplet due to coupling with two meta protons.

  • δ ~7.55 ppm (dt, J ≈ 7.8, 1.5 Hz, 1H): Aromatic proton at the C4 position. Appears as a doublet of triplets.

  • δ ~7.25 ppm (dt, J ≈ 7.8, 1.5 Hz, 1H): Aromatic proton at the C6 position. Appears as a doublet of triplets.

  • δ ~7.05 ppm (t, J ≈ 7.8 Hz, 1H): Aromatic proton at the C5 position. Appears as a triplet.

  • δ ~2.95 ppm (t, J ≈ 7.6 Hz, 2H): Methylene protons alpha to the phenyl ring (Ar–CH₂ –).

  • δ ~2.70 ppm (t, J ≈ 7.6 Hz, 2H): Methylene protons alpha to the carbonyl group (–CH₂ –COOH).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • δ ~179 ppm: Carboxylic acid carbonyl carbon (C =O).

  • δ ~142 ppm: Aromatic carbon C1 (ipso to the propanoic acid group).

  • δ ~138 ppm: Aromatic carbon C2.

  • δ ~136 ppm: Aromatic carbon C6.

  • δ ~130 ppm: Aromatic carbon C5.

  • δ ~129 ppm: Aromatic carbon C4.

  • δ ~94 ppm: Aromatic carbon C3 (ipso to the iodine atom). The C-I bond has a strong shielding effect, shifting this peak significantly upfield.

  • δ ~35 ppm: Methylene carbon alpha to the carbonyl (–CH₂ –COOH).

  • δ ~30 ppm: Methylene carbon alpha to the phenyl ring (Ar–CH₂ –).

Synthesis and Purification

While this compound is commercially available from various suppliers, understanding its synthesis is valuable for assessing purity or for in-house preparation. A robust and scalable approach is the malonic ester synthesis, a classic yet powerful method for forming substituted carboxylic acids.

start 3-Iodobenzyl Bromide + Diethyl Malonate base Base (e.g., NaOEt) in Ethanol start->base Alkylation intermediate Diethyl 2-(3-iodobenzyl)malonate base->intermediate hydrolysis 1. NaOH (aq), Δ 2. H₃O⁺ (acidification) intermediate->hydrolysis Saponification & Decarboxylation product This compound hydrolysis->product

Caption: Malonic ester synthesis pathway for the target compound.

Detailed Synthesis Protocol (Adapted from General Malonate Synthesis)

This protocol is based on the general methodology for synthesizing 3-halophenylpropanoic acids described in patent CN101591232A.

Materials:

  • 3-Iodobenzyl bromide

  • Diethyl malonate

  • Sodium ethoxide (NaOEt) or Sodium metal

  • Absolute Ethanol

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Alkylation: To a solution of sodium ethoxide (1.05 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethyl malonate (1.1 eq) dropwise at room temperature. Stir for 30 minutes.

  • Add a solution of 3-iodobenzyl bromide (1.0 eq) in ethanol dropwise to the reaction mixture.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC until the starting benzyl bromide is consumed.

  • Work-up (Alkylation): Cool the reaction to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield crude diethyl 2-(3-iodobenzyl)malonate.

  • Saponification and Decarboxylation: To the crude malonate, add a 10-15% aqueous solution of sodium hydroxide (2.5 eq). Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (solution becomes homogeneous).

  • Cool the mixture in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. Vigorous gas evolution (CO₂) will occur. Continue heating at reflux for another 1-2 hours to ensure complete decarboxylation.

  • Work-up (Final Product): Cool the mixture to room temperature. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as a hexane/ethyl acetate mixture, to yield pure this compound.

The Core Reactivity: A Hub for Cross-Coupling Chemistry

The true power of this compound lies in the high reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions. The C–I bond's relatively low dissociation energy facilitates the crucial oxidative addition step in the catalytic cycle, which is often rate-determining. This makes it a superior substrate compared to the analogous aryl bromides or chlorides, often allowing for milder reaction conditions, lower catalyst loadings, and faster reaction times.

center_node This compound suzuki_node Aryl/Vinyl Boronic Acid or Ester center_node->suzuki_node Suzuki-Miyaura sonogashira_node Terminal Alkyne center_node->sonogashira_node Sonogashira heck_node Alkene center_node->heck_node Heck buchwald_node Amine / Amide center_node->buchwald_node Buchwald-Hartwig amide_node Amine (R-NH₂) center_node->amide_node Amide Coupling (e.g., EDC, HOBt) suzuki_prod Biaryl/Styrenyl Propanoic Acid suzuki_node->suzuki_prod Pd(0), Base sonogashira_prod Alkynylphenyl Propanoic Acid sonogashira_node->sonogashira_prod Pd(0), Cu(I), Base heck_prod Stilbenyl Propanoic Acid heck_node->heck_prod Pd(0), Base buchwald_prod Aminophenyl Propanoic Acid buchwald_node->buchwald_prod Pd(0), Base amide_prod N-Substituted Amide amide_node->amide_prod C(O) Reaction

Caption: Synthetic versatility of this compound.

Suzuki-Miyaura Coupling: For Biaryl and Styrenyl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)–C(sp²) bonds. Using this compound with various aryl or vinyl boronic acids/esters allows for the modular synthesis of complex biaryl or styrenyl propanoic acids, which are privileged structures in medicinal chemistry.

Causality in Protocol Design:

  • Catalyst: A palladium(0) source is required. While Pd(PPh₃)₄ can be used, modern pre-catalysts like Pd(dppf)Cl₂ or those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more efficient, requiring lower loadings and milder conditions.

  • Base: A base is essential to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. The choice of base can significantly impact yield, with stronger bases often required for less reactive partners.

  • Solvent: A mixed solvent system, typically an organic solvent (e.g., Dioxane, Toluene, or DMF) and water, is used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronate salt.

Sonogashira Coupling: Access to Aryl Alkynes

The Sonogashira coupling provides a direct route to C(sp²)–C(sp) bonds, linking the aryl iodide to a terminal alkyne. The resulting aryl alkynes are versatile intermediates themselves, amenable to further transformations like click chemistry, partial/full reduction, or hydration.

Causality in Protocol Design:

  • Co-Catalyst: This reaction classically employs a copper(I) salt (e.g., CuI) as a co-catalyst. The copper facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center at a much faster rate than the alkyne itself.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to neutralize the HX generated and to deprotonate the terminal alkyne.

  • Solvent: Anhydrous, degassed solvents like THF or DMF are standard to prevent unwanted side reactions and catalyst deactivation.

Heck Coupling: For Substituted Alkenes

The Heck reaction couples the aryl iodide with an alkene to form a new, more substituted alkene. This reaction is particularly useful for synthesizing stilbene and cinnamic acid derivatives.

Causality in Protocol Design:

  • Base: A mild organic or inorganic base (e.g., Et₃N, NaOAc, K₂CO₃) is needed to regenerate the Pd(0) catalyst at the end of the cycle.

  • Ligands: While some Heck reactions can be run "ligandless" (often forming Pd nanoparticles in situ), phosphine ligands are typically used to stabilize the catalyst and modulate its reactivity.

  • Regioselectivity: The addition of the aryl group to the alkene typically occurs at the less substituted carbon of the double bond for steric reasons, a key consideration in planning the synthesis.

Detailed Experimental Protocols

The following protocols are representative examples designed to be self-validating through clear procedural steps and monitoring checkpoints.

Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

sub Combine Reactants: - this compound - 4-Methoxyphenylboronic acid - K₂CO₃ - Dioxane/H₂O degas Degas Mixture (N₂ or Ar sparging) sub->degas cat Add Catalyst (e.g., Pd(dppf)Cl₂) degas->cat heat Heat to 80-90 °C (Monitor by TLC/LCMS) cat->heat workup Aqueous Workup: 1. Cool, Dilute with EtOAc 2. Acidify with HCl 3. Separate Layers heat->workup purify Purification: (Column Chromatography or Recrystallization) workup->purify product 3-(3'-(Methoxy)-[1,1'-biphenyl]-3-yl)propanoic acid purify->product

Caption: Experimental workflow for a representative Suzuki coupling.

Materials:

  • This compound (1.0 mmol, 276 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg)

  • 1,4-Dioxane (6 mL)

  • Deionized water (2 mL)

  • Ethyl acetate, 1M HCl, Brine

Procedure:

  • To a 25 mL Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Add the 1,4-dioxane and water.

  • Seal the flask, and degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes.

  • Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Seal the flask tightly and place it in a preheated oil bath at 90 °C.

  • Stir the reaction vigorously for 4-12 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate with 1% acetic acid mobile phase).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid and any phenoxide byproducts.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure biaryl product.

Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 276 mg)

  • Phenylacetylene (1.2 mmol, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 8 mg)

  • Anhydrous, degassed Triethylamine (Et₃N) (5 mL)

  • Anhydrous, degassed Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a dry 25 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous THF and triethylamine via syringe.

  • Add the phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature for 8-16 hours. A precipitate of triethylammonium iodide may form. Monitor the reaction by TLC.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (25 mL) and water (15 mL).

  • Acidify the aqueous layer with 1M HCl to pH ~2-3.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the pure alkynyl product.

Safety and Handling

As a professional research chemical, this compound must be handled with appropriate care.

  • Hazard Classification: The compound is classified as an irritant and may be harmful if swallowed[2][3]. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3].

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Inhalation: Move the person into fresh air.

    • Ingestion: Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the material safety data sheet (MSDS) provided by your supplier for the most current and comprehensive safety information before use.

Conclusion and Future Outlook

This compound is more than just a simple aromatic acid; it is a strategically designed synthetic intermediate that offers chemists a reliable and versatile platform for molecular construction. Its robust reactivity in palladium-catalyzed cross-coupling reactions, combined with the synthetic handle of its carboxylic acid group, makes it a powerful tool for generating libraries of complex molecules in drug discovery and materials science. As synthetic methodologies continue to advance, the utility of well-positioned, bifunctional building blocks like this will only grow, enabling the rapid and efficient assembly of the next generation of functional molecules.

References

  • Google Patents. (2009). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Bide Pharmatech Ltd. (n.d.). This compound CAS NO.68034-75-3.
  • Wuhan Chemwish Technology Co., Ltd. (n.d.). 3-(3-Iodophenyl)propionic acid CAS NO.68034-75-3.
  • Google Patents. (2019). WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib.

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An In-depth Technical Guide to 3-(3-Iodophenyl)propanoic Acid: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-iodophenyl)propanoic acid, a halogenated aromatic carboxylic acid of interest in synthetic and medicinal chemistry. While a singular "discovery" of this compound is not prominently documented, its existence is rooted in the rich history of classical organic reactions. This document delineates the probable synthetic pathways, grounded in historical context, and explores its contemporary applications as a research chemical and versatile building block. Detailed experimental protocols, characterization data, and an exploration of its potential in drug development are presented to serve as a valuable resource for researchers in the field.

Introduction and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid characterized by an iodine atom at the meta position of the phenyl ring and a propanoic acid side chain. Its structure lends itself to a variety of chemical transformations, making it a useful intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 68034-75-3
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol
Appearance N/A
Flash Point 64 °C
SMILES C1=CC(=CC(=C1)I)CCC(=O)O

Historical Context and Retrosynthetic Analysis

The Legacy of the Sandmeyer Reaction in Aryl Iodide Synthesis

The introduction of an iodine atom onto an aromatic ring is a cornerstone of this synthesis. The Sandmeyer reaction , discovered by Swiss chemist Traugott Sandmeyer in 1884, provides a robust method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[1][2] This reaction, a radical-nucleophilic aromatic substitution, has been a mainstay in organic synthesis for over a century.[2][3] While initially focused on chloro- and bromo- derivatives, the methodology was adapted for the synthesis of iodoarenes.

The Perkin Reaction: A Gateway to Cinnamic Acids

The synthesis of the cinnamic acid backbone can be achieved through the Perkin reaction , developed by William Henry Perkin in 1868.[4][5] This reaction facilitates the aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid to yield an α,β-unsaturated aromatic acid.[4][5] This method provides a direct route to cinnamic acid derivatives from readily available benzaldehydes.

Catalytic Hydrogenation: Saturating the Propanoic Chain

The final step in the proposed synthesis involves the reduction of the carbon-carbon double bond of the cinnamic acid derivative. Catalytic hydrogenation , a process pioneered in the late 19th and early 20th centuries, is the method of choice for this transformation.[6][7] This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), to facilitate the addition of hydrogen across the double bond, yielding the saturated propanoic acid side chain.[8]

Synthetic Pathways and Methodologies

Based on the historical precedents, a logical and efficient synthesis of this compound can be designed. The following sections provide a detailed, step-by-step methodology for a plausible synthetic route.

Pathway 1: From 3-Iodobenzaldehyde

This is the most direct and likely route employed for the synthesis of this compound.

Diagram 1: Synthetic Pathway from 3-Iodobenzaldehyde

Synthetic_Pathway_1 start 3-Iodobenzaldehyde intermediate 3-(3-Iodophenyl)acrylic acid start->intermediate Perkin Reaction (Acetic Anhydride, Sodium Acetate) end This compound intermediate->end Catalytic Hydrogenation (H₂, Pd/C)

Caption: A two-step synthesis of this compound.

Step 1: Synthesis of 3-(3-Iodophenyl)acrylic Acid (Perkin Reaction)

The Perkin reaction provides a classic method for the synthesis of the cinnamic acid precursor.[9][10]

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3-iodobenzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1.5 equivalents).

    • Heat the reaction mixture to 180°C and maintain this temperature for 8-12 hours.

    • After cooling, add water to the reaction mixture to hydrolyze the excess acetic anhydride.

    • The crude 3-(3-iodophenyl)acrylic acid will precipitate. Isolate the solid by filtration and wash with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

The saturation of the acrylic acid double bond is achieved through catalytic hydrogenation.[11][12]

  • Protocol:

    • Dissolve 3-(3-iodophenyl)acrylic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

    • Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 1-5 mol%).

    • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm).

    • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield this compound.

Pathway 2: From 3-Aminopropanoic Acid (Hypothetical)

An alternative, though less direct, route could involve the synthesis of the propanoic acid backbone first, followed by the introduction of the iodine atom.

Diagram 2: Alternative Synthetic Pathway

Synthetic_Pathway_2 start 3-Aminophenylpropanoic acid intermediate 3-(3-Diazoniumphenyl)propanoic acid salt start->intermediate Diazotization (NaNO₂, HCl, 0-5°C) end This compound intermediate->end Sandmeyer-type Reaction (KI)

Caption: A two-step synthesis from an amino precursor.

This pathway would involve the diazotization of 3-aminophenylpropanoic acid followed by a Sandmeyer-type reaction with potassium iodide.

Characterization Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
-COOH 10-12 (broad s)~178
Ar-H (C2) ~7.6 (s)~138
Ar-H (C4) ~7.5 (d)~136
Ar-H (C6) ~7.3 (d)~129
Ar-H (C5) ~7.1 (t)~130
-CH₂-COOH (α) ~2.6 (t)~35
Ar-CH₂- (β) ~2.9 (t)~30
C-I (C3) -~95

Note: Predicted shifts are approximate and can vary based on the solvent and other experimental conditions.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis and has potential applications in medicinal chemistry.

Intermediate in Organic Synthesis

The presence of both a carboxylic acid and an aryl iodide functional group makes this molecule a versatile synthon.

  • Cross-Coupling Reactions: The aryl iodide moiety can readily participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

  • Esterification and Amidation: The carboxylic acid group can be easily converted into esters, amides, and other derivatives, allowing for the introduction of diverse functional groups.

A notable application is its use in the synthesis of 3-(arylthio)propionic acids through copper-mediated C-S bond formation.[3]

Potential in Medicinal Chemistry and Drug Discovery

While not a therapeutic agent itself, this compound and its derivatives hold potential in drug development.

  • Analog for Diagnostic Research: It has been described as an unlabeled analog of fluoroacetate and has been suggested to accumulate in brain and muscle tissue, indicating potential for use in the development of diagnostic agents for cancer, although detailed studies are limited.

  • Scaffold for Novel Therapeutics: The phenylpropanoic acid scaffold is present in a number of biologically active molecules. The iodo-substituent provides a handle for further chemical modification and radio-labeling, which is a common strategy in the development of radiopharmaceuticals and imaging agents. There is a patent describing the use of a derivative, 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, as a key intermediate in the synthesis of the tyrosine kinase inhibitor Alectinib.[15]

Diagram 3: Application Workflow

Application_Workflow start This compound app1 Intermediate in Organic Synthesis start->app1 app2 Medicinal Chemistry Research start->app2 sub_app1a Cross-Coupling Reactions app1->sub_app1a sub_app1b Esterification/Amidation app1->sub_app1b sub_app2a Diagnostic Agent Analog app2->sub_app2a sub_app2b Scaffold for Drug Discovery app2->sub_app2b

Caption: Potential applications of this compound.

Conclusion

This compound, while not a compound of widespread fame, represents a confluence of classic and modern organic chemistry. Its synthesis is a testament to the enduring utility of foundational reactions like the Sandmeyer and Perkin reactions, coupled with the efficiency of catalytic hydrogenation. As a research chemical, it offers a versatile platform for synthetic chemists to construct more complex molecules and for medicinal chemists to explore new diagnostic and therapeutic avenues. This guide has aimed to provide a thorough understanding of its historical underpinnings, practical synthesis, and potential applications, thereby equipping researchers with the knowledge to effectively utilize this valuable chemical entity.

References

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  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018). Accounts of Chemical Research, 51(3), 697-707.
  • Sandmeyer reaction. In Wikipedia.
  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF 3 ). (2018). ResearchGate.
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An In-depth Technical Guide to the Solubility of 3-(3-iodophenyl)propanoic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Understanding the Solubility of 3-(3-iodophenyl)propanoic acid

This compound is a molecule of interest in various research domains, including its potential as a medical intermediate.[1][2] As with any compound under investigation for pharmaceutical or biological applications, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a compound's behavior in both experimental and physiological environments. Poor solubility can lead to challenges in formulation, unreliable results in biological assays, and diminished bioavailability, ultimately hindering the progress of promising research.

This guide provides a comprehensive overview of the solubility of this compound, addressing the theoretical underpinnings of its solubility, practical methods for its determination, and the key factors that researchers and drug development professionals must consider. While specific experimental solubility data for this compound is not extensively published, this guide will leverage established principles of organic chemistry and data from analogous structures to provide a robust predictive framework.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physical and chemical characteristics is essential for predicting its solubility. Key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 68034-75-3[1][2][3][4][5][6][7]
Molecular Formula C9H9IO2[1][2][3]
Molecular Weight 276.07 g/mol [2]
Melting Point 64-66°C[3]
Appearance Solid (predicted)
pKa (predicted) ~4.5 (estimated based on benzoic acid)

The structure of this compound, featuring a carboxylic acid group, a phenyl ring, and an iodine atom, dictates its solubility behavior. The carboxylic acid group is polar and capable of acting as a hydrogen bond donor and acceptor, which generally favors solubility in polar solvents. Conversely, the phenyl ring is nonpolar and hydrophobic, while the iodine atom contributes to a higher molecular weight and increased hydrophobicity, which tends to decrease aqueous solubility.

Theoretical Framework for the Solubility of this compound

The principle of "like dissolves like" is a cornerstone of solubility prediction.[2][8] This principle posits that a solute will dissolve best in a solvent that has a similar polarity.

Aqueous Solubility and the Influence of pH

The aqueous solubility of this compound is expected to be low in neutral water due to the presence of the hydrophobic iodophenyl group. However, as a carboxylic acid, its solubility is highly dependent on the pH of the aqueous medium.

In acidic to neutral conditions (pH < pKa), the carboxylic acid group will be predominantly in its protonated, neutral form (-COOH). This form is less polar and thus less soluble in water. In alkaline conditions (pH > pKa), the carboxylic acid will be deprotonated to its carboxylate salt form (-COO⁻). This ionic form is significantly more polar and will exhibit much higher aqueous solubility.

Caption: pH-dependent equilibrium of this compound and its impact on aqueous solubility.

Solubility in Organic Solvents

Based on its structure, the solubility of this compound in various organic solvents can be predicted as follows:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group, leading to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are also expected to be effective at dissolving the compound due to their polarity and ability to accept hydrogen bonds. For structurally similar compounds like indole-3-propionic acid, solubility in DMSO is reported to be around 30 mg/mL.[9]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polarity of the carboxylic acid group, the solubility in nonpolar solvents is expected to be low.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[10] This method measures the concentration of a saturated solution of the compound in a given solvent at a specific temperature.

Protocol: Shake-Flask Method for Thermodynamic Solubility
  • Preparation: Add an excess amount of solid this compound to a clear glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) to the vial.

  • Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution process has reached equilibrium.[11]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a sample from the clear supernatant. It is critical to avoid aspirating any solid particles. The sample may be filtered through a chemically inert filter (e.g., PTFE) that does not bind to the compound.

  • Quantification: Analyze the concentration of this compound in the sampled solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is necessary for accurate quantification.

  • Data Reporting: The solubility is reported as the mean of multiple determinations in units such as mg/mL or µg/mL.

Caption: A generalized workflow for determining thermodynamic solubility using the shake-flask method.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction for Drug Discovery

In the context of drug discovery and development, it is crucial to differentiate between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of a compound. It is a fundamental property of the molecule in a given solvent system.[1][12]

  • Kinetic Solubility is often measured in high-throughput screening settings. It typically involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility.[11][13] This value can be higher than the thermodynamic solubility because it may represent a supersaturated solution or the solubility of a metastable solid form.[1][12]

For lead optimization and formulation development, understanding the thermodynamic solubility is essential for predicting long-term stability and in vivo behavior.[11]

Conclusion

While specific, publicly available experimental data on the solubility of this compound is limited, a comprehensive understanding of its likely solubility profile can be derived from its chemical structure and the established principles of physical organic chemistry. Its solubility is expected to be highly pH-dependent in aqueous media and favorable in polar organic solvents. For definitive quantitative data, the shake-flask method remains the most reliable approach. A thorough characterization of both thermodynamic and kinetic solubility is a critical step in the research and development pipeline for any potential therapeutic agent, ensuring the generation of reliable data and facilitating a smoother path toward clinical application.

References

  • Bide Pharmatech Ltd. This compound CAS NO.68034-75-3.
  • LibreTexts. Solubility of Organic Compounds.
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  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.
  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • U.S. Pharmacopeia. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
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  • BioAssay Systems. Solubility Testing – Shake Flask Method.
  • ResearchGate. Determination and correlation for solubility of aromatic acids in solvents.
  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
  • University of Rochester. Carboxylic Acid Unknowns and Titration.
  • Quora. What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?
  • YouTube. Solubility of Carboxylic Acids N5.
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  • PubChem. 3-(4-Iodophenyl)propanoic acid.
  • Wikipedia. Propionic acid.
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  • Human Metabolome Database. Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375).
  • PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid.
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  • PubMed. Biochemical concept and synthesis of a radioiodinated phenylfatty acid for in vivo metabolic studies of the myocardium.
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Spectroscopic Profile of 3-(3-Iodophenyl)propanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spectroscopic Characterization

In the realm of drug development and molecular sciences, unambiguous structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of a molecule's architecture. For a molecule like 3-(3-iodophenyl)propanoic acid, understanding its spectroscopic signature is crucial for confirming its synthesis, assessing its purity, and studying its interactions in biological systems. The presence of the iodo-substituent on the phenyl ring introduces specific electronic effects that influence the chemical environment of nearby atoms, leading to predictable shifts in its spectral data.

Below is the chemical structure of this compound, for which we will predict and analyze the spectroscopic data.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of the signals, a detailed picture of the molecular structure can be constructed.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic chain protons. The solvent used for analysis, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), will influence the chemical shift of the acidic proton of the carboxylic acid group.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

G cluster_workflow ¹H NMR Experimental Workflow prep Sample Preparation instrument Instrumentation Setup prep->instrument acquisition Data Acquisition instrument->acquisition processing Data Processing acquisition->processing analysis Spectral Analysis processing->analysis

Caption: A generalized workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0broad singlet1HCOOH
~7.65triplet (t)1HAr-H (H2)
~7.55doublet (d)1HAr-H (H6)
~7.20doublet (d)1HAr-H (H4)
~7.05triplet (t)1HAr-H (H5)
~2.95triplet (t)2H-CH₂-Ar
~2.70triplet (t)2H-CH₂-COOH

Causality Behind Predictions:

  • Aromatic Region: The iodine atom, being electronegative and having a large atomic radius, will deshield the adjacent protons. The proton at the C2 position, being ortho to the iodine, is expected to be the most deshielded. The meta-substitution pattern will lead to a complex splitting pattern, which is simplified here as triplets and doublets for clarity. The exact coupling constants would provide further structural confirmation.

  • Aliphatic Region: The methylene group adjacent to the aromatic ring will be slightly deshielded compared to the one adjacent to the carbonyl group. Both will appear as triplets due to coupling with the neighboring methylene group.

  • Carboxylic Acid Proton: This proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange with trace amounts of water.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~178C=O (Carboxylic Acid)
~142C-Ar (C1)
~138C-Ar (C3)
~136C-Ar (C6)
~130C-Ar (C5)
~129C-Ar (C4)
~94C-I (C2)
~35-CH₂-Ar
~30-CH₂-COOH

Causality Behind Predictions:

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum.

  • Aromatic Carbons: The carbon directly attached to the iodine (C2) will experience a significant upfield shift due to the "heavy atom effect". The other aromatic carbons will have chemical shifts influenced by the inductive effect of the iodine and the propyl chain.

  • Aliphatic Carbons: The chemical shifts of the methylene carbons are in the typical range for such groups.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of the chemical bonds upon absorption of infrared radiation.

Experimental Protocol: Acquiring an IR Spectrum

  • Sample Preparation: For a solid sample like this compound, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Processing: The final spectrum is presented as a plot of transmittance versus wavenumber.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300-2500BroadO-H stretchCarboxylic Acid
~3050MediumC-H stretchAromatic
~2950MediumC-H stretchAliphatic
~1710StrongC=O stretchCarboxylic Acid
~1600, ~1470Medium-WeakC=C stretchAromatic Ring
~1250StrongC-O stretchCarboxylic Acid
~800StrongC-H bendAromatic (meta-subst.)

Causality Behind Predictions:

  • The most characteristic feature will be the very broad O-H stretch of the carboxylic acid, which is a result of hydrogen bonding.

  • The strong absorption around 1710 cm⁻¹ is indicative of the C=O bond in the carboxylic acid.

  • The absorptions in the aromatic C-H and C=C stretching regions, along with the out-of-plane C-H bending, will confirm the presence of the substituted benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further aid in its identification.

Experimental Protocol: Acquiring a Mass Spectrum

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: An appropriate ionization technique is chosen, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z.

Predicted Mass Spectrum Data (EI)

m/zRelative IntensityPossible Fragment
276High[M]⁺ (Molecular Ion)
231Medium[M - COOH]⁺
149High[M - I]⁺
104Medium[C₈H₈]⁺

Causality Behind Predictions:

  • The molecular ion peak at m/z 276 would confirm the molecular weight of the compound (C₉H₉IO₂).[1][2]

  • A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, leading to a peak at m/z 231.

  • The carbon-iodine bond is relatively weak and can cleave to give a fragment at m/z 149.

  • Further fragmentation of the side chain can also be expected.

Conclusion: A Predictive Yet Powerful Tool

While awaiting the public availability of experimentally acquired spectra for this compound, this guide provides a robust, predictive framework for its spectroscopic characterization. The presented data, grounded in the fundamental principles of spectroscopy and informed by the analysis of analogous structures, offers a reliable starting point for any researcher working with this compound. The detailed protocols and the rationale behind the spectral interpretations are intended to empower scientists to confidently approach the synthesis, purification, and application of this compound in their research endeavors.

References

  • PubChem. (n.d.). This compound. Retrieved January 10, 2026, from the PubChem database.

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3-(3-iodophenyl)propanoic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(3-Iodophenyl)propanoic Acid Derivatives and Analogs: Synthesis, Derivatization, and Applications in Modern Drug Discovery

Executive Summary

The this compound scaffold represents a uniquely versatile platform in medicinal chemistry and drug development. Its structure, combining a propanoic acid tail, a stable phenyl ring, and a highly functional iodine atom, offers a tripartite advantage for chemical modification and biological application. The iodine atom, in particular, serves as both a critical handle for advanced synthetic transformations, such as cross-coupling reactions, and as a site for the introduction of radioisotopes, enabling the development of high-precision imaging agents for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). This guide provides a comprehensive overview of the synthesis, chemical derivatization, and diverse applications of these compounds, from their use in developing targeted therapeutics like prostaglandin EP3 receptor antagonists to their role as precursors for novel radiotracers in oncology and endocrinology. We will explore the causality behind experimental choices, present detailed protocols for key synthetic and labeling procedures, and visualize complex workflows to provide researchers, scientists, and drug development professionals with a thorough and actionable understanding of this important chemical class.

The Core Scaffold: this compound

Chemical Structure and Properties

The foundational molecule, this compound, is characterized by a propanoic acid chain attached to a phenyl ring at position 3, with an iodine atom substituted at the meta-position of the ring.

PropertyValueReference
CAS Number 68034-75-3
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol
SMILES C1=CC(=CC(=C1)I)CCC(=O)O
Strategic Importance in Medicinal Chemistry

The utility of the this compound scaffold arises from the distinct functions of its three primary components:

  • The Propanoic Acid Moiety: This carboxylic acid group is a common pharmacophore that can participate in hydrogen bonding with biological targets. It also provides a straightforward site for derivatization into esters, amides, and other functional groups to modulate pharmacokinetics and pharmacodynamics.

  • The Phenyl Ring: This serves as a rigid, aromatic scaffold. Its surface can be modified with additional substituents to optimize binding interactions with target proteins, and its orientation directs the vectors of the propanoic acid and iodo groups.

  • The Iodine Atom: This is the most versatile feature of the scaffold. As a heavy halogen, it provides a reactive handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, and C-S couplings), allowing for the construction of complex molecular architectures.[1] Crucially, it is also a site for direct radioiodination or a precursor for stannylation followed by radioiodination, making it invaluable for developing imaging agents.[2][3][4]

Synthesis and Chemical Derivatization

The synthesis of the core scaffold and its subsequent derivatization are guided by standard, yet powerful, organic chemistry principles. The presence of the aryl iodide is central to many advanced derivatization strategies.

Key Derivatization Strategies

Copper-Mediated C-S Cross-Coupling: The aryl iodide functionality is an excellent substrate for cross-coupling reactions. A notable example is the copper-catalyzed reaction with 3-mercaptopropionic acid to form 3-(arylthio)propionic acids.[1][5] This method provides an efficient route to introduce a sulfur linkage, creating novel chemical entities that can serve as building blocks for compounds with anticancer or anti-inflammatory properties.[1]

G A This compound C Reaction Vessel (Pyridine, Reflux) A->C B 3-Mercaptopropionic Acid B->C E 3-((3-(2-carboxyethyl)phenyl)thio)propanoic Acid (C-S Coupled Product) C->E Yields D Cu₂O Catalyst D->C Catalyzes

Workflow for Copper-Catalyzed C-S Cross-Coupling.

Radioiodination for Imaging Probes: The most prominent application of this scaffold is in radiochemistry. The stable iodine atom can be replaced with a positron-emitting (e.g., Iodine-124) or gamma-emitting (e.g., Iodine-123, Iodine-125, Iodine-131) isotope.[6]

  • Iodine-124 (¹²⁴I): With a half-life of 4.2 days, ¹²⁴I is a positron emitter well-suited for PET imaging studies of biological processes with slow kinetics, such as antibody or nanoparticle trafficking.[3][4]

  • Iodine-125 (¹²⁵I): Used extensively in preclinical research and in vitro binding assays due to its longer half-life and ease of handling.[3]

  • Iodine-131 (¹³¹I): Used for both imaging (SPECT) and targeted radionuclide therapy.[6][7]

Methods for radioiodination can be direct, using oxidizing agents like Chloramine-T or Iodogen-coated tubes to convert radioiodide into an electrophilic species, or indirect, using pre-synthesized prosthetic groups like N-succinimidyl 3-[*I]iodobenzoate.[2][3]

Applications in Drug Discovery and Biomedical Research

The structural features of this compound derivatives have been exploited to develop a range of specialized agents for therapeutic and diagnostic purposes.

Prostaglandin EP3 Receptor Antagonists

Analogs based on a substituted phenylpropanoic acid core have been systematically investigated as potent and selective antagonists of the prostaglandin E₂ receptor subtype 3 (EP3).[8][9] The EP3 receptor is implicated in various physiological processes, and its antagonism is a therapeutic strategy for conditions like preterm labor.[9] In this context, researchers synthesized and evaluated a series of 3-(2-aminocarbonylphenyl)propanoic acid analogs, optimizing side chains to improve both in vitro binding affinity and in vivo efficacy in animal models of PGE₂-induced uterine contraction.[8][9] The propanoic acid moiety is critical for binding to the receptor, while modifications on the phenyl ring and the amide side chain fine-tune selectivity and potency.

Precursors for Radiolabeled Imaging Agents (PET/SPECT)

This remains the most significant application area, leveraging the unique properties of iodine radioisotopes.

Case Study 1: Imaging GLP-1 Receptors with a Labeled Peptide The glucagon-like peptide-1 (GLP-1) receptor is a key target in metabolic diseases and is overexpressed in certain tumors like insulinomas.[10] To visualize these receptors, the peptide antagonist exendin(9-39) was radiolabeled using a derivative of iodophenylpropanoic acid.[10] Specifically, N-succinimidyl-3-(4-hydroxy-3-[¹²⁵I]iodophenyl)propionate, also known as the [¹²⁵I]Bolton-Hunter reagent, was conjugated to lysine residues on the exendin(9-39) peptide.[10] The resulting radiotracer, [¹²⁵I]-BH-exendin(9-39), demonstrated high-affinity binding to pancreatic β-cell membranes (IC₅₀ = 1.5 nM) and showed specific uptake in the pancreas and lungs in vivo, which could be blocked by co-injection of unlabeled exendin(9-39).[10]

G cluster_0 Prosthetic Group Preparation cluster_1 Bioconjugation & Purification A 3-(4-hydroxyphenyl)propanoic acid derivative B Radioiodination (e.g., with Na[¹²⁵I]) A->B C [¹²⁵I]Bolton-Hunter Reagent (Active Ester) B->C E Conjugation Reaction (Amide bond formation) C->E Reacts with D Exendin(9-39) Peptide (with free amine, e.g., Lysine) D->E F [¹²⁵I]-BH-Exendin(9-39) (Radiolabeled Peptide) E->F G Purification (e.g., HPLC) F->G H Purified Radiotracer G->H

Workflow for Radiolabeling a Peptide via an Iodinated Prosthetic Group.

Case Study 2: Targeting Estrogen Receptors in Breast Cancer Overexpression of the estrogen receptor (ER) is a hallmark of many breast cancers.[7] A novel radioiodinated estradiol derivative, [¹³¹I]IPBA-EE, was developed for SPECT imaging of ER-positive tumors. This agent was created by modifying estradiol with 4-(p-iodophenyl)butyric acid (IPBA), an albumin-binding ligand.[7] This modification improved the metabolic stability and circulation time of the tracer. In vivo SPECT/CT imaging demonstrated that the probe's uptake in ER-positive MCF-7 tumors reached 6.07 ± 0.20% ID/g at 7 hours post-injection, significantly higher than in ER-negative tumors.[7]

Organ/TissueUptake (%ID/g) at 1h p.i.Blocked Uptake (%ID/g)Reference
Uterus5.66 ± 0.342.81 ± 0.41[7]
Ovaries5.71 ± 2.773.02 ± 0.08[7]
MCF-7 Tumor (7h)6.07 ± 0.201.65 ± 1.56[7]
Statistically significant blocking with co-administration of estradiol or fulvestrant.
Potential in Cancer and Neurological Research

While radiolabeling is a primary application, the core scaffold and its non-radioactive analogs are also of interest in other therapeutic areas.

  • Oncology: Analogs of this compound have been noted for their potential to accumulate in tumor tissue. Furthermore, related propanoic acid derivatives incorporating thiazole or hydroxyphenylamino moieties have demonstrated anticancer activity by targeting pathways involving SIRT2, EGFR, or by inducing oxidative stress.[11][12][13]

  • Neuroscience: The structural analog 3-(3-hydroxyphenyl)propionic acid (3HPPA) is known to be an activator of endothelial nitric oxide synthase (eNOS), a pathway with neuroprotective implications.[14] This suggests that derivatives of the iodophenyl scaffold could be developed as research tools or potential therapeutics for neurodegenerative diseases, where oxidative stress and vascular dysfunction are key pathological features.[15][16] Radioiodinated versions could serve as PET/SPECT probes to study specific targets or pathways within the central nervous system.[17]

G A 3-HPPA (Analog) B eNOS Activation A->B C Increased NO Production B->C D Vasodilation & Neuroprotection C->D

Simplified eNOS Activation Pathway by an Analog.

Key Experimental Protocols

The following protocols are representative of the methodologies used in the synthesis and application of this compound derivatives. They are provided for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and target molecules.

Protocol: Synthesis of a 3-(Arylthio)propanoic Acid Derivative

This protocol is adapted from the general procedure for copper-mediated C-S bond formation.[1][5]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of the aryl iodide (e.g., this compound) in anhydrous pyridine.

  • Addition of Thiol: Add 1.0-1.2 equivalents of 3-mercaptopropionic acid to the solution.

  • Catalyst Addition: Add 0.5 equivalents of copper(I) oxide (Cu₂O) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 115 °C) and maintain for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3.

  • Extraction: Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final 3-(arylthio)propionic acid product.

Protocol: General Radioiodination of a Protein/Peptide

This protocol outlines a direct labeling method using Iodo-Gen pre-coated tubes, a common and relatively gentle technique.[3]

  • Reagent Preparation:

    • Prepare a stock solution of the protein or peptide to be labeled (e.g., 1-5 mg/mL) in a non-amine-containing buffer at pH 7.4 (e.g., phosphate buffer).

    • Obtain Iodo-Gen pre-coated iodination tubes.

    • Prepare a solution of sodium metabisulfite (quenching agent) and a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

  • Iodination Reaction:

    • To an Iodo-Gen tube, add 50 µL of 0.25 M sodium phosphate buffer, pH 7.4.

    • Add the desired activity of radioiodide (e.g., 3-10 MBq of Na[¹²⁴I]) to the tube.

    • Initiate the reaction by adding 50 µL of the protein/peptide solution.

    • Incubate at room temperature for 5-20 minutes, with gentle agitation. The incubation time is dependent on the specific protein and desired labeling efficiency.

  • Quenching: Terminate the reaction by transferring the reaction mixture to a separate vial containing sodium metabisulfite solution.

  • Purification:

    • Load the quenched reaction mixture onto the pre-equilibrated desalting column.

    • Elute the labeled protein/peptide with buffer and collect fractions. The high molecular weight radiolabeled protein will elute first, separated from unreacted low molecular weight radioiodide.

  • Quality Control: Analyze the radiochemical purity of the final product using methods like size-exclusion HPLC or instant thin-layer chromatography (ITLC).

Conclusion and Future Outlook

The this compound scaffold is a powerful and proven platform in chemical biology and drug discovery. Its synthetic accessibility and the unparalleled versatility of the aryl iodide group have enabled significant progress, particularly in the field of nuclear imaging. The ability to create targeted radiotracers for PET and SPECT has provided invaluable tools for visualizing complex biological processes and diagnosing disease.

Looking forward, the potential of this scaffold is far from exhausted. Future research will likely focus on:

  • Developing Novel PET/SPECT Tracers: Applying the established radiolabeling chemistry to new biological targets in areas like neuroinflammation, oncology, and cardiovascular disease.

  • Expanding Therapeutic Applications: Using the aryl iodide as a linchpin for complex synthetic routes to create novel therapeutic candidates that go beyond known applications.

  • Theranostic Agents: Combining a therapeutic radionuclide (e.g., ¹³¹I or a coupled beta/alpha emitter) with the targeting capabilities of molecules derived from this scaffold to create agents that can simultaneously diagnose and treat disease.

By continuing to exploit the unique chemical properties of this scaffold, the scientific community can further bridge the gap between molecular design, advanced diagnostics, and targeted therapeutics.

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The Pivotal Role of Iodine in 3-(3-Iodophenyl)propanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Iodophenyl)propanoic acid, a halogenated derivative of phenylpropanoic acid, represents a molecule of significant interest in the realms of chemical synthesis, drug discovery, and molecular imaging. While the phenylpropanoic acid scaffold is found in various biologically active compounds, the introduction of an iodine atom at the meta-position of the phenyl ring imparts a unique set of properties that are pivotal to its utility.[1][2] This guide provides an in-depth exploration of the multifaceted role of the iodine atom in this compound, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the physicochemical implications of iodination, its function as a versatile synthetic handle, its potential in molecular imaging, and its influence on non-covalent interactions critical for rational drug design.

Physicochemical Properties Conferred by the Iodine Atom

The substitution of a hydrogen atom with iodine on the phenyl ring significantly alters the electronic and steric properties of the molecule. The carbon-iodine (C-I) bond is the longest and most polarizable among the carbon-halogen bonds, making it the weakest.[3] This inherent weakness is a key determinant of the reactivity of aryl iodides.

PropertyDescriptionImplication for this compound
Molecular Weight The iodine atom adds substantial mass to the molecule.The molecular weight of this compound is 276.07 g/mol .[4]
Lipophilicity The iodine atom increases the lipophilicity of the molecule.This can influence its solubility, membrane permeability, and pharmacokinetic profile.[5][6]
Electronegativity Iodine is the least electronegative of the common halogens.The C-I bond has a lower dipole moment compared to C-Br or C-Cl bonds.
Polarizability Iodine is highly polarizable.This property is crucial for its ability to engage in halogen bonding.[7]
Leaving Group Ability The iodide ion is an excellent leaving group.This makes the C-I bond susceptible to cleavage in various chemical reactions, particularly in cross-coupling.[8]

The Iodine Atom as a Versatile Synthon in Organic Chemistry

The C-I bond in this compound serves as a highly versatile functional handle for the construction of more complex molecules. Aryl iodides are premier substrates for a wide array of palladium-catalyzed cross-coupling reactions due to their high reactivity.[9][10]

Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[6][11][12][13] This reaction can be used to derivatize this compound, introducing an alkynyl moiety that can be further functionalized.

Objective: To synthesize a 3-(3-(alkynyl)phenyl)propanoic acid derivative from this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne (1.2 equiv.).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Other Key Cross-Coupling Reactions
  • Suzuki Coupling: Reaction with an organoboron compound to form a C-C bond.

  • Heck Reaction: Reaction with an alkene to form a C-C bond and introduce a vinyl group.[8][14][15][16][17]

  • Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

  • Stille Coupling: Reaction with an organotin compound to form a C-C bond.

G cluster_reactants Reactants A This compound E Derivatized Product A->E C-I bond activation B Cross-Coupling Partner (e.g., Alkyne, Alkene, Boronic Acid) B->E C Pd Catalyst C->A D Base D->A

Caption: Generalized workflow for cross-coupling reactions of this compound.

The Role of Iodine in Halogen Bonding and Drug Design

Beyond its role in covalent bond formation, the iodine atom in this compound can participate in a highly directional, non-covalent interaction known as halogen bonding. This interaction occurs between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic species. The strength of the halogen bond follows the trend I > Br > Cl > F, making iodine a potent halogen bond donor.[7][18]

In drug design, halogen bonds are increasingly recognized as a valuable tool for enhancing ligand-protein binding affinity and specificity.[4][11] The iodine atom can interact with electron-rich moieties in a protein's active site, such as backbone carbonyls or the side chains of serine, threonine, aspartate, and glutamate.

Caption: Halogen bonding between the iodine of the molecule and a protein target.

Computational modeling, such as Density Functional Theory (DFT), can be employed to predict the strength and geometry of potential halogen bonds, aiding in the rational design of potent and selective inhibitors.[4][12]

Iodine in Radiolabeling and Molecular Imaging

The existence of several medically relevant radioisotopes of iodine (¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I) makes this compound a prime candidate for development as a radiolabeled molecular imaging probe.[1] These isotopes offer a range of half-lives and emission characteristics suitable for different imaging modalities and therapeutic applications.

Iodine IsotopeHalf-lifePrincipal EmissionsPrimary Application
¹²³I 13.2 hoursGamma (159 keV)Single-Photon Emission Computed Tomography (SPECT)
¹²⁴I 4.2 daysPositron (β+), GammaPositron Emission Tomography (PET)
¹²⁵I 59.4 daysGamma (35 keV), X-raysPreclinical research, autoradiography
¹³¹I 8.0 daysBeta (β-), Gamma (364 keV)Radiotherapy, SPECT imaging

Notably, this compound has been described as an analog of fluoroacetate, a molecule known to accumulate in certain tissues, including tumors.[4] This suggests that a radioiodinated version of this compound could potentially serve as a diagnostic agent for cancer, leveraging the metabolic pathways that lead to its accumulation.[4] Preclinical evaluation of such radiotracers would involve biodistribution and pharmacokinetic studies in animal models to assess tumor uptake and clearance from non-target organs.[5][11][19][20][21][22]

Experimental Protocol: Radioiodination via Isotopic Exchange

This protocol describes a general method for introducing a radioactive iodine isotope into this compound.

Objective: To synthesize radioiodinated this compound.

Materials:

  • This compound

  • Radioactive sodium iodide (e.g., Na¹²⁵I)

  • Oxidizing agent (e.g., Chloramine-T)

  • Quenching agent (e.g., sodium metabisulfite)

  • Phosphate buffer

  • HPLC system for purification

Procedure:

  • Dissolve this compound in a suitable solvent.

  • In a shielded vial, add the phosphate buffer and the radioactive sodium iodide solution.

  • Add the solution of this compound to the vial.

  • Initiate the reaction by adding a freshly prepared solution of Chloramine-T.

  • Allow the reaction to proceed for a short period (e.g., 1-2 minutes) at room temperature.

  • Quench the reaction by adding a solution of sodium metabisulfite.

  • Purify the radioiodinated product using reverse-phase HPLC.

  • Collect the fraction containing the desired product and determine the radiochemical purity and yield.

G A Start: this compound D Isotopic Exchange Reaction A->D B Radioactive Iodide (e.g., Na¹²⁵I) C Oxidation (e.g., Chloramine-T) B->C C->D E Quenching (e.g., Sodium Metabisulfite) D->E F Purification (HPLC) E->F G End: Radioiodinated Product F->G

Caption: Workflow for the radioiodination of this compound.

The in vivo stability of the C-I bond is a critical consideration for radiolabeled compounds, as deiodination can lead to off-target accumulation of radioactivity, particularly in the thyroid.[3][23][24][25][26] The metabolic stability of the aryl-iodine bond is generally considered to be robust, contributing to the suitability of this class of compounds for in vivo applications.[3][23][24][25][26]

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved via a Sandmeyer reaction starting from 3-aminophenylpropanoic acid. The Sandmeyer reaction is a well-established method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[3][13][19][27][28][29][30]

G A 3-Aminophenylpropanoic Acid B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Aryl Diazonium Salt B->C D Iodination (KI) C->D E This compound D->E

Caption: Proposed synthesis of this compound via a Sandmeyer reaction.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Objective: To synthesize this compound from 3-aminophenylpropanoic acid.

Materials:

  • 3-Aminophenylpropanoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • Ice

  • Sodium thiosulfate

  • Diethyl ether

Procedure:

  • Dissolve 3-aminophenylpropanoic acid in aqueous HCl and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, dissolve potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (N₂ gas) will be observed.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any excess iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Conclusion

The iodine atom in this compound is far more than a simple substituent; it is a key enabler of the molecule's diverse functionality. It provides a reactive handle for the synthesis of complex molecular architectures through a variety of cross-coupling reactions. Its physicochemical properties make it a powerful halogen bond donor, a feature of increasing importance in modern drug design. Furthermore, the availability of medically relevant radioisotopes of iodine positions this molecule as a promising platform for the development of novel radiopharmaceuticals for diagnostic imaging and targeted radiotherapy, particularly in the context of oncology. A thorough understanding of the multifaceted role of this iodine atom is therefore essential for any researcher or drug development professional seeking to harness the full potential of this compound in their scientific endeavors.

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An In-Depth Technical Guide to the Theoretical and Experimental Exploration of 3-(3-Iodophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(3-iodophenyl)propanoic acid, a molecule with nascent potential in the fields of medicinal chemistry and drug development. While detailed studies on this specific compound are emerging, its structural motifs—an aryl iodide and a propanoic acid side chain—offer a rich landscape for theoretical and experimental investigation. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to understanding and exploring the properties and potential applications of this compound. We will delve into its synthesis, characterization, and, most critically, the theoretical frameworks that can be employed to predict its behavior and guide its development as a potential diagnostic or therapeutic agent.

Introduction and Rationale

This compound (CAS No. 68034-75-3) is an intriguing molecule that has been noted for its accumulation in brain and muscle tissues. It is considered an analog of fluoroacetate, a compound with known applications as a diagnostic agent for cancer. Although fluoroacetate itself is too toxic for therapeutic use, the observation that this compound accumulates in tumor tissue suggests its potential utility in oncology, either as a targeting moiety or a diagnostic marker.

The presence of an iodine atom on the phenyl ring is of particular significance. Aryl iodides are versatile functional groups in organic synthesis, participating in a wide array of cross-coupling reactions, which allows for the facile generation of derivatives for structure-activity relationship (SAR) studies.[1][2] Furthermore, the carbon-iodine bond is the weakest among the carbon-halogen bonds, rendering aryl iodides the most reactive of the aryl halides.[3] From a drug design perspective, the iodine atom can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

This guide will provide a roadmap for the comprehensive study of this compound, from its synthesis and characterization to in-depth theoretical analyses that can unlock its therapeutic and diagnostic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the cornerstone of its development. Below is a summary of the known and predicted properties of this compound.

PropertyValueSource
CAS Number 68034-75-3[4][5]
Molecular Formula C₉H₉IO₂[5]
Molecular Weight 276.07 g/mol
Melting Point 64-66 °C[6]
Flash Point 64 °C
Appearance Solid (predicted)[5]
Purity ≥98% (commercially available)[5]
Spectroscopic Characterization: A Predictive Approach

Detailed experimental spectra for this compound are not widely published. However, we can predict the key features based on the known spectra of its constituent parts, such as propanoic acid and other substituted phenylpropanoic acids.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the propanoic acid chain, and the acidic proton of the carboxyl group. The aromatic region will likely exhibit a complex splitting pattern due to the meta-substitution. The protons on the carbon adjacent to the phenyl ring (α-protons) will appear as a triplet, coupled to the adjacent methylene group. The protons on the carbon adjacent to the carboxyl group (β-protons) will also appear as a triplet. The carboxylic acid proton will be a broad singlet, significantly downfield, typically above 10 ppm.[7][8]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the nine carbon atoms. The carboxyl carbon will be the most downfield signal (around 170-180 ppm). The carbon atom attached to the iodine will be significantly upfield compared to the other aromatic carbons due to the heavy atom effect. The remaining aromatic carbons and the two methylene carbons of the propanoic acid chain will have characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer formed through hydrogen bonding.[9] A strong, sharp absorption band between 1700 and 1725 cm⁻¹ will correspond to the C=O stretching vibration of the carbonyl group.[9] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to C-C, C-O, and C-I bond vibrations, which are unique to the molecule.[9][10]

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 276.[11][12] A characteristic M+1 peak will also be present due to the natural abundance of ¹³C.[12] Fragmentation patterns will likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the propanoic acid side chain. The presence of iodine will be evident from its isotopic pattern.

Synthesis and Purification

While this compound is commercially available, a reliable synthetic protocol is essential for producing derivatives or for radiolabeling studies. A plausible and efficient synthetic route would involve the direct iodination of 3-phenylpropanoic acid.

Proposed Synthetic Protocol: Electrophilic Iodination

This protocol is based on well-established methods for the electrophilic iodination of aromatic rings.[3]

Reaction:

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-phenylpropanoic acid (1 equivalent) in glacial acetic acid.

  • Addition of Reagents: To the stirred solution, add iodine (I₂, 0.5 equivalents), periodic acid (HIO₃, 0.2 equivalents), and a catalytic amount of concentrated sulfuric acid.

  • Reaction Conditions: Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. A precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and inorganic salts.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the final product using the spectroscopic techniques outlined in Section 2.1 (¹H NMR, ¹³C NMR, IR, and MS) and by melting point determination.

Theoretical and Computational Framework

To fully elucidate the potential of this compound in drug development, a robust theoretical and computational approach is indispensable. These methods allow for the prediction of molecular properties, reactivity, and interactions with biological macromolecules, thereby guiding experimental design and saving valuable resources.

Quantum Chemical Analysis using Density Functional Theory (DFT)

DFT is a powerful computational method for investigating the electronic structure and properties of molecules.[13][14][15][16] For this compound, DFT calculations can provide invaluable insights into its geometry, stability, and reactivity.

Workflow for DFT Analysis:

Caption: Workflow for DFT analysis of this compound.

Detailed Protocol for DFT Calculations:

  • Structure Preparation: Generate an initial 3D structure of this compound using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization without constraints using a suitable DFT functional and basis set (e.g., B3LYP functional with the 6-311++G(d,p) basis set for C, H, and O, and a basis set with effective core potentials like LANL2DZ for iodine). The choice of functional and basis set is critical for accuracy and should be justified based on literature precedents for similar molecules.

  • Frequency Analysis: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

  • Electronic Property Analysis: From the optimized structure, calculate key electronic properties:

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and spatial distributions of these frontier orbitals provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

    • Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding potential intermolecular interactions, including hydrogen and halogen bonding.

  • Spectroscopic Prediction: Simulate the IR and NMR spectra based on the optimized geometry and calculated vibrational frequencies and shielding tensors. These predicted spectra can be compared with experimental data for validation of the computational model and for aiding in the assignment of experimental signals.

Molecular Docking and Molecular Dynamics (MD) Simulations

Given the observation of its accumulation in tumors, it is plausible that this compound interacts with specific biological targets. Molecular docking and MD simulations are powerful tools for identifying potential protein targets and characterizing the binding interactions at an atomic level.[6][17][18][19]

Workflow for Molecular Docking and MD Simulations:

Caption: Workflow for molecular docking and MD simulations.

Detailed Protocol for In Silico Target Identification and Binding Analysis:

  • Target Identification: Based on the known accumulation in tumors, potential protein targets could include enzymes involved in cancer metabolism (e.g., lactate dehydrogenase, monocarboxylate transporters) or other proteins overexpressed in cancer cells. The Protein Data Bank (PDB) is the primary resource for obtaining 3D structures of potential targets.

  • Ligand and Protein Preparation: Prepare the 3D structure of this compound by assigning appropriate atom types and charges. Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning protonation states to ionizable residues.

  • Molecular Docking: Perform molecular docking of the prepared ligand into the active site of the target protein using software such as AutoDock or Glide. The docking algorithm will generate a series of possible binding poses and rank them based on a scoring function that estimates the binding affinity.

  • Binding Pose Analysis: Analyze the top-ranked binding poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds involving the iodine atom.

  • Molecular Dynamics (MD) Simulations: Take the most promising protein-ligand complex from the docking study and subject it to MD simulations using software like GROMACS or AMBER. MD simulations provide a dynamic view of the complex over time, allowing for the assessment of its stability and a more accurate estimation of the binding free energy.

  • Trajectory Analysis: Analyze the MD trajectory to calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex. Advanced methods like MM/PBSA or MM/GBSA can be used to calculate the binding free energy, providing a more rigorous prediction of binding affinity.

Potential Applications in Drug Development and Future Directions

The unique combination of an aryl iodide and a propanoic acid moiety, along with its observed accumulation in tumors, positions this compound as a molecule of significant interest for further investigation.

  • Diagnostic Imaging: The presence of iodine makes this compound a potential scaffold for the development of new contrast agents for computed tomography (CT) or single-photon emission computed tomography (SPECT) if radiolabeled with an appropriate iodine isotope (e.g., ¹²³I or ¹³¹I). Its preferential accumulation in tumor tissue could enable targeted cancer imaging.

  • Therapeutic Scaffold: The aryl iodide group is a versatile handle for synthetic modification via cross-coupling reactions. This allows for the rapid generation of a library of derivatives to explore structure-activity relationships and optimize for binding to a specific biological target. The propanoic acid group can be important for solubility and for forming ionic interactions with protein targets.

  • Pharmacokinetic Considerations: The pharmacokinetic properties of this compound will be a critical determinant of its utility. Studies on similar iodinated benzoic acids have shown that plasma protein binding can significantly influence their distribution and clearance.[20] It is anticipated that this compound will be cleared renally, similar to other small molecule acids.[21][22] Future experimental work should focus on determining its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

While this compound remains a relatively understudied molecule, a systematic approach combining synthesis, spectroscopic characterization, and advanced computational modeling can rapidly advance our understanding of its properties and potential applications. The theoretical frameworks and protocols outlined in this guide provide a robust starting point for researchers to explore this promising compound. The insights gained from such studies will be invaluable in guiding the rational design of novel diagnostic and therapeutic agents for cancer and other diseases.

References

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Methodological & Application

Application Notes and Protocols for 3-(3-Iodophenyl)propanoic Acid in Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Iodophenyl)propanoic acid is a versatile chemical scaffold with significant potential in various fields of scientific research, particularly in medicinal chemistry and chemical biology. Its structure, featuring a phenyl ring substituted with an iodine atom and a propanoic acid side chain, offers multiple avenues for chemical modification and functionalization. The presence of the iodine atom, in particular, opens up possibilities for radio-labeling and advanced imaging applications, while the carboxylic acid group provides a convenient handle for conjugation to other molecules.

This guide provides detailed experimental protocols and expert insights into the practical applications of this compound. The protocols are designed to be self-validating and are grounded in established chemical and biological principles. We will explore its use as a synthetic intermediate, its application in radiolabeling for cellular uptake studies, and its evaluation as a potential cytotoxic agent.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.

PropertyValueReference
CAS Number 68034-75-3
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol
Appearance Off-white to pale yellow solidCommercially available
Melting Point 64-66°CCommercially available
Solubility Soluble in organic solvents such as DMSO, DMF, methanol, and ethanol. Limited solubility in water.General chemical knowledge

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Application Note 1: this compound as a Synthetic Intermediate in Medicinal Chemistry

The iodophenyl moiety of this compound makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules with potential therapeutic applications. The iodine atom can participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, allowing for the introduction of diverse substituents at the 3-position of the phenyl ring. The carboxylic acid group can be readily converted into esters, amides, and other functional groups, providing a means to conjugate the molecule to other pharmacophores or to modulate its pharmacokinetic properties.

A notable application of related iodophenyl-containing building blocks is in the synthesis of targeted cancer therapies like Alectinib.[1][2][3][4][5] This highlights the importance of such intermediates in the drug discovery and development pipeline.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes a general method for coupling this compound to a primary amine to form an amide bond. This is a fundamental transformation in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.

Workflow for Amide Bond Formation

G cluster_0 Reaction Setup cluster_1 Amine Addition cluster_2 Work-up and Purification A Dissolve this compound in anhydrous DMF B Add EDC and NHS A->B C Stir at room temperature B->C D Add primary amine C->D E Stir overnight D->E F Quench with water E->F G Extract with ethyl acetate F->G H Wash with brine G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K

Caption: A stepwise workflow for the synthesis of an amide derivative of this compound.

Materials and Reagents

ReagentSupplierGrade
This compoundCommercially available≥97%
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)Commercially available≥98%
N-Hydroxysuccinimide (NHS)Commercially available≥98%
Primary amine of choiceCommercially available≥97%
Anhydrous N,N-Dimethylformamide (DMF)Commercially availableAnhydrous
Ethyl acetateCommercially availableACS grade
Saturated aqueous sodium bicarbonate solutionPrepared in-house
Brine (saturated aqueous NaCl solution)Prepared in-house
Anhydrous sodium sulfateCommercially availableAnhydrous
Silica gel for column chromatographyCommercially available60 Å, 230-400 mesh

Step-by-Step Protocol

  • Reaction Setup: a. To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). b. Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration). c. To the stirred solution, add EDC (1.2 eq) and NHS (1.2 eq). d. Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: a. To the activated acid solution, add the primary amine (1.1 eq). b. Continue to stir the reaction mixture at room temperature overnight (12-18 hours).

  • Reaction Monitoring: a. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.

  • Work-up: a. Upon completion, pour the reaction mixture into water. b. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). c. Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: a. Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Application Note 2: Radioiodination for Cellular Uptake and Imaging Studies

The iodine atom in this compound provides a unique opportunity for radio-labeling with iodine isotopes such as ¹²³I, ¹²⁵I, or ¹³¹I. Radio-labeled molecules are invaluable tools in biomedical research, enabling sensitive and quantitative measurements of biological processes in vitro and in vivo.[6] For instance, radio-labeled this compound can be used to study its cellular uptake, distribution, and metabolism in cancer cells, which is particularly relevant given its analogy to fluoroacetate, a compound known to accumulate in tumors.

Protocol 2: Radioiodination using the Chloramine-T Method and Cellular Uptake Assay

This protocol details the radioiodination of this compound with ¹²⁵I and a subsequent in vitro cellular uptake assay. The Chloramine-T method is a widely used technique for electrophilic radioiodination of aromatic compounds.[7][8][9]

Workflow for Radioiodination and Cellular Uptake Assay

G cluster_0 Radioiodination cluster_1 Purification cluster_2 Cellular Uptake Assay A Mix this compound with Na[125I] in buffer B Add Chloramine-T A->B C Incubate at room temperature B->C D Quench with sodium metabisulfite C->D E Purify by HPLC D->E F Collect and quantify radiolabeled product E->F G Seed cells in a multi-well plate H Incubate with radiolabeled compound G->H I Wash cells to remove unbound radioactivity H->I J Lyse cells I->J K Measure radioactivity in a gamma counter J->K L Determine protein concentration J->L M Calculate specific uptake K->M L->M

Caption: A comprehensive workflow for the radioiodination of this compound and its subsequent use in a cellular uptake assay.

Materials and Reagents

ReagentSupplierGrade
This compoundCommercially available≥97%
Sodium Iodide (Na[¹²⁵I])Commercially availableHigh specific activity
Chloramine-TCommercially available≥98%
Sodium metabisulfiteCommercially availableACS grade
Phosphate-buffered saline (PBS)Commercially availablepH 7.4
AcetonitrileCommercially availableHPLC grade
Trifluoroacetic acid (TFA)Commercially availableHPLC grade
Cancer cell line of interest (e.g., HeLa, MCF-7)ATCC or equivalent
Cell culture medium and supplementsCommercially available
Cell lysis bufferCommercially available
BCA protein assay kitCommercially available

Step-by-Step Protocol

Part A: Radioiodination

  • Preparation: a. Prepare fresh solutions of Chloramine-T (1 mg/mL in PBS) and sodium metabisulfite (2 mg/mL in PBS). b. All procedures involving radioactivity must be performed in a designated radioisotope laboratory with appropriate shielding and safety measures.

  • Reaction: a. In a shielded vial, combine this compound (10 µL of a 1 mg/mL solution in ethanol), Na[¹²⁵I] (e.g., 1 mCi), and 50 µL of PBS. b. Initiate the reaction by adding 10 µL of the Chloramine-T solution. c. Vortex the mixture gently and incubate at room temperature for 1-2 minutes.

  • Quenching: a. Stop the reaction by adding 20 µL of the sodium metabisulfite solution.

  • Purification: a. Purify the radio-labeled product from unreacted iodide and other reagents using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable C18 column and a gradient of acetonitrile/water containing 0.1% TFA. b. Monitor the elution profile with a radioactivity detector and a UV detector. c. Collect the fraction corresponding to the radio-labeled product.

  • Quantification: a. Determine the radiochemical yield and specific activity of the purified product using a calibrated gamma counter.

Part B: Cellular Uptake Assay

  • Cell Culture: a. Culture the chosen cancer cell line in a suitable multi-well plate (e.g., 24-well) until they reach 80-90% confluency.

  • Uptake Experiment: a. Wash the cells with pre-warmed PBS. b. Add fresh cell culture medium containing a known concentration of the ¹²⁵I-labeled this compound (e.g., 1 µCi/mL). c. For competition studies, co-incubate with an excess of unlabeled this compound. d. Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).

  • Washing and Lysis: a. At each time point, aspirate the medium and quickly wash the cells three times with ice-cold PBS to stop the uptake and remove unbound radioactivity. b. Lyse the cells by adding a suitable cell lysis buffer to each well and incubating for 10 minutes.

  • Measurement: a. Transfer the cell lysates to counting tubes and measure the radioactivity using a gamma counter. b. Use a small aliquot of the lysate to determine the total protein concentration using a BCA protein assay.

  • Data Analysis: a. Express the cellular uptake as counts per minute (CPM) per milligram of protein. b. Plot the uptake over time to determine the kinetics of uptake.

Application Note 3: In Vitro Cytotoxicity Screening

Given the potential for this compound to accumulate in tumor tissue, it is prudent to evaluate its intrinsic biological activity, including its potential cytotoxicity towards cancer cells. In vitro cytotoxicity assays are a fundamental first step in the preclinical evaluation of novel compounds in cancer research.[10][11][12][13][14] These assays can provide valuable information on the dose-dependent effects of a compound on cell viability and proliferation.

Protocol 3: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow for MTT Assay

G cluster_0 Cell Seeding and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition and Analysis A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat with serial dilutions of This compound B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate cell viability H->I J Determine IC50 value I->J

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-(3-iodophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(3-iodophenyl)propanoic acid. This compound is a valuable building block in pharmaceutical and chemical synthesis, and its accurate quantification is crucial for quality control and research applications. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, providing excellent sensitivity, selectivity, and reproducibility. This document offers a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, detailed chromatographic conditions, and system suitability parameters.

Introduction

This compound is an aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its purity and concentration are critical parameters that can significantly impact the outcome of synthetic processes and biological assays. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such non-volatile and thermally labile compounds.[1][2]

The presence of a carboxylic acid moiety in this compound necessitates careful control of the mobile phase pH to ensure reproducible retention and symmetrical peak shapes. By maintaining the mobile phase pH significantly lower than the analyte's pKa, the carboxylic acid group remains in its protonated, non-ionized form, which enhances its retention on a nonpolar stationary phase and prevents peak tailing.[3][4] This method employs an acidic mobile phase to achieve this, a common and effective strategy for the analysis of aromatic carboxylic acids.[1][3]

This application note provides a detailed, step-by-step protocol for the HPLC analysis of this compound, designed for easy implementation in a laboratory setting.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an appropriate analytical method.

PropertyValueReference
CAS Number 68034-75-3[5]
Molecular Formula C9H9IO2[5]
Molecular Weight 276.07 g/mol [5]
Melting Point 64-66 °C[6]
Appearance White to off-white solid
UV Absorbance The phenyl ring and iodine substituent provide strong UV absorbance, making UV detection a suitable choice. A wavelength of 254 nm is a good starting point for detection.
pKa (estimated) ~4.5The pKa is estimated to be similar to that of other phenylpropanoic acids. To ensure the analyte is in its non-ionized form, a mobile phase pH of ≤ 2.5 is recommended.[3]

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[7]

  • Chemicals and Reagents:

    • This compound analytical standard (≥98.0% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Orthophosphoric acid (analytical grade).

    • Ultrapure water (18.2 MΩ·cm).

Chromatographic Conditions

The recommended HPLC conditions for the analysis of this compound are detailed in Table 2.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Carefully add 1.0 mL of orthophosphoric acid to 399 mL of ultrapure water in a 1 L volumetric flask.

    • Add 600 mL of acetonitrile to the flask.

    • Bring the solution to the 1 L mark with ultrapure water.

    • Mix thoroughly and degas before use.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve it in 10 mL of methanol in a 10 mL volumetric flask. This solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

For the analysis of bulk drug substance or reaction mixtures:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a known volume of methanol.

  • Dilute the solution with the mobile phase to a final concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

The general workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation Injection Sample/Standard Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection SystemEquilibration->Injection DataAcquisition Data Acquisition Injection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Calibration Calibration Curve Generation PeakIntegration->Calibration Quantification Quantification Calibration->Quantification

Figure 1: General workflow for the HPLC analysis of this compound.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by performing system suitability tests. A series of replicate injections (n=5) of a working standard solution should be made. The acceptance criteria are outlined in Table 3.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Data Analysis and Quantification

A calibration curve should be constructed by plotting the peak area of the this compound standard against its concentration. The concentration of the analyte in the samples can then be determined from this calibration curve using the peak areas obtained from the sample chromatograms.

Method Validation

For routine use, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation should include an assessment of the following parameters:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability and intermediate precision.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting

The logical flow for troubleshooting common issues in the HPLC analysis of this compound is outlined below.

Troubleshooting_Flowchart cluster_solutions Potential Causes & Solutions Start Problem Observed NoPeaks No Peaks or Very Small Peaks Start->NoPeaks PeakTailing Peak Tailing Start->PeakTailing RetentionTimeShift Retention Time Shift Start->RetentionTimeShift PoorResolution Poor Resolution Start->PoorResolution NoPeaks_Sol Check injection volume Check sample concentration Check detector settings Check for leaks NoPeaks->NoPeaks_Sol PeakTailing_Sol Mobile phase pH too high Column degradation Sample overload PeakTailing->PeakTailing_Sol RetentionTimeShift_Sol Inconsistent mobile phase composition Fluctuating column temperature Pump malfunction RetentionTimeShift->RetentionTimeShift_Sol PoorResolution_Sol Adjust mobile phase composition Check column efficiency Consider a different column PoorResolution->PoorResolution_Sol

Sources

Application Note: Structural Elucidation of 3-(3-iodophenyl)propanoic acid using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed protocol and in-depth interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(3-iodophenyl)propanoic acid. As a crucial tool in structural verification, ¹H NMR provides unambiguous information about the molecular framework by probing the chemical environment of hydrogen nuclei. This document outlines the theoretical basis for spectral prediction, a step-by-step protocol for sample preparation and data acquisition, and a comprehensive analysis of the resulting spectrum, correlating each signal to the molecule's unique structural features.

Introduction and Theoretical Framework

This compound is a substituted aromatic carboxylic acid. Its structure comprises two key components that dictate the features of its ¹H NMR spectrum: the aliphatic propanoic acid chain and the meta-substituted iodophenyl ring. Understanding the interplay of electronic effects—such as inductive effects and magnetic anisotropy—is paramount for accurate spectral interpretation.

  • The Propanoic Acid Moiety: The two methylene (-CH₂) groups form an ethyl bridge between the aromatic ring and the carboxyl group. These protons are diastereotopic and will appear as distinct signals. The protons on the carbon adjacent to the aromatic ring (benzylic protons, Hα) are deshielded by the ring current, while the protons adjacent to the electron-withdrawing carbonyl group (Hβ) are also shifted downfield. Their proximity to each other will result in spin-spin coupling, producing a characteristic triplet-of-triplets pattern. The carboxylic acid proton (-COOH) is highly deshielded and often appears as a broad singlet at a high chemical shift, its signal broadened by hydrogen exchange.

  • The 3-Iodophenyl Ring: The aromatic region of the spectrum is defined by the substitution pattern. In this meta-substituted case, four distinct aromatic protons exist. The iodine atom, being an electronegative halogen, exerts a deshielding effect on the adjacent (ortho) protons.[1] The propanoic acid group acts as a weak deactivator. The combination of these substituents breaks the symmetry of the ring, leading to four unique signals. Their splitting patterns are governed by ortho-coupling (³J, typically 7-10 Hz) and meta-coupling (⁴J, typically 2-3 Hz).[1]

Predicted ¹H NMR Spectrum

Based on established principles, we can predict the key signals for this compound. This predictive exercise is a cornerstone of applying NMR spectroscopy for structural verification.

Molecular Structure with Proton Labeling:

(Note: Aromatic protons are labeled relative to the iodine atom for clarity in the table below.)

This structure leads to the prediction of seven distinct proton environments.

Experimental Protocol: Data Acquisition

This section provides a robust, field-proven protocol for acquiring a high-resolution ¹H NMR spectrum.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube

  • Pasteur pipette with glass wool plug

  • Vial for sample dissolution

Protocol Steps:

  • Sample Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry vial.[2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.[3] CDCl₃ is a common, inexpensive solvent suitable for this compound, and TMS serves as the internal standard for chemical shift calibration (δ = 0.0 ppm).

  • Dissolution: Gently swirl the vial to ensure the sample is fully dissolved.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a glass wool-plugged Pasteur pipette directly into the NMR tube.[4]

  • Sample Loading: Ensure the sample height in the NMR tube is approximately 4-5 cm, which corresponds to the active volume of the NMR probe.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 8-16 scans, 30° pulse angle, 2-second relaxation delay).

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation A Weigh 5-10 mg Sample B Dissolve in 0.7 mL CDCl3 + TMS A->B C Filter into NMR Tube B->C D Lock & Shim C->D E Acquire FID D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Calibrate to TMS (0 ppm) G->H I Integrate Peaks H->I J Assign Peaks & Analyze Coupling I->J K K J->K Final Structure Verification G structure This compound Aromatic Protons (4H) Aliphatic Protons (4H) Acidic Proton (1H) aromatic_signals Aromatic Region (δ 7.0-7.7) H2 (s) H6 (d) H4 (d) H5 (t) structure:f1->aromatic_signals:f0 deshielding by ring current & iodine aliphatic_signals Aliphatic Region (δ 2.5-3.0) -CH₂-Ar (t) -CH₂-COOH (t) structure:f2->aliphatic_signals:f0 adjacent group effects acid_signal acid_signal structure:f3->acid_signal:f0 strong deshielding

Caption: Correlation between molecular structure and expected NMR signals.

Conclusion

The ¹H NMR spectrum of this compound provides a distinct fingerprint that confirms its molecular structure. The aliphatic region clearly shows two triplets corresponding to the propanoic acid chain, while the aromatic region displays a characteristic pattern of four signals consistent with a 1,3-disubstituted benzene ring. The chemical shifts, integration values, and coupling constants all align with theoretical predictions, offering a high degree of confidence in structural assignment for researchers in synthesis, quality control, and drug development.

References

  • Doc Brown's Advanced Organic Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid.
  • University of Ottawa. (n.d.). NMR Sample Preparation.
  • Organic Spectroscopy International. (2017). 3-Phenylpropionic acid.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • University College London. (n.d.). Chemical shifts.
  • University of Reading. (n.d.). NMR Sample Preparation.
  • Western University. (n.d.). NMR Sample Preparation.
  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.
  • Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para).
  • Nagwa. (2019). ¹H NMR Spectrum of Propanoic Acid.

Sources

Application Notes & Protocols: The Strategic Utility of 3-(3-Iodophenyl)propanoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in any drug discovery campaign. 3-(3-Iodophenyl)propanoic acid has emerged as a particularly versatile and powerful scaffold. Its unique combination of a carboxylic acid handle for amide bond formation and an aryl iodide moiety for carbon-carbon and carbon-heteroatom bond formation allows for rapid library synthesis and systematic structure-activity relationship (SAR) exploration. This document provides an in-depth guide to the strategic application of this building block, detailing its chemical reactivity, providing validated experimental protocols for key transformations, and showcasing its utility through case studies in the development of novel therapeutic agents.

Introduction: The Strategic Advantage of a Bifunctional Building Block

The design of novel small molecule therapeutics often hinges on the ability to rapidly and efficiently explore chemical space around a core scaffold. This compound offers a distinct advantage in this context. The propanoic acid side chain provides a readily accessible point for derivatization, most commonly through amide bond formation, allowing for the introduction of a wide array of substituents to probe interactions with target proteins. Simultaneously, the iodine atom at the meta-position of the phenyl ring serves as a versatile synthetic handle for a multitude of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This orthogonality enables the systematic and independent modification of two key vectors on the molecule, making it an ideal starting point for fragment-based and lead optimization campaigns.

The utility of this scaffold is exemplified in its incorporation into potent inhibitors of various biological targets. For instance, its derivatives have been explored as inhibitors of enzymes like fatty acid amide hydrolase (FAAH) and as modulators of nuclear receptors. The strategic placement of the iodine atom allows for the introduction of diverse functionalities that can occupy specific pockets within a protein's binding site, leading to enhanced potency and selectivity.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use.

PropertyValueSource
Molecular FormulaC₉H₉IO₂PubChem
Molecular Weight276.07 g/mol PubChem
AppearanceOff-white to pale yellow solidCommercial Suppliers
Melting Point83-86 °CCommercial Suppliers
SolubilitySoluble in methanol, ethanol, DMSO, DMFCommercial Suppliers
pKa~4.5 (estimated for the carboxylic acid)N/A

The reactivity of this compound is dominated by two key functional groups: the carboxylic acid and the aryl iodide.

DOT Diagram: Reactivity Profile of this compound

main This compound amide Amide Bond Formation main->amide R-NH₂, Coupling Reagents ester Esterification main->ester R-OH, Acid Catalyst suzuki Suzuki Coupling (C-C Bond) main->suzuki R-B(OH)₂, Pd Catalyst, Base sonogashira Sonogashira Coupling (C-C Bond) main->sonogashira R-C≡CH, Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig Amination (C-N Bond) main->buchwald R₂NH, Pd Catalyst, Base

Caption: Orthogonal reactivity of this compound.

Core Experimental Protocols

The following protocols are provided as a starting point and have been validated for robustness and reproducibility.

Protocol 3.1: General Procedure for Amide Coupling

This protocol describes a standard procedure for the synthesis of amides from this compound using HATU as the coupling reagent.

Materials:

  • This compound

  • Amine of choice (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired amide.

Trustworthiness Note: The use of HATU as a coupling reagent generally leads to high yields and minimal side products. The workup procedure is designed to effectively remove unreacted starting materials and reagents. Purity of the final compound should be confirmed by ¹H NMR and LC-MS.

Protocol 3.2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the aryl iodide with a boronic acid or ester.

Materials:

  • This compound derivative (e.g., amide from Protocol 3.1) (1.0 eq)

  • Boronic acid or ester (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the this compound derivative (1.0 eq), boronic acid or ester (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with nitrogen three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.

Expertise Insight: The choice of palladium catalyst, base, and solvent system can be critical and may require optimization for specific substrates. For challenging couplings, other catalysts such as Pd(dppf)Cl₂ or SPhos-based pre-catalysts may offer improved yields.

Application in Drug Discovery: A Case Study

The versatility of this compound can be illustrated by its use in the development of inhibitors for a hypothetical kinase, "Kinase X," which is implicated in an inflammatory disease pathway.

DOT Diagram: Drug Discovery Workflow

A This compound B Amide Library Synthesis (Protocol 3.1) A->B C Initial SAR (R1 Diversity) B->C Biochemical Assay D Suzuki Coupling on Hit Compound (Protocol 3.2) C->D Identified Hit E Focused Library Synthesis (R2 Diversity) D->E F Lead Optimization E->F In vitro & In vivo Assays G Candidate Drug F->G

Caption: A typical workflow utilizing the building block.

In this hypothetical scenario, an initial library of amides is synthesized from this compound (Step B) to explore the "R1" space. Following a high-throughput screen, a hit compound is identified. The aryl iodide of this hit is then used as a handle for a Suzuki coupling reaction to introduce a variety of substituents into the "R2" pocket of the kinase (Step D). This two-pronged approach allows for a rapid and systematic exploration of the SAR, leading to the identification of a potent and selective lead compound for further optimization.

Conclusion

This compound represents a high-value building block for contemporary drug discovery. Its pre-installed, orthogonally reactive functional groups provide a robust platform for the efficient generation of diverse chemical libraries. The reliable and well-documented protocols for its derivatization, as outlined in this guide, empower medicinal chemists to accelerate their hit-to-lead and lead optimization efforts. By leveraging the strategic advantages of this scaffold, research teams can enhance their ability to navigate complex SAR landscapes and ultimately deliver novel therapeutic candidates.

References

  • PubChem Compound Summary for CID 93237, this compound.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

Application Notes & Protocols: Radiolabeling of 3-(3-iodophenyl)propanoic Acid for Metabolic Imaging Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Radiolabeled Fatty Acid Analogs

3-(3-iodophenyl)propanoic acid is a fatty acid analog that, when labeled with a suitable radioisotope of iodine, serves as a valuable tracer for studying fatty acid metabolism.[1][2] Alterations in fatty acid utilization are often early indicators of myocardial diseases, such as ischemia.[3][4] Radiolabeled tracers that can be visualized using non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) provide a powerful tool for early diagnosis and monitoring of such conditions.[3][5]

The choice of iodine radioisotope dictates the application:

  • Iodine-123 (¹²³I): Ideal for diagnostic SPECT imaging due to its 13.2-hour half-life and gamma emission.[6][7]

  • Iodine-125 (¹²⁵I): With a longer half-life of 59.4 days, it is primarily used in preclinical research, in vitro assays, and for studying pharmacokinetics.[8][9]

  • Iodine-131 (¹³¹I): A beta and gamma emitter with an 8.02-day half-life, making it suitable for both imaging and targeted radionuclide therapy.[8][10][11]

This document provides detailed protocols for the radiolabeling of this compound, focusing on methods that ensure high radiochemical purity and yield. We will explore two primary strategies: direct electrophilic radioiodination and a precursor-based radioiododestannylation method. The causality behind experimental choices, purification, and rigorous quality control are emphasized throughout to ensure trustworthy and reproducible results.[12]

Radiolabeling Strategies: A Mechanistic Overview

The introduction of a radioiodine atom onto the phenyl ring of this compound can be achieved through several chemical routes. The choice of method often depends on the desired specific activity, the stability of the starting material, and the available radiochemistry infrastructure.

Direct Electrophilic Radioiodination

This method involves the direct substitution of a hydrogen atom on an activated aromatic ring with an electrophilic radioiodine species.[6] The radioiodide (e.g., Na[¹²³I]I) is oxidized in situ to a more electrophilic form (e.g., I⁺), which then attacks the electron-rich phenyl ring.[6][13]

  • Causality: This method is often chosen for its simplicity and speed. The use of strong oxidizing agents is necessary to generate the electrophilic iodine. The reaction conditions, particularly pH, must be carefully controlled to maximize the yield and prevent side reactions.[14] For 3-phenylpropanoic acid (the non-iodinated precursor), the propanoic acid group is weakly deactivating, making the reaction less facile than with highly activated rings like phenols. Therefore, a robust oxidizing system is required.

Precursor-Based Radioiododestannylation

This indirect method utilizes an organotin precursor, such as 3-(3-(tributylstannyl)phenyl)propanoic acid. The carbon-tin bond is readily cleaved by an electrophilic radioiodine species, resulting in a highly specific and efficient labeling reaction.[15]

  • Causality: The primary advantage of the destannylation approach is its high regioselectivity and ability to achieve very high specific activities. The radioiodine is directed specifically to the position of the tin moiety. This method is particularly useful when the substrate is sensitive to the harsh conditions of direct iodination or when a non-radioactive iodine atom is already present, and isotopic exchange is desired.[6] The main drawback is the need to synthesize the organotin precursor and the critical importance of removing any residual tin compounds from the final product, as they are toxic.[6]

Experimental Protocols

Safety Precaution: All work with radioactive materials must be conducted in a designated and properly shielded facility (e.g., a hot cell or fume hood) by trained personnel, following all institutional and national regulations for radiation safety.[16]

Protocol 1: Direct Electrophilic Radioiodination using Iodogen®

This protocol describes the labeling of 3-phenylpropanoic acid with ¹²³I. Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a mild, solid-phase oxidizing agent, which simplifies the purification process.[14]

Materials:

  • 3-phenylpropanoic acid

  • Iodogen® coated reaction vial (100 µg)

  • Sodium [¹²³I]iodide (Na[¹²³I]I) in 0.1 M NaOH

  • Phosphate buffer (0.1 M, pH 7.4)

  • Sodium metabisulfite solution (5% w/v in water)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • HPLC system with a radioactivity detector

  • TLC plates (Silica gel 60 F254)

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL solution of 3-phenylpropanoic acid in phosphate buffer.

  • Reaction Setup: To a 1.5 mL Iodogen®-coated vial, add 100 µL of the 3-phenylpropanoic acid solution.

  • Radioiodide Addition: Carefully add 5-10 mCi (185-370 MBq) of Na[¹²³I]I solution to the reaction vial.

  • Incubation: Gently agitate the reaction mixture at room temperature for 15-20 minutes. The Iodogen® acts as a solid-phase oxidant, converting the iodide to an electrophilic species.[8][14]

  • Quenching: Stop the reaction by transferring the mixture to a clean vial containing 50 µL of sodium metabisulfite solution. This reduces any unreacted oxidized iodine back to iodide.

  • Extraction: Acidify the aqueous solution to pH ~2-3 with 1 M HCl. Extract the radioiodinated product with ethyl acetate (3 x 500 µL). The desired product is more soluble in the organic phase.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 50% ethanol/saline) for purification and analysis.

Protocol 2: Radioiododestannylation of a Tributyltin Precursor

This protocol uses a 3-(3-(tributylstannyl)phenyl)propanoic acid precursor for labeling with ¹²⁵I, a method capable of producing high specific activity product.

Materials:

  • 3-(3-(tributylstannyl)phenyl)propanoic acid

  • Sodium [¹²⁵I]iodide (Na[¹²⁵I]I) in 0.1 M NaOH

  • Chloramine-T solution (1 mg/mL in water, freshly prepared)

  • Hydrochloric acid (1 M)

  • Sodium bisulfite solution (10 mg/mL in water)

  • C18 Sep-Pak® cartridge

  • Ethanol, HPLC grade

  • Water, HPLC grade

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 1-2 mg of the tributyltin precursor in 100 µL of ethanol in a 1 mL reaction vial.

  • Radioiodide Addition: Add 1-5 mCi (37-185 MBq) of Na[¹²⁵I]I to the vial.

  • Initiation of Reaction: Add 20 µL of 1 M HCl to acidify the mixture. Immediately add 25 µL of the freshly prepared Chloramine-T solution. Chloramine-T is a strong oxidizing agent that facilitates the electrophilic substitution of the tin group.[14]

  • Incubation: Let the reaction proceed for 60 seconds at room temperature with gentle vortexing. The reaction is typically very rapid.

  • Quenching: Quench the reaction by adding 100 µL of sodium bisulfite solution.

  • Purification (Solid Phase Extraction): a. Pre-condition a C18 Sep-Pak® cartridge by washing with 10 mL of ethanol followed by 10 mL of water. b. Load the reaction mixture onto the cartridge. c. Wash the cartridge with 10 mL of water to remove unreacted [¹²⁵I]iodide and other polar impurities. d. Elute the desired radioiodinated product with 2 mL of ethanol.

  • Final Formulation: Evaporate the ethanol under nitrogen and reconstitute the final product in sterile saline or another biocompatible buffer for quality control and subsequent use.

Data Presentation and Expected Outcomes

The success of a radiolabeling reaction is quantified by its radiochemical yield (RCY) and radiochemical purity (RCP).

ParameterProtocol 1 (Direct Iodination)Protocol 2 (Destannylation)Rationale for Difference
Radiochemical Yield (RCY) 40-60%> 90%The destannylation reaction is more efficient and specific, leading to higher incorporation of the radioisotope.[6]
Radiochemical Purity (RCP) > 95% (post-HPLC)> 98% (post-SPE)The specificity of the precursor-based method results in fewer side products, simplifying purification.
Specific Activity ModerateHigh to Very HighThe precursor method can be performed with a very small amount of substrate, leading to a higher ratio of radioactivity per mole of compound.
Reaction Time 15-20 minutes1-5 minutesDestannylation is a very rapid reaction.

Visualization of Experimental Workflows

Workflow for Direct Electrophilic Radioiodination

G cluster_prep Preparation cluster_reaction Radiolabeling Reaction cluster_workup Workup & Extraction cluster_final Final Steps Prep1 Dissolve 3-phenylpropanoic acid in Phosphate Buffer React1 Add substrate to Iodogen® vial Prep1->React1 React2 Add Na[¹²³I]I solution React1->React2 React3 Incubate 15-20 min at Room Temp React2->React3 Work1 Quench with Sodium Metabisulfite React3->Work1 Work2 Extract with Ethyl Acetate Work1->Work2 Work3 Dry & Evaporate Solvent Work2->Work3 Final1 Reconstitute Product Work3->Final1 Final2 Purification & QC (HPLC/TLC) Final1->Final2

Caption: Workflow for direct radioiodination using Iodogen®.

Workflow for Radioiododestannylation

G cluster_prep Preparation cluster_reaction Radiolabeling Reaction cluster_purification Purification cluster_final Final Steps Prep1 Dissolve Tin Precursor in Ethanol React1 Add Na[¹²⁵I]I & HCl Prep1->React1 React2 Add Chloramine-T React1->React2 React3 Incubate 60 sec at Room Temp React2->React3 Purify1 Quench with Sodium Bisulfite React3->Purify1 Purify2 Load onto C18 Sep-Pak Purify1->Purify2 Purify3 Wash with Water Purify2->Purify3 Purify4 Elute with Ethanol Purify3->Purify4 Final1 Evaporate Ethanol Purify4->Final1 Final2 Reconstitute & Perform QC Final1->Final2

Caption: Workflow for precursor-based radioiododestannylation.

Quality Control: A Self-Validating System

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of any radiopharmaceutical.[12] The final product must be assessed for radiochemical purity, chemical purity, and radionuclide identity before use.

High-Performance Liquid Chromatography (HPLC)

Radio-HPLC is the gold standard for determining radiochemical purity.[17][18] It separates the desired radiolabeled product from unlabeled starting material, free radioiodide, and other radioactive impurities.[19]

  • System: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid) is effective for separating the components.

  • Detection: The system should be equipped with both a UV detector (to identify the non-radioactive standard) and a radioactivity detector connected in series.[20]

  • Analysis: The radiochemical purity is calculated as the percentage of the total radioactivity that elutes at the same retention time as the non-radioactive this compound standard. The European Pharmacopoeia often requires a radiochemical purity of not less than 92-95% for therapeutic and diagnostic agents.[21]

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple method for a quick purity check.[18][22]

  • Stationary Phase: Silica gel plate.

  • Mobile Phase: A solvent system such as 70:30 ethyl acetate:hexane can be used.

  • Analysis: The plate is spotted with the sample and developed. Free iodide will remain at the origin (Rf = 0), while the more lipophilic product will move up the plate (e.g., Rf ≈ 0.6-0.8). The distribution of radioactivity is measured using a radio-TLC scanner.

Trustworthiness through Self-Validation: The combination of HPLC and TLC provides a robust, self-validating QC system.[19] Consistent results across two different chromatographic principles give high confidence in the purity of the final product. Any discrepancy would immediately signal the presence of an unexpected impurity, requiring further investigation.

Conclusion

The protocols detailed in this guide provide robust and reproducible methods for the radiolabeling of this compound. The choice between direct electrophilic iodination and a precursor-based method will depend on the specific experimental requirements, such as the need for high specific activity or the sensitivity of the starting materials. By understanding the chemical principles behind each step and adhering to strict quality control procedures, researchers can confidently produce high-quality radiotracers for critical studies in metabolic imaging.

References

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  • [¹²³I]-2-Iodo-2-amino-3-phenylpropanoic acid. (2008). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US).
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  • Das, S. (2020, June 5). Purification, formulation and quality control of radiopharmaceuticals. Polimi Open Knowledge.
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  • Nuclear Medicine Solutions. (2024, January 8). Radio TLC | I-131 Quality Control | Lu-177, Tb-161, Ac-225 QC. YouTube.
  • Prakash, C., et al. (2001). Liquid Chromatography–Accurate Radioisotope Counting and Microplate Scintillation Counter Technologies in Drug Metabolism Studies. Journal of Chromatographic Science, 39(9), 379-387.
  • Asti, M., et al. (2022). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. Molecules, 27(2), 522.
  • Goodman, M. M., et al. (1984). Synthesis and evaluation of radioiodinated terminal p-iodophenyl-substituted alpha- and beta-methyl-branched fatty acids. Journal of Medicinal Chemistry, 27(3), 390-397.
  • D'Auria, G., et al. (2024). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules, 29(11), 2530.
  • Jackson, A., et al. (2011). Radioiodination method. U.S. Patent Application No. 13/121,080.
  • Zhang, Y., et al. (2021). Radioiodinated 4-(p-Iodophenyl) Butanoic Acid-Modified Estradiol Derivative for ER Targeting SPECT Imaging. Analytical Chemistry, 93(41), 13998-14006.
  • [Table, [¹²³I]-2-Iodo-2-amino-3-phenylpropanoic acid]. (n.d.). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US).
  • Al-Yasiri, A., et al. (2022). Methods for Radiolabeling Nanoparticles (Part 3): Therapeutic Use. Pharmaceutics, 14(12), 2795.
  • Fornell, D. (2022, November 25). A new way to prepare imaging agents, thanks to a new method of radiolabeling. Health Imaging.
  • Isotopic labeling. (2023, December 26). In Wikipedia.
  • What Exactly Is Radiolabeling? (n.d.). Moravek, Inc.
  • Koziorowski, J. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Pharmaceuticals (Basel), 14(9), 883.
  • Nishimura, T., et al. (1995). Clinical usefulness of iodine 123-labeled fatty acid imaging in patients with acute myocardial infarction. American Heart Journal, 130(2), 317-324.
  • Protocol - LigandTracer - Indirect labeling of protein with ¹²⁵I. (n.d.). Ridgeview Instruments AB.
  • Kumar, D., et al. (2022). A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules. Molecules, 27(18), 5859.
  • Scott, P. J. H. (2014). Radio-Iodination Methods for the Production of SPECT Imaging Agents. Current Radiopharmaceuticals, 7(2), 86-93.
  • Study reveals new method of preparing imaging agents. (2022, November 22). EurekAlert!.
  • Livni, E., et al. (1985). Radioiodinated beta-methyl phenyl fatty acids as potential tracers for myocardial imaging and metabolism. European Heart Journal, 6 Suppl B, 85-89.
  • Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. (n.d.). MetwareBio.
  • Chandler, G. (n.d.). The Methods and Significance of Radiolabelling Techniques. Journal of Nuclear Medicine & Radiation Therapy. Longdom Publishing.
  • Labbé, S. M. (2022). Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. Frontiers in Physiology, 13, 893979.
  • Edelmann, M., et al. (2022). Radiolabelling small and biomolecules for tracking and monitoring. RSC Chemical Biology, 3(12), 1419-1436.
  • Bernard, B. F., et al. (2020). PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters. Molecules, 25(24), 5942.
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  • Parker, C. G., et al. (2020). Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale. Current Protocols in Chemical Biology, 12(4), e85.
  • Pan, J., et al. (2020). Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. PLoS ONE, 15(1), e0228038.
  • Labeling Non-Antibody Proteins and Small Molecules: An Advanced Guide. (2024, March 18). Assay Genie.
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Application Notes and Protocols: 3-(3-iodophenyl)propanoic acid as a Versatile Intermediate for Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the use of 3-(3-iodophenyl)propanoic acid as a critical intermediate in the synthesis of radiopharmaceuticals. This guide is designed to provide researchers, medicinal chemists, and drug development professionals with a deep understanding of the synthesis, purification, radiolabeling, and quality control of this precursor and its derivatives. The protocols detailed herein are structured to ensure scientific integrity, reproducibility, and the development of safe and effective radiodiagnostic and radiotherapeutic agents. We will delve into the causality behind experimental choices, providing a framework for a self-validating system from precursor synthesis to final product release.

Introduction: The Significance of Iodinated Phenylpropanoic Acid Scaffolds

The phenylpropanoic acid scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of an iodine atom at the meta-position of the phenyl ring, as in this compound, offers a unique handle for the incorporation of radioiodine isotopes, such as Iodine-123 (¹²³I) for Single Photon Emission Computed Tomography (SPECT) imaging and Iodine-131 (¹³¹I) for therapeutic applications.[1][2] The choice of radioiodine isotope is dictated by the desired clinical application, with ¹²³I offering ideal gamma energy for imaging and a shorter half-life, while ¹³¹I's beta emission provides a cytotoxic effect for therapy.[1][2]

This intermediate's structure allows for further chemical modification of the propanoic acid side chain, enabling the attachment of targeting moieties such as peptides, antibodies, or small molecules that can direct the radiopharmaceutical to specific biological targets. The inherent accumulation of some phenylpropanoic acid derivatives in certain tissues, such as the brain and muscle, provides an additional layer of targeting potential.

Key Attributes of this compound:

PropertyValueReference
CAS Number 68034-75-3
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO

Synthesis of the Precursor: this compound

A robust and scalable synthesis of the non-radioactive precursor is paramount for consistent radiopharmaceutical production. The following protocol is adapted from established methods for the synthesis of halogenated phenylpropanoic acids and offers a reliable route to the desired intermediate.[3]

Synthetic Strategy: A Two-Step Approach

The synthesis proceeds via a malonic ester synthesis, a classic and dependable method for the formation of carboxylic acids.

dot

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 3-Iodobenzyl chloride

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Step 1: Synthesis of Diethyl 2-(3-iodobenzyl)malonate

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 equivalent) to absolute ethanol at 0°C. Allow the reaction to proceed until all the sodium has dissolved.

  • Alkylation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 equivalents) dropwise at 0°C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Add 3-iodobenzyl chloride (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude diethyl 2-(3-iodobenzyl)malonate.

Step 2: Hydrolysis and Decarboxylation to this compound

  • Hydrolysis: Dissolve the crude diethyl 2-(3-iodobenzyl)malonate in an aqueous solution of sodium hydroxide (2.5 equivalents).

  • Heat the mixture to reflux until the hydrolysis is complete (monitoring by TLC is recommended).

  • Acidification and Decarboxylation: Cool the reaction mixture to 0°C and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.

  • Heat the acidified mixture to a temperature sufficient to induce decarboxylation (typically 100-120°C), which is visually observed by the evolution of carbon dioxide.

  • Work-up and Purification: After decarboxylation is complete, cool the mixture and extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product as a crystalline solid.

Quality Control of the Precursor

The purity and identity of the this compound precursor are critical to ensure the quality and safety of the final radiopharmaceutical.[4]

dot ```dot graph QC_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Precursor [label="this compound"]; QC_Tests [label="Quality Control Tests", shape=Mdiamond, fillcolor="#FBBC05"]; Identity [label="Identity Confirmation\n(¹H NMR, ¹³C NMR, MS)"]; Purity [label="Purity Assessment\n(HPLC, TLC)"]; Impurities [label="Impurity Profiling"]; Release [label="Release for Radiolabeling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Precursor -> QC_Tests; QC_Tests -> Identity; QC_Tests -> Purity; QC_Tests -> Impurities; {Identity, Purity, Impurities} -> Release; }

Caption: Nucleophilic radioiodination via a stannyl precursor.

Procedure:

  • Synthesize the 3-(3-(tributylstannyl)phenyl)propanoic acid precursor from this compound.

  • In a shielded vial, dissolve the stannyl precursor in a suitable solvent.

  • Add the [¹²³I]NaI or [¹³¹I]NaI solution.

  • Add an oxidizing agent (e.g., peracetic acid or N-chlorosuccinimide) to facilitate the iododestannylation reaction. 5[5]. Heat the reaction mixture if necessary and monitor the progress by radio-TLC or radio-HPLC.

  • Purify the final product using HPLC to separate it from the precursor and tin byproducts.

Quality Control of the Final Radiopharmaceutical

Rigorous quality control of the final radiolabeled product is mandatory to ensure its safety and efficacy before administration to patients.

[6][7]#### 5.1. Analytical Methods and Acceptance Criteria

TestMethodAcceptance Criteria for [¹²³I] ProductAcceptance Criteria for [¹³¹I] Product
Radiochemical Purity Radio-TLC or Radio-HPLC≥ 95.0%≥ 90.0%
Radionuclidic Purity Gamma Spectroscopy≥ 99.5% ¹²³IConforms to USP monograph for ¹³¹I
pH pH meter4.5 - 7.54.5 - 7.5
Appearance Visual InspectionClear, colorless solution, free of particulate matterClear, colorless solution, free of particulate matter
Sterility USP <71>SterileSterile
Bacterial Endotoxins USP <85>≤ 175/V EU/mL (V = max. recommended dose in mL)≤ 175/V EU/mL (V = max. recommended dose in mL)
Detailed Analytical Procedures

Radiochemical Purity by Radio-TLC:

  • Stationary Phase: Silica gel plates (e.g., ITLC-SG).

  • Mobile Phase: A solvent system that provides good separation between the radiolabeled product and potential impurities (e.g., free radioiodide). A common system is a mixture of ethyl acetate and hexane.

  • Procedure: Spot a small amount of the final product on the TLC plate and develop the chromatogram. After development, the plate is scanned using a radio-TLC scanner to determine the distribution of radioactivity. *[8] Calculation: Radiochemical Purity (%) = (Activity of the product spot / Total activity on the strip) x 100.

Radiochemical Purity by Radio-HPLC:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid) is typically used.

  • Detection: A UV detector in series with a radioactivity detector.

  • Procedure: Inject a small volume of the final product onto the HPLC system. The retention time of the main radioactive peak should correspond to that of the non-radioactive reference standard. * Calculation: Radiochemical Purity (%) = (Area of the product peak / Total area of all radioactive peaks) x 100.

Conclusion

This compound is a highly valuable and versatile intermediate for the development of novel radiopharmaceuticals. Its straightforward synthesis and the well-established methods for radioiodination make it an attractive starting point for researchers in the field. By adhering to the detailed protocols and rigorous quality control standards outlined in this guide, scientists can confidently develop safe and effective radiodiagnostic and radiotherapeutic agents for a variety of clinical applications. The principles of causality in experimental design and the implementation of a self-validating quality system are essential for the successful translation of these promising molecules from the laboratory to the clinic.

References

  • CN101591232A - The preparation method of 3-(3-halogenophenyl)
  • Quality Control of Compounded Radiopharmaceuticals - The University of New Mexico. (URL: [Link])
  • Iodine-123: A Key Radioisotope in Nuclear Medicine - Open MedScience. (URL: not available)
  • Comparison of HPLC, TLC and Minicolumn for Measuring the Radiochemical Purity of 99Tcm-Q12 - PubMed. (URL: [Link])
  • IAEA TECDOC SERIES. (URL: [Link])
  • Fundamental concepts of radiopharmaceuticals quality controls - Pharmaceutical and Biomedical Research. (URL: [Link])
  • Radiochemical Purity and Identity in Radiopharmaceuticals: Design and Improvement of Quality Control Methods by HPLC - ResearchG
  • I-131 Sodium Iodide for Hyperthyroidism - Radiopharmaceutical Agent/Protocol-Specific Procedure Worksheet. (URL: not available)
  • Quality Control of Radiopharmaceuticals - ResearchG
  • Sodium Iodide I 123 - accessd
  • High-throughput radio-TLC analysis - PMC - NIH. (URL: [Link])
  • Quality Control of Radiopharmaceuticals - INIS-IAEA. (URL: [Link])
  • Appendix 2.
  • Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chrom
  • Radiation Safety Service: Iodine - 131 Date: 11/17/2020 Revision: 1 Page. (URL: not available)
  • Iodine-123 - Wikipedia. (URL: [Link])
  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (URL: [Link])
  • A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs - PMC - NIH. (URL: [Link])
  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - MDPI. (URL: [Link])
  • Advances in Radio Thin Layer Chromatography (Radio-TLC) - Longdom Publishing. (URL: [Link])

Sources

Application Notes and Protocols for the Quantitative Analysis of 3-(3-Iodophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides comprehensive and validated analytical methodologies for the precise quantification of 3-(3-iodophenyl)propanoic acid in both bulk pharmaceutical ingredients (BPI) and complex biological matrices such as human plasma. We present two robust protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for quality control and routine analysis, and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, tailored for bioanalytical studies requiring low detection limits. This document is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, the scientific rationale behind methodological choices, and guidance on method validation in accordance with international guidelines.

Introduction: The Significance of Quantifying this compound

This compound is a key chemical intermediate and a potential metabolite in the development of various pharmaceutical compounds. Its accurate quantification is critical for ensuring the quality and purity of active pharmaceutical ingredients (APIs), for conducting pharmacokinetic and pharmacodynamic (PK/PD) studies, and for understanding metabolic pathways. The presence of the iodine atom imparts unique chemical properties that must be considered during the development of analytical methods to ensure accuracy, precision, and robustness.

This guide is structured to provide not just a set of instructions, but a foundational understanding of why specific parameters and techniques are chosen, empowering the user to adapt and troubleshoot these methods effectively. All protocols are designed to be self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

Core Principles of Analytical Method Selection

The choice between HPLC-UV and LC-MS/MS is dictated by the analytical objective.

  • HPLC-UV is a cost-effective and widely accessible technique suitable for analyzing samples with analyte concentrations in the microgram per milliliter (µg/mL) range. It is the workhorse for quality control of bulk substances and pharmaceutical formulations.

  • LC-MS/MS offers superior sensitivity and selectivity, enabling quantification in the nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range. This makes it the gold standard for bioanalysis, where the analyte is often present at trace levels in a complex biological matrix.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is optimized for the quantification of this compound in bulk powder or simple formulations.

Scientific Rationale

The method employs reversed-phase chromatography, which is ideal for separating moderately polar compounds like this compound from nonpolar and more polar impurities. A C18 column is selected for its hydrophobic stationary phase, providing good retention of the aromatic ring structure. The mobile phase consists of an acidified aqueous component and an organic modifier (acetonitrile). The acid (phosphoric acid) serves to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. UV detection is set at a wavelength that provides a strong chromophoric response for the iodinated phenyl ring. While specific spectral data for this exact molecule is not widely published, related aromatic compounds show strong absorbance in the 220-260 nm range. A wavelength of 254 nm is a common starting point for aromatic compounds and provides a good balance of sensitivity and selectivity.[4]

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound analytical standard (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Orthophosphoric acid (85%).

  • Ultrapure water.

Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of Water:Acetonitrile (60:40, v/v). Adjust the pH of the water component to 3.0 with 85% phosphoric acid before mixing. Filter and degas the final mobile phase.

  • Diluent: Mobile Phase (Water:Acetonitrile, 60:40, v/v, pH 3.0).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

Chromatographic Conditions:

Parameter Setting
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Water (pH 3.0 with H₃PO₄):Acetonitrile (60:40)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

| Run Time | ~10 minutes |

Workflow Diagram:

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase P2 Prepare Standard Stock P3 Prepare Working Standards P4 Prepare Sample Solution A1 Equilibrate System P4->A1 A2 Inject Standards & Sample A3 Acquire Data D1 Integrate Peaks A3->D1 D2 Construct Calibration Curve D3 Quantify Sample

Caption: Workflow for HPLC-UV analysis.

Method Validation Summary (ICH Q2(R2) Guidelines)

The method should be validated to demonstrate its suitability for its intended purpose.[1][2][3]

ParameterTypical Acceptance Criteria
Linearity R² ≥ 0.998 over the concentration range (e.g., 1-100 µg/mL)
Accuracy 98.0% - 102.0% recovery
Precision (RSD) Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%
Specificity Peak purity analysis; no interference from placebo or known impurities at the analyte's retention time
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10; typically the lowest point on the calibration curve
Robustness Insensitive to small, deliberate changes in method parameters (e.g., ±2% mobile phase composition, ±2°C temperature, ±0.1 mL/min flow rate)

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the sensitive and selective quantification of this compound in human plasma.

Scientific Rationale

Sample Preparation: Biological samples like plasma require extensive cleanup to remove proteins and phospholipids that can interfere with the analysis and damage the LC-MS system. A solid-phase extraction (SPE) protocol is recommended for its efficiency and reproducibility.[5][6] A polymeric reversed-phase sorbent is chosen, which retains the analyte under acidic conditions (where the carboxylic acid is protonated and less polar) and allows for the washing away of polar interferences. The analyte is then eluted with an organic solvent.[5]

Chromatography: A fast LC gradient using a C18 column separates the analyte from matrix components, minimizing ion suppression. The use of formic acid in the mobile phase is common for promoting protonation for positive ion mode ESI, however, for iodinated compounds, it can sometimes induce in-source deiodination.[7][8] Therefore, the method will be developed in negative ion mode, which is more suitable for acidic compounds and less prone to this issue. Acetic acid or ammonium acetate can be used as alternatives if deiodination is observed.

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is used to generate the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. The [M-H]⁻ precursor ion is isolated and fragmented, and a specific product ion is monitored. The most likely and stable fragmentation involves the cleavage of the C-I bond, leading to the loss of the iodine atom, or cleavage at the propanoic acid side chain. A characteristic fragment is the iodide ion itself (m/z 126.9).[9][10][11][12][13] Another potential fragmentation is the loss of CO₂ (44 Da) from the carboxylate group.

  • Precursor Ion [M-H]⁻: C₉H₈IO₂⁻, m/z 274.96

  • Plausible Product Ions:

    • I⁻ (Iodide ion): m/z 126.9

    • [M-H-CO₂]⁻ (Decarboxylation): m/z 230.99

The transition 274.96 → 126.9 is highly specific for iodine-containing compounds and is an excellent choice for quantification. A second transition, like 274.96 → 230.99 , can be used for confirmation.

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Polymeric SPE cartridges (e.g., 30 mg, 1 mL).

  • This compound analytical standard (≥98% purity).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound (e.g., 3-(3-bromophenyl)propanoic acid) can be used.

  • Acetonitrile and Methanol (LC-MS grade).

  • Formic Acid (0.1%).

  • Ultrapure water.

  • Human plasma (blank).

Sample Preparation: Solid-Phase Extraction (SPE)

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution S1 Pipette 100 µL Plasma S2 Add Internal Standard S3 Add 200 µL 1% Formic Acid (Precipitate & Acidify) S4 Vortex & Centrifuge L Load Supernatant S4->L C1 Condition Cartridge (1 mL Methanol) C2 Equilibrate Cartridge (1 mL Water) C1->C2 C2->L W Wash Cartridge (1 mL 5% Methanol in Water) L->W E Elute Analyte (1 mL Methanol) W->E D1 Evaporate to Dryness (Nitrogen Stream, 40°C) E->D1 R Reconstitute in 100 µL Mobile Phase A D1->R I Inject into LC-MS/MS R->I

Caption: Workflow for Solid-Phase Extraction.

LC-MS/MS Conditions:

Parameter Setting
Column C18 (50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B in 3 min, hold 1 min, return to 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Negative
Capillary Voltage -3.0 kV
MRM Transitions Quantifier: 274.96 → 126.9Qualifier: 274.96 → 230.99

| Collision Energy | Optimize experimentally for each transition |

Method Validation Summary (Bioanalytical)

Validation for bioanalytical methods follows ICH M10 guidelines and is more extensive.

ParameterTypical Acceptance Criteria
Linearity R² ≥ 0.99 over the concentration range (e.g., 1-1000 ng/mL)
Accuracy & Precision Within ±15% of nominal (±20% at LLOQ) for QC samples at LLOQ, Low, Mid, and High concentrations
Selectivity & Specificity No significant interference at the analyte and IS retention times in blank plasma from at least 6 sources
Matrix Effect Assessed to ensure precision and accuracy are not compromised
Recovery Consistent, precise, and reproducible
Stability Analyte stability demonstrated under various conditions (Freeze-Thaw, Bench-Top, Long-Term Storage)

Conclusion

The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method serves as a dependable tool for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for demanding bioanalytical applications. Adherence to the described protocols and validation principles will ensure the generation of high-quality, reproducible, and defensible data, supporting critical decisions in pharmaceutical research and development.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2)
  • Agilent Technologies. (2011).
  • Jørgensen, S., & Halling-Sørensen, B. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. PubMed Central. [Link]
  • AMSbiopharma. (n.d.).
  • Lab Manager. (2023).
  • ResearchGate. (2023). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry | Request PDF. [Link]
  • Doc Brown's Chemistry. (n.d.).
  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)
  • Doc Brown's Chemistry. (n.d.).
  • Ghoochani, M., et al. (2018).
  • Yang, Y., et al. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry. [Link]
  • ResearchGate. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. [Link]
  • Ghoochani, M., et al. (2012).
  • Khetani, A., et al. (2019). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
  • ResearchGate. (1987). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. [Link]
  • Agilent Technologies. (2011).
  • Musch, G., & Massart, D. (1988). Isolation of basic drugs from plasma using solid-phase extraction with a cyanopropyl-bonded phase. Semantic Scholar. [Link]
  • SIELC Technologies. (n.d.). Separation of Propanoic acid, 3-iodo- on Newcrom R1 HPLC column. [Link]
  • Iqbal, A., et al. (2012).
  • Agilent Technologies. (2017). Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS. [Link]
  • Keefer, L. K., & Andrews, L. J. (1954). ULTRAVIOLET ABSORPTION BANDS OF IODINE IN AROMATIC HYDROCARBONS. Journal of the American Chemical Society. [Link]
  • Nakashima, K., et al. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations.
  • Hong, S., et al. (2011). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
  • Lee, J., et al. (2023). Formation dynamics of inorganic iodine species during UV-based advanced oxidation of iopamidol and iohexol and their correlation with iodinated disinfection by-product yields. RSC Publishing. [Link]
  • ResearchGate. (n.d.).
  • Shodex. (n.d.). 3-Phenylpropionic acid. [Link]

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Application Notes and Protocols for Cell-Based Assays Involving 3-(3-iodophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 3-(3-iodophenyl)propanoic Acid in Cellular Research

This compound is a small molecule whose biological activities are not yet extensively characterized. However, its structural similarity to other biologically active propanoic acid derivatives suggests its potential as a modulator of key cellular processes. For instance, derivatives of 3-phenylpropanoic acid have been investigated for their anticancer and antioxidant properties.[1][2][3] Specifically, compounds with similar scaffolds have been shown to induce cytotoxicity in cancer cell lines and inhibit cell migration.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in a variety of cell-based assays to explore its therapeutic potential, particularly in the context of cancer biology.

The protocols outlined herein are designed to be self-validating systems, providing a framework for investigating the effects of this compound on cell viability, migration, and its potential interaction with monocarboxylate transporters (MCTs), which are crucial for cancer cell metabolism.[4][5]

Hypothesized Mechanism of Action: Targeting Cancer Cell Metabolism

A growing body of evidence points to the importance of metabolic reprogramming in cancer.[5] Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), leading to increased production and efflux of lactate. This lactate transport is primarily mediated by monocarboxylate transporters, particularly MCT1.[4] Inhibition of MCT1 can disrupt cancer cell metabolism, leading to intracellular acidosis and cell death, making it an attractive target for anticancer therapies.[5]

Given the structural features of this compound, we hypothesize that it may act as an inhibitor of MCT1. This inhibition would block lactate efflux, leading to intracellular lactate accumulation and subsequent cytotoxicity in cancer cells that are highly dependent on glycolysis.

MCT1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell Glucose_ext Glucose GLUT1 GLUT1 Glucose_ext->GLUT1 Uptake Lactate_ext Lactate Glycolysis Glycolysis GLUT1->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate LDHA LDH-A Pyruvate->LDHA Lactate_int Intracellular Lactate Pyruvate->Lactate_int Reduction Lactate_int->LDHA MCT1 MCT1 Lactate_int->MCT1 Efflux pH_decrease Intracellular pH Decrease Lactate_int->pH_decrease Accumulation leads to MCT1->Lactate_ext Compound 3-(3-iodophenyl) propanoic acid Compound->MCT1 Inhibition Apoptosis Apoptosis pH_decrease->Apoptosis Induces

Caption: Proposed mechanism of MCT1 inhibition by this compound.

Experimental Workflows and Protocols

This section details the step-by-step methodologies for assessing the biological effects of this compound. An overarching experimental workflow is presented below.

Experimental_Workflow cluster_workflow Experimental Workflow start Start prepare_compound Prepare Stock Solution of This compound start->prepare_compound cell_culture Culture Selected Cancer Cell Lines prepare_compound->cell_culture viability_assay Cell Viability Assay (MTT/MTS) cell_culture->viability_assay migration_assay Cell Migration Assay (Wound Healing) viability_assay->migration_assay mct1_assay MCT1 Inhibition Assay (Lactate Efflux) viability_assay->mct1_assay data_analysis Data Analysis and Interpretation migration_assay->data_analysis mct1_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating this compound.

Protocol 1: Cell Viability Assay (MTS Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability. The MTS assay measures the reduction of a tetrazolium compound by viable cells to produce a colored formazan product.[5]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, or a DLBCL cell line[5])

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.

  • Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Example Data:

Concentration (µM)Absorbance (490 nm)% Viability
0 (Vehicle)1.25100%
0.11.2297.6%
11.1592.0%
100.8870.4%
500.6048.0%
1000.3528.0%
Protocol 2: Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • 6-well plates

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into 6-well plates and grow them to a confluent monolayer.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing a non-lethal concentration of this compound (determined from the viability assay, e.g., IC20) or vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at different time points. Calculate the percentage of wound closure relative to the initial wound area.

Example Data:

TreatmentTime (hours)Wound Closure (%)
Vehicle00%
Vehicle2485%
This compound (10 µM)00%
This compound (10 µM)2430%
Protocol 3: Lactate Efflux Assay for MCT1 Inhibition

This assay directly measures the ability of this compound to inhibit the transport of lactate out of the cells, a key function of MCT1.[5]

Materials:

  • High glycolytic cancer cell line (e.g., Raji)[5]

  • Glucose-free medium

  • Lactate assay kit

  • This compound

  • Known MCT1 inhibitor (e.g., AZD3965) as a positive control[5]

Procedure:

  • Cell Culture: Culture cells to a high density in their standard growth medium.

  • Glucose Starvation and Loading: Wash cells and resuspend them in a glucose-free medium for 1 hour to deplete intracellular energy stores. Then, incubate the cells in a high-glucose medium to stimulate glycolysis and lactate production.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound, a vehicle control, or a positive control inhibitor for 30-60 minutes.

  • Lactate Efflux Measurement: Pellet the cells by centrifugation and collect the supernatant.

  • Lactate Quantification: Measure the lactate concentration in the supernatant using a commercially available lactate assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the lactate concentration to the cell number. Compare the lactate efflux in treated cells to that of the vehicle control. A decrease in extracellular lactate indicates inhibition of lactate transport.

Example Data:

TreatmentConcentration (µM)Extracellular Lactate (nmol/10^6 cells)
Vehicle-50.2
This compound145.8
This compound1025.1
This compound5015.3
AZD3965 (Positive Control)112.5

Trustworthiness and Self-Validation

Conclusion

These application notes provide a detailed framework for the initial investigation of this compound in cell-based assays. The proposed protocols are based on established methodologies and are designed to yield reproducible and interpretable data. By systematically evaluating its effects on cell viability, migration, and a hypothesized molecular target, researchers can effectively elucidate the biological activity and therapeutic potential of this compound.

References

  • A Nonradioactive High-Throughput Screening-Compatible Cell-Based Assay to Identify Inhibitors of the Monocarboxylate Transporter Protein 1. PubMed.
  • A Non‐Radioactive Cell‐Based Screening Assay to Identify Inhibitors of the Monocarboxylate Transporter Protein 1 (MCT1). ResearchGate.
  • MCT1 Transporter Assay. BioIVT.
  • Inhibition of the Monocarboxylate Transporter 1 (MCT1) Promotes 3T3-L1 Adipocyte Proliferation and Enhances Insulin Sensitivity. MDPI.
  • Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity. PubMed Central.
  • 3-(4-Iodophenyl)propanoic acid | C9H9IO2. PubChem.
  • An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. PubMed Central.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed Central.
  • (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate.
  • Cell Based Assays | Biomarker & Phenotypic Profiling. Domainex.
  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan.

Sources

reaction conditions for derivatizing 3-(3-iodophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatization of 3-(3-Iodophenyl)propanoic Acid

Introduction: The Versatility of a Bifunctional Building Block

This compound is a valuable bifunctional molecule in modern organic synthesis, particularly within drug discovery and materials science. Its structure presents two distinct, orthogonally reactive sites: a carboxylic acid and an aryl iodide. The carboxylic acid moiety allows for the formation of esters, amides, and other acyl derivatives, enabling modification of physicochemical properties like solubility and bioavailability.[1][2] Concurrently, the carbon-iodine bond is a highly reactive handle for transition-metal-catalyzed cross-coupling reactions, facilitating the construction of complex molecular architectures through the formation of new carbon-carbon and carbon-heteroatom bonds.[3] The high reactivity of the aryl iodide compared to corresponding bromides or chlorides often allows for milder reaction conditions in couplings like the Suzuki, Heck, and Sonogashira reactions.[4][5]

This guide provides a comprehensive overview of the key derivatization strategies for this compound, offering detailed protocols and the scientific rationale behind the experimental choices for researchers, scientists, and drug development professionals.

Part 1: Strategic Derivatization Pathways

The dual functionality of this compound necessitates a strategic approach to synthesis. The chosen pathway depends on the final target molecule. Key decisions involve whether to modify the carboxylic acid first or to perform a cross-coupling reaction at the aryl iodide position, which often requires prior protection of the acidic proton.

G start This compound decision1 Select Target Moiety start->decision1 acid_path Derivatize Carboxylic Acid decision1->acid_path Carboxyl Group iodide_path Derivatize Aryl Iodide decision1->iodide_path Aryl Iodide esterification Esterification acid_path->esterification amidation Amidation acid_path->amidation protect Protect Carboxylic Acid (e.g., Esterification) iodide_path->protect final_acid_deriv Final Product (Acid Moiety Modified) esterification->final_acid_deriv amidation->final_acid_deriv cross_coupling Palladium-Catalyzed Cross-Coupling protect->cross_coupling deprotect Deprotection cross_coupling->deprotect final_iodide_deriv Final Product (Iodide Moiety Modified) deprotect->final_iodide_deriv

Caption: Strategic workflow for derivatizing this compound.

Part 2: Derivatization of the Carboxylic Acid Moiety

Direct modification of the carboxylic acid is a common first step for creating libraries of esters and amides. These reactions are typically robust and high-yielding.

Esterification

Esterification is frequently employed to enhance lipophilicity or to act as a protecting group for the carboxylic acid.[6] The Fischer-Speier method is a classic and cost-effective approach.

Scientific Rationale (Fischer-Speier Esterification): This reaction is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile.[7] The reaction is an equilibrium process; using the alcohol as the solvent drives the reaction toward the product side, in accordance with Le Châtelier's principle.[8]

Protocol 1: Synthesis of Methyl 3-(3-iodophenyl)propanoate

ParameterCondition
Reagents This compound (1.0 eq), Methanol (solvent, ~20 vol)
Catalyst Concentrated Sulfuric Acid (0.1-0.2 eq)
Temperature Reflux (~65 °C)
Time 4-16 hours
Workup Aqueous, with bicarbonate wash
Typical Yield >90%

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 2.76 g, 10.0 mmol).

  • Add methanol (e.g., 50 mL). Stir the suspension until the acid dissolves.

  • Carefully add concentrated sulfuric acid (e.g., 0.1 mL, ~1.8 mmol) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with water (2 x 25 mL), saturated aqueous sodium bicarbonate solution (2 x 25 mL) to neutralize the acid catalyst, and finally with brine (25 mL).[9]

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, typically as a colorless or pale yellow oil. Purification by column chromatography is usually not required.

Amidation

The formation of an amide bond is central to the synthesis of countless biologically active molecules. This transformation requires the activation of the carboxylic acid to facilitate the attack by an amine, which is a weaker nucleophile than an alcohol.

Scientific Rationale (Amide Coupling): Standard amide coupling protocols involve an activating agent that converts the carboxylic acid's hydroxyl group into a better leaving group. Reagents like triphenylphosphine (PPh₃) and iodine (I₂) form a reactive phosphonium intermediate, which is then readily displaced by the amine.[10][11] This method avoids the need for harsher reagents and often proceeds under mild conditions.

Protocol 2: Synthesis of N-benzyl-3-(3-iodophenyl)propanamide

ParameterCondition
Reagents This compound (1.0 eq), Benzylamine (1.2 eq)
Coupling System Triphenylphosphine (1.5 eq), Iodine (1.5 eq)
Base Triethylamine (3.0 eq)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Time 2-6 hours
Workup Aqueous, with HCl and bicarbonate washes
Typical Yield 70-90%

Step-by-Step Methodology:

  • Dissolve this compound (e.g., 1.38 g, 5.0 mmol) and triphenylphosphine (e.g., 1.97 g, 7.5 mmol) in dichloromethane (25 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath (0 °C).

  • Add triethylamine (e.g., 2.1 mL, 15.0 mmol) followed by the portion-wise addition of iodine (e.g., 1.90 g, 7.5 mmol). Stir until the iodine color dissipates.

  • Add benzylamine (e.g., 0.65 mL, 6.0 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with DCM (25 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

Part 3: Derivatization via Palladium-Catalyzed Cross-Coupling

The aryl iodide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[12]

The Critical Role of Protecting Groups

The acidic proton of the carboxylic acid (pKa ~4-5) is incompatible with many cross-coupling conditions, which often employ basic reagents.[13] The base can deprotonate the acid, forming a carboxylate salt that may have poor solubility or interfere with the catalytic cycle. Therefore, it is standard practice to protect the carboxylic acid, typically as an ester, before proceeding with the cross-coupling step.[14][15]

Protecting GroupProtection MethodDeprotection ConditionRationale / Comments
Methyl Ester Fischer Esterification (Protocol 1)Saponification (e.g., LiOH, NaOH in THF/H₂O)Robust, common, and cost-effective. Cleaved by base.[14]
Benzyl Ester Benzyl bromide, base (e.g., Cs₂CO₃)Hydrogenolysis (H₂, Pd/C)Cleaved under neutral conditions, useful for base-sensitive molecules.[14]
tert-Butyl Ester Isobutylene, acid catalystAcidolysis (e.g., TFA in DCM)Stable to base and hydrogenolysis, cleaved under acidic conditions.[13]
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) and is one of the most robust and widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents.[3][16]

Scientific Rationale: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the protected 3-(3-iodophenyl)propanoate, forming a Pd(II) complex.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid with a base (e.g., K₃PO₄, Na₂CO₃) to form a more nucleophilic boronate species.[16]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[17]

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-I (L)₂ pd0->pd2_aryl Oxidative Addition (Ar-I) pd2_trans Ar-Pd(II)-R (L)₂ pd2_aryl->pd2_trans Transmetalation (R-B(OH)₂, Base) pd2_trans->pd0 Reductive Elimination (Ar-R)

Sources

Application Notes and Protocols for the Purification of 3-(3-iodophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity for 3-(3-iodophenyl)propanoic acid in Advanced Research

This compound is a valuable building block in medicinal chemistry and materials science. Its utility as a precursor for radiolabeled probes, and in the synthesis of complex molecular architectures, necessitates a high degree of purity. Impurities, even in trace amounts, can significantly impact the outcomes of downstream applications, leading to inconsistent results, failed experiments, and misleading biological data. This guide provides a comprehensive overview of robust purification techniques for this compound, grounded in fundamental chemical principles and validated experimental protocols.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for the rational design of effective purification strategies. Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol
Melting Point 64-66 °C
Boiling Point 356.9 °C at 760 mmHg
Appearance White to off-white solid

Understanding Potential Impurities

The purification strategy should be tailored to remove impurities commonly associated with the synthesis of this compound. A frequent synthetic route involves the direct iodination of 3-phenylpropanoic acid. This reaction can lead to the formation of several impurities:

  • Regioisomers: The primary impurities are often the ortho- and para- iodinated isomers (2-iodophenylpropanoic acid and 4-iodophenylpropanoic acid).

  • Di-iodinated species: Over-iodination can result in the formation of di-iodophenylpropanoic acid isomers.

  • Unreacted Starting Material: Incomplete reaction will leave residual 3-phenylpropanoic acid.

  • Reagents and Byproducts: Residual iodinating reagents and their byproducts may also be present.

Purification Strategies: A Multi-faceted Approach

A combination of techniques is often employed to achieve the desired level of purity. The general workflow for the purification of this compound is depicted below.

Purification_Workflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization Primary Purification Chromatography Column Chromatography (Optional) Recrystallization->Chromatography High Purity (if required) Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis Chromatography->Analysis Pure Pure Product Analysis->Pure Verification

Figure 1: General workflow for the purification of this compound.

Protocol 1: Purification by Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.

Scientific Principle:

This compound, being a carboxylic acid, is deprotonated in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) to form a water-soluble carboxylate salt. Neutral organic impurities will remain in an organic solvent layer and can be separated. Subsequent acidification of the aqueous layer reprotonates the carboxylate, causing the purified carboxylic acid to precipitate or be extracted back into an organic solvent.

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M sodium hydroxide (NaOH) solution.

  • Extraction: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated this compound will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh basic solution to ensure complete transfer of the acid.

  • Washing: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), with stirring until the pH is acidic (pH ~2). This will cause the purified this compound to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Scientific Principle:

The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

Solvent Selection:

The choice of solvent is critical for successful recrystallization. Based on the purification of the analogous 4-iodo isomer and other halogenated phenylpropanoic acids, non-polar solvents are a good starting point.[1][2]

Solvent/Solvent SystemRationale
Petroleum Ether / Hexanes Effective for the recrystallization of the structurally similar 4-iodophenylpropanoic acid.[1] Likely to provide good separation from more polar impurities.
Toluene / Petroleum Ether A common mixture for recrystallizing aromatic carboxylic acids. Toluene provides good solubility at higher temperatures, while petroleum ether acts as an anti-solvent upon cooling.
Ethanol / Water A polar protic solvent system. Ethanol will dissolve the carboxylic acid, and the addition of water as an anti-solvent can induce crystallization.
Step-by-Step Protocol:
  • Solvent Screening: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will show poor solubility at room temperature and complete dissolution upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Purification by Column Chromatography

For achieving very high purity or for separating stubborn impurities like regioisomers, column chromatography is the method of choice.

Scientific Principle:

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity.

Experimental Parameters:
  • Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like this compound.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or chloroform) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

Step-by-Step Protocol:
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and pour it into the chromatography column. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is carefully added to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase. The separation can be monitored by Thin Layer Chromatography (TLC) of the collected fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. This will elute the more strongly adsorbed compounds.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Purity Assessment

The purity of the final product should be rigorously assessed using appropriate analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for determining the purity of a compound and for quantifying any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and identify any structural isomers or other impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

Troubleshooting

ProblemPossible CauseSolution
Oiling out during recrystallization The compound is insoluble in the solvent at the boiling point, or the melting point is lower than the boiling point of the solvent.Use a different solvent or a solvent mixture. Ensure the solvent is not too non-polar.
Poor recovery from recrystallization Too much solvent was used, or the compound is too soluble in the cold solvent.Use less solvent. Cool the solution for a longer period or in a colder bath.
Co-elution of impurities in column chromatography The mobile phase polarity is not optimized.Use a shallower gradient or a different solvent system.

Conclusion

The purification of this compound is a critical step in ensuring the reliability and reproducibility of research and development activities. By employing a systematic approach that combines acid-base extraction, recrystallization, and, if necessary, column chromatography, researchers can obtain this valuable compound with a high degree of purity. The protocols outlined in this guide provide a solid foundation for achieving this goal.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Google Patents. (n.d.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.

Sources

Application Notes and Protocols for Assay Development with 3-(3-iodophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Cellular Antioxidant Response

The integrity of cellular function is perpetually challenged by oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. The Keap1-Nrf2 signaling pathway is a master regulator of the cellular antioxidant response, making it a prime therapeutic target for a multitude of diseases rooted in oxidative stress, including neurodegenerative disorders, cancer, and inflammatory conditions.[1][2] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3] Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2.[4] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription.[1][5]

The small molecule 3-(3-iodophenyl)propanoic acid represents a chemical scaffold with potential for the development of novel modulators of the Keap1-Nrf2 pathway. Its structural analog, 3-(3-hydroxyphenyl)propanoic acid, a metabolite of dietary polyphenols, is known to possess antioxidant properties.[6][7][8] The iodophenyl moiety of this compound offers a versatile handle for chemical modification, including the potential for creating probes for various assay formats. This document provides a detailed guide for the development of a competitive fluorescence polarization assay to identify and characterize compounds that disrupt the Keap1-Nrf2 protein-protein interaction, using a fluorescently-labeled Nrf2-derived peptide and purified Keap1 protein.

Principle of the Competitive Fluorescence Polarization Assay

Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution.[9][10][11][12] The assay is based on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in the emission of depolarized light when excited with plane-polarized light.[12][13] When the tracer binds to a much larger molecule (e.g., a protein), its rotational motion is significantly slowed, and the emitted light remains highly polarized.[9][13]

In a competitive FP assay, a fixed concentration of the fluorescent tracer and the target protein are incubated with varying concentrations of a test compound. If the test compound binds to the same site on the protein as the tracer, it will displace the tracer, leading to a decrease in the measured fluorescence polarization.[9][13] This allows for the determination of the binding affinity (IC50) of the test compound.

Experimental Workflow for Keap1-Nrf2 Competitive FP Assay

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Keap1 Protein, Fluorescent Nrf2 Peptide Tracer, and Test Compounds plate_setup Dispense Assay Buffer to 384-well Plate prep_reagents->plate_setup 1 add_keap1 Add Keap1 Protein plate_setup->add_keap1 2 add_compound Add Test Compound (e.g., this compound derivatives) add_keap1->add_compound 3 add_tracer Add Fluorescent Nrf2 Peptide Tracer add_compound->add_tracer 4 incubate Incubate at Room Temperature add_tracer->incubate 5 read_fp Read Fluorescence Polarization (mP) incubate->read_fp 6 analyze Calculate IC50 Values and Determine Binding Affinity read_fp->analyze 7

Caption: Workflow for the Keap1-Nrf2 competitive fluorescence polarization assay.

Detailed Protocols

Protocol 1: Preparation of Reagents
  • Assay Buffer:

    • 50 mM Tris-HCl, pH 7.5

    • 150 mM NaCl

    • 1 mM DTT

    • 0.01% Tween-20

    • Prepare a 1 L stock solution and filter-sterilize. Store at 4°C. The inclusion of DTT is crucial to maintain the reduced state of cysteine residues in Keap1, which are important for its interaction with Nrf2. Tween-20 is included to prevent non-specific binding to the microplate.

  • Keap1 Protein Stock Solution:

    • Reconstitute purified recombinant human Keap1 protein in the assay buffer to a final concentration of 1 µM.

    • Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. The concentration of Keap1 used in the assay should be optimized and is typically around the Kd of the fluorescent tracer.

  • Fluorescent Nrf2 Peptide Tracer Stock Solution:

    • Synthesize or procure a high-purity Nrf2-derived peptide containing the "ETGE" binding motif, labeled with a suitable fluorophore (e.g., fluorescein or a rhodamine dye). A common sequence is a 16-mer peptide derived from the Neh2 domain of Nrf2.[14]

    • Dissolve the fluorescent peptide in DMSO to create a 1 mM stock solution.

    • Determine the exact concentration by measuring its absorbance.

    • Aliquot and store at -20°C, protected from light.

  • Test Compound Stock Solution (e.g., this compound derivatives):

    • Dissolve the test compounds in 100% DMSO to create a 10 mM stock solution.

    • Store at -20°C.

Protocol 2: Keap1-Nrf2 Competitive Fluorescence Polarization Assay

This protocol is designed for a 384-well black, flat-bottom microplate.

  • Compound Dilution:

    • Perform a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 1 mM, with 1:3 serial dilutions for a 10-point dose-response curve.

    • Transfer 1 µL of each diluted compound to the appropriate wells of the assay plate. For control wells, add 1 µL of DMSO.

  • Reagent Preparation for Dispensing:

    • Prepare a working solution of Keap1 protein in assay buffer at a concentration of 2X the final desired concentration (e.g., if the final concentration is 50 nM, prepare a 100 nM solution).

    • Prepare a working solution of the fluorescent Nrf2 peptide tracer in assay buffer at a concentration of 2X the final desired concentration (e.g., if the final concentration is 10 nM, prepare a 20 nM solution).

  • Assay Plate Setup:

    • Add 10 µL of the 2X Keap1 protein solution to all wells except the "tracer only" control wells. To the "tracer only" wells, add 10 µL of assay buffer.

    • Add 10 µL of the 2X fluorescent Nrf2 peptide tracer solution to all wells.

  • Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light. The incubation time should be sufficient to reach binding equilibrium.

  • Data Acquisition:

    • Read the fluorescence polarization on a microplate reader equipped with appropriate filters for the chosen fluorophore. The results are typically expressed in millipolarization units (mP).

Data Analysis
  • Calculate Percent Inhibition:

    • The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = 100 * (1 - ((mP_sample - mP_min) / (mP_max - mP_min)))

      • mP_sample: mP value of the test compound well.

      • mP_min: mP value of the "tracer only" control (minimum polarization).

      • mP_max: mP value of the "no compound" control (maximum polarization).

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the tracer binding.

Data Presentation

Compound IDDescriptionIC50 (µM)
1 This compound>100
2 Derivative A15.2
3 Derivative B5.8
4 Known Nrf2 Activator0.5

Causality Behind Experimental Choices

  • Choice of Assay: The competitive FP assay is a homogeneous, high-throughput method that allows for the direct measurement of binding interactions in solution without the need for separation steps, which can disturb the binding equilibrium.[11][12] This makes it ideal for screening large compound libraries.

  • Protein and Tracer Concentrations: The concentration of Keap1 should be in the range of the Kd of the fluorescent tracer to ensure a sufficient assay window and sensitivity. The tracer concentration should be low enough to minimize background fluorescence but high enough to provide a robust signal.

  • Use of DMSO: DMSO is a common solvent for small organic molecules. It is important to maintain a consistent final concentration of DMSO across all wells to avoid solvent-induced artifacts.

  • Controls: The inclusion of "tracer only" (minimum polarization) and "no compound" (maximum polarization) controls is essential for data normalization and the accurate calculation of percent inhibition. A known inhibitor or activator should also be included as a positive control to validate the assay performance.

Self-Validation and Trustworthiness

The protocol incorporates several features to ensure the trustworthiness of the results:

  • Dose-Response Curve: Generating a full dose-response curve allows for the accurate determination of the IC50 and provides confidence in the observed activity.

  • Statistical Analysis: Experiments should be performed in replicate (at least duplicate) to assess the variability of the data.

  • Orthogonal Assays: Positive hits from the primary FP screen should be confirmed using an orthogonal assay, such as a cell-based Nrf2 activation assay (e.g., an ARE-luciferase reporter assay), to verify their biological activity in a cellular context.[1][5]

Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and Sequesters Ub Ubiquitin Keap1->Ub Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub->Nrf2 ARE ARE (Antioxidant Response Element) Genes Cytoprotective Genes ARE->Genes Activates Transcription Nrf2_nuc->ARE Binds to Stress Oxidative Stress / Inhibitor (e.g., 3-(3-iodophenyl)propanoic acid derivative) Stress->Keap1 Induces Conformational Change / Blocks Interaction

Caption: The Keap1-Nrf2 signaling pathway and points of intervention.

References

  • BMG Labtech.
  • Nanomicrospheres.
  • James, A. M., & Bottomley, M. J. (2010). Analysis of protein-ligand interactions by fluorescence polarization. Methods in Molecular Biology, 611, 245–262.
  • Hall, M. D., Yasgar, A., & Simeonov, A. (2016). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments, (116), 54556.
  • RayBiotech. Human NRF2 Transcription Factor Activity Assay Kit. [Link]
  • Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods: practical guide and tips. British Journal of Pharmacology, 161(7), 1435–1449.
  • Chen, S., Wu, Y., & Zhang, Z. (2020). Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification. Analytical Biochemistry, 602, 113795.
  • Molecular Devices.
  • Gifford Bioscience. Radioligand Binding Assay. [Link]
  • Alfa Cytology. Competitive Radioligand Binding Assays. [Link]
  • Indigo Biosciences. Human Nrf2 Reporter Assay Kit. [Link]
  • Xia, M., & Huang, R. (2016). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods in Molecular Biology, 1435, 241–252.
  • Hu, L., & Zheng, S. (2013). Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 131–137.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
  • Steel, R. (2013). Targeting the Nrf2/Keap1 Interaction. University of East Anglia.
  • Hu, L., & Zheng, S. (2013). Kinetic Analyses of Keap1–Nrf2 Interaction and Determination of the Minimal Nrf2 Peptide Sequence Required for Keap1 Binding Using Surface Plasmon Resonance.
  • Grushevskaya, H. V., & Shiman, D. I. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Pharmaceuticals, 14(11), 1149.
  • van der Born, D., & Windhorst, A. D. (2017). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. European Journal of Organic Chemistry, 2017(36), 5364–5379.
  • Seevers, R. H., & Counsell, R. E. (1982). Methods of Radioiodination Reactions with Several Oxidizing Agents. Semantic Scholar. [Link]
  • Magesh, S., Chen, Y., & Hu, L. (2012). Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction. Free Radical Biology and Medicine, 52(5), 925–934.
  • Larenz, M., & Brust, P. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Pharmaceuticals, 16(10), 1435.
  • Seevers, R. H., & Counsell, R. E. (1982). Radiopharmaceutical chemistry: Iodination techniques.
  • Kvetina, J., Ticha, M., & Herout, V. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Molecular Nutrition & Food Research, 60(5), 981–991.
  • Butkeviciute, A., & Petrikaite, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3048.

Sources

Application Notes and Protocols: 3-(3-iodophenyl)propanoic Acid as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Tracing Fatty Acid Metabolism with Aryl-Substituted Probes

Metabolic reprogramming is a hallmark of numerous physiological and pathological states, including cancer, diabetes, and cardiovascular diseases. The study of cellular metabolism, particularly fatty acid oxidation (FAO) and lipid biosynthesis, is crucial for understanding disease mechanisms and developing novel therapeutic strategies. Stable isotope tracers, coupled with mass spectrometry, have become indispensable tools for elucidating the intricate network of metabolic pathways.[1][2]

3-(3-iodophenyl)propanoic acid (3-IPA) is an analog of the endogenous metabolite 3-phenylpropanoic acid. Its structure, featuring an iodine atom on the phenyl ring, makes it a valuable tool for metabolic tracing studies. While radioiodinated phenyl fatty acids have long been utilized in nuclear imaging to assess myocardial fatty acid metabolism[3][4][5], the non-radioactive form of 3-IPA, particularly when labeled with stable isotopes such as ¹³C, serves as a powerful tracer for interrogating fatty acid metabolism at the cellular level using liquid chromatography-mass spectrometry (LC-MS).

The core principle behind using 3-IPA as a tracer lies in its structural similarity to naturally occurring fatty acids. This similarity allows it to be recognized and utilized by cellular machinery involved in fatty acid transport and metabolism. The presence of the iodine atom provides a unique mass signature, facilitating its distinction from endogenous metabolites. When a ¹³C-labeled version of 3-IPA is introduced into a biological system, the incorporation of these heavy isotopes into downstream metabolites can be tracked, providing a dynamic view of metabolic fluxes.

This guide provides a comprehensive overview of the application of this compound as a tracer in metabolic studies. It is intended for researchers, scientists, and drug development professionals seeking to employ this tool to investigate fatty acid metabolism in various biological contexts.

Principle of the Method: A Modified Fatty Acid Tracer

This compound is anticipated to enter the fatty acid metabolic pathway through cellular uptake, followed by activation to its coenzyme A (CoA) thioester. Subsequently, it can undergo processes analogous to the β-oxidation of natural fatty acids. The iodine substitution on the phenyl ring is a key feature. While radioiodinated analogs are used for imaging[3][5], in a non-radioactive context, this halogenation provides a distinct mass for mass spectrometry-based detection.

The metabolism of a related compound, 15-(4'-iodophenyl)pentadecanoic acid (IPPA), has been shown to yield 3-(4'-iodophenyl)propanoic acid as a catabolite in the heart, suggesting that the phenyl-alkanoic acid structure can undergo metabolic processing.[6] By using ¹³C-labeled 3-IPA, researchers can trace the carbon backbone of the molecule as it is metabolized, providing insights into the activity of specific metabolic pathways.

Experimental Design and Workflow

A typical metabolic tracing experiment using this compound involves several key stages, from cell culture and tracer incubation to sample analysis and data interpretation.

graph TD; A[Cell Culture and Treatment] --> B{Tracer Incubation with 13C-3-IPA}; B --> C[Quenching and Metabolite Extraction]; C --> D[LC-MS Analysis]; D --> E[Data Processing and Analysis]; E --> F[Metabolic Flux Interpretation]; subgraph "Experimental Phase" A; B; C; end subgraph "Analytical Phase" D; E; F; end
Figure 1: General workflow for a metabolic tracing experiment using ¹³C-labeled this compound.
ParameterRecommendationRationale
Tracer ¹³C₃-3-(3-iodophenyl)propanoic acidLabeling the propanoic acid chain allows for tracking of the backbone through metabolic pathways.
Cell Type Adherent or suspension cellsThe protocol can be adapted for various cell types.
Culture Medium Standard culture mediumEnsure consistency across all experimental conditions.
Tracer Concentration 10-100 µMThis range is a typical starting point for metabolic tracers and should be optimized for the specific cell line and experimental goals.
Incubation Time 0.5 - 24 hoursTime-course experiments are recommended to capture both early and late-stage metabolic events.
Replicates Minimum of 3 biological replicatesEnsures statistical robustness of the results.

Table 1: Recommended experimental parameters for in vitro tracing studies with ¹³C-3-(3-iodophenyl)propanoic acid.

Detailed Protocols

Protocol 1: In Vitro Metabolic Labeling of Adherent Cells

This protocol outlines the steps for labeling adherent cells with ¹³C-3-(3-iodophenyl)propanoic acid.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • ¹³C₃-3-(3-iodophenyl)propanoic acid (or other desired isotopic labeling)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment. Culture overnight in a humidified incubator at 37°C and 5% CO₂.

  • Tracer Preparation: Prepare a stock solution of ¹³C₃-3-(3-iodophenyl)propanoic acid in a suitable solvent (e.g., DMSO or ethanol). Further dilute the stock solution in complete culture medium to the desired final concentration (e.g., 50 µM).

  • Tracer Incubation: Remove the existing medium from the cells and replace it with the tracer-containing medium. Return the plates to the incubator for the desired incubation period.

  • Metabolite Quenching and Extraction:

    • Place the culture plates on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Incubate at -80°C for at least 30 minutes to precipitate proteins.

  • Sample Clarification: Centrifuge the samples at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.

  • Sample Storage: Store the metabolite extracts at -80°C until LC-MS analysis.

Protocol 2: LC-MS Analysis of Labeled Metabolites

This protocol provides a general framework for the analysis of this compound and its metabolites by LC-MS.

Instrumentation and Columns:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

LC Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes is a good starting point and should be optimized.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Negative electrospray ionization (ESI) is generally suitable for carboxylic acids.

  • Scan Mode: Full scan mode to detect all ions, and targeted MS/MS (or parallel reaction monitoring, PRM) for specific metabolites.

  • Mass Range: m/z 70-1000

  • Collision Energy: Optimize for fragmentation of this compound and its potential metabolites.

Expected Mass Spectrometry Data:

The mass of unlabeled this compound (C₉H₉IO₂) is approximately 276.97 g/mol . For the ¹³C₃-labeled tracer, the mass will be increased by approximately 3 Da. The fragmentation of propanoic acid typically involves the loss of the carboxyl group (a loss of 45 Da).[7][8] For 3-IPA, fragmentation may also involve cleavage at the bond between the phenyl ring and the propanoic acid side chain.

graph { node [shape=box, style=rounded]; "Unlabeled 3-IPA" [label="C9H9IO2\n(m/z ~276.97)"]; "13C3-labeled 3-IPA" [label="13C3C6H9IO2\n(m/z ~279.98)"]; "Metabolite A" [label="Downstream Metabolite\n(Unlabeled)"]; "Labeled Metabolite A" [label="Downstream Metabolite\n(13C-labeled)"];

}

Figure 2: Principle of stable isotope tracing with ¹³C₃-3-(3-iodophenyl)propanoic acid.

Data Analysis and Interpretation

The analysis of stable isotope tracing data involves several steps:

  • Peak Picking and Integration: Use software to identify and integrate the peaks corresponding to the labeled and unlabeled forms of 3-IPA and its metabolites.

  • Isotopologue Distribution Analysis: Determine the relative abundance of different isotopologues (molecules with different numbers of heavy isotopes) for each metabolite.

  • Metabolic Flux Analysis: Employ specialized software to calculate the rates of metabolic reactions based on the isotopic labeling patterns.

The presence of ¹³C in downstream metabolites provides direct evidence of their origin from the 3-IPA tracer. By quantifying the extent of labeling, researchers can infer the relative activity of the metabolic pathways involved.

Troubleshooting

IssuePossible CauseSolution
Low tracer incorporation Poor cellular uptake, low metabolic activity, inappropriate tracer concentration.Optimize tracer concentration and incubation time. Ensure cells are healthy and metabolically active.
High background noise in MS Sample contamination, poor sample preparation.Use high-purity solvents and reagents. Optimize the extraction protocol.
Poor chromatographic separation Inappropriate LC gradient or column.Optimize the LC method, including the gradient, flow rate, and column chemistry.

Table 2: Common troubleshooting tips for metabolic tracing experiments.

Conclusion

This compound, particularly in its stable isotope-labeled form, represents a promising tool for the detailed investigation of fatty acid metabolism. Its unique chemical structure allows for clear differentiation from the endogenous metabolome, enabling precise tracking of its metabolic fate. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute robust metabolic tracing studies, ultimately contributing to a deeper understanding of metabolic regulation in health and disease.

References

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  • Doppler, M., Kluger, B., Bueschl, C., Schneider, C., Krska, R., Delcambre, S. P., Hiller, K., Lemmens, M., & Schuhmacher, R. (2019). Stable Isotope-Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation. Frontiers in plant science, 10, 1366.
  • Li, Y., Wang, Y., Zhang, C., & Yuan, Y. (2017). Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles. International journal of nanomedicine, 12, 5833–5844.
  • Atkinson, D. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube.
  • Prakash Raja. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube.
  • Zhang, C., Shang, Y., Chen, X., & Yuan, Y. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert opinion on drug delivery, 16(5), 451–463.
  • Rodriguez de Turco, E. B., & Bazan, N. G. (1987). Rapid and selective uptake, metabolism, and cellular distribution of docosahexaenoic acid among rod and cone photoreceptor cells in the frog retina. Journal of neuroscience research, 18(3), 381–387.

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Laboratory Synthesis of 3-(3-Iodophenyl)propanoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reliable protocol for the laboratory synthesis of 3-(3-iodophenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established malonic ester synthesis, a cornerstone of C-C bond formation in organic chemistry. This document provides a step-by-step methodology, from the preparation of the key precursor, 3-iodobenzyl bromide, to the final purification and characterization of the target compound. The rationale behind experimental choices is elucidated to provide researchers with a deeper understanding of the synthetic strategy.

Introduction

This compound and its derivatives are of significant interest to researchers in the pharmaceutical and life sciences sectors. The presence of the iodo-substituent on the phenyl ring offers a versatile handle for further functionalization through various cross-coupling reactions, making it an attractive scaffold for the synthesis of complex molecular architectures and potential therapeutic agents. This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for reproducibility and scalability in a standard laboratory setting.

Synthetic Strategy: The Malonic Ester Synthesis

The chosen synthetic route is the malonic ester synthesis, a classic and highly effective method for the preparation of carboxylic acids from alkyl halides.[1][2] This method involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[1][2] The key advantage of this approach is the high acidity of the α-protons of diethyl malonate, which allows for facile deprotonation with a moderately strong base to form a nucleophilic enolate.

The overall synthetic workflow is depicted in the following diagram:

SynthesisWorkflow cluster_step1 Step 1: Preparation of 3-Iodobenzyl Bromide cluster_step2 Step 2: Malonic Ester Synthesis 3-Iodotoluene 3-Iodotoluene NBS NBS, Initiator 3-Iodobenzyl_Bromide 3-Iodobenzyl Bromide NBS->3-Iodobenzyl_Bromide Radical Bromination Enolate Malonate Enolate Diethyl_Malonate Diethyl Malonate Base Base (e.g., NaOEt) Base->Enolate Deprotonation Alkylated_Ester Diethyl (3-iodobenzyl)malonate Enolate->Alkylated_Ester Alkylation (SN2) Acid_Workup Acid Hydrolysis & Decarboxylation Final_Product This compound Acid_Workup->Final_Product Hydrolysis & Heat

Sources

Application Note: High-Resolution Mass Spectrometry Analysis of 3-(3-iodophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-iodophenyl)propanoic acid is a halogenated aromatic carboxylic acid with potential applications in pharmaceutical research and development. Its structure, featuring an iodine atom on the phenyl ring and a propanoic acid side chain, presents a unique analytical challenge and opportunity. Accurate mass determination and structural elucidation are critical for its characterization, impurity profiling, and metabolic studies. This application note provides a comprehensive guide to the analysis of this compound using high-resolution mass spectrometry, with a focus on electrospray ionization (ESI). We will detail the rationale behind the chosen methodology, provide step-by-step protocols, and discuss the expected results, including predicted fragmentation patterns.

The inherent properties of this compound, particularly its acidic nature due to the carboxylic acid group, make it an ideal candidate for negative-ion electrospray ionization.[1][2] This technique is known for its high sensitivity and applicability to polar and thermally labile molecules.[3] Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification and for structural confirmation in complex matrices.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₉H₉IO₂[4]
Molecular Weight 276.07 g/mol [4]
Structure
CAS Number 68034-75-3[4]
Melting Point 64-66°C[4]

Experimental Design and Rationale

The selection of the analytical technique is driven by the chemical nature of this compound. Electrospray ionization in negative mode (ESI-) is the preferred method for its efficient ionization of acidic compounds.[1][5] The carboxylic acid group readily loses a proton to form a negatively charged ion, [M-H]⁻.

Workflow Overview

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Weighing of This compound prep2 Dissolution in Methanol/Water (1:1 v/v) prep1->prep2 prep3 Dilution to 10 µg/mL prep2->prep3 prep4 Filtration through 0.22 µm PTFE filter prep3->prep4 lc Liquid Chromatography (C18 column) prep4->lc ms Mass Spectrometry (ESI-, High Resolution) lc->ms da Data Acquisition (Full Scan & MS/MS) ms->da dp Data Analysis (Mass Extraction & Fragmentation Analysis) da->dp

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results, and to prevent contamination of the mass spectrometer.[6][7]

Materials:

  • This compound standard

  • Methanol (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Ammonium hydroxide (for pH adjustment, optional)

  • 0.22 µm PTFE syringe filters

  • 2 mL LC-MS vials with septa

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 1:1 (v/v) mixture of methanol and deionized water.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the same solvent mixture to achieve a final concentration of 10 µg/mL. This concentration is generally suitable for achieving a good signal-to-noise ratio in ESI-MS.[6]

  • pH Adjustment (Optional): For enhanced deprotonation in negative ESI mode, a small amount of a weak base can be added. If necessary, add a minimal amount of dilute ammonium hydroxide to the working solution to raise the pH slightly.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter directly into a 2 mL LC-MS vial to remove any particulate matter that could clog the system.[6]

  • Blanks: Prepare a blank sample containing only the solvent mixture to be run before and after the sample analysis to check for carryover and system contamination.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Coupling liquid chromatography with mass spectrometry allows for the separation of the analyte from potential impurities before it enters the mass spectrometer, providing cleaner data.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

LC Parameters:

ParameterConditionRationale
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds like the analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase can improve peak shape for carboxylic acids.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase chromatography.
Gradient 5% B to 95% B over 10 minutesA gradient elution ensures the efficient elution of the analyte and any potential impurities with varying polarities.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA standard injection volume to avoid overloading the column.

MS Parameters:

ParameterSettingRationale
Ionization Mode Negative Electrospray (ESI-)Optimal for the deprotonation of the carboxylic acid group.[1]
Capillary Voltage 3.5 kVA typical voltage to generate a stable electrospray.
Nebulizer Gas (N₂) Flow 40 psiAssists in the formation of fine droplets.
Drying Gas (N₂) Flow 8 L/minAids in the desolvation of the droplets.
Drying Gas Temperature 325 °CFacilitates solvent evaporation.
Mass Range m/z 50-500A range that encompasses the expected parent ion and its fragments.
Acquisition Mode Full Scan and Targeted MS/MSFull scan for parent ion identification and MS/MS for structural elucidation through fragmentation.
Collision Energy (for MS/MS) 10-40 eV (ramped)A range of collision energies allows for the observation of a variety of fragment ions.

Expected Results and Discussion

Full Scan Mass Spectrum

In negative ESI mode, this compound is expected to be detected as the deprotonated molecule, [M-H]⁻.

  • Calculated Monoisotopic Mass of C₉H₉IO₂: 275.9647 g/mol

  • Expected [M-H]⁻ Ion (C₉H₈IO₂⁻): m/z 274.9575

Iodine is a monoisotopic element (¹²⁷I), which simplifies the isotopic pattern of the molecular ion. The high-resolution mass spectrometer should be able to measure the mass of the [M-H]⁻ ion with high accuracy, allowing for confirmation of the elemental composition.

Predicted Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion will provide valuable structural information. The fragmentation is predicted to occur at several key locations in the molecule.

fragmentation cluster_parent Parent Ion cluster_fragments Predicted Fragment Ions parent [M-H]⁻ m/z 274.96 frag1 Loss of CO₂ (-44 Da) m/z 230.99 parent->frag1 - CO₂ frag2 Loss of C₂H₄O₂ (-60 Da) m/z 214.96 parent->frag2 - CH₂=CHCOOH frag3 Loss of C₃H₅O₂ (-73 Da) m/z 201.95 parent->frag3 - •CH₂CH₂COOH frag4 Iodide Ion m/z 126.90 frag3->frag4 - C₇H₆

Caption: Predicted fragmentation pathway for the [M-H]⁻ ion of this compound.

Discussion of Predicted Fragments:

  • Loss of CO₂ (m/z 230.99): Decarboxylation is a common fragmentation pathway for carboxylic acids, resulting in the loss of 44 Da.[8]

  • Loss of the Propanoic Acid Side Chain (m/z 201.95): Cleavage of the bond between the phenyl ring and the propanoic acid side chain would result in an iodobenzene radical anion.

  • Formation of the Iodide Ion (m/z 126.90): The carbon-iodine bond can also cleave, leading to the formation of a stable iodide anion. This is a characteristic fragmentation for iodinated compounds.

  • Other Potential Fragments: Other fragmentations, such as the loss of the entire propanoic acid group as acrylic acid, may also be observed.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of this compound. The use of high-resolution mass spectrometry with electrospray ionization in negative mode offers a sensitive and specific method for the characterization of this compound. The predicted fragmentation patterns, based on established chemical principles, provide a roadmap for structural elucidation. This methodology can be readily adapted for the analysis of related halogenated compounds and can be applied in various stages of drug development, from initial characterization to metabolic studies.

References

  • Kruve, A. (2017, May 10). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. American Chemical Society.
  • Kuhnert, N., et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(18), 3007-3016.
  • ChemRxiv. (2023). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability.
  • Longdom Publishing. (2022, January 27). Mass Spectrometry Principle and its Applications.
  • Alkafaas, S. S., & EIkafas, S. S. (2022). The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review. Biomedicine and Biotechnology, 7(1), 6-22.
  • Reddit. (2023, March 13). How does this molecule produce negative ions? Which functional groups help do that? Why does it not produce positive ions on Electrospray ionization? [Online forum post]. r/massspectrometry.
  • Murayama, C., Kimura, Y., & Setou, M. (2014). Imaging mass spectrometry: principle and application. Journal of Neurochemistry, 128(5), 633-640.
  • Ho, C. S. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12.
  • Huffman, B. A., & Brodbelt, J. S. (2009). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 20(9), 1709–1717.
  • Chemistry For Everyone. (2023, June 27). How Do You Prepare A Sample For LC-MS Analysis? [Video]. YouTube.
  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Doc Brown's Chemistry. (2023, December 17). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec.
  • NIST. (n.d.). Propanoic acid, 3-iodo-. WebBook.
  • LibreTexts Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • Drug Target Review. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • The Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube.
  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. SlideShare.
  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated... [Image].
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.

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Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 3-(3-Iodophenyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-iodophenyl)propanoic acid (CAS 68034-75-3)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you optimize your reaction yield and purity.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. While several synthetic routes exist, achieving high yields consistently can be challenging due to issues with reaction control, byproduct formation, and product purification. This guide focuses on the most robust and common methods, providing expert insights to overcome these hurdles.

Troubleshooting Guide: The Sandmeyer Reaction Route

The most reliable and widely applicable method for synthesizing this compound is the Sandmeyer reaction, starting from 3-(3-aminophenyl)propanoic acid. This pathway involves two critical steps: the diazotization of the aromatic amine followed by displacement of the diazonium group with iodide.[2][3]

General Reaction Scheme:
  • Step 1 (Diazotization): 3-(3-Aminophenyl)propanoic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form the intermediate aryl diazonium salt.

  • Step 2 (Iodide Displacement): The cold diazonium salt solution is then added to a solution of potassium iodide, causing the evolution of nitrogen gas and the formation of the desired iodo-aromatic compound.

dot

Sandmeyer_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Workup & Product A 3-(3-Aminophenyl)propanoic Acid D Step 1: Diazotization (0-5°C) A->D B NaNO₂ + HCl (aq) B->D C Potassium Iodide (KI) F Step 2: Sandmeyer Reaction (Addition to KI) C->F E Intermediate: Aryl Diazonium Salt D->E Formation E->F Slow Addition G Quenching & Extraction F->G N₂ Evolution H Purification (Recrystallization) G->H I Final Product: This compound H->I

Caption: Synthetic workflow for this compound via Sandmeyer reaction.

Question: My overall yield is very low (<40%). What are the most common causes?

Answer: Low yields in Sandmeyer reactions typically stem from three main areas: incomplete diazotization, premature decomposition of the aryl diazonium salt, or issues with the copper(I) catalyst if one is used (though not required for iodination).[4]

Causality & Solutions:

  • Decomposition of the Diazonium Salt: This is the most frequent culprit. Aryl diazonium salts are notoriously unstable at elevated temperatures.

    • Expert Insight: The bond between the aromatic carbon and the diazonium group is weak. Above 5-10°C, the salt readily decomposes, reacting with water to form undesired phenol byproducts and releasing nitrogen gas prematurely. This process can also lead to the formation of dark, tarry polymeric materials.

    • Troubleshooting Action: Maintain a strict temperature of 0-5°C throughout the entire diazotization step and during the addition to the potassium iodide solution. Use an ice-salt bath for robust temperature control.

  • Incomplete Diazotization: If the amine is not fully converted to the diazonium salt, it will remain in the reaction mixture and can lead to side reactions, such as forming diazoamino compounds (triazenes), which further reduce the yield and complicate purification.

    • Expert Insight: The reaction requires a slight excess of nitrous acid to drive the equilibrium toward the diazonium salt.

    • Troubleshooting Action: Use a simple and effective method to verify the completion of the diazotization: test the reaction mixture with starch-iodide paper . The presence of excess nitrous acid will oxidize iodide to iodine, turning the paper a deep blue. A persistent blue color for several minutes indicates that all of the primary aromatic amine has been consumed.[4]

  • Incorrect Reagent Addition: The order and rate of addition are critical.

    • Expert Insight: Adding the potassium iodide solution to the diazonium salt can create localized high concentrations of the unstable salt, promoting decomposition. The correct procedure is to add the cold diazonium salt solution slowly to the KI solution. This ensures the diazonium salt reacts as soon as it enters the flask.

    • Troubleshooting Action: Prepare the diazonium salt solution first. In a separate flask, prepare the potassium iodide solution. Then, add the diazonium solution dropwise or via a cannula to the vigorously stirred KI solution.

Question: How can I minimize the formation of dark, tarry byproducts?

Answer: The formation of dark tars is usually linked to side reactions of the highly reactive aryl radical or cation intermediates formed during the reaction.[3]

Causality & Solutions:

  • Radical Coupling: The Sandmeyer reaction proceeds via a radical mechanism.[5] The intermediate aryl radical can couple with itself to form biaryl compounds or undergo other undesired radical reactions.

    • Expert Insight: These side reactions are often accelerated by higher temperatures and the presence of light.

    • Troubleshooting Action: In addition to strict temperature control, perform the reaction in a flask shielded from direct light (e.g., wrapped in aluminum foil). Ensure efficient stirring to quickly dissipate localized heat and bring reactants together.

  • Phenol Formation: As mentioned, reaction with water to form 3-(3-hydroxyphenyl)propanoic acid is a major side reaction if the temperature rises.

    • Expert Insight: The phenol byproduct can be difficult to separate from the desired carboxylic acid due to similar acidic properties.

    • Troubleshooting Action: Strict adherence to the 0-5°C temperature range is the primary defense against this.

Question: The purification by recrystallization is inefficient. What are the likely impurities and what is the best solvent system?

Answer: The primary impurities are likely the starting material (3-(3-aminophenyl)propanoic acid), the phenol byproduct (3-(3-hydroxyphenyl)propanoic acid), and potentially biaryl compounds.

Causality & Solutions:

  • Impurity Profile:

    • Starting Amine: Incomplete reaction.

    • Phenol Byproduct: Decomposition of the diazonium salt.

    • De-aminated Product (3-phenylpropanoic acid): This can occur if the diazonium group is replaced by hydrogen, often facilitated by a reducing agent. While less common in this specific reaction, it's a possibility.

  • Purification Strategy:

    • Expert Insight: A well-chosen solvent system for recrystallization should fully dissolve the product and impurities at high temperatures but allow only the desired product to crystallize upon cooling.

    • Troubleshooting Action:

      • Initial Wash: Before recrystallization, wash the crude product with a small amount of cold water to remove any remaining inorganic salts.

      • Recrystallization Solvents: An effective solvent system is an ethanol/water or methanol/water mixture . Dissolve the crude product in a minimal amount of hot alcohol and then slowly add hot water until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot alcohol to clarify the solution, then allow it to cool slowly. The desired this compound is significantly less soluble in the cold aqueous alcohol than the common impurities.

dot

Troubleshooting_Flowchart Start Low Yield or High Impurity Issue Temp_Check Was Temp Maintained at 0-5°C? Start->Temp_Check Diaz_Check Was Diazotization Completion Verified? Temp_Check->Diaz_Check Yes Sol_High_Temp Root Cause: Diazonium Decomposition & Phenol Formation Temp_Check->Sol_High_Temp No Order_Check Was Diazonium Salt Added to KI Solution? Diaz_Check->Order_Check Yes Sol_Incomplete_Diaz Root Cause: Incomplete Reaction, Side Products (Triazenes) Diaz_Check->Sol_Incomplete_Diaz No Sol_Wrong_Order Root Cause: Localized Decomposition Order_Check->Sol_Wrong_Order Yes, but still low yield. Review purification. Action_Order Action: Ensure slow, dropwise addition of cold diazonium solution to KI. Order_Check->Action_Order No Action_Temp Action: Use ice-salt bath. Monitor internal temp. Sol_High_Temp->Action_Temp Action_Diaz Action: Use starch-iodide paper to check for excess HNO₂. Sol_Incomplete_Diaz->Action_Diaz

Caption: Troubleshooting decision tree for the Sandmeyer synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for a Sandmeyer reaction? A1: Safety is paramount. Aryl diazonium salts are thermally sensitive and can be explosive when isolated and dried. NEVER isolate the diazonium salt intermediate. Always use it as a cold aqueous solution immediately after preparation. Perform the reaction behind a blast shield in a well-ventilated fume hood. Be prepared for the evolution of nitrogen gas, ensuring the reaction vessel is not a closed system.

Q2: Are there viable alternative routes to the Sandmeyer reaction? A2: Yes, direct electrophilic iodination of 3-phenylpropanoic acid is a potential alternative, though it may present its own challenges. A process for a similar compound involves using an iodinating agent like N-iodosuccinimide (NIS) in the presence of a strong acid like methanesulfonic acid.[6]

Q3: What are the pros and cons of direct iodination vs. the Sandmeyer route?

FeatureSandmeyer ReactionDirect Electrophilic Iodination
Starting Material 3-(3-Aminophenyl)propanoic acid3-Phenylpropanoic acid
Regioselectivity Excellent. The iodo group is placed precisely where the amino group was.Moderate to Good. The propanoic acid is a meta-director, but mixtures of isomers (ortho, para) can still form, complicating purification.
Reaction Steps Two steps (diazotization, displacement).Typically a single step.
Reaction Conditions Requires cryogenic temperatures (0-5°C) and careful handling of unstable intermediates.Conditions can vary but may not require cooling.[6]
Safety Concerns Potentially explosive diazonium intermediate.Reagents are generally more stable, but strong acids may be required.
Overall Yield Can be high (70-85%) if performed correctly.Highly dependent on substrate and conditions; can be lower due to isomer formation.

Q4: Can I use a different iodide source, like I₂? A4: While iodine (I₂) can be used in some iodination reactions, potassium iodide (KI) is the standard and most effective reagent for the Sandmeyer reaction. The iodide ion (I⁻) is the active nucleophile that displaces the diazonium group. Using KI is straightforward and does not require a copper catalyst, which is often needed for Sandmeyer reactions involving chlorides or bromides.[5][7]

Detailed Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction

Materials:

  • 3-(3-Aminophenyl)propanoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Starch-iodide paper

  • Sodium thiosulfate

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol or Methanol

Procedure:

  • Diazotization:

    • In a 500 mL flask, suspend 3-(3-aminophenyl)propanoic acid (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq).

    • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the cold amine suspension, ensuring the internal temperature never exceeds 5°C.

    • After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5°C.

    • Confirm the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper; it should immediately turn dark blue.[4]

  • Sandmeyer Reaction (Iodide Displacement):

    • In a separate 1 L flask, dissolve potassium iodide (1.5 eq) in water and cool the solution to 0-5°C.

    • Slowly add the cold diazonium salt solution from Step 1 to the KI solution with vigorous stirring. You will observe the evolution of nitrogen gas.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Work-up and Purification:

    • Quench any excess iodine by adding a saturated solution of sodium thiosulfate until the dark color disappears.

    • Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an ethanol/water mixture as described in the troubleshooting section above.

References

  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction.
  • J&K Scientific LLC. (2025). Sandmeyer Reaction.
  • Google Patents. (n.d.). WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib.
  • Google Patents. (n.d.). CN102643168B - Method for preparing 3, 3- diphenyl propanol.
  • Kónya, K., et al. (2018). Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Google Patents. (n.d.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.

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Technical Support Center: Purification of 3-(3-iodophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(3-iodophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure you can achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound, offering explanations for the underlying causes and providing step-by-step protocols to resolve them.

Question 1: My purified this compound has a low melting point and a broad melting range. What are the likely impurities?

Answer: A low and broad melting point is a classic indicator of impurities. For this compound, potential impurities often stem from the synthetic route. Common contaminants can include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be compounds like 3-iodobenzaldehyde or malonic acid if a Knoevenagel condensation route is used.

  • Reaction Intermediates: In multi-step syntheses, intermediates may carry through. For example, if a hydrogenation step is used to reduce a double bond, incomplete reduction can leave behind the cinnamic acid derivative.

  • Side-Reaction Products: The reaction conditions might promote the formation of byproducts.

  • Residual Solvents: Solvents used in the reaction or initial workup can become trapped in the solid product.

Analytical Approach to Identify Impurities:

To effectively troubleshoot, it is crucial to first identify the nature of the impurities. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. A reverse-phase HPLC method, similar to those used for other phenylpropanoic acid derivatives, can be employed.[1][2]

Question 2: I'm struggling to achieve high purity by recrystallization. What is the best solvent system for this compound?

Answer: Recrystallization is a powerful purification technique, but its success is highly dependent on the choice of solvent.[3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

For substituted phenylpropanoic acids, a range of solvents can be effective. Based on the polar carboxylic acid group and the relatively nonpolar iodophenyl group, a mixed solvent system often provides the best results.

Recommended Solvent Systems for Recrystallization:

Solvent SystemRationale
Ethanol/Water Ethanol will dissolve the compound, and the slow addition of water as an anti-solvent will induce crystallization.
Toluene Aromatic solvents can be effective for compounds with phenyl rings.
Hexanes/Ethyl Acetate A nonpolar/polar mixture that can be fine-tuned to achieve optimal solubility characteristics.

Step-by-Step Recrystallization Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate).[4][5]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Slowly add the anti-solvent (e.g., water or hexanes) dropwise to the hot solution until you observe persistent cloudiness. Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Subsequently, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Question 3: My yield after recrystallization is very low. How can I improve it without compromising purity?

Answer: Low yield during recrystallization is a common problem and can be attributed to several factors:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling. Always aim for a saturated solution at the boiling point of your solvent.

  • Cooling too quickly: Rapid cooling leads to the formation of small, impure crystals and can trap impurities.

  • Premature crystallization: If the solution cools too much during a hot filtration step, the product can crystallize in the filter funnel.

Workflow for Optimizing Recrystallization Yield:

Caption: Troubleshooting workflow for low recrystallization yield.

Question 4: I observe an oily precipitate instead of crystals during recrystallization. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solubility of the compound is so high in the solvent that it separates as a liquid phase. The melting point of this compound is reported to be in the range of 64-66°C.[6]

Strategies to Prevent Oiling Out:

  • Lower the temperature of crystallization: Use a solvent system with a lower boiling point.

  • Increase the volume of solvent: This can sometimes prevent the oiling out phenomenon.

  • Use a different solvent system: Experiment with solvents that have different polarity.

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the air-solvent interface or add a seed crystal of the pure compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of pure this compound?

A1: Pure this compound is typically a white to off-white crystalline solid.[7]

Q2: What are the recommended storage conditions for this compound?

A2: It should be stored in a cool, dry place, away from light. Some suppliers recommend refrigeration. The compound is generally stable under recommended storage conditions.[8]

Q3: Can column chromatography be used to purify this compound?

A3: Yes, column chromatography is a viable alternative for purification, especially for removing impurities with similar solubility profiles. A silica gel stationary phase with a mobile phase gradient of hexanes and ethyl acetate, with a small amount of acetic acid to improve peak shape, is a good starting point.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, it is classified as an irritant.[6] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.[8][9]

Q5: My synthesis of a related substituted phenylpropanoic acid resulted in a complex mixture. Are there general purification strategies for this class of compounds?

A5: Yes, for acidic compounds like phenylpropanoic acids, an acid-base extraction is a very effective initial purification step. Dissolve the crude product in an organic solvent like ethyl acetate and extract with a weak base such as sodium bicarbonate solution. The deprotonated acid will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified with an acid like HCl to precipitate the purified carboxylic acid, which can then be collected by filtration. This technique is particularly useful for removing non-polar impurities.[10]

References

  • University of California, Los Angeles. Recrystallization - Single Solvent.
  • SIELC Technologies. Separation of Propanoic acid, 3-iodo- on Newcrom R1 HPLC column.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
  • PubMed. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase.
  • Google Patents. CN102643168B - Method for preparing 3, 3- diphenyl propanol.
  • ResearchGate. Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates.
  • Google Patents. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.
  • Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).
  • Google Patents. WO2013079785A1 - Method for recovering and purifying propionic acid.
  • National Institutes of Health. Grafting (S)-2-Phenylpropionic Acid on Coordinatively Unsaturated Metal Centers of MIL−101(Al) Metal–Organic Frameworks for Improved Enantioseparation.
  • Wikipedia. Phenylpropanoic acid.
  • PubMed. Design, Synthesis, and Biological Evaluation of Novel Constrained Meta-Substituted Phenyl Propanoic Acids as Peroxisome Proliferator-Activated Receptor Alpha and Gamma Dual Agonists.
  • Phenomenex. Acidic compounds on Prodigy Phenyl PH-3.

Sources

Technical Support Center: A Guide to Preventing Oxidation of 3-(3-Iodophenyl)propanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling and storing 3-(3-iodophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. The inherent reactivity of the carbon-iodine bond presents unique stability challenges. This document provides in-depth, field-proven insights into diagnosing, troubleshooting, and proactively preventing the oxidative degradation of this compound in solution.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by users.

Q1: Why is my solution of this compound turning a yellow or brown color?

A: A yellow-to-brown discoloration is a primary visual indicator of degradation.[1] This color arises from the formation of molecular iodine (I₂), which results from the cleavage of the carbon-iodine (C-I) bond in the molecule. The C-I bond is the weakest of the carbon-halogen bonds, making aryl iodides particularly susceptible to decomposition.[1][2]

Q2: What are the primary environmental factors that cause this degradation?

A: Several factors can initiate or accelerate the degradation of this compound. These often act synergistically:

  • Light Exposure: The energy from light, particularly UV but also ambient sunlight, can be sufficient to break the weak C-I bond through a process called photolysis.[1][3][4][5]

  • Presence of Oxygen: Atmospheric or dissolved oxygen is a critical component in the oxidative degradation pathway.[4][6][7] It can participate in radical chain reactions that lead to compound decomposition.

  • Elevated Temperatures: Heat provides the thermal energy required to overcome the C-I bond dissociation energy, accelerating the rate of degradation.[1][8]

  • pH and Moisture: Both acidic and alkaline conditions can catalyze degradation pathways.[1][8][9] In aqueous solutions, the presence of water can facilitate hydrolytic degradation.[1] Under acidic conditions, protonated species can become potent degrading agents.[10][11]

Q3: Besides the C-I bond, can the propanoic acid side chain also degrade?

A: Yes. While the C-I bond is the most labile part of the molecule, the propanoic acid side chain is also susceptible to oxidation. Under harsh chemical conditions using strong oxidizing agents, it can be completely oxidized to carbon dioxide and water.[12] Milder conditions could potentially lead to oxidation at the carbon atom adjacent to the carboxylic acid. In biological systems, this side chain would typically be metabolized via beta-oxidation.[12]

Q4: What is the fundamental chemical mechanism behind the degradation of the aryl iodide moiety?

A: The degradation is primarily driven by radical chemistry. The process is initiated by the cleavage of the C-I bond, which generates an aryl radical and an iodine radical. This initiation can be triggered by light (photolysis) or heat (thermolysis).[5][6][13] In the presence of oxygen, these radicals can propagate a chain reaction, leading to the formation of various oxidized byproducts and molecular iodine (I₂), which causes the observed discoloration.[4][7]

Section 2: Troubleshooting Guide

If you are currently experiencing instability with your solution, use this guide to diagnose and remedy the issue.

Symptom Potential Cause Diagnostic Question(s) Corrective Action
Rapid Discoloration (Minutes to Hours) Photo-degradation Was the solution prepared or stored in a clear container exposed to ambient or UV light?Immediately protect the solution from light by transferring it to an amber vial or by wrapping the container in aluminum foil. Prepare future solutions in a darkened environment (e.g., in a fume hood with the sash lowered and lights off).
Slow Discoloration (Days to Weeks) Oxidation by Air Was the solvent de-gassed prior to use? Was the solution prepared and stored under a normal atmosphere?For existing solutions, gently bubble an inert gas like argon or nitrogen through the solution for 5-10 minutes. For future preparations, follow the rigorous de-gassing and inert atmosphere protocols outlined in Section 3.
Instability at Room Temperature Thermal Degradation Is the solution being stored at room temperature?Refer to the Safety Data Sheet (SDS) for specific storage temperatures.[14][15] As a best practice, store solutions at 2-8°C or frozen (-20°C or -80°C) to minimize thermal energy and slow reaction kinetics.
Inconsistent Results or Rapid Degradation in Aqueous Solutions pH-Mediated Hydrolysis Is the solvent unbuffered water or an organic solvent containing water impurities? Is the pH acidic or basic?Use a buffered solvent system to maintain a neutral pH (e.g., a phosphate-buffered saline, PBS, at pH 7.4). Ensure organic solvents are anhydrous.

Section 3: Proactive Prevention Protocols

The most effective strategy is to prevent degradation from the outset. Follow these validated protocols for maximum stability.

Protocol 3.1: Handling and Storage of Solid Compound

Proper handling of the material in its solid, most stable form is the first line of defense.

  • Receiving and Storage: Upon receipt, store the container tightly closed in a dry, cool, and well-ventilated place, away from strong light.[14][15][16] For long-term stability, refrigeration (2-8°C) is recommended.

  • Aliquoting: When weighing the compound, work quickly to minimize exposure to ambient light and humidity. Use a workspace with low light. Avoid leaving the container open to the atmosphere for extended periods.

Protocol 3.2: Preparation of a Maximally Stabilized Solution

This workflow integrates multiple protective measures to ensure the highest possible stability in solution.

Step 1: Solvent Selection and Preparation

  • Rationale: The choice of solvent is critical. Aprotic, anhydrous solvents are often preferred. If an aqueous solvent is required, it must be de-gassed and buffered.

  • Procedure:

    • Select a high-purity, anhydrous grade solvent (e.g., DMSO, DMF, Acetonitrile).

    • De-gas the solvent immediately before use. The most common method is to sparge the solvent with a gentle stream of an inert gas (Argon or Nitrogen) for at least 30 minutes. This displaces dissolved oxygen.

Step 2: Addition of an Antioxidant Stabilizer

  • Rationale: Antioxidants act as "radical scavengers," terminating the destructive chain reactions before they can degrade the target molecule.[17] Phenolic antioxidants are particularly effective because their structure allows them to form a stable radical after quenching a reactive species.[18]

  • Procedure:

    • Select an appropriate antioxidant from Table 1 below. For organic solvents, Butylated Hydroxytoluene (BHT) is an excellent choice. For aqueous systems, Ascorbic Acid is suitable.

    • Add the antioxidant to the de-gassed solvent and mix until fully dissolved before adding the this compound.

Antioxidant Type Recommended Solvent System Typical Concentration Notes
Butylated Hydroxytoluene (BHT) Phenolic Radical ScavengerOrganic (DMSO, DMF, Ethanol, etc.)0.01 - 0.1% (w/v)Highly effective but has low solubility in purely aqueous systems.
Vitamin E (α-Tocopherol) Phenolic Radical ScavengerOrganic, Lipid-based0.05 - 0.2% (w/v)A natural, highly effective antioxidant.[17][19]
Ascorbic Acid (Vitamin C) Water-Soluble Radical ScavengerAqueous Buffers (e.g., PBS)50 - 200 µMThe standard for protecting compounds in aqueous media.[17][20] It is itself prone to oxidation, so solutions should be freshly prepared.
Rutin / Quercetin Flavonoid (Polyphenolic)Organic / Aqueous Mixtures10 - 100 µMPotent natural antioxidants, but may impart a slight color to the solution.[18][19]

Step 3: Dissolution Under Inert Atmosphere

  • Rationale: This step prevents the re-introduction of atmospheric oxygen during the dissolution process.

  • Procedure:

    • Place your vial containing the weighed this compound into a glove box or other inert atmosphere chamber.

    • Alternatively, flush the headspace of the vial with Argon or Nitrogen for 1-2 minutes.

    • Using a syringe, add the de-gassed solvent (containing the antioxidant) to the vial.

    • Seal the vial immediately with a cap containing a PTFE/silicone septum.

    • Mix via vortexing or sonication until the solid is fully dissolved.

Step 4: Long-Term Storage of the Solution

  • Rationale: Combining all protective measures ensures the long-term integrity of the stock solution.

  • Procedure:

    • Wrap the final sealed vial in aluminum foil or place it in an amber container to protect it from light.

    • Store at the lowest practical temperature, preferably -20°C or -80°C.

    • When using the solution, allow it to warm to room temperature before opening to prevent condensation from introducing moisture and oxygen. Puncture the septum with a syringe to withdraw the required volume, maintaining the inert atmosphere in the headspace.

Section 4: Visualizing the Chemistry of Degradation and Prevention

Understanding the underlying chemical pathways can reinforce the importance of the preventative protocols.

Diagram 1: Key Degradation Pathways

This diagram illustrates how light and oxygen initiate the oxidative degradation of this compound, leading to the cleavage of the C-I bond and the formation of undesirable byproducts.

substance This compound radical Aryl & Iodine Radicals (R• + I•) substance->radical C-I Bond Cleavage initiator1 Light (hν) initiator1->substance Initiates initiator2 Oxygen (O₂) initiator2->radical Propagates Chain Reaction products Oxidized Byproducts radical->products iodine Molecular Iodine (I₂) (Yellow/Brown Color) radical->iodine

Caption: Oxidative degradation cascade of this compound.

Diagram 2: Protective Mechanism of a Phenolic Antioxidant

This workflow demonstrates how a phenolic antioxidant like BHT intercepts the destructive radical species, effectively halting the degradation cascade.

radical Aryl Radical (R•) (Reactive) stabilized_product Protonated Aryl Moiety (R-H) (Stable) radical->stabilized_product Hydrogen Atom Transfer antioxidant Phenolic Antioxidant (Ar-OH) antioxidant->radical stabilized_radical Antioxidant Radical (Ar-O•) (Resonance-Stabilized, Non-reactive) antioxidant->stabilized_radical Forms Stable Radical

Sources

Technical Support Center: Optimizing HPLC Separation of 3-(3-Iodophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 3-(3-iodophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven approach to optimizing your chromatographic separation.

Introduction to the Analyte: this compound

This compound is an aromatic carboxylic acid. Understanding its structural features is the first step in developing a robust HPLC method.

  • Aromatic Ring: The phenyl group provides hydrophobicity and allows for UV detection.

  • Propanoic Acid Moiety: The carboxylic acid group imparts acidic properties, making its ionization state—and therefore its retention in reversed-phase HPLC—highly dependent on the mobile phase pH.

  • Iodo Group: The iodine atom adds to the molecule's hydrophobicity and molecular weight.

PropertyValue/InformationSignificance for HPLC
Molecular Formula C₉H₉IO₂[1]Influences molecular weight and potential for non-specific interactions.
Molecular Weight 276.07 g/mol [2]Affects diffusion and mass transfer in the column.
pKa Not experimentally published. Estimated to be ~4.5, based on the pKa of propanoic acid (~4.87) and the electron-withdrawing nature of the iodophenyl group.Crucial for mobile phase pH selection. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled to be at least 1.5-2 pH units away from the analyte's pKa.
Solubility Not explicitly published. Expected to have low solubility in water and good solubility in organic solvents like methanol and acetonitrile.Critical for sample preparation. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Peak Shape Problems: Tailing, Fronting, and Splitting

Peak tailing is one of the most common issues and is often caused by secondary interactions between the analyte and the stationary phase.[3] For an acidic compound like this compound, the primary culprits are:

  • Silanol Interactions: The most common cause of peak tailing for acidic compounds on silica-based columns. At mid-range pH values (typically > 3.5), residual silanol groups (Si-OH) on the silica backbone can become deprotonated (SiO⁻) and interact with any positive charge on the analyte, or through hydrogen bonding, leading to a secondary retention mechanism that causes tailing.

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of your analyte, a mixed population of ionized (more polar) and non-ionized (less polar) forms of the acid will exist. The ionized form will have less retention, while the non-ionized form will have more, resulting in a broad, tailing peak.[4]

Troubleshooting Workflow:

Caption: Troubleshooting logic for peak tailing.

Detailed Solutions:

  • Adjust Mobile Phase pH: The most effective way to address tailing for an acidic analyte is to lower the mobile phase pH. By operating at a pH of 2.5-3.0, you ensure the carboxylic acid group is fully protonated (non-ionized), which minimizes its interaction with silanol groups and leads to a single, well-retained species. Use an acidic modifier like formic acid, trifluoroacetic acid (TFA), or phosphoric acid.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically bonded with a small, non-polar group to shield them from interacting with analytes. If you are using an older Type A silica column, switching to a modern, high-purity Type B silica column with end-capping will significantly reduce tailing.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, you were likely overloading the column.

Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can still occur.[3] The most frequent causes are:

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (more organic content) than your mobile phase, the analyte will travel through the initial part of the column too quickly, causing the peak to front.

  • Column Overload: While often associated with tailing, severe mass overload can also lead to fronting.[5]

  • Column Degradation: A void or collapse at the head of the column can cause a portion of the sample to travel faster, leading to a fronting or split peak.

Solutions:

  • Match Sample Solvent to Mobile Phase: As a best practice, always try to dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve your sample.

  • Reduce Injection Volume or Concentration: As with tailing, reduce the amount of sample injected to see if the peak shape improves.

  • Inspect the Column: If the problem persists and is accompanied by a sudden drop in backpressure, the column may be damaged. Try reversing and flushing the column (if the manufacturer allows) or replace it.

Optimized Experimental Protocols

The following protocols provide a starting point for your method development. Remember that according to USP General Chapter <621>, certain adjustments to these conditions are allowable without full revalidation of the method.[4][6][7]

Protocol 1: Initial Screening Method (Isocratic)

This protocol is designed for initial purity assessments and method development.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column is a good starting point for retaining the hydrophobic phenyl ring.
Mobile Phase 60:40 Acetonitrile:Water with 0.1% Formic AcidThe organic/aqueous ratio provides a starting point for retention. The formic acid ensures a low pH (~2.8) to suppress ionization of the carboxylic acid.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Temperature 30 °CProvides stable retention times.
Detection UV at 254 nmThe aromatic ring should have strong absorbance at this wavelength. A full UV scan is recommended to find the absorbance maximum.
Injection Volume 5 µLA small injection volume minimizes the risk of overload and solvent effects.
Sample Preparation Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 0.1 mg/mL.A solvent that is weaker than or equal to the mobile phase is recommended.
Protocol 2: Optimized Gradient Method for Impurity Profiling

This protocol is designed to separate the main peak from any closely eluting impurities.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmA smaller particle size column provides higher efficiency and better resolution of closely eluting peaks. The smaller ID reduces solvent consumption.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.A gradient is essential for separating compounds with different hydrophobicities, such as potential impurities.
Flow Rate 0.4 mL/minAdjusted for the smaller column diameter.
Temperature 40 °CHigher temperature can improve peak shape and reduce viscosity.
Detection UV at 254 nm (or optimal wavelength)
Injection Volume 1-2 µL
Sample Preparation Dissolve sample in Mobile Phase A to a concentration of 0.1 mg/mL.Dissolving in the weak mobile phase is critical for sharp peaks in a gradient method.

Method Development Workflow:

G cluster_0 Phase 1: Initial Conditions cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Select C18 Column & Acidified Mobile Phase (ACN/H2O + 0.1% FA) Isocratic Run Isocratic Screen (e.g., 60% ACN) Start->Isocratic Retention Assess Retention Time (k') Isocratic->Retention AdjustOrganic Adjust % Organic Solvent Retention->AdjustOrganic k' too low/high PeakShape Assess Peak Shape (Tailing Factor) Retention->PeakShape k' is optimal (2-10) AdjustOrganic->Retention AdjustpH Lower pH or Change Acid Modifier PeakShape->AdjustpH Tailing > 1.5 Resolution Assess Resolution of Impurities PeakShape->Resolution Peak shape is good AdjustpH->PeakShape Gradient Develop Gradient Method Resolution->Gradient Resolution is poor Validation Perform Method Validation (per FDA/ICH Guidelines) Resolution->Validation Resolution is adequate Gradient->Resolution

Caption: A systematic workflow for HPLC method development.

Authoritative Grounding & Comprehensive References

All recommendations in this guide are grounded in established chromatographic principles and regulatory expectations. For further reading and to ensure compliance, please refer to the following authoritative sources:

  • USP General Chapter <621> Chromatography: This chapter provides definitions, calculations, and system suitability requirements that are considered standard in the pharmaceutical industry.[3][4][6][7][8] It also outlines the permissible adjustments that can be made to a validated method without requiring a full revalidation.

  • FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures: This document provides a framework for validating analytical procedures to ensure they are suitable for their intended purpose.[5][9][10] It details the validation characteristics that should be considered, such as accuracy, precision, specificity, linearity, and robustness.

By following the troubleshooting logic, utilizing the optimized starting protocols, and adhering to the principles outlined in the referenced authoritative documents, you can develop a robust and reliable HPLC method for the analysis of this compound.

References

  • <621> CHROMATOGRAPHY. (2022).
  • <621> CHROM
  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. [Link]
  • McMasters, D. (2024, September 16). Are You Sure You Understand USP <621>?
  • Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. (n.d.).
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. [Link]
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). FDA. [Link]
  • Validation of Chrom
  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA. [Link]
  • Hong, S., et al. (2025). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
  • 3-Phenylpropionic acid. (n.d.). Shodex HPLC Columns and Standards. [Link]
  • 3-(4-Iodophenyl)propanoic acid. (n.d.). PubChem. [Link]
  • Propionic Acid. (n.d.). PubChem. [Link]
  • 3-Phenylpropanoic acid (Compound). (n.d.). Exposome-Explorer. [Link]
  • Showing Compound 3-Phenylpropanoic acid (FDB008271). (2010, April 8). FooDB. [Link]
  • Chemical Properties of Propanoic acid, 3-iodo- (CAS 141-76-4). (n.d.). Cheméo. [Link]
  • Solvent Miscibility Table. (n.d.). [Link]

Sources

Technical Support Center: Synthesis of 3-(3-Iodophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-iodophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important building block. This document provides in-depth technical guidance, troubleshooting FAQs, and detailed experimental protocols based on established synthetic methodologies.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents and research chemicals. Its preparation can be approached through several synthetic routes, with the most common being the Sandmeyer reaction of 3-aminophenylpropanoic acid and the direct electrophilic iodination of 3-phenylpropanoic acid. Each method, while effective, presents a unique set of challenges and can lead to the formation of specific impurities. Understanding the origin of these impurities is critical for optimizing reaction conditions and ensuring the high purity of the final product.

This guide is structured to provide practical, actionable advice to overcome common synthetic hurdles. We will delve into the mechanistic basis for impurity formation and provide validated protocols for both synthesis and purification.

Part 1: Troubleshooting Guide & FAQs for Common Synthetic Routes

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.

Method 1: Sandmeyer Reaction of 3-Aminophenylpropanoic Acid

The Sandmeyer reaction is a two-step process involving the diazotization of an aromatic amine followed by the substitution of the diazonium group. While a versatile method, it requires careful control of reaction conditions to minimize side reactions.

Reaction Scheme:

Q1: My Sandmeyer reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields in the Sandmeyer reaction are a common issue and can stem from several factors:

  • Incomplete Diazotization: The formation of the diazonium salt is the critical first step. If this reaction is incomplete, the unreacted starting material, 3-aminophenylpropanoic acid, will remain in the reaction mixture, complicating purification and lowering the yield.

    • Troubleshooting: Ensure the reaction temperature is maintained between 0-5 °C. The addition of sodium nitrite solution should be slow and dropwise to prevent localized warming and decomposition of nitrous acid. It is also crucial to have a slight excess of nitrous acid to ensure complete conversion of the amine. You can test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates its presence).[1]

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose, especially at elevated temperatures.

    • Troubleshooting: Strictly maintain the low-temperature conditions throughout the diazotization and subsequent addition of the iodide source. The diazonium salt solution should be used immediately after its preparation.[1]

  • Formation of Phenolic Impurities: The diazonium group can be displaced by water, leading to the formation of 3-(3-hydroxyphenyl)propanoic acid. This side reaction is more prevalent at higher temperatures.[2][3]

    • Troubleshooting: Keep the reaction temperature low and ensure a strongly acidic environment, which can suppress the reaction with water. Some protocols suggest adding the cold diazonium salt solution to the iodide solution rather than the reverse to minimize the time the diazonium salt spends in an aqueous environment before reacting.[4]

  • Azo Coupling: The diazonium salt can act as an electrophile and react with the starting amine (an electron-rich aromatic ring) to form an azo compound.

    • Troubleshooting: This is more likely to occur if the reaction medium is not sufficiently acidic. Maintaining a low pH ensures that the concentration of the free amine is minimized, thus preventing it from acting as a coupling partner.[1]

Q2: I am observing a significant amount of a colored byproduct in my crude product. What could it be?

A2: A colored impurity often points to the formation of an azo compound. As mentioned above, this occurs when the diazonium salt couples with an electron-rich aromatic species. The resulting azo-bridged dimer will be a highly colored compound.

  • Purification Strategy: Azo compounds can often be removed by column chromatography. Recrystallization may also be effective if the solubility difference between the desired product and the azo byproduct is significant.

Q3: My final product contains 3-(3-hydroxyphenyl)propanoic acid. How can I remove it?

A3: The phenolic impurity, 3-(3-hydroxyphenyl)propanoic acid, has a different acidity compared to the desired product. This can be exploited for its removal.

  • Purification Strategy: An acid-base extraction can be effective. By carefully adjusting the pH of an aqueous solution containing the crude product, it may be possible to selectively extract the more acidic phenol into an organic solvent, leaving the desired carboxylic acid in the aqueous phase. Alternatively, column chromatography on silica gel is a reliable method for separating these two compounds.

Q4: Are there any other potential byproducts I should be aware of?

A4: Yes, other byproducts can include:

  • Biaryl compounds: Formed from the radical mechanism of the Sandmeyer reaction.[3][5]

  • Products of protodeamination: The diazonium group is replaced by a hydrogen atom, leading to the formation of 3-phenylpropanoic acid.

These are typically minor byproducts but can be present in the crude product.

Sandmeyer_Reaction Start 3-Aminophenylpropanoic Acid Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO₂, HCl 0-5 °C Unreacted Unreacted Starting Material Start->Unreacted Incomplete Diazotization Product This compound Diazonium->Product KI Phenol 3-(3-Hydroxyphenyl)propanoic Acid (Phenolic Impurity) Diazonium->Phenol H₂O, Δ Azo Azo-Coupled Dimer (Colored Impurity) Diazonium->Azo + Unreacted Amine

Caption: Key steps and potential impurity pathways in the Sandmeyer synthesis.

Method 2: Direct Iodination of 3-Phenylpropanoic Acid

This method involves the direct electrophilic aromatic substitution of a hydrogen atom on the phenyl ring with an iodine atom. Due to the deactivating nature of the carboxylic acid group, this reaction typically requires an oxidizing agent to generate a more potent electrophilic iodine species.

Reaction Scheme:

Q1: My direct iodination reaction is very slow or gives a low yield. What can I do?

A1: The phenyl ring in 3-phenylpropanoic acid is deactivated towards electrophilic substitution by the electron-withdrawing carboxylic acid group. Therefore, a strong iodinating system is required.

  • Troubleshooting:

    • Choice of Iodinating System: Using molecular iodine (I₂) alone is often insufficient. A common and effective method is the use of iodine in the presence of an oxidizing agent like potassium iodate (KIO₃) or iodic acid (HIO₃) in an acidic medium (e.g., acetic acid and sulfuric acid).[6] This in-situ generates a more powerful electrophilic iodine species.

    • Reaction Temperature: Heating the reaction mixture is typically necessary to drive the reaction to completion. Refluxing in acetic acid is a common condition.

    • Stoichiometry of Reagents: Ensure the correct stoichiometry of the oxidizing agent is used to effectively generate the electrophilic iodine.

Q2: My final product is a mixture of isomers. How can I improve the regioselectivity and purify the desired meta-isomer?

A2: Electrophilic substitution on a monosubstituted benzene ring with an electron-withdrawing, meta-directing group like the propanoic acid side chain will still produce a mixture of ortho, meta, and para isomers. While the meta isomer is expected to be the major product, the formation of ortho and para isomers is a common issue.

  • Improving Regioselectivity: Unfortunately, significantly altering the inherent regioselectivity of this electrophilic substitution is challenging. The reaction conditions are primarily optimized for yield rather than selectivity.

  • Purification Strategy: The most effective way to separate the isomers is through recrystallization or column chromatography.

    • Recrystallization: A detailed protocol suggests that recrystallization from petroleum ether can yield the pure para-isomer when starting from 3-phenylpropanoic acid, indicating that isomeric impurities are a key concern. While this reference describes the synthesis of the para-isomer, the principle of purification remains the same for the meta-isomer. The different isomers will likely have slightly different polarities and crystal packing abilities, allowing for their separation by fractional crystallization.

    • Column Chromatography: Silica gel chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the ortho, meta, and para isomers.

Q3: I see evidence of di-iodinated products in my crude NMR. How can I avoid this?

A3: The formation of di-iodinated species occurs when the mono-iodinated product undergoes a second iodination.

  • Troubleshooting:

    • Control Reaction Time: Over-extending the reaction time can lead to the formation of di-iodinated byproducts. Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed.

    • Stoichiometry of Iodine: Use a controlled amount of the iodinating reagent (e.g., 1.0-1.2 equivalents of iodine) to favor mono-iodination.

IsomerTypical Distribution (%)
ortho5-15
meta60-80
para10-25

Note: This is an illustrative distribution and the actual ratios can vary depending on the specific reaction conditions.

Direct_Iodination Start 3-Phenylpropanoic Acid Product This compound (meta-isomer) Start->Product I₂, Oxidizing Agent, H⁺ Ortho 3-(2-Iodophenyl)propanoic Acid (ortho-isomer) Start->Ortho Side Reaction Para 3-(4-Iodophenyl)propanoic Acid (para-isomer) Start->Para Side Reaction DiIodo Di-iodinated Products Product->DiIodo Further Iodination

Caption: Isomeric impurities formed during the direct iodination of 3-phenylpropanoic acid.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and purification of this compound.

Protocol 1: Synthesis via Sandmeyer Reaction (General Procedure)

Materials:

  • 3-Aminophenylpropanoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer, dissolve 3-aminophenylpropanoic acid (1.0 eq) in a solution of concentrated HCl (3.0 eq) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The resulting solution is the diazonium salt, which should be used immediately.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the gas evolution ceases.

  • Work-up and Purification:

    • Quench any excess iodine by adding a saturated solution of sodium thiosulfate or sodium bisulfite until the dark color of iodine disappears.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Protocol 2: Synthesis via Direct Iodination

Materials:

  • 3-Phenylpropanoic acid

  • Iodine (I₂)

  • Potassium Iodate (KIO₃)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate

  • Petroleum Ether or Hexanes

  • Deionized Water

  • Brine

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-phenylpropanoic acid (1.0 eq), iodine (0.55 eq), and potassium iodate (0.23 eq).

    • Add glacial acetic acid, water, and concentrated sulfuric acid.

  • Iodination:

    • Heat the mixture to reflux.

    • Slowly add a solution of iodine (0.55 eq) in glacial acetic acid to the refluxing mixture.

    • Continue to reflux for 3-4 hours, monitoring the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a 1 M solution of sodium bisulfite or sodium thiosulfate until the iodine color is discharged.

    • Add water and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product, which will be a mixture of isomers, can be purified by recrystallization from petroleum ether or hexanes, or by column chromatography on silica gel.

References

  • Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Reddit. (2022).
  • Synthesis of Aryl Iodides from Arylhydrazines and Iodine.
  • The Sandmeyer Reaction: Substitution for an NH2 on an Arom
  • Sandmeyer reaction. Wikipedia.
  • Sandmeyer reaction. L.S.College, Muzaffarpur. (2022).
  • Palladium Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand Assisted Halide Exchange. ETH Zurich Research Collection. (2021).
  • Sandmeyer Reaction - experimental procedure and set up. YouTube. (2025).
  • Sandmeyer reaction (video). Khan Academy.
  • Sandmeyer Reaction. NROChemistry.
  • Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. PubMed Central.
  • Sandmeyer Reaction Mechanism. BYJU'S.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Sandmeyer type reaction troubleshoot. Reddit. (2024).
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ORGANIC NAME REACTIONS 1. Sandmeyer's reaction.
  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodin
  • 22.5 Sandmeyer Reactions. YouTube. (2021).
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central.
  • This compound | 68034-75-3. Biosynth.
  • Why use potassium iodide instead of copper iodide in Sandmeyer reaction?. Chemistry Stack Exchange. (2015).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • Visible-Light-Induced Decarboxylative Iodination of Arom
  • Diazotis
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
  • Cu-catalyzed Decarboxylative Iodination of Aryl Carboxylic Acids with NaI: A Practical Entry to Aryl Iodides under Aerobic Conditions.
  • Reyes-et-al.
  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • Preventing side reactions in the diazotization of 4-nitroaniline deriv
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. (2018).
  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.
  • Decarboxylation of Carboxylic Acids. YouTube. (2025).
  • 3-Phenyl propanoic acid.
  • The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts. (2023).
  • Application Note: Quantification of 3-(3-Hydroxyphenyl)
  • Diazotiz
  • Custom Diazotiz
  • 3-Phenylpropionic acid (Compound). Exposome-Explorer - IARC.
  • Recent trends in the impurity profile of pharmaceuticals. PubMed Central.
  • Phenylpropanoic acid. Wikipedia.
  • 3-Phenylpropionic acid. Chem-Impex.
  • Technical Support Center: Analysis of 3-(3-hydroxyphenyl)propionic acid (3-HPPA). Benchchem.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. (2022).

Sources

Technical Support Center: Refining Reaction Conditions for 3-(3-Iodophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-iodophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common synthetic challenges. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to refine your reaction conditions for optimal results.

Introduction: Strategic Approaches to Synthesis

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached through several established methodologies, each with its own set of advantages and potential pitfalls. This guide will focus on three primary, well-established synthetic strategies:

  • The Sandmeyer Reaction: A classic transformation of an amino group to an iodide via a diazonium salt intermediate.

  • The Heck Reaction: A palladium-catalyzed cross-coupling of an aryl iodide with an alkene.

  • The Suzuki Coupling: A versatile palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.

Below, we will dissect each of these routes, providing detailed experimental protocols, troubleshooting guides in a question-and-answer format, and visualizations to clarify the workflow and underlying principles.

Route 1: The Sandmeyer Reaction

This route begins with the readily available 3-(3-aminophenyl)propanoic acid, which is converted to the target molecule in a two-step, one-pot procedure involving diazotization followed by iodide substitution.

Workflow Overview: Sandmeyer Reaction

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination A 3-(3-Aminophenyl)propanoic Acid B NaNO₂, aq. HCl 0-5 °C A->B Reacts with C Aryl Diazonium Salt (in situ) B->C Forms D Potassium Iodide (KI) C->D Reacts with E This compound D->E Yields

Caption: Workflow for the Sandmeyer synthesis of this compound.

Detailed Experimental Protocol: Sandmeyer Reaction

Materials:

  • 3-(3-Aminophenyl)propanoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-(3-aminophenyl)propanoic acid (1.0 eq) in a solution of concentrated HCl (3.0 eq) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.

    • Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains below 5 °C. The addition should take approximately 20-30 minutes.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Vigorous nitrogen evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Heat the reaction mixture to 50-60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add a saturated solution of sodium thiosulfate to quench any excess iodine (the dark color will disappear).

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or water/ethanol).

Troubleshooting Guide & FAQs: Sandmeyer Reaction

Q1: My yield of this compound is consistently low. What are the likely causes?

A1: Low yields in the Sandmeyer reaction can often be attributed to several factors:

  • Incomplete Diazotization: Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Higher temperatures can lead to the premature decomposition of the diazonium salt. Also, ensure a sufficient excess of acid is used to maintain a low pH.

  • Side Reaction - Phenol Formation: The diazonium salt can react with water to form the corresponding phenol, 3-(3-hydroxyphenyl)propanoic acid, a common byproduct in Sandmeyer reactions.[1] To minimize this, add the diazonium salt solution to the potassium iodide solution, rather than the other way around. This ensures that the diazonium salt reacts with the iodide as soon as it is introduced.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable.[2] Work expeditiously and keep the reaction cold until the iodination step.

Q2: I am observing a significant amount of a dark-colored impurity in my crude product. What is it and how can I remove it?

A2: The dark color is likely due to the formation of iodine (I₂) as a byproduct. While the sodium thiosulfate wash should remove most of it, residual amounts can persist. If your product is still colored after the initial work-up, you can try the following:

  • Additional Thiosulfate Wash: Perform an additional wash of the organic layer with a fresh portion of saturated sodium thiosulfate solution.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Stir for 15-30 minutes, then filter through a pad of celite. This is very effective at removing colored impurities.

  • Recrystallization: A carefully executed recrystallization is often the most effective method for obtaining a pure, colorless product.

Q3: The reaction is very vigorous with rapid gas evolution. Is this normal and are there any safety concerns?

A3: Yes, the decomposition of the diazonium salt to form nitrogen gas can be quite vigorous.[3] This is a normal part of the reaction. However, it is crucial to control the rate of reaction to ensure safety:

  • Slow Addition: Add the sodium nitrite solution slowly during diazotization and add the diazonium salt solution slowly to the potassium iodide solution.

  • Adequate Headspace: Use a flask that is large enough to accommodate any potential foaming or rapid gas evolution.

  • Proper Ventilation: Perform the reaction in a well-ventilated fume hood.

Route 2: The Heck Reaction

The Heck reaction provides a powerful method for forming carbon-carbon bonds. In this approach, an aryl iodide is coupled with an acrylate ester, followed by hydrolysis and reduction to yield the desired propanoic acid. A common starting material for this route is 1,3-diiodobenzene.

Workflow Overview: Heck Reaction

Heck_Workflow cluster_heck Step 1: Heck Coupling cluster_hydrolysis Step 2: Hydrolysis cluster_reduction Step 3: Reduction A 1,3-Diiodobenzene B Ethyl Acrylate Pd Catalyst, Base A->B Couples with C Ethyl 3-(3-iodophenyl)acrylate B->C Forms D Base (e.g., NaOH) C->D Reacts with E 3-(3-Iodophenyl)cinnamic Acid D->E Yields F H₂, Pd/C E->F Reduced by G This compound F->G Forms

Caption: Workflow for the Heck reaction synthesis of this compound.

Detailed Experimental Protocol: Heck Reaction

Materials:

  • 1,3-Diiodobenzene

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Heck Coupling:

    • To a flame-dried Schlenk flask, add 1,3-diiodobenzene (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous DMF or MeCN, followed by ethyl acrylate (1.1 eq) and triethylamine (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude ethyl 3-(3-iodophenyl)acrylate by column chromatography on silica gel.

  • Hydrolysis:

    • Dissolve the purified acrylate in ethanol and add an aqueous solution of NaOH (2.0 eq).

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction, remove the ethanol under reduced pressure, and dilute with water.

    • Wash with diethyl ether to remove any non-acidic impurities.

    • Acidify the aqueous layer with concentrated HCl to precipitate the 3-(3-iodophenyl)cinnamic acid.

    • Filter the solid, wash with cold water, and dry.

  • Reduction:

    • Dissolve the cinnamic acid derivative in ethanol or ethyl acetate.

    • Add 10% Pd/C (5-10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.

    • Concentrate the filtrate to obtain this compound.

Troubleshooting Guide & FAQs: Heck Reaction

Q1: The Heck reaction is sluggish or does not go to completion. What can I do to improve the conversion?

A1: Several factors can lead to incomplete conversion in a Heck reaction:

  • Catalyst Deactivation: Palladium catalysts can be sensitive to air and moisture. Ensure you are using anhydrous solvents and proper inert atmosphere techniques. The formation of palladium black is a sign of catalyst decomposition. The choice of ligand is also crucial for stabilizing the catalyst.[4]

  • Insufficient Base: The base is critical for regenerating the active Pd(0) catalyst.[5] Ensure you are using a sufficient excess of a suitable base like triethylamine or a stronger, non-coordinating base if needed.

  • Low Reaction Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate.[6] If the reaction is slow, consider increasing the temperature, but be mindful of potential side reactions.

  • Regioselectivity Issues with Diiodobenzene: While the two iodine atoms on 1,3-diiodobenzene are electronically equivalent, steric hindrance might slightly favor reaction at one site. However, the primary challenge is preventing double addition. Using a slight excess of the diiodobenzene can help favor the mono-addition product.

Q2: I am getting a mixture of regioisomers in the Heck coupling step. How can I improve the regioselectivity?

A2: Regioselectivity in the Heck reaction is influenced by both electronic and steric factors.[7] With an unsymmetrical alkene, the aryl group can add to either end of the double bond. For acrylates, the reaction is generally highly regioselective to give the β-arylated product. If you are observing other isomers, it could be due to isomerization of the product under the reaction conditions. This can sometimes be suppressed by using a milder base or shorter reaction times.

Q3: The hydrogenation of the cinnamic acid derivative is slow. How can I speed it up?

A3: The efficiency of catalytic hydrogenation can be affected by several parameters:

  • Catalyst Activity: Ensure your Pd/C catalyst is fresh and active. Catalyst poisoning by impurities from the previous steps can inhibit the reaction. Purifying the cinnamic acid derivative before hydrogenation is recommended.

  • Hydrogen Pressure: For some substrates, atmospheric pressure from a balloon is sufficient, while others may require higher pressures in a Parr apparatus to achieve a reasonable reaction rate.

  • Solvent: The choice of solvent can impact the reaction rate. Ethanol, methanol, and ethyl acetate are common choices for this type of reduction.[8]

Route 3: The Suzuki Coupling

The Suzuki coupling is a highly versatile and widely used cross-coupling reaction. For the synthesis of this compound, a plausible route involves the coupling of 3-iodophenylboronic acid with a 3-halopropanoic acid derivative.

Workflow Overview: Suzuki Coupling

Suzuki_Workflow cluster_suzuki Suzuki Coupling cluster_hydrolysis Hydrolysis A 3-Iodophenylboronic Acid B Ethyl 3-bromopropanoate Pd Catalyst, Base A->B Couples with C Ethyl 3-(3-iodophenyl)propanoate B->C Forms D Base (e.g., LiOH) C->D Reacts with E This compound D->E Yields

Caption: Workflow for the Suzuki coupling synthesis of this compound.

Detailed Experimental Protocol: Suzuki Coupling

Materials:

  • 3-Iodophenylboronic acid

  • Ethyl 3-bromopropanoate

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or PPh₃)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous Toluene/Water or Dioxane/Water solvent mixture

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)/Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suzuki Coupling:

    • In a Schlenk flask, combine 3-iodophenylboronic acid (1.2 eq), ethyl 3-bromopropanoate (1.0 eq), Pd(OAc)₂ (0.03 eq), and a suitable ligand (e.g., SPhos, 0.06 eq).

    • Add the base (e.g., K₃PO₄, 2.0 eq).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent system (e.g., toluene/water 4:1).

    • Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.

    • After cooling, dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude ethyl 3-(3-iodophenyl)propanoate by column chromatography.

  • Hydrolysis:

    • Dissolve the purified ester in a mixture of THF and water.

    • Add LiOH (1.5 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

    • Remove the THF under reduced pressure and dilute with water.

    • Wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer with 1M HCl to precipitate the product.

    • Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford this compound.

Troubleshooting Guide & FAQs: Suzuki Coupling

Q1: My Suzuki coupling reaction is not working. What are the common failure points?

A1: The success of a Suzuki coupling depends on several critical factors:

  • Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is paramount. For couplings involving sp³-hybridized carbons like in ethyl 3-bromopropanoate, more electron-rich and bulky ligands such as SPhos or XPhos are often more effective than PPh₃.[9]

  • Base Selection: The base plays a crucial role in the transmetalation step.[10] The choice of base can significantly impact the reaction outcome. K₃PO₄ is often a good choice for challenging couplings.

  • Quality of Boronic Acid: Boronic acids can undergo decomposition (protodeboronation) upon storage. It is advisable to use fresh or properly stored boronic acid.

  • Anhydrous and Degassed Conditions: While Suzuki couplings are often performed in the presence of water, the organic solvent should be anhydrous, and the entire system should be thoroughly degassed to prevent oxidation of the palladium catalyst.

Q2: I am observing homocoupling of my boronic acid as a major byproduct. How can I prevent this?

A2: Homocoupling of the boronic acid to form 3,3'-diiodobiphenyl is a common side reaction. This can be minimized by:

  • Careful Control of Reaction Conditions: Ensure that the reaction mixture is thoroughly deoxygenated, as oxygen can promote homocoupling.

  • Stoichiometry: Use a slight excess of the boronic acid (around 1.1-1.2 equivalents) but avoid a large excess.

  • Choice of Ligand: Certain ligands can suppress homocoupling more effectively than others.

Q3: The hydrolysis of the ethyl ester is incomplete. What can I do?

A3: If you are experiencing incomplete hydrolysis:

  • Increase Reaction Time or Temperature: Allow the reaction to stir for a longer period or gently heat the reaction mixture.

  • Use a Stronger Base: While LiOH is generally effective, you could consider using NaOH or KOH.

  • Ensure Proper Mixing: If you have a biphasic system (e.g., THF/water), ensure vigorous stirring to facilitate contact between the ester and the aqueous base.

General Purification Guidance

For all three synthetic routes, the final product, this compound, is a carboxylic acid. This provides a convenient handle for purification:

  • Acid-Base Extraction: After the initial workup, the crude product can be dissolved in an organic solvent and extracted with an aqueous base (e.g., NaHCO₃ or NaOH solution). The aqueous layer, containing the carboxylate salt, is then washed with an organic solvent to remove neutral impurities. Finally, the aqueous layer is acidified with HCl to precipitate the pure carboxylic acid, which can then be collected by filtration or extracted into a fresh portion of organic solvent.[11]

  • Recrystallization: As mentioned previously, recrystallization is a powerful technique for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good recovery of pure crystals.

Conclusion

The synthesis of this compound can be successfully achieved through several robust synthetic strategies. The choice of route will depend on the availability of starting materials, the scale of the reaction, and the specific experimental capabilities of your laboratory. By understanding the key principles behind each reaction and anticipating potential challenges, researchers can effectively troubleshoot and optimize their synthetic protocols to achieve high yields of the desired product.

References

  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Diazotisation - Organic Chemistry Portal. (n.d.).
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  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.).
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  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. (n.d.).
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  • Sandmeyer Reaction - experimental procedure and set up. - YouTube. (2025, January 2).
  • Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of Aliphatic Amides on the Benchtop | Organic Letters - ACS Publications. (2019, October 17).
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  • How to purify and isolate required compound from a reaction mixture? - ResearchGate. (2015, April 20).
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - Scirp.org. (n.d.).
  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed. (n.d.).
  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst - ResearchGate. (n.d.).
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Technical Support Center: Scaling Up 3-(3-Iodophenyl)propanoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(3-iodophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address common challenges encountered during the production of this important chemical intermediate.

Introduction: The Synthetic Landscape

This compound is a valuable building block in pharmaceutical synthesis. Its production, particularly at scale, presents a unique set of challenges that require a thorough understanding of the underlying reaction mechanisms and careful control of process parameters. The two primary synthetic routes to this compound are the Sandmeyer reaction starting from 3-aminophenylpropanoic acid and the direct iodination of 3-phenylpropanoic acid. This guide will focus on the more common and regioselective Sandmeyer approach, while also addressing the potential pitfalls of direct iodination.

Troubleshooting Guide & FAQs

This section addresses specific challenges that may be encountered during the synthesis of this compound in a question-and-answer format, providing both the "why" and the "how-to" for resolving these issues.

Part 1: The Sandmeyer Reaction Route

The Sandmeyer reaction is a versatile method for introducing a variety of functional groups, including iodine, onto an aromatic ring via a diazonium salt intermediate.[1] However, the instability of diazonium salts necessitates careful handling and precise control, especially during scale-up.[2]

Q1: My Sandmeyer reaction is giving a low yield of the desired this compound. What are the likely causes?

A1: Low yields in a Sandmeyer reaction for iodination can stem from several factors, primarily related to the stability and reactivity of the intermediate diazonium salt.

  • Incomplete Diazotization: The initial conversion of the amine to the diazonium salt is critical. Ensure that the reaction temperature is maintained between 0-5°C. Higher temperatures can lead to premature decomposition of the diazonium salt. Also, verify the stoichiometry of sodium nitrite and the acid (typically HCl or H₂SO₄). An insufficient amount of nitrous acid will result in unreacted starting amine.

  • Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable and can be explosive in solid form.[3] They are therefore generated and used in situ. Several factors can cause decomposition:

    • Temperature: As mentioned, keep the temperature low throughout the diazotization and subsequent reaction with the iodide source.

    • UV Light: Perform the reaction in a vessel protected from direct light, as UV radiation can promote radical decomposition.

    • Metal Contaminants: Ensure the reaction vessel is clean and free from metal contaminants that can catalyze decomposition.

  • Side Reactions: The primary side product is often the corresponding phenol, 3-(3-hydroxyphenyl)propanoic acid, formed by the reaction of the diazonium salt with water. To minimize this, ensure the reaction medium is sufficiently acidic and that the addition of the iodide source is timely. Another potential byproduct is the formation of biaryls, which supports the radical mechanism of the Sandmeyer reaction.[1]

Q2: I'm observing the formation of a significant amount of a phenolic byproduct. How can I suppress this?

A2: The formation of 3-(3-hydroxyphenyl)propanoic acid is a common issue. Here's how to mitigate it:

  • Maintain Low Temperature: The reaction of the diazonium salt with water is more favorable at higher temperatures. Strict temperature control at 0-5°C is crucial.

  • Sufficiently Acidic Conditions: A high concentration of acid helps to stabilize the diazonium salt and suppress the competing reaction with water.

  • Choice of Iodide Source: Using a solution of potassium iodide (KI) or sodium iodide (NaI) is standard. Ensure it is added promptly after the diazotization is complete. The iodide ion is a potent nucleophile that will readily react with the diazonium salt.

Q3: What are the key safety precautions when scaling up a Sandmeyer reaction?

A3: Safety is paramount when dealing with diazonium salts at any scale, and the risks are amplified during scale-up.

  • Never Isolate the Diazonium Salt: The diazonium salt should always be prepared and used in solution. Attempting to isolate it as a solid can lead to a violent explosion.[3]

  • Strict Temperature Control: Use a reliable cooling system (e.g., a chiller) to maintain the reaction temperature between 0-5°C. Have a secondary cooling bath on standby in case of an emergency.

  • Controlled Addition of Reagents: Add the sodium nitrite solution slowly to the acidic solution of the amine to control the exothermic diazotization reaction. Similarly, the subsequent addition of the iodide solution should be controlled.

  • Quenching: After the reaction is complete, it is essential to quench any residual diazonium salt. This can be done by adding a compound that reacts with nitrous acid, such as sulfamic acid or urea, until a negative test with starch-iodide paper is obtained.

  • Off-Gassing: The reaction liberates nitrogen gas. Ensure the reactor is adequately vented to prevent pressure buildup.

Q4: What is the best way to purify this compound at a larger scale?

A4: The purification strategy will depend on the nature and quantity of the impurities.

  • Recrystallization: This is often the most efficient and scalable method for purifying solid products. A suitable solvent system (e.g., ethanol/water, toluene) should be identified at the lab scale. The goal is to find a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Column Chromatography: While effective at the lab scale, column chromatography can be cumbersome and expensive for large-scale purification. It is typically reserved for situations where recrystallization is ineffective or for the removal of closely related impurities.

Part 2: Direct Iodination Route

Direct iodination of 3-phenylpropanoic acid is an alternative, though often less selective, approach.

Q1: I attempted a direct iodination of 3-phenylpropanoic acid and obtained a mixture of isomers. How can I improve the regioselectivity for the meta-position?

A1: The propanoic acid group is an ortho-, para-director. Therefore, direct iodination will likely yield a mixture of 2-iodo and 4-iodo isomers, with the desired 3-iodo isomer being a minor product. Achieving high meta-selectivity through direct electrophilic aromatic substitution on this substrate is inherently challenging. While some specialized iodinating reagents and conditions might offer slightly improved selectivity, this route is generally not preferred for the clean synthesis of the 3-iodo isomer at scale.

Q2: If I must use a direct iodination route, what are some common iodinating agents?

A2: Common reagents for aromatic iodination include:

  • Iodine with an Oxidizing Agent: A mixture of I₂ with an oxidizing agent like nitric acid, hydrogen peroxide, or iodic acid can be used.[4]

  • N-Iodosuccinimide (NIS): NIS is a milder and often more selective iodinating agent, sometimes used with a catalytic amount of a strong acid.

  • Iodine Monochloride (ICl): ICl is a potent electrophilic iodinating agent.

However, as mentioned, controlling the regioselectivity with these reagents on an activated ring system like 3-phenylpropanoic acid will be a significant challenge.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

Step 1: Diazotization of 3-Aminophenylpropanoic Acid

  • In a jacketed reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, suspend 3-aminophenylpropanoic acid (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the suspension to 0-5°C using a chiller.

  • Prepare a solution of sodium nitrite (1.1 eq) in water.

  • Slowly add the sodium nitrite solution to the cooled suspension of the amine hydrochloride over 1-2 hours, ensuring the temperature does not exceed 5°C.

  • Stir the reaction mixture at 0-5°C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

Step 2: Iodination

  • In a separate reactor, prepare a solution of potassium iodide (1.5 eq) in water.

  • Cool the potassium iodide solution to 0-5°C.

  • Slowly add the freshly prepared diazonium salt solution to the cold potassium iodide solution over 1-2 hours, maintaining the temperature below 10°C. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by HPLC or TLC until the diazonium salt is consumed.

Step 3: Work-up and Purification

  • Add a solution of sodium bisulfite to the reaction mixture to quench any remaining iodine.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Workflow for Sandmeyer Synthesis

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_workup Step 3: Work-up & Purification A 3-Aminophenylpropanoic Acid in HCl/H₂O C Diazonium Salt Solution (0-5°C) A->C Slow Addition B NaNO₂ Solution B->C Slow Addition E Reaction Mixture (N₂ Evolution) C->E D KI Solution (0-5°C) D->E F Quenching (NaHSO₃) E->F G Extraction (Organic Solvent) F->G H Recrystallization G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Challenges and Solutions

Troubleshooting_Logic LowYield Low Yield TempControl Strict Temp. Control (0-5°C) LowYield->TempControl Stoichiometry Correct Stoichiometry LowYield->Stoichiometry AcidicConditions Sufficiently Acidic LowYield->AcidicConditions PhenolByproduct Phenolic Byproduct PhenolByproduct->TempControl PhenolByproduct->AcidicConditions SafetyIssues Scale-up Safety Issues SafetyIssues->TempControl NoIsolation In Situ Use of Diazonium Salt SafetyIssues->NoIsolation Quenching Proper Quenching SafetyIssues->Quenching Venting Adequate Venting SafetyIssues->Venting IsomerMixture Isomer Mixture (Direct Iodination) SandmeyerRoute Use Sandmeyer Route for Regioselectivity IsomerMixture->SandmeyerRoute

Caption: Common challenges and their respective solutions.

Quantitative Data Summary

ParameterRecommended ValueRationale
Diazotization Temperature 0-5°CMinimizes decomposition of the unstable diazonium salt.[2]
NaNO₂ Stoichiometry 1.1 equivalentsEnsures complete conversion of the primary amine.
Acid Stoichiometry 3.0 equivalents (e.g., HCl)Maintains a low pH to stabilize the diazonium salt and protonate the amine.
KI Stoichiometry 1.5 equivalentsDrives the iodination reaction to completion.

References

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
  • Structures, Stability, and Safety of Diazonium Salts.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
  • An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. PubMed Central. [Link]
  • Sandmeyer reaction. Wikipedia. [Link]
  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]
  • An Alternative to the Sandmeyer Approach to Aryl Iodides. PubMed Central. [Link]
  • A general electrochemical strategy for the Sandmeyer reaction. SciSpace. [Link]
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central. [Link]
  • A General Electrochemical Strategy for Sandmeyer Reaction.
  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid.
  • Photochemical Sandmeyer‐type Halogenation of Arenediazonium Salts. PubMed Central. [Link]
  • Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]
  • 3-(2-Iodophenyl)propanoic acid. MySkinRecipes. [Link]
  • Process for the preparation of 3-phenylpropionic acid.
  • Method for preparing 3, 3- diphenyl propanol.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • A novel process for the preparation of an intermediate of alectinib.
  • Iodination of Organic Compounds Using the Reagent System I2-30% aq. H2O2 under Organic Solvent-free Reaction Conditions.
  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. AIR Unimi. [Link]
  • Iodination of carboxylic acid and related compounds: Aliphatic compound iodination reactions (5)
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates.
  • Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Frontiers. [Link]
  • This compound. BoroPharm Inc.. [Link]

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Technical Support Center: Resolving Poor Crystallinity of 3-(3-Iodophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 3-(3-iodophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to achieving high-quality crystalline material. Poor crystallinity can impact downstream applications, including structural analysis, formulation, and stability studies. This document provides a structured, question-and-answer approach to diagnose and solve these challenges, grounded in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crystallization attempt yielded no solid material. What are the likely causes and how can I induce crystallization?

Failure to form crystals typically indicates that the solution is not supersaturated. This can be due to using too much solvent or insufficient difference in solubility between hot and cold conditions.[1][2]

Root Cause Analysis:

  • Excess Solvent: The concentration of this compound is too low to exceed the solubility limit upon cooling.[2][3]

  • Inappropriate Solvent Choice: The compound's solubility does not change significantly with temperature in the selected solvent.[4]

  • High Purity & Lack of Nucleation Sites: Very pure compounds can sometimes be difficult to crystallize without a nucleation trigger.

Troubleshooting Protocol: Inducing Crystallization

  • Concentrate the Solution: If the solution is clear at room temperature, gently heat it to evaporate a portion of the solvent. Allow it to cool slowly again. Be cautious not to evaporate too much solvent, which could cause the compound to "crash out" as an amorphous solid.[2]

  • Induce Nucleation:

    • Scratching Method: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites.

    • Seeding: If you have a previously obtained crystal of this compound, add a tiny speck to the cooled solution. This "seed" crystal will provide a template for further crystal growth.[1]

  • Lower the Temperature: If room temperature cooling is unsuccessful, place the flask in an ice bath or refrigerator to further decrease solubility.[2][5]

Q2: Instead of crystals, my experiment resulted in an oil or an amorphous precipitate. What went wrong?

"Oiling out" or precipitating as an amorphous solid occurs when the solution becomes supersaturated too quickly or at a temperature above the compound's melting point in that solvent system.[2] Impurities can also suppress the melting point, contributing to this issue.

Root Cause Analysis:

  • Rapid Supersaturation: Cooling the solution too quickly forces the compound out of solution before it can organize into a crystal lattice.[1]

  • High Impurity Levels: Impurities can disrupt the crystallization process and lower the melting point of the mixture.[6][7][8]

  • Solvent Choice: The boiling point of the solvent may be too high, causing the compound to separate as a liquid.

Troubleshooting Protocol: Preventing "Oiling Out"

  • Re-dissolve and Dilute: Reheat the solution until the oil or precipitate redissolves. Add a small amount of additional hot solvent (10-20% more) to reduce the level of supersaturation upon cooling.[2]

  • Slow Down Cooling:

    • Allow the flask to cool to room temperature on a benchtop, insulated from the surface with a cork ring or paper towels.

    • For very slow cooling, place the flask in a Dewar filled with warm water and allow it to cool to ambient temperature over several hours.[5]

  • Change Solvent System: If the problem persists, the solvent may be unsuitable. Consider using a solvent pair. Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.[3][9]

Q3: The crystals obtained are very small, needle-like, or of poor quality. How can I grow larger, higher-quality crystals?

The formation of numerous small or needle-like crystals suggests a high rate of nucleation relative to the rate of crystal growth.[1] To obtain larger, well-defined crystals, the goal is to favor the growth of a smaller number of initial nuclei.

Root Cause Analysis:

  • High Supersaturation: A very high concentration leads to the rapid formation of many nuclei simultaneously.[1]

  • Rapid Cooling: As with "oiling out," fast cooling favors nucleation over slow, ordered growth.

  • Solvent Effects: The solvent can influence crystal habit. For carboxylic acids, hydrogen bonding interactions between the solvent and the solute are particularly important.[10][11][12]

Troubleshooting Protocol: Improving Crystal Quality

  • Reduce Supersaturation: Use slightly more solvent than the minimum required for dissolution at high temperature. This will lower the nucleation rate.[1]

  • Utilize Advanced Crystallization Techniques:

    • Vapor Diffusion: This is an excellent method for growing high-quality single crystals from milligram quantities.[13][14][15] It involves the slow diffusion of a "poor" solvent vapor into a solution of the compound in a "good" solvent.

    • Thermal Annealing: This process can improve the quality of existing crystals. It involves cycling the temperature of the crystal slurry (crystals in mother liquor). The slight temperature increase dissolves smaller, less perfect crystals, and as it cools, the material redeposits onto the larger, more stable crystals.[16][17][18]

In-Depth Experimental Protocols

Protocol 1: Optimized Recrystallization via Solvent Screening

This protocol outlines a systematic approach to finding the best single solvent or solvent pair for this compound.

Objective: To identify a solvent system that provides high-quality crystals with good recovery.

Materials:

  • This compound (crude)

  • Selection of solvents (see Table 1)

  • Test tubes or small vials

  • Hot plate

  • Erlenmeyer flasks

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Solubility Testing:

    • Place ~20 mg of your compound into several test tubes.

    • To each tube, add a different solvent dropwise at room temperature. Note the solubility.

    • If the compound is insoluble at room temperature, heat the tube gently. An ideal single solvent will dissolve the compound when hot but not when cold.[3][19]

    • For a solvent-pair system, find a "good" solvent that dissolves the compound readily and a "poor" solvent that does not. The two solvents must be miscible.[3][9]

  • Recrystallization:

    • Place the crude this compound in an Erlenmeyer flask.

    • Heat your chosen solvent in a separate flask.

    • Add the minimum amount of hot solvent to the crude material to completely dissolve it.[19]

    • If the solution has insoluble impurities, perform a hot gravity filtration.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, cool further in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

    • Dry the crystals thoroughly.

Data Presentation: Solvent Selection Guide

SolventBoiling Point (°C)Polarity (Dielectric Constant)Hydrogen BondingPotential Use
Water10080.1Donor & AcceptorPoor solvent, potentially for solvent-pair
Ethanol7824.5Donor & AcceptorGood solvent potential
Acetone5621.0AcceptorGood solvent potential
Ethyl Acetate776.0AcceptorGood solvent potential
Toluene1112.4NonePotential for slow evaporation/solvent-pair
Hexane691.9NonePoor solvent, good for solvent-pair
Acetic Acid1186.2Donor & AcceptorMay form strong H-bonds, affecting habit

This table provides a starting point for solvent screening. Experimental validation is essential.

Protocol 2: Vapor Diffusion for High-Quality Single Crystals

Objective: To grow X-ray diffraction quality single crystals by slowly changing solvent composition.

Procedure:

  • Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable "good" solvent (e.g., acetone or ethyl acetate) in a small, narrow vial.

  • Place this inner vial inside a larger beaker or jar.

  • Add 2-3 mL of a volatile "poor" solvent (e.g., hexane or pentane) to the outer beaker, ensuring the level is below the top of the inner vial.[14][20]

  • Seal the outer container tightly and leave it undisturbed in a vibration-free location for several days to weeks.[5][15]

  • Vapor from the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting slow, ordered crystal growth.[13][14]

Visualization of Troubleshooting & Workflows

Diagram 1: Troubleshooting Logic for Crystallization Failure

G start Crystallization Attempt outcome Observe Outcome start->outcome no_xtal No Crystals Form outcome->no_xtal Clear Solution oil_ppt Oil / Amorphous Ppt. outcome->oil_ppt Non-crystalline solid poor_xtal Poor Quality Crystals outcome->poor_xtal Needles / Microcrystals good_xtal Good Crystals outcome->good_xtal Success sol_conc Concentrate Solution no_xtal->sol_conc reheat Re-dissolve & Dilute oil_ppt->reheat slow_cool Slow Cooling Rate poor_xtal->slow_cool change_solv Change Solvent System poor_xtal->change_solv adv_tech Use Advanced Technique (Vapor Diffusion / Annealing) poor_xtal->adv_tech induce_nuc Induce Nucleation (Scratch / Seed) sol_conc->induce_nuc lower_t Lower Temperature induce_nuc->lower_t reheat->slow_cool slow_cool->change_solv

Caption: Troubleshooting workflow for common crystallization problems.

Diagram 2: Vapor Diffusion Experimental Setup

VaporDiffusion Vapor Diffusion Setup cluster_0 Sealed Outer Beaker cluster_1 Inner Vial solution Solution: Compound in 'Good' Solvent arrow Vapor Diffusion anti_solvent Anti-Solvent ('Poor' Solvent) arrow->anti_solvent

Caption: Schematic of a vapor diffusion crystallization experiment.

The Role of Polymorphism and Purity

It is crucial to recognize that this compound, like many active pharmaceutical ingredients (APIs), may exhibit polymorphism—the ability to exist in multiple crystalline forms.[21][22][23] These different polymorphs can have distinct physical properties, including solubility, stability, and bioavailability.[24][25]

  • Impact of Impurities: Structurally related impurities can either inhibit crystallization or act as templates for a specific, sometimes undesirable, polymorph.[6] Ensuring high purity of the starting material (>99%) is often the most critical step in achieving good crystallinity.

  • Characterization is Key: Different crystallization conditions (solvent, temperature, cooling rate) can lead to different polymorphs. It is essential to characterize the resulting solid to ensure consistency.

Analytical Techniques for Characterization:

TechniqueInformation Provided
Powder X-Ray Diffraction (PXRD) Provides a unique "fingerprint" for a crystalline phase. It is the primary tool for identifying polymorphs and assessing overall crystallinity.[26][27]
Differential Scanning Calorimetry (DSC) Measures thermal events like melting point and phase transitions. It can distinguish between polymorphs based on their different melting points and can help quantify the degree of crystallinity.[26][28][29]

The combination of PXRD and DSC provides a comprehensive characterization of the solid form.[28] If you observe different crystal habits or melting points under different crystallization conditions, you are likely isolating different polymorphic forms.

References

  • Lee, E. H. (2014). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.
  • Acevedo, D., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
  • Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development. Curia Global.
  • Scout, A. (2010). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT Network.
  • de Oliveira, M. A., & de Souza, A. S. (2018). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. Crimson Publishers.
  • All About Drugs. (n.d.). Polymorphism. All About Drugs.
  • CD Formulation. (n.d.). XRD/DSC Analysis. CD Formulation.
  • Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Heras, J. L., & Martin, J. (2005). Annealing macromolecular crystals. PubMed.
  • Alvarez, A. J., & Myerson, A. S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm.
  • Chemistry For Everyone. (2023). How Do Impurities Affect Crystal Structures? YouTube.
  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. ResearchGate.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews.
  • Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. cdifx.
  • Mullin, J. W. (2019). The Influence of Impurities and Additives on Crystallization. Handbook of Industrial Crystallization.
  • ResearchGate. (2023). How XRD characterization is interlinked with DSC thermograph? ResearchGate.
  • Fromm, K. (n.d.). Guide for crystallization. University of Fribourg.
  • MDPI. (2022). Improvement of Crystal Quality of AlN Films with Different Polarities by Annealing at High Temperature. MDPI.
  • Wang, L., et al. (2018). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm.
  • MDPI. (2020). Annealing Engineering in the Growth of Perovskite Grains. MDPI.
  • MIT. (n.d.). Growing Crystals. MIT.
  • ResearchGate. (2013). Xrd vs DSC. ResearchGate.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. LibreTexts Chemistry.
  • Chen, J., et al. (2011). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. ACS Publications.
  • University of Alberta. (n.d.). RECRYSTALLISATION. University of Alberta.
  • University of California, Berkeley. (n.d.). Recrystallization. University of California, Berkeley.
  • Zhang, C., et al. (2023). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI.
  • Al-Hayaly, L. J. (2021). Experimental No. (4) Recrystallization. ResearchGate.
  • Yale University. (n.d.). XRD. West Campus Materials Characterization Core.
  • Patsnap. (2023). Measuring Crystallinity in Polymers Using DSC and XRD. Patsnap Eureka.
  • University of Toronto. (n.d.). Recrystallization - Single Solvent. University of Toronto.
  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. HBCSE.
  • Fung, K. W., et al. (2002). Solvent design for crystallization of carboxylic acids. ResearchGate.
  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography.
  • ResearchGate. (2022). Improving the crystal quality of AlN films by nanosecond laser annealing. ResearchGate.
  • Lahav, M., & Leiserowitz, L. (2001). The e!ect of solvent on crystal growth and morphology. Future4200.
  • AZoM. (2023). Laser Annealing for Crystalline Thin Films. AZoM.

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Technical Support Center: Method Validation for 3-(3-Iodophenyl)propanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs for method validation for 3-(3-iodophenyl)propanoic acid analysis.

Welcome to the technical support resource for the analytical method validation of this compound (CAS: 68034-75-3). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, practical troubleshooting, and clear, actionable protocols. Our goal is to empower you to develop and validate robust, reliable, and compliant analytical methods.

Frequently Asked Questions (FAQs): Core Method Validation

This section addresses the fundamental parameters of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] Each answer explains the parameter's significance and provides a protocol tailored to the analysis of this compound.

Q1: What is Specificity and how do I demonstrate it for my this compound method?

A1: Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, and matrix components.[1][4][5] For this compound, a specific method ensures that the signal you measure comes only from this compound and not from any potential interferents.

Why it's critical: Demonstrating specificity is the first step in validation because it confirms you are measuring the correct substance.[4] It is essential for accurate quantification in stability studies, where degradation products might be present, and in analyzing the final drug product containing excipients.

Experimental Protocol: Demonstrating Specificity

  • Blank Analysis:

    • Prepare a blank solution (mobile phase or sample diluent) and a placebo solution (containing all formulation excipients except the active pharmaceutical ingredient, API).

    • Inject these solutions into your chromatography system.

    • Acceptance Criterion: No significant peaks should be observed at the retention time of this compound.

  • Forced Degradation Study:

    • Subject the this compound drug substance to stress conditions to intentionally produce degradation products.[6] This typically includes exposure to:

      • Acid: 0.1 M HCl at 60 °C for 24 hours.

      • Base: 0.1 M NaOH at 60 °C for 24 hours.[7]

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105 °C for 48 hours.

      • Photolytic: UV/Vis light exposure (per ICH Q1B).

    • Analyze the stressed samples using your method, preferably with a photodiode array (PDA) or mass spectrometry (MS) detector.

    • Acceptance Criterion: The method must demonstrate baseline resolution between the this compound peak and all degradation product peaks. Peak purity analysis (using a PDA detector) should show the main peak is spectrally pure.[8]

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Q2: How do I establish Linearity for the quantification of this compound?

A2: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[5] This is typically evaluated by analyzing a series of standards at different concentrations and examining the relationship between concentration and detector response.

Why it's critical: Linearity is fundamental for accurate quantification. It validates that a calibration curve can be used to calculate the concentration of this compound in unknown samples. For an assay, the range typically covers 80% to 120% of the target concentration.[9][10]

Experimental Protocol: Establishing Linearity

  • Prepare Stock Solution: Accurately prepare a stock solution of this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water).[11]

  • Prepare Calibration Standards: Prepare at least five concentration levels by diluting the stock solution. For an assay, a typical range would be 80%, 90%, 100%, 110%, and 120% of the nominal test concentration.

  • Analysis: Inject each concentration level in triplicate.

  • Data Evaluation:

    • Plot a graph of the mean peak area (y-axis) versus concentration (x-axis).

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²) or coefficient of determination (R²).

    • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.[12] The y-intercept should be insignificant compared to the response at 100% concentration.

ParameterAcceptance CriterionPurpose
Correlation Coefficient (r²) ≥ 0.999Measures the strength of the linear relationship.[12]
Y-intercept Should not significantly bias the accuracy of the method.Indicates the presence of any systematic error.
Residual Plot Random distribution around zero.Confirms that a linear model is appropriate.
Q3: What are Accuracy and Precision, and how are they different?

A3:

  • Accuracy is the closeness of the test results to the true or accepted reference value.[4][5] It is typically expressed as the percentage of recovery.

  • Precision is the closeness of agreement (degree of scatter) among a series of measurements from the same homogeneous sample.[4][9] It reflects the random error of the method and is usually expressed as the relative standard deviation (%RSD).

Why they are critical: Accuracy ensures your measurements are correct, while precision ensures they are reproducible. A method can be precise without being accurate. Both are required to guarantee reliable data.

Experimental Protocol: Determining Accuracy and Precision

Accuracy (Recovery Method):

  • Prepare Spiked Samples: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a known amount of this compound into a placebo mixture.

  • Analysis: Analyze these samples in triplicate (for a total of nine determinations).[10]

  • Calculation: Calculate the percentage recovery for each sample.

    • % Recovery = (Measured Concentration / Theoretical Concentration) * 100

    • Acceptance Criterion: The mean recovery should typically be within 98.0% to 102.0%.

Precision (Repeatability & Intermediate Precision):

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicates of a homogeneous sample at 100% of the test concentration under the same operating conditions over a short interval.[9]

    • Acceptance Criterion: The %RSD should be ≤ 2.0%.[9]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criterion: The %RSD should meet a predefined limit, often slightly wider than for repeatability. The overall %RSD for all data combined should also be calculated and meet acceptance criteria.

Q4: How do I determine the Robustness of my analytical method?

A4: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4][10] It provides an indication of the method's reliability during normal usage.

Why it's critical: This study identifies which method parameters are most sensitive to change and need to be carefully controlled. It ensures the method is transferable between labs and instruments without unexpected failures.

Experimental Protocol: Assessing Robustness

  • Identify Parameters: Select critical HPLC parameters to vary.

  • Introduce Variations: Deliberately vary these parameters, one at a time, from the nominal method conditions.

  • Analyze: Analyze a system suitability solution or a standard sample under each varied condition.

  • Evaluate Impact: Assess the effect of each variation on system suitability parameters (e.g., retention time, peak tailing, resolution) and quantitative results.

Table: Example Robustness Study Parameters for HPLC

ParameterNominal ValueVariation 1Variation 2
Mobile Phase pH 3.02.83.2
Column Temperature 30 °C28 °C32 °C
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
% Organic Solvent 40% Acetonitrile38% Acetonitrile42% Acetonitrile
Wavelength 220 nm218 nm222 nm

Acceptance Criterion: System suitability requirements must be met under all tested variations, and the results should not deviate significantly from those obtained under nominal conditions.

Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Q5: My chromatogram for this compound shows significant peak tailing. What are the causes and solutions?

A5: Peak tailing is a common issue, especially for acidic compounds. It is often caused by secondary interactions between the analyte and the stationary phase.[13]

  • Cause 1: Silanol Interactions: Residual, acidic silanol groups on the silica-based stationary phase can interact with your acidic analyte, causing tailing.

    • Solution: Decrease the mobile phase pH to fully protonate the carboxylic acid group of your analyte and suppress silanol ionization. A pH of 2.5-3.5 is a good starting point. Using a modern, end-capped column with high-purity silica can also minimize this effect.[13]

  • Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.

    • Solution: Reduce the injection volume or dilute the sample.[14]

  • Cause 3: Column Contamination/Degradation: Buildup of contaminants on the column frit or stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol). If this fails, replace the column and always use a guard column to protect it.[14]

Q6: The retention time for my analyte is drifting between injections. How can I stabilize it?

A6: Retention time drift can compromise peak identification and integration.

  • Cause 1: Insufficient Column Equilibration: The column may not have reached equilibrium with the mobile phase, especially after a gradient run or when starting up the system.

    • Solution: Increase the column equilibration time between injections. Flushing with at least 10-20 column volumes of the initial mobile phase is recommended.[14]

  • Cause 2: Mobile Phase Composition Change: The composition of the mobile phase may be changing over time due to evaporation of the more volatile organic component or inconsistent mixing.

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. If using an online mixer, ensure it is functioning correctly by purging the system.[14][15]

  • Cause 3: Temperature Fluctuations: The column temperature has a significant effect on retention time.

    • Solution: Use a thermostatted column oven to maintain a consistent temperature.[14]

  • Cause 4: Leaks or Pump Issues: A leak in the system or inconsistent pump performance will cause flow rate fluctuations, leading to retention time drift.

    • Solution: Check all fittings for leaks and perform routine pump maintenance.[14][16]

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References

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • Simpliance. (2025, December 5). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • Jadhav, S. et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research.
  • Lab Training. (2024, September 16). Key terms related to validation of an analytical method. YouTube.
  • Pharmaguideline. (2012, August 16). Analytical Method Validation Definitions in Pharmaceuticals.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Lab Manager. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures.
  • Chromedia. (n.d.). HPLC Troubleshooting Guide.
  • OSHA. (2021, May 24). Analytical Method Summaries.
  • ScienceDirect. (n.d.). Forced degradation and impurity profiling.
  • FAO. (1998). Propionic Acid.
  • US Pharmacopeia. (n.d.). <233> Elemental Impurities—Procedures.
  • Singh, R. H., & Singh, H. P. (2025). Analytical Method Validation: Principles, Techniques, and Applications. Chemistry Research Journal.
  • Roge, A. B. et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research.
  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Journal of Engineering Sciences. (n.d.). Analytical Method Validation – Overview.
  • Shinde, S. S., & Khulbe, P. (2025). Analytical Method Validation: A Comprehensive Review of Current Practices and Applications. SGVU Journal of Pharmaceutical Research & Education.
  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
  • Shinde, S. S., & Khulbe, D. P. (2025). Analytical Method Validation: A Comprehensive Review of Current Practices. South Eastern European Journal of Public Health.
  • ResearchGate. (2025, August 7). Forced degradation studies to identify organic impurities in pharmaceuticals: a Brazilian perspective.
  • Spectroscopy Online. (2016, April 1). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches.
  • Reyes, L. et al. (2024). Journal of Chromatography B.
  • ResearchGate. (2025, August 7). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.

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Technical Support Center: Addressing Solubility Challenges of 3-(3-iodophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-(3-iodophenyl)propanoic acid (CAS 68034-75-3). This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound. Our goal is to provide practical, science-backed solutions to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is an organic compound with the molecular formula C₉H₉IO₂.[1] Its structure consists of a phenyl ring substituted with an iodine atom at the meta-position, and a propanoic acid tail. The key features influencing its solubility are the hydrophobic iodophenyl group, which limits aqueous solubility, and the ionizable carboxylic acid group, which provides a handle for solubility manipulation.[2]

Q2: I observed a white precipitate immediately after diluting my DMSO stock solution into an aqueous buffer. What happened?

A2: This phenomenon is commonly referred to as "crashing out" and is a classic sign of a compound exceeding its solubility limit in the new solvent environment.[3] this compound is readily soluble in organic solvents like DMSO but has very poor solubility in neutral or acidic aqueous solutions. When a concentrated DMSO stock is rapidly diluted into a buffer, the compound is abruptly transferred to a solvent system where it is not soluble, causing it to precipitate.[4]

Q3: Why is the solubility of this compound dependent on pH?

A3: The solubility is pH-dependent due to the presence of the carboxylic acid group (-COOH).[5] Like other carboxylic acids, this compound is a weak acid.[6] At a pH below its acid dissociation constant (pKa), it exists predominantly in its neutral, protonated form, which is less polar and poorly soluble in water.[7] When the pH of the solution is raised above its pKa, the carboxylic acid group deprotonates to form the highly polar and much more water-soluble carboxylate anion (-COO⁻).[8] This principle is a cornerstone of solubilizing acidic compounds.[9][10]

Q4: Can I heat the solution to dissolve the compound?

A4: Gentle warming (e.g., to 37-50°C) can temporarily increase the solubility of many compounds, including this one, and can be useful for dissolving the compound during stock solution preparation.[4] However, this may lead to the formation of a supersaturated solution. Upon cooling back to room or experimental temperature, the compound is likely to precipitate out over time.[3] Therefore, relying solely on heat for aqueous preparations is not recommended for ensuring long-term solution stability.

Troubleshooting Guides & Experimental Protocols

This section provides systematic approaches to tackle common solubility issues.

Issue 1: Immediate Precipitation Upon Dilution into Aqueous Media

This is the most frequent challenge, occurring when the compound's concentration in the final aqueous solution surpasses its solubility limit.

Solution A: Optimize the Dilution Protocol (Co-Solvent Method)

The goal is to maintain a small percentage of an organic co-solvent in the final solution to keep the compound dissolved. DMSO is common, but its final concentration should typically be kept below 0.5% in cell-based assays to avoid toxicity.

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the solid is completely dissolved. Gentle warming may be used.[4]

  • Pre-warm the Aqueous Medium: Warm your destination buffer or cell culture medium to the experimental temperature (e.g., 37°C). This can slightly increase the solubility capacity.[3]

  • Perform Dropwise Addition with Vigorous Mixing: This is the critical step. While vigorously vortexing or stirring the aqueous medium, add the required volume of the DMSO stock solution drop-by-drop or very slowly.[4] This rapid dispersion prevents the formation of localized high-concentration pockets that trigger precipitation.

  • Inspect Final Solution: After addition, continue to mix for a few minutes. Visually inspect the solution for any cloudiness or precipitate before use.

Solution B: Leverage pH to Increase Solubility

For experiments where a slightly basic pH is tolerable, this is the most effective method.

  • Determine Target pH: The pKa of the propanoic acid group is expected to be around 4.8.[6] To ensure the compound is in its soluble, deprotonated form, the pH of the final solution should be at least 1.5-2 units above the pKa (i.e., pH > 6.5-7.0).

  • Weigh the Compound: Accurately weigh the required amount of this compound.

  • Initial Suspension: Suspend the compound in a volume of purified water or a low-buffering-capacity solution.

  • Titrate with Base: While stirring, slowly add a dilute solution of NaOH (e.g., 0.1 M) or another suitable base dropwise. Monitor the pH and observe the dissolution of the solid. The compound should dissolve as the pH increases and the carboxylate salt is formed.

  • Final Formulation: Once the compound is dissolved, you can adjust the pH to the desired final value (e.g., 7.4) using a suitable buffer system (e.g., phosphate, HEPES). Be aware that lowering the pH too much may cause re-precipitation.

  • Filter Sterilize: Pass the final solution through a 0.22 µm filter to remove any undissolved particulates.

Data Presentation: Solubility Profile

The following table summarizes the expected solubility behavior of this compound in various common laboratory solvents. This data is based on chemical principles, as extensive empirical data is not publicly available.

SolventSolvent TypeExpected Qualitative SolubilityTypical Use / Notes
Water (pH < 4) Polar ProticPoorly SolubleNot recommended for creating aqueous solutions.
Water (pH 7.4) Polar ProticVery Slightly SolubleLimited solubility; precipitation is likely.[3]
Water (pH > 8) Polar ProticSolubleIncreased solubility due to deprotonation of the carboxylic acid.[5][8]
DMSO Polar AproticReadily SolubleExcellent solvent for creating high-concentration stock solutions.[3]
DMF Polar AproticReadily SolubleAlternative to DMSO for stock solutions.
Ethanol Polar ProticModerately SolubleCan be used as a co-solvent.[11]
Methanol Polar ProticModerately SolubleSimilar to ethanol.
Issue 2: Solution is Initially Clear but Precipitates Over Time

This indicates the formation of a thermodynamically unstable, supersaturated solution.

Cause: This often happens if heat was used to force dissolution, or if the final concentration is very close to the solubility limit at that specific temperature and pH.

Solutions:

  • Prepare Fresh Solutions: The most reliable practice is to prepare the final working solution immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.[3]

  • Decrease Final Concentration: Reduce the final working concentration of the compound to a level that is well below its saturation point in the final medium.

  • Consider Salt Formation (Advanced): For applications requiring high, stable aqueous concentrations, preparing a stable salt form of the compound is a superior strategy. This involves reacting the acid with a pharmaceutically acceptable base (e.g., NaOH, KOH, tromethamine) and isolating the resulting salt.[12][13] This salt will have a significantly higher intrinsic aqueous solubility and faster dissolution rate.[10]

Logical Workflow for Solubilization

To assist in selecting the best strategy, the following decision workflow has been designed.

G cluster_protocols Protocols start Solubility Issue with This compound q_solvent Is a low % of organic co-solvent (e.g., <0.5% DMSO) acceptable in your assay? start->q_solvent co_solvent_method Use Co-Solvent Method (Protocol 1) q_solvent->co_solvent_method  Yes q_ph Is a pH > 7.0 compatible with your experimental system? q_solvent->q_ph  No ph_method Use pH Adjustment Method (Protocol 2) q_ph->ph_method  Yes advanced_method Concentration still too low? Consider Advanced Methods (e.g., Salt Formation, Excipients) q_ph->advanced_method  No

Caption: Decision workflow for selecting a solubilization strategy.

References
  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Krishna Shailaja, et al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores.
  • Sikarra, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences.
  • Kharia, A. A. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate.
  • Li, P., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • Hart, M. L., et al. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
  • Rodríguez-tudela, J. L., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI.
  • Thureson, E. D., et al. (2015). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH.
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV.
  • Al-Ghaban, D. A. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Reddit. (2022). How do I force my compound to precipitate?. r/chemhelp.
  • Royal Society of Chemistry. (2025). Organic Solvents: Environmentally Benign Solutions. In Green Chemistry An Introductory Text.
  • Prokop, Z., et al. (2015). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. PubMed.
  • Kumar, L. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. PubMed.
  • PubChem. 3-(4-Iodophenyl)propanoic acid.
  • Cheméo. Chemical Properties of Propanoic acid, 3-iodo- (CAS 141-76-4).
  • Pobudkowska, A., & Raszkowska, M. (2014). Study of pH-dependent drugs solubility in water. ResearchGate.
  • Matiichuk, V. V., & Tischenko, N. I. (2025). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies.
  • Desai, M., et al. (2024). The prediction of pH-dependent interaction using micro-dissolution approach in bio-relevant media: Insights from model drug study of lapatinib. Future Journal of Pharmaceutical Sciences.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.

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Technical Support Center: Minimizing Byproducts in Reactions of 3-(3-Iodophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-(3-iodophenyl)propanoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes. Our protocols and recommendations are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

I. Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. However, several side reactions can occur, leading to undesired byproducts and reduced yields. This section addresses the most common challenges in Suzuki-Miyaura, Heck, and Sonogashira couplings.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures by coupling this compound with an organoboron reagent.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Observed Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Significant amount of 3-phenylpropanoic acid (dehalogenated byproduct) 1. Inefficient catalytic cycle. 2. Presence of a hydride source (e.g., solvent, base). 3. High reaction temperature or prolonged reaction time.1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote efficient reductive elimination of the desired product over dehalogenation.[1][2] 2. Base Selection: Use a non-coordinating, anhydrous base like K₃PO₄ or Cs₂CO₃. Avoid strong alkoxide bases if dehalogenation is severe.[1] 3. Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.
Formation of biphenyl (homocoupling of boronic acid) 1. Presence of oxygen in the reaction mixture. 2. Inefficient transmetalation.1. Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a strict inert (argon or nitrogen) atmosphere throughout the reaction.[3] 2. Base Choice: The choice of base can influence the rate of transmetalation. Ensure the base is sufficiently strong to activate the boronic acid.[4] 3. Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid.
Low or no conversion of starting material 1. Inactive catalyst. 2. Poorly soluble base.1. Catalyst Pre-activation: If using a Pd(II) source like Pd(OAc)₂, ensure it is effectively reduced to the active Pd(0) species in situ. Consider using pre-formed Pd(0) catalysts or palladacycle precatalysts for more reliable results.[1] 2. Solvent System: For bases like K₃PO₄, a biphasic solvent system (e.g., toluene/water, dioxane/water) can improve solubility and reaction efficiency.[5]

FAQs: Suzuki-Miyaura Coupling

  • Q1: My reaction is sluggish. What can I do to improve the rate without increasing byproducts?

    • A1: Besides optimizing the ligand and base, consider using a more active boronic acid derivative, such as a boronate ester (e.g., pinacol ester), which can sometimes exhibit faster transmetalation kinetics.[6]

  • Q2: Can the carboxylic acid group of this compound interfere with the reaction?

    • A2: The carboxylic acid can be deprotonated by the base, forming a carboxylate salt. This generally does not interfere with the cross-coupling but can affect the solubility of the starting material. If issues arise, protection of the carboxylic acid as an ester may be considered, although it adds extra synthetic steps.

  • Q3: How do I effectively remove the palladium catalyst after the reaction?

    • A3: Post-reaction, palladium can be removed by filtration through celite, silica gel chromatography, or by using palladium scavengers. The choice of method depends on the scale of your reaction and the purity requirements of your product.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if not using a pre-formed catalyst).

  • Seal the flask, and evacuate and backfill with argon or nitrogen (repeat this cycle three times).

  • Add degassed solvents (e.g., a 10:1 mixture of dioxane and water).

  • Heat the reaction mixture to 75-90 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and acidify with 1M HCl to protonate the carboxylate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Byproducts A This compound + Arylboronic Acid B Desired Biaryl Product A->B Suzuki Coupling (Desired Pathway) C Dehalogenation Byproduct (3-Phenylpropanoic Acid) A->C Inefficient Catalysis / H- Source D Homocoupling Byproduct (Biaryl of Boronic Acid) A->D Presence of O₂

Caption: Byproduct pathways in Suzuki-Miyaura coupling.

B. Heck Reaction

The Heck reaction couples this compound with an alkene, such as an acrylate, to form a substituted alkene.

Troubleshooting Guide: Heck Reaction

Observed Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Formation of isomerized alkene byproducts The β-hydride elimination step is reversible, leading to double bond migration.[7]1. Ligand Choice: Bidentate phosphine ligands (e.g., dppf, BINAP) can favor a cationic pathway that may suppress isomerization.[8] 2. Base and Additives: The choice of base can influence the reaction pathway. Using a weaker base or adding certain salts (e.g., silver salts) can sometimes minimize isomerization.
Formation of reductive Heck products Conjugate addition occurs instead of vinylic substitution, especially with α,β-unsaturated substrates.[9]This is mechanistically favored with certain substrates. Modifying the electronic properties of the alkene or the catalyst system may alter the product distribution.
Palladium black formation Aggregation and precipitation of the active Pd(0) catalyst.[7]1. Ligand Stabilization: Ensure an adequate amount of a stabilizing phosphine ligand is present. 2. Inert Atmosphere: Oxygen can promote catalyst decomposition. Maintain a strict inert atmosphere.

FAQs: Heck Reaction

  • Q1: My Heck reaction is not regioselective. How can I control where the aryl group adds to the alkene?

    • A1: The regioselectivity of the Heck reaction is primarily governed by steric and electronic factors of the alkene. For electron-poor alkenes like acrylates, the aryl group typically adds to the β-position. For electron-rich olefins, controlling regioselectivity can be more challenging and often requires careful selection of ligands and reaction conditions.[10]

  • Q2: Why is the trans isomer the major product?

    • A2: The trans (E) isomer is generally the more thermodynamically stable product and is favored during the β-hydride elimination and subsequent product release from the palladium center.[7]

Experimental Protocol: Heck Reaction

This protocol is a starting point for the Heck reaction of this compound with an acrylate.

  • In a sealable reaction vessel, combine this compound (1.0 eq.), the acrylate (1.5 eq.), Pd(OAc)₂ (2-5 mol%), and a phosphine ligand (e.g., PPh₃, 4-10 mol%).

  • Add a base (e.g., triethylamine, 2.0 eq.) and a solvent (e.g., DMF or acetonitrile).

  • Seal the vessel and heat to 80-120 °C, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and acidify with 1M HCl.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Heck_Troubleshooting Start Heck Reaction Initiated Desired Desired Substituted Alkene Start->Desired Successful Coupling Isomerized Isomerized Alkene Byproduct Start->Isomerized Reversible β-Hydride Elimination Reductive Reductive Heck Byproduct Start->Reductive Conjugate Addition Pathway PdBlack Catalyst Decomposition (Palladium Black) Start->PdBlack Oxygen / Ligand Instability

Caption: Troubleshooting logic for Heck reaction byproducts.

C. Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne.

Troubleshooting Guide: Sonogashira Coupling

Observed Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Significant formation of alkyne dimer (Glaser homocoupling) Copper-catalyzed oxidative dimerization of the terminal alkyne, promoted by oxygen.[1]1. Strictly Anaerobic Conditions: Thoroughly degas all reagents and solvents and maintain a rigorous inert atmosphere.[1] 2. Reduce Copper Loading: Minimize the amount of the copper(I) co-catalyst. 3. Slow Alkyne Addition: Add the alkyne slowly to the reaction mixture to keep its concentration low.[1] 4. Copper-Free Protocol: The most effective solution is to switch to a copper-free Sonogashira protocol.[3][4]
Low or no product yield 1. Inactive catalyst (Pd or Cu). 2. Impure reagents.1. Catalyst Quality: Use a fresh, active palladium source and high-purity, recently purchased copper(I) iodide, as it can oxidize over time.[1] 2. Reagent Purity: Ensure the amine base is anhydrous and of high quality; consider distillation before use.[1]

FAQs: Sonogashira Coupling

  • Q1: What are the advantages of a copper-free Sonogashira reaction?

    • A1: The primary advantage is the significant reduction or elimination of the alkyne homocoupling (Glaser coupling) byproduct, which simplifies purification and improves the atom economy of the reaction.[11]

  • Q2: Can I run a Sonogashira coupling in an aqueous medium?

    • A2: Yes, various protocols for Sonogashira couplings in water have been developed, which can be advantageous for green chemistry principles and for certain substrates.[4]

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is a general method to minimize homocoupling byproducts.

  • To a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), and anhydrous Cs₂CO₃ (2.0 eq.).

  • Add degassed, anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, perform an acidic workup as described for the Suzuki and Heck reactions, followed by purification.

II. Amide and Ester Formation

The carboxylic acid moiety of this compound is a key functional group for derivatization through amide and ester bond formation.

A. Amide Coupling (EDC/HOBt)

Amide bond formation using carbodiimide coupling agents like EDC, often with an additive like HOBt, is a common transformation.

Troubleshooting Guide: Amide Coupling

Observed Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Formation of N-acylurea byproduct Rearrangement of the reactive O-acylisourea intermediate.[12]1. Order of Addition: Activate the carboxylic acid with EDC and HOBt first for 15-30 minutes at 0 °C before adding the amine. This minimizes the time the reactive intermediate is present with the amine. 2. Solvent Choice: Aprotic solvents like DCM or DMF are standard. Highly polar solvents can sometimes encourage the rearrangement.
Low yield or incomplete reaction 1. Presence of water. 2. Insufficiently reactive amine.1. Anhydrous Conditions: EDC and the activated intermediates are sensitive to hydrolysis. Use anhydrous solvents and reagents.[13] 2. Additives: For electron-deficient or sterically hindered amines, consider using a more potent activating agent like HATU or including a catalytic amount of DMAP.[10]

FAQs: Amide Coupling

  • Q1: My workup is difficult, and I'm having trouble removing the urea byproduct.

    • A1: EDC and its corresponding urea byproduct are water-soluble, which is a major advantage over DCC. An acidic wash (e.g., dilute HCl) followed by a basic wash (e.g., saturated NaHCO₃) during the aqueous workup should effectively remove the urea and any unreacted starting materials.[6]

Experimental Protocol: EDC/HOBt Amide Coupling

  • Under an inert atmosphere, dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) and stir for 20 minutes at 0 °C.

  • Add the amine (1.0 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

B. Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between this compound and an alcohol.

Troubleshooting Guide: Fischer Esterification

Observed Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low conversion to the ester The reaction is an equilibrium that may not favor the product side.[14]1. Use Excess Alcohol: Use the alcohol as the reaction solvent to drive the equilibrium towards the ester product (Le Châtelier's principle).[15] 2. Remove Water: Use a Dean-Stark apparatus to azeotropically remove the water byproduct as it is formed.[14]
Decomposition of starting material or product The use of a strong acid catalyst (e.g., H₂SO₄) at high temperatures can sometimes lead to side reactions.1. Milder Catalyst: Consider using a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH). 2. Temperature Control: Reflux at the boiling point of the alcohol. Avoid excessive heating.

FAQs: Fischer Esterification

  • Q1: Can I use this method for tertiary alcohols?

    • A1: Tertiary alcohols are prone to elimination under the acidic conditions of the Fischer esterification and are generally not suitable substrates.[14]

Experimental Protocol: Fischer Esterification

  • Dissolve this compound (1.0 eq.) in the desired alcohol (e.g., methanol or ethanol, used in large excess as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, saturated aqueous NaHCO₃ (to neutralize the acid catalyst), and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography if necessary.

References

  • Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6649-6673. [Link]
  • Frontiers in Chemistry. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. [Link]
  • Doucet, H., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 11(4), 752-756. [Link]
  • Wikipedia. (2023).
  • MDPI. (2021).
  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]
  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Scientific Reports, 12, 63. [Link]
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • ResearchGate. (2016). Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?. [Link]
  • Carretero, J. C., et al. (2008). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters. Chemical Society Reviews, 37(2), 345-357.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Diva-portal.org. (2008). Heck Reactions with Aryl Chlorides. [Link]
  • Reddit. (2022). EDC-HOBt Amide coupling workup help. [Link]
  • Master Organic Chemistry. (2022).

Sources

storage and handling best practices for 3-(3-iodophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-iodophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, as well as to offer solutions for common experimental challenges. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.

I. Chemical and Physical Properties

A quick reference table summarizing the key properties of this compound.

PropertyValueReference
CAS Number 68034-75-3[1][2]
Molecular Formula C₉H₉IO₂[1][3]
Molecular Weight 276.07 g/mol [3]
Melting Point 64-66°C[3]
Appearance Solid[4]
Density 1.775 g/cm³[1]
Flash Point 64 °C

II. Frequently Asked Questions (FAQs)

Storage and Stability

Q1: What are the optimal storage conditions for this compound?

For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[2] The container should be tightly sealed to prevent moisture ingress and contamination.[2] Some suppliers recommend refrigerated storage at 2-8°C for optimal shelf life.[5] It is stable under these recommended storage conditions.[1]

Q2: Is this compound sensitive to light or air?

While the Safety Data Sheets (SDS) do not explicitly mention light sensitivity, it is a good laboratory practice to store iodinated compounds in amber vials or in the dark to minimize potential photodegradation.[5] The compound is generally stable in air, but keeping the container tightly closed is recommended to prevent oxidation and moisture absorption.

Handling and Safety

Q3: What personal protective equipment (PPE) is required when handling this compound?

When handling this compound, it is essential to use appropriate PPE to avoid contact. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.[3]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If working with fine powder or generating dust, use a respirator.[6]

Always handle the compound in a well-ventilated area or under a chemical fume hood.[7]

Q4: What are the primary hazards associated with this compound?

This compound is classified as an irritant.[3] It can cause skin and serious eye irritation.[8][9] Inhalation of dust may lead to respiratory irritation.[8][9] In case of contact, rinse the affected area thoroughly with water and seek medical advice if irritation persists.[1]

Q5: How should I dispose of waste containing this chemical?

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[8] It should be treated as chemical waste and disposed of through a licensed contractor. Do not allow the product to enter drains.

III. Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Scenario 1: Incomplete Reaction or Low Yield in Coupling Reactions (e.g., Amide or Ester Formation)

Problem: You are performing an EDC/NHS coupling reaction to form an amide with an amine, but the reaction shows low yield, with a significant amount of starting material remaining.

Potential Causes & Solutions:

  • Cause 1: Inactive Carboxylic Acid: The carboxylic acid may not be efficiently activated.

    • Solution: Ensure your activating agents (e.g., EDC, DCC) are fresh and have been stored under anhydrous conditions. You can also try alternative activating agents like HATU or HBTU, which are often more efficient.

  • Cause 2: Poor Solubility: this compound may have limited solubility in your chosen reaction solvent, leading to a heterogeneous reaction mixture and slow kinetics.

    • Solution: Test the solubility in various anhydrous solvents. While dichloromethane (DCM) is common, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) might offer better solubility. A co-solvent system could also be beneficial.

  • Cause 3: Steric Hindrance: The iodine atom at the meta position might cause some steric hindrance, slowing down the reaction.

    • Solution: Increase the reaction time and/or temperature (if the stability of other reactants allows). A slight excess of the coupling agents and the amine component can also help drive the reaction to completion.

Scenario 2: Compound Appears Degraded or Discolored Upon Storage

Problem: The white, crystalline powder has developed a yellowish or brownish tint over time.

Potential Causes & Solutions:

  • Cause 1: Photodegradation: Iodinated aromatic compounds can be susceptible to light-induced degradation, which may release free iodine, causing discoloration.

    • Solution: Always store the compound in an amber vial or a container protected from light.[5] If you suspect degradation, you can assess the purity via techniques like HPLC or NMR before use.

  • Cause 2: Oxidation or Contamination: Exposure to air and moisture, or reaction with impurities, can lead to degradation.

    • Solution: Ensure the container is always tightly sealed after use.[2] Storing under an inert atmosphere (e.g., nitrogen or argon) can provide an extra layer of protection, especially for long-term storage.

Experimental Workflow: A Generalized Approach

Below is a generalized workflow for a typical coupling reaction involving this compound. This diagram illustrates the key decision points and quality control steps.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_purification Purification & Analysis prep_reagents Prepare Anhydrous Solvents & Reagents dissolve_acid Dissolve this compound in Anhydrous Solvent prep_reagents->dissolve_acid add_activator Add Activating Agent (e.g., EDC, HATU) dissolve_acid->add_activator add_nucleophile Add Nucleophile (Amine or Alcohol) add_activator->add_nucleophile stir Stir at RT or Elevated Temperature add_nucleophile->stir tlc_lcms Monitor by TLC/LC-MS stir->tlc_lcms quench Quench Reaction tlc_lcms->quench If Complete extract Aqueous Workup & Extraction quench->extract purify Purify by Column Chromatography or Recrystallization extract->purify analyze Characterize by NMR, MS, HPLC purify->analyze

Caption: Generalized workflow for a coupling reaction.

IV. References

  • The Bumbling Biochemist. Troubleshooting and optimizing lab experiments. [Link]

  • PubChem. 3-(4-Iodophenyl)propanoic acid. [Link]

  • Cheméo. Chemical Properties of Propanoic acid, 3-iodo- (CAS 141-76-4). [Link]

  • PubChem. 3-(3'-Hydroxyphenyl)propionic acid. [Link]

Sources

Technical Support Center: Enhancing the Stability of Radiolabeled 3-(3-Iodophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with radiolabeled 3-(3-iodophenyl)propanoic acid. This guide is designed to provide in-depth, experience-driven answers and troubleshooting strategies to address the stability challenges inherent to this and similar radiolabeled compounds. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity and radiochemical purity of your preparations from synthesis to application.

Section 1: Understanding the Core Challenge: The Instability of Radiolabeled Molecules

Radiolabeled compounds, particularly those containing radioiodine on an aromatic ring like this compound, are inherently susceptible to degradation. The primary culprit is autoradiolysis , a process where the radiation emitted by the radionuclide itself generates highly reactive free radicals (e.g., hydroxyl and superoxide radicals) from the solvent (typically water).[1] These radicals can attack the radiolabeled molecule, leading to a variety of degradation products and a decrease in radiochemical purity (RCP).[2][3]

The most common degradation pathways for this specific compound include:

  • Deiodination: Cleavage of the carbon-iodine (C-I) bond, releasing free radioiodide (e.g., ¹²³I⁻, ¹²⁵I⁻, ¹³¹I⁻). This is often the primary concern as free radioiodide can lead to non-specific uptake in tissues like the thyroid, compromising imaging results or therapeutic efficacy.[4]

  • Oxidation/Reduction: The propanoic acid side chain or the phenyl ring can be modified by the reactive species generated during radiolysis.

  • Polymerization: Radical-induced cross-linking of molecules.

The rate of this degradation is influenced by several factors, including the radioactive concentration, storage temperature, solution pH, and the presence of protective agents. This guide will address how to control these factors to maximize the stability and useful shelf-life of your compound.

Visualizing the Problem: The Mechanism of Autoradiolysis

The following diagram illustrates the process of autoradiolysis and the protective role of a radical scavenger.

cluster_0 Autoradiolysis Process cluster_1 Molecular Degradation cluster_2 Protective Intervention Radionuclide Radionuclide Radiation Radiation Radionuclide->Radiation H2O H2O Radiation->H2O ionizes FreeRadicals Free Radicals (e.g., •OH) H2O->FreeRadicals Molecule 3-(3-iodophenyl) propanoic acid FreeRadicals->Molecule Antioxidant Antioxidant (Radical Scavenger) FreeRadicals->Antioxidant DegradedMolecule Degradation Products (e.g., Free Radioiodide) Molecule->DegradedMolecule attacks InertProduct Inert Product Antioxidant->InertProduct neutralizes

Caption: Mechanism of autoradiolysis and antioxidant protection.

Section 2: Frequently Asked Questions (FAQs)

Q1: My radiochemical purity (RCP) is decreasing much faster than the radioisotope's physical decay. What are the most likely causes?

A rapid drop in RCP is a classic sign of chemical or radiolytic degradation. The most common causes are:

  • High Radioactive Concentration: The more radioactivity per unit volume, the higher the concentration of free radicals generated, accelerating degradation.[2][3]

  • Absence or Insufficient Stabilizers: Without radical scavengers (antioxidants), the radiolabeled molecules are unprotected from the effects of radiolysis.[1][3]

  • Improper pH: The stability of both the compound and any added stabilizers can be highly pH-dependent. An unfavorable pH can accelerate hydrolysis or reduce the effectiveness of antioxidants.[5][6]

  • Elevated Storage Temperature: Higher temperatures increase the rate of chemical reactions and the diffusion of free radicals, leading to faster degradation.[7][8][9]

  • Presence of Oxidizing Agents or Metal Impurities: Trace contaminants from reagents or vials can catalyze degradation reactions.

Q2: What is the optimal pH for formulating and storing radiolabeled this compound?

The optimal pH is one that ensures both the stability of the molecule itself and the maximum efficacy of any added stabilizers. While the ideal pH for this compound must be empirically determined, a common strategy is to use a pH that optimizes the performance of the chosen antioxidant.

For ascorbic acid , a widely used and effective stabilizer, its antioxidant capacity is dramatically increased in a pH range of approximately 3.5 to 5.5 .[1][10] This is near its pKa of 4.2, where it can effectively scavenge radicals.[1][10] Therefore, formulating in a buffer system that maintains this acidic pH range is a highly recommended starting point.

Q3: Which stabilizers should I use, and at what concentrations?

The choice of stabilizer depends on the specific needs of your experiment and formulation. A combination of stabilizers is often more effective.[3]

StabilizerMechanism of ActionTypical ConcentrationKey Considerations & References
Ascorbic Acid (Vitamin C) Radical Scavenger0.1 - 10 mg/mLHighly effective, especially at pH 3.5-5.5. Can also act as a buffer.[1][10][11]
Ethanol Radical Scavenger0.1 - 2% (v/v)Often used in commercial preparations like [¹⁸F]FDG to suppress radiolysis.[3][12]
Gentisic Acid (2,5-dihydroxybenzoic acid) Radical Scavenger0.5 - 10 mg/mLEffective antioxidant used in various radiopharmaceutical formulations.[3]
Sodium Thiosulfate Reducing Agent1 - 5 mg/mLSpecifically useful for reducing oxidizing species that can lead to deiodination.[13]

Q4: How critical is storage temperature? Should I freeze my samples?

Temperature is a critical parameter. Storing at low temperatures is a standard practice to enhance stability.[7]

  • Refrigeration (2-8 °C): This is the minimum requirement for short-term storage. It slows down most chemical degradation pathways.

  • Freezing (-20 °C to -80 °C): Freezing the solution can significantly inhibit autoradiolysis by reducing the diffusion of free radicals.[2] This is often the best option for longer-term storage or for highly concentrated samples.

Caution: Always perform a freeze-thaw stability study on a small aliquot to ensure that the process of freezing and thawing does not cause the compound to precipitate or degrade.

Q5: I'm detecting a significant amount of free radioiodide. How can I specifically address this deiodination problem?

The presence of free radioiodide indicates cleavage of the C-I bond. This is a common issue with radioiodinated aromatic compounds.[4]

  • Enhance Radical Scavenging: This is the first line of defense. Ensure you are using an adequate concentration of stabilizers like ascorbic acid or gentisic acid.

  • Control pH: An acidic pH (e.g., ~4.5) can sometimes help stabilize the C-I bond.

  • Minimize Light Exposure: Store vials in the dark, as UV light can provide the energy to facilitate C-I bond cleavage.

  • Purification Method: Ensure your post-labeling purification method (e.g., HPLC, SPE) is effective at removing any free radioiodide present immediately after synthesis. This establishes a pure baseline.

  • Use a Reducing Agent: Consider adding a mild reducing agent like sodium thiosulfate to the formulation to neutralize any trace oxidizing agents that could attack the iodide.[13]

Section 3: Troubleshooting Guide: Low Radiochemical Purity

This workflow provides a logical path to diagnose and solve issues of low or rapidly decreasing radiochemical purity (RCP).

Caption: Troubleshooting workflow for low radiochemical purity.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of a Stabilized Formulation

This protocol describes the preparation of a stock buffer solution used to dilute and store the final radiolabeled product.

Objective: To create a formulation that minimizes radiolytic decomposition.

Materials:

  • Ascorbic Acid (USP grade)

  • Sodium Acetate (Anhydrous, molecular biology grade)

  • Glacial Acetic Acid

  • Water for Injection (WFI) or 18 MΩ·cm ultrapure water

  • Calibrated pH meter

  • Sterile, pyrogen-free vials

  • 0.22 µm sterile filter

Procedure:

  • Prepare 0.1 M Acetate Buffer:

    • Dissolve 8.2 g of sodium acetate in 800 mL of WFI.

    • Adjust the pH to 4.5 by slowly adding glacial acetic acid while monitoring with a pH meter.

    • Bring the final volume to 1 L with WFI.

  • Prepare Stabilizer Solution (Example: 5 mg/mL Ascorbic Acid):

    • To 100 mL of the 0.1 M Acetate Buffer (pH 4.5), add 500 mg of ascorbic acid.

    • Stir gently until fully dissolved. Prepare this solution fresh, as ascorbic acid can oxidize over time.

  • Sterile Filtration:

    • Sterile-filter the final stabilizer solution through a 0.22 µm filter into a sterile, sealed vial.

  • Application:

    • After synthesis and purification of radiolabeled this compound, dilute the final product with this sterile stabilizer solution to achieve the desired radioactive concentration and final formulation. For example, if your purified product is in ethanol, you can evaporate the ethanol and reconstitute the residue in the stabilizer solution.

Protocol 2: Assessment of Radiochemical Purity (RCP) by Radio-HPLC

This protocol provides a general method for determining the percentage of radioactivity present in the desired chemical form.

Objective: To quantify the radiochemical purity of the sample and identify major radiochemical impurities like free radioiodide.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with:

    • UV detector

    • In-line radioactivity detector (e.g., NaI scintillation)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample for analysis

Procedure:

  • System Setup:

    • Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a flow rate of 1 mL/min.

  • Standard Preparation (if available):

    • Inject a small amount (~10 µL) of a non-radioactive ("cold") standard of this compound to determine its retention time (tR) using the UV detector.

  • Sample Analysis:

    • Inject a small, known volume (e.g., 5-20 µL) of the radiolabeled sample.

    • Run a gradient elution program to separate the components. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-17 min: Linear gradient from 5% to 95% B

      • 17-20 min: 95% B

      • 20-25 min: Return to 5% B for re-equilibration

  • Data Analysis:

    • Integrate the peaks on the radioactivity chromatogram.

    • Calculate the Radiochemical Purity (RCP) using the following formula:

      RCP (%) = (Area of Product Peak / Total Area of All Radioactive Peaks) x 100

  • Validation: A valid HPLC method should demonstrate good separation between the main product peak, free radioiodide, and any other significant radiochemical impurities.[14][15][16] The method should be specific and sensitive enough to detect impurities at the required levels.[15]

Section 5: References

  • Jalilian, A. R., et al. (2020). Strategies for improving stability and pharmacokinetic characteristics of radiolabeled peptides for imaging and therapy. Peptides, 133, 170385. [Link]

  • Edwards, W. B., et al. (2005). Stable radiopharmaceutical compositions and methods for preparation. Google Patents, WO2005009393A3.

  • Mamat, C., et al. (2015). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules, 20(7), 11867-11908. [Link]

  • Babich, J. W., et al. (2009). Stabilization of radiopharmaceutical compositions using ascorbic acid. Google Patents, EP2419096A2.

  • Babich, J. W., et al. (2010). Stabilization of radiopharmaceutical compositions using ascorbic acid. Google Patents, WO2010120368A2.

  • Zigler, S., et al. (2013). Devices and methods for reducing radiolysis of radiolabeled compounds. Google Patents, WO2013003530A1.

  • Babich, J. W., et al. (2017). Stabilization of radiopharmaceutical compositions using ascorbic acid. Google Patents, CN107261159B.

  • Maslova, M. N., et al. (2023). Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process. Pharmaceuticals, 16(2), 291. [Link]

  • Schulz, M., et al. (2021). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Water Research, 200, 117242. [Link]

  • Evans, E. A. (1971). The self-decomposition of radioactively labelled compounds. INIS-IAEA, INIS-mf-294. [Link]

  • Behr, T. M., et al. (2011). Stabilized radiopharmaceutical composition. Google Patents, WO2011147762A2.

  • Hou, L., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Journal of Hazardous Materials, 452, 131290. [Link]

  • Moravek, Inc. (n.d.). How To Properly Store Your Radiolabeled Compounds. Moravek. [Link]

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optimizing reaction times for 3-(3-iodophenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(3-iodophenyl)propanoic acid

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals seeking to enhance the efficiency and reduce the runtime of their synthetic protocols. We will explore common challenges, provide evidence-based solutions, and delve into the mechanistic principles that govern reaction kinetics for this important building block.

Section 1: Frequently Asked Questions (FAQs): Foundational Knowledge

This section addresses common preliminary questions regarding the synthesis of this compound, establishing a baseline understanding of the available synthetic strategies.

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound can be approached through several established methodologies. The choice of route often depends on the availability of starting materials, scale, and desired purity profile. The primary methods include:

  • Palladium-Catalyzed Cross-Coupling (Heck Reaction): This is a powerful and widely used method for C-C bond formation.[1][2][3] It typically involves the reaction of an aryl halide (e.g., 1,3-diiodobenzene or 3-iodoaniline derivatives) with an alkene partner like acrylic acid or its esters, catalyzed by a palladium complex.[1][4] This route offers high functional group tolerance and is amenable to significant optimization.

  • Sandmeyer Reaction: This classic transformation allows for the conversion of an aromatic amine to an aryl iodide.[5][6][7] The synthesis would start with 3-(3-aminophenyl)propanoic acid, which is converted to a diazonium salt and subsequently displaced by iodide, often using a copper(I) iodide catalyst.[5][8] This method is robust for installing the iodide but relies on the availability of the corresponding aniline precursor.

  • Direct Iodination: While seemingly straightforward, direct electrophilic iodination of 3-phenylpropanoic acid can lead to mixtures of ortho-, meta-, and para-isomers, with the para-isomer often being the major product. Achieving high selectivity for the meta-position is challenging and typically requires specific directing groups or more complex reaction setups.

  • Malonic Ester Synthesis: This route involves reacting a 3-halobenzyl halide (e.g., 3-iodobenzyl bromide) with a malonic ester, followed by hydrolysis and decarboxylation. This is a classic C-C bond-forming strategy that provides a reliable, multi-step approach to the target acid.[9]

For the purposes of reaction time optimization, this guide will focus primarily on the Heck Reaction , as its multi-component catalytic cycle offers numerous parameters that can be tuned to accelerate the transformation.

Q2: In a typical Heck reaction for this synthesis, what is the rate-determining step?

A2: The rate-determining step (RDS) of the Heck reaction can vary depending on the specific substrates, ligands, and reaction conditions.[10] However, for aryl iodides, which are highly reactive, the oxidative addition of the C-I bond to the Pd(0) catalyst is generally very fast.[1][11] Consequently, the rate-limiting step often shifts to one of the subsequent steps in the catalytic cycle:

  • Olefin Coordination/Migratory Insertion: For reactive aryl halides like iodides, the coordination of the alkene (e.g., acrylic acid) to the palladium center, followed by its insertion into the Aryl-Pd bond, is frequently the slowest step.[10][11] The electronic properties and steric bulk of both the phosphine ligand and the alkene substrate heavily influence the rate of this step.

  • Reductive Elimination/Catalyst Regeneration: The final steps, β-hydride elimination to form the product and reductive elimination of HX by a base to regenerate the active Pd(0) catalyst, can also influence the overall turnover frequency.[1] If the base is too weak or sterically hindered, catalyst regeneration can become a bottleneck.

Understanding that migratory insertion is often the bottleneck for aryl iodides is key to optimizing the reaction time.[10][11]

Section 2: Troubleshooting Guide: Optimizing Reaction Times

This section provides solutions to specific problems encountered during the synthesis, focusing on accelerating the reaction while maintaining yield and purity.

Q3: My Heck reaction is very slow, taking over 24 hours to reach completion. How can I speed it up?

A3: A sluggish Heck reaction is a common issue that can often be resolved by systematically evaluating and modifying several key reaction parameters.

1. Catalyst and Ligand Selection: The choice of palladium source and, more importantly, the ancillary ligand, is critical.

  • Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective, ensure they are of high quality. Older or improperly stored precursors can have reduced activity.
  • Ligand Choice: For electron-rich aryl iodides coupling with electron-poor alkenes (like acrylates), phosphine ligands are crucial. They stabilize the Pd(0) species and modulate its reactivity.[1]
  • Problem: Using a simple, non-specialized ligand like triphenylphosphine (PPh₃) can sometimes lead to slow reactions, especially at lower temperatures. Excess PPh₃ can even inhibit the reaction by competing with the alkene for coordination sites on the palladium.[10]
  • Solution: Switch to more electron-rich and sterically bulky phosphine ligands. Bulky biaryl phosphines or N-heterocyclic carbenes (NHCs) can dramatically accelerate the oxidative addition and subsequent steps.[1][3] Consider ligands designed for cross-coupling, which often promote faster catalytic turnover.

2. Solvent and Temperature:

  • Problem: Using a suboptimal solvent can hinder reagent solubility and slow down the reaction rate.
  • Solution: Polar aprotic solvents like DMF, DMAc, or NMP are standard for the Heck reaction as they effectively dissolve the reactants and salts formed.[1] Temperature has a significant impact on reaction rate. If the reaction is slow at a lower temperature (e.g., 80 °C), cautiously increasing it to 100-120 °C can provide a substantial rate enhancement. Monitor for potential degradation of starting materials or product at higher temperatures.

3. Base Selection:

  • Problem: The base is not just a stoichiometric reagent to neutralize the generated HI; it plays a crucial role in regenerating the active Pd(0) catalyst.[1] An inappropriate base can be a major kinetic bottleneck.
  • Solution: Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common. However, inorganic bases like K₂CO₃, Cs₂CO₃, or KOAc can be more effective, particularly in polar solvents, as they can accelerate the reductive elimination step.[1] Using an insoluble inorganic base can also sometimes accelerate the reaction.[12]

Table 1: Effect of Ligand and Temperature on Reaction Time

Pd Precursor (mol%) Ligand (mol%) Base Solvent Temperature (°C) Approx. Time (h) Yield (%)
Pd(OAc)₂ (2%) PPh₃ (4%) Et₃N DMF 80 > 24 65
Pd(OAc)₂ (2%) PPh₃ (4%) Et₃N DMF 110 12 80
Pd(OAc)₂ (2%) P(o-tol)₃ (4%) K₂CO₃ DMAc 110 6 92

| PdCl₂(dppf) (2%) | (None needed) | K₂CO₃ | DMAc | 110 | 4 | 95 |

Data is representative and intended for comparative purposes.

Q4: I've increased the temperature to accelerate the reaction, but now I'm seeing more byproducts and lower yield. What is happening?

A4: This is a classic trade-off between reaction rate and selectivity. While higher temperatures increase the rate of the desired reaction, they can also accelerate side reactions.

  • Potential Side Reaction: One common byproduct in Heck reactions is the formation of a "reductive Heck" product, where the double bond of the alkene is saturated.[3] This occurs when the alkyl-palladium intermediate undergoes a reaction pathway other than β-hydride elimination. High temperatures can sometimes favor these alternative pathways.

  • Catalyst Decomposition: Palladium catalysts, especially "ligandless" ones or those with thermally unstable ligands, can decompose at high temperatures to form inactive palladium black.[1] This not only stops the reaction but can also catalyze decomposition of the product.

  • Substrate/Product Instability: Your starting material or the desired this compound product may not be stable over long periods at elevated temperatures, leading to decomposition and reduced yield.

Solutions:

  • Use a More Active Catalyst System: Instead of relying solely on high temperatures, use a more efficient catalyst/ligand combination that operates effectively at a lower temperature (see Table 1). A catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) is known for its high stability and activity.[13]

  • Optimize Reaction Time: Monitor the reaction closely using TLC or LC-MS. Do not let the reaction run for an arbitrarily long time (e.g., "overnight"). Once the starting material is consumed, work up the reaction immediately to prevent product degradation.

  • Consider Flow Chemistry: For industrial or larger-scale synthesis, flow chemistry offers precise control over temperature and residence time, minimizing byproduct formation by ensuring that the product is removed from the high-temperature zone as soon as it is formed.[14][15]

Q5: My reaction starts quickly but then slows down or stalls completely. What causes this catalyst deactivation?

A5: Catalyst deactivation is often due to the formation of inactive palladium species, most commonly palladium black (aggregated Pd(0) nanoparticles).[1]

  • Causes of Deactivation:

    • Insufficient Ligand: The phosphine ligand is essential for stabilizing the soluble Pd(0) catalyst. If the ligand-to-palladium ratio is too low, or if the ligand itself degrades, the unprotected Pd(0) atoms can aggregate.

    • Poor Base Performance: If the base is inefficient at regenerating the Pd(0) catalyst from the H-Pd(II)-X species, the catalytic cycle is broken.

    • Impurities: Impurities in the starting materials or solvent can act as catalyst poisons.

Troubleshooting Steps:

  • Check Ligand-to-Palladium Ratio: For monodentate phosphine ligands like PPh₃ or P(o-tol)₃, a ratio of 2:1 to 4:1 (Ligand:Pd) is typical. Ensure you are using an adequate excess.

  • Use Chelating Ligands: Bidentate (chelating) phosphine ligands like dppf or BINAP bind more strongly to the palladium center, providing greater stability against aggregation and often leading to more robust and long-lived catalysts.[16]

  • Ensure Reagent Purity: Use high-purity solvents and reagents. If necessary, purify the starting aryl iodide or alkene before use.

Section 3: Optimized Experimental Protocol

This protocol describes an optimized Heck reaction for the synthesis of this compound, designed for improved reaction time and high yield.

Reaction: 1,3-Diiodobenzene + Acrylic Acid → this compound

Materials:

  • 1,3-Diiodobenzene (1.0 equiv)

  • Acrylic Acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.01 equiv, 1 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 equiv)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene

  • Hydrochloric Acid (HCl), 2 M

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-diiodobenzene (1.0 equiv), acrylic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and PdCl₂(dppf) (0.01 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Under the inert atmosphere, add anhydrous DMAc (to achieve a concentration of ~0.5 M with respect to the 1,3-diiodobenzene).

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 3-5 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and toluene.

    • Carefully acidify the aqueous layer with 2 M HCl to a pH of ~2. The product will precipitate or partition into the organic layer.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine all organic layers, wash with water, then with brine. . Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel to yield pure this compound.

Section 4: Mechanistic Insights & Visualization

A deeper understanding of the reaction mechanism allows for more rational optimization. The Heck reaction proceeds via a catalytic cycle, and identifying the slowest step is key to improving throughput.

The Heck Catalytic Cycle

The diagram below illustrates the generally accepted catalytic cycle for the Heck reaction. For aryl iodides, Oxidative Addition (A) is fast. The rate is often limited by the Olefin Insertion (C) or Catalyst Regeneration (E) steps. Our optimization strategy—using a bulky, electron-rich dppf ligand, an effective inorganic base, and elevated temperature—is designed to accelerate these potentially slow steps.

Heck_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Fast for Ar-I) pd0->ox_add A pd_aryl Ar-Pd(II)-I(L)₂ ox_add->pd_aryl insertion Olefin Insertion (Often Rate-Limiting) pd_aryl->insertion C pd_alkyl Alkyl-Pd(II) Complex insertion->pd_alkyl beta_hydride β-Hydride Elimination pd_alkyl->beta_hydride D pd_hydride H-Pd(II)-I(L)₂ beta_hydride->pd_hydride product_out Product (Substituted Alkene) beta_hydride->product_out regen Catalyst Regeneration pd_hydride->regen E regen->pd0 base_out Base-H⁺ + I⁻ regen->base_out base_in Base (e.g., K₂CO₃) base_in->regen aryl_in Ar-I aryl_in->ox_add alkene_in Alkene alkene_in->insertion

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Troubleshooting Workflow

This decision tree can guide your optimization efforts when a reaction is performing poorly.

Troubleshooting_Workflow start Reaction is too slow (>12 hours) check_temp Is temperature >100°C? start->check_temp increase_temp Action: Increase Temp to 100-120°C. Monitor for degradation. check_temp->increase_temp No check_ligand Is ligand PPh₃ or absent? check_temp->check_ligand Yes increase_temp->check_ligand change_ligand Action: Use bulky ligand (e.g., P(o-tol)₃) or a chelating one (e.g., dppf). check_ligand->change_ligand Yes check_base Is base organic (e.g., Et₃N)? check_ligand->check_base No change_ligand->check_base change_base Action: Switch to inorganic base (e.g., K₂CO₃, Cs₂CO₃). check_base->change_base Yes end Reaction time optimized check_base->end No change_base->end

Caption: A decision tree for troubleshooting slow Heck reactions.

References

  • Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • ResearchGate. (n.d.). The Heck reaction: Mechanistic insights and novel ligands. Request PDF.
  • Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Sperger, T., & Schoenebeck, F. (2016). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 35(7), 953–963.
  • YouTube. (2025). Catalexis Catalyst Screening Platform for Catalyst Optimization.
  • de Vries, J. G. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd.
  • SATHEE CUET. (n.d.). Chemistry Heck Reaction.
  • Beilstein Archives. (n.d.). Modulating the electronics of palladium complexes supported by iminopyridine ligands as the catalysts in Suzuki-Miyaura and Heck.
  • Szabó, P., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2259.
  • ResearchGate. (n.d.). SM cross‐coupling of 3‐(naphthalene‐1‐yl)propanoic acid analogue 5.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • ResearchGate. (n.d.). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Request PDF.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Google Patents. (n.d.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
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Validation & Comparative

A Senior Application Scientist's Guide to 3-(Iodophenyl)propanoic Acid Isomers: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the devil is often in the details. Seemingly minor structural changes to a molecule can lead to profound differences in its physicochemical properties, biological activity, and overall suitability as a therapeutic candidate. A classic illustration of this principle is the study of positional isomers, where a functional group's location on an aromatic ring dictates the compound's behavior.

This guide provides an in-depth comparison of three such isomers: 3-(2-iodophenyl)propanoic acid (the ortho isomer), 3-(3-iodophenyl)propanoic acid (the meta isomer), and 3-(4-iodophenyl)propanoic acid (the para isomer). As derivatives of phenylpropanoic acid—a class of compounds known for a variety of uses in cosmetics, food additives, and pharmaceuticals—these iodinated analogs serve as valuable building blocks and research tools[1][2]. The introduction of an iodine atom not only modifies the molecule's steric and electronic profile but also provides a reactive handle for further synthetic transformations, such as cross-coupling reactions. Understanding the distinct characteristics of each isomer is paramount for researchers aiming to leverage them in medicinal chemistry and materials science.

Physicochemical Properties: The Impact of Iodine Placement

The position of the iodine atom significantly influences the intermolecular forces and crystal lattice packing of the solid-state material, which is directly reflected in properties like the melting point.

Property3-(2-Iodophenyl)propanoic Acid (ortho)This compound (meta)3-(4-Iodophenyl)propanoic Acid (para)
CAS Number 96606-95-0[3]68034-75-3[4]1643-29-4[5][6]
Molecular Formula C₉H₉IO₂[3][7]C₉H₉IO₂[4]C₉H₉IO₂[5][6]
Molecular Weight 276.07 g/mol [3]276.07 g/mol 276.07 g/mol [5][6]
Melting Point (°C) 87-92[8]64-66[4]140-142[5]
XLogP3 2.3[3]Data Not Available2.5[6]

As the data indicates, the para isomer possesses a substantially higher melting point. This is a common trend for disubstituted benzene rings. The linear symmetry of the 1,4-substitution in the para isomer allows for more efficient packing into a stable crystal lattice, requiring more energy to break the intermolecular forces compared to the less symmetrical ortho and meta isomers. The meta isomer has the lowest melting point, reflecting its less ordered solid-state structure. These differences can have practical implications for formulation, solubility, and storage.

Synthesis and Spectroscopic Distinction

The isomers are typically synthesized via electrophilic iodination of 3-phenylpropanoic acid. The choice of reagents and conditions can influence the isomeric ratio of the product. A representative protocol for the synthesis of the para isomer involves the use of iodine and potassium iodate (KIO₃) in an acidic medium[5].

Representative Synthesis Workflow

cluster_synthesis Synthesis of 3-(4-Iodophenyl)propanoic Acid PPA 3-Phenylpropanoic Acid Reagents I₂, KIO₃ H₂SO₄, Acetic Acid Reaction Reflux (Heating) Reagents->Reaction Electrophilic Aromatic Substitution Quench NaHSO₃ Quench Reaction->Quench Stop Reaction Extraction Ethyl Acetate Extraction Quench->Extraction Isolate Product Purification Recrystallization Extraction->Purification Remove Impurities Product Pure 3-(4-Iodophenyl) propanoic Acid Purification->Product

Caption: General workflow for the synthesis of 3-(4-iodophenyl)propanoic acid.

Distinguishing between the final, purified isomers is readily achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The aromatic region of the proton NMR spectrum is most telling.

    • The para isomer will show a characteristic pair of doublets (an AA'BB' system) due to the molecule's symmetry[5].

    • The ortho isomer will exhibit a more complex multiplet pattern for the four adjacent aromatic protons.

    • The meta isomer will also show a complex pattern but with distinct chemical shifts, including a characteristic singlet-like signal for the proton between the two substituents (if resolution allows).

  • ¹³C NMR: The chemical shift of the carbon atom directly bonded to the iodine (C-I) is significantly affected by its position and the electronic environment, providing a clear diagnostic peak for each isomer.

Biological Activity and Chemical Reactivity: Isomer-Dependent Function

While comprehensive comparative biological data is not widely published, the principle that stereochemistry and positional isomerism are pivotal for biological activity is well-established in pharmacology[9][10]. Even subtle positional changes can dramatically alter how a molecule fits into an enzyme's active site or a receptor's binding pocket.

For instance, this compound has been investigated as a potential diagnostic agent for cancer, with studies suggesting it accumulates in brain and muscle tissue, similar to other labeled compounds used in medical imaging. The biological fate and efficacy of the ortho and para isomers in this context could be vastly different due to altered transport, metabolism, and target interaction.

Furthermore, the position of the iodine atom influences the molecule's chemical reactivity. The steric hindrance from the adjacent propanoic acid side chain in the ortho isomer can slow down reactions involving the iodine atom compared to the more accessible meta and para positions. This is a critical consideration for drug development professionals who use these compounds as scaffolds for building more complex molecules via reactions like Suzuki or Sonogashira cross-coupling.

Conceptual Framework: Isomerism in Drug Development

cluster_isomers Positional Isomers cluster_properties Physicochemical & Biological Properties cluster_outcome Drug Candidate Profile Ortho Ortho Reactivity Reactivity Ortho->Reactivity Solubility Solubility Ortho->Solubility Binding Target Binding Ortho->Binding Metabolism Metabolism Ortho->Metabolism Meta Meta Meta->Reactivity Meta->Solubility Meta->Binding Meta->Metabolism Para Para Para->Reactivity Para->Solubility Para->Binding Para->Metabolism Efficacy Efficacy Reactivity->Efficacy Toxicity Toxicity Reactivity->Toxicity PK Pharmacokinetics Reactivity->PK Solubility->Efficacy Solubility->Toxicity Solubility->PK Binding->Efficacy Binding->Toxicity Binding->PK Metabolism->Efficacy Metabolism->Toxicity Metabolism->PK

Caption: The influence of isomer position on properties that determine a drug's profile.

Experimental Protocol: Comparative Purity Analysis by HPLC

To ensure the identity and purity of each isomer for research, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying such closely related compounds.

Objective: To develop and validate a reversed-phase HPLC method to separate and quantify the ortho, meta, and para isomers of 3-(iodophenyl)propanoic acid.

Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of each isomer standard into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This creates 1 mg/mL stock solutions.

    • Create a mixed standard solution by transferring an aliquot of each stock solution into a single volumetric flask and diluting to a final concentration of approximately 50 µg/mL for each isomer.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of the carboxylic acid group, leading to better retention and sharper peak shapes.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier for reversed-phase chromatography.

    • Gradient: Start at 40% B, increase linearly to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. Rationale: A gradient is necessary to ensure adequate separation of all three isomers, which have similar but distinct polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • Detection: UV absorbance at 254 nm. Rationale: The phenyl ring provides strong UV absorbance for sensitive detection.

  • Analysis and Validation:

    • Inject the mixed standard solution to determine the retention time and resolution for each isomer. The expected elution order would typically be based on polarity, though this should be confirmed experimentally.

    • Inject individual standards to confirm the peak identity for each isomer.

    • Assess method suitability by checking for baseline resolution (>1.5) between all three peaks.

    • Once validated, this method can be used to assess the purity of synthesized batches and quantify the amount of each isomer present.

HPLC Analysis Workflow

cluster_hplc HPLC Workflow for Isomer Analysis Prep Prepare Standards (Ortho, Meta, Para) Inject Inject Sample Prep->Inject System Configure HPLC System (C18 Column, Gradient Mobile Phase) Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Analyze Analyze Chromatogram (Retention Time, Peak Area) Detect->Analyze Result Purity & Quantification Results Analyze->Result

Caption: Step-by-step workflow for the comparative analysis of isomers using HPLC.

Conclusion

The comparison of 3-(2-iodophenyl)propanoic acid, this compound, and 3-(4-iodophenyl)propanoic acid serves as a powerful reminder that in chemical and pharmaceutical sciences, structure dictates function. The simple repositioning of an iodine atom leads to distinct and predictable changes in melting point, spectroscopic signatures, and chemical reactivity. For the drug development professional, these differences are not trivial; they are critical data points that inform synthesis strategies, formulation development, and the design of structure-activity relationship (SAR) studies. A thorough characterization and understanding of each isomer are the foundational steps toward unlocking their full potential as tools and building blocks for the next generation of therapeutics and advanced materials.

References

  • PubChem. (n.d.). 3-(4-Iodophenyl)propanoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-(2-iodophenyl)propanoic Acid. National Center for Biotechnology Information.
  • Amerigo Scientific. (n.d.). 3-(2-Iodophenyl)propionic acid.
  • Wikipedia. (n.d.). Phenylpropanoic acid.
  • SlideShare. (n.d.). Stereochemistry and biological activity of drugs.
  • MDPI. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.

Sources

A Comparative Guide to 3-(3-iodophenyl)propanoic acid and 3-(4-iodophenyl)propanoic acid: Positional Isomerism in Action

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug discovery, positional isomers—molecules sharing the same formula but differing in the arrangement of functional groups—often exhibit surprisingly divergent physicochemical properties and biological activities. This guide provides an in-depth comparison of 3-(3-iodophenyl)propanoic acid and its para-substituted counterpart, 3-(4-iodophenyl)propanoic acid. While separated by only a single atomic position of an iodine atom on the phenyl ring, these isomers serve distinct roles as building blocks and research tools. We will explore their properties, applications, and provide practical experimental context to guide researchers in their selection and use.

Structural and Physicochemical Distinctions

The fundamental difference between these two compounds lies in the location of the iodine atom on the phenyl ring: the meta (3-position) versus the para (4-position). This seemingly minor structural variance has significant consequences for the molecule's symmetry, polarity, and intermolecular interactions, which in turn dictate its physical properties.

G cluster_0 This compound cluster_1 3-(4-iodophenyl)propanoic acid 3-iodo 3-iodo 4-iodo 4-iodo

Caption: Chemical structures of the meta- and para-isomers.

The most striking difference is the melting point. 3-(4-iodophenyl)propanoic acid has a significantly higher melting point (140-142°C) compared to its 3-iodo counterpart (64-66°C).[1][2] This is attributable to the greater symmetry of the para isomer, which allows for more efficient packing and stronger intermolecular forces within its crystal lattice. The boiling points, however, are predicted to be much closer, as these intermolecular forces are overcome in the gaseous state.

Data Summary: Physicochemical Properties
PropertyThis compound3-(4-iodophenyl)propanoic acidRationale for Difference
CAS Number 68034-75-3[1][3]1643-29-4[2][4]Unique registry number for each distinct chemical structure.
Molecular Formula C₉H₉IO₂[1]C₉H₉IO₂[4][5]Isomers have the same molecular formula by definition.
Molecular Weight 276.07 g/mol [1]276.07 g/mol [4][5]Isomers have the same molecular weight by definition.
Melting Point 64-66°C[1]140-142°C[2][4]Higher symmetry of the para isomer allows for more stable crystal lattice packing.
Boiling Point ~357°C at 760 mmHg[3]~335°C at 760 mmHg[2]Less pronounced difference as intermolecular forces are disrupted in the gas phase.
pKa (Predicted) Not readily available4.61±0.10[4]The electron-withdrawing effect of iodine influences acidity. Positional differences can cause slight variations.
Appearance SolidWhite to off-white solid[4]Both are solids at room temperature, consistent with their melting points.

Applications and Research Utility: A Tale of Two Isomers

The choice between the meta and para isomer is dictated almost entirely by the intended application, as the position of the iodine atom governs its utility as a synthetic handle or a probe for biological systems.

This compound: A Potential Diagnostic Agent

Research interest in this compound stems from its potential role in diagnostics. It has been investigated as a molecule that may accumulate in brain and tumor tissues. This characteristic makes it a candidate for development into imaging agents, particularly for cancer diagnosis. The iodine atom can be replaced with a radioactive isotope (e.g., ¹²³I or ¹²⁵I), allowing for detection via Single Photon Emission Computed Tomography (SPECT) imaging. The meta position may offer a unique metabolic profile or binding affinity that leads to this tissue-specific accumulation.

3-(4-iodophenyl)propanoic acid: A Versatile Synthetic Building Block

In contrast, 3-(4-iodophenyl)propanoic acid is more commonly employed as a versatile intermediate in organic synthesis.[2] The para-iodine is a prime functional group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the straightforward construction of more complex molecules by forming new carbon-carbon bonds at the 4-position.

Common transformations include:

  • Reduction to Alcohols: The carboxylic acid can be selectively reduced to an alcohol, yielding 3-(4-iodophenyl)propanol, another useful synthetic intermediate.[2]

  • Cross-Coupling Reactions: It can be coupled with boronic acids to create biphenyl derivatives, a common scaffold in medicinal chemistry.[2]

  • Amide Bond Formation: The carboxyl group can be activated (e.g., to an acyl chloride) and reacted with amines to form amides, expanding the molecular complexity.[2]

The para position is often favored for these applications because it extends the molecular axis in a linear fashion, a common strategy in the design of liquid crystals, polymers, and pharmacologically active molecules.

Experimental Protocols & Workflows

To provide a practical context, we describe a standard, validated protocol for the reduction of 3-(4-iodophenyl)propanoic acid to 3-(4-iodophenyl)propanol, a common downstream synthetic step.

Protocol: Reduction of 3-(4-iodophenyl)propanoic acid

This protocol details the reduction of the carboxylic acid functional group using a borane-tetrahydrofuran complex.

Materials:

  • 3-(4-iodophenyl)propanoic acid (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Borane-tetrahydrofuran complex (1.0 M solution in THF, 2.0 eq.)

  • Methanol

  • Deionized Water

  • Ethyl Acetate

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-iodophenyl)propanoic acid (e.g., 2.0 g, 7.25 mmol) in 20 mL of anhydrous THF.

  • Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex (15 mL of a 1.0 M solution, 15.0 mmol, 2.0 eq.) to the stirred solution over 20 minutes. The reaction is exothermic; maintain a controlled addition rate. The solution should gradually become clear.

  • Reaction Monitoring: Stir the reaction at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until no starting material is detected.

  • Quenching: Carefully quench the reaction by the slow addition of methanol to destroy any excess borane, followed by the addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash with saturated brine solution. Dry the organic phase over anhydrous MgSO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude 3-(4-iodophenyl)propanol. The product is often an oil and can be used in the next step without further purification if TLC shows a clean conversion.[2]

Experimental Workflow Diagram

G start Dissolve 3-(4-iodophenyl)propanoic acid in anhydrous THF add_reagent Slowly add Borane-THF complex (2.0 eq) start->add_reagent react Stir at room temp for 3h Monitor via TLC add_reagent->react quench Quench with Methanol then Water react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash organic phase with Brine Dry with MgSO4 extract->wash_dry concentrate Filter and Concentrate under vacuum wash_dry->concentrate product Crude 3-(4-iodophenyl)propanol concentrate->product

Caption: Workflow for the reduction of 3-(4-iodophenyl)propanoic acid.

Conclusion and Recommendations

The selection between this compound and 3-(4-iodophenyl)propanoic acid is a clear example of how positional isomerism dictates chemical utility.

  • Choose this compound for applications related to biological probes, radiolabeling, and diagnostic imaging research, where its specific metabolic profile and tissue accumulation may be advantageous.

  • Choose 3-(4-iodophenyl)propanoic acid when you require a robust building block for organic synthesis, particularly for constructing larger, linearly-extended molecules via cross-coupling reactions or for creating derivatives through its carboxylic acid handle.[2]

By understanding the distinct properties conferred by the meta versus para substitution, researchers can make an informed decision, leveraging the unique chemistry of each isomer to achieve their specific scientific goals.

References

  • 3-(4-Iodophenyl)propanoic acid | C9H9IO2 | CID 233238.
  • This compound. Suzhou Aobai Pharmaceutical Co., Ltd. [Link]
  • This compound. Crysdot LLC. [Link]

Sources

A Comparative Guide to the Synthesis of 3-(3-Iodophenyl)propanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of key intermediates with high purity and yield is a critical cornerstone. 3-(3-Iodophenyl)propanoic acid is one such valuable building block, finding its application in the synthesis of a variety of therapeutic agents and molecular probes. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, supported by experimental data and field-proven insights to aid researchers in selecting the most suitable method for their specific needs.

Introduction to this compound

This compound, with a molecular formula of C₉H₉IO₂ and a molecular weight of 276.07 g/mol , is an aromatic carboxylic acid. Its structure, featuring an iodine atom at the meta position of the phenyl ring, makes it a versatile precursor for introducing the 3-iodophenylpropyl moiety into more complex molecules through various cross-coupling reactions. This is particularly relevant in the development of targeted therapies and diagnostic agents.

Comparative Analysis of Synthetic Routes

Three principal synthetic strategies for this compound have been evaluated:

  • The Sandmeyer Reaction: A classic transformation of an aromatic amine to an aryl halide.

  • Malonic Ester Synthesis: A robust method for the formation of carboxylic acids from alkyl halides.

  • Knoevenagel Condensation followed by Reduction: A two-step approach starting from an aromatic aldehyde.

The following table summarizes the key performance indicators for each method, based on literature analysis and established chemical principles.

Method Starting Materials Key Reagents Typical Yield Purity Scalability Advantages Disadvantages
Sandmeyer Reaction 3-(3-Aminophenyl)propanoic acidNaNO₂, HCl, KIModerate to GoodGood to ExcellentGoodWell-established, reliable for iodination.Requires handling of potentially unstable diazonium salts, multi-step precursor synthesis.
Malonic Ester Synthesis 3-Iodobenzyl bromide, Diethyl malonateNaOEt, NaOH/HClGood to ExcellentGood to ExcellentExcellentHigh yielding, versatile, and readily scalable.Requires a specific starting halide which may not be commercially available.
Knoevenagel Condensation & Reduction 3-Iodobenzaldehyde, Malonic acidPiperidine/Pyridine, H₂/Pd-CGoodGoodGoodUtilizes a common aldehyde starting material.Two-step process, potential for side reactions in the condensation step.

In-Depth Methodologies and Experimental Protocols

Method 1: The Sandmeyer Reaction

The Sandmeyer reaction provides a reliable route to introduce iodine onto the aromatic ring, starting from the corresponding amine. The key to this process is the in situ formation of a diazonium salt, which is then displaced by iodide.[1][2]

Sandmeyer Reaction A 3-(3-Aminophenyl)propanoic acid B Arenediazonium Salt A->B NaNO₂, HCl 0-5 °C C This compound B->C KI

Caption: The Sandmeyer reaction pathway for the synthesis of this compound.

Step 1: Diazotization of 3-(3-Aminophenyl)propanoic acid

  • Dissolve 3-(3-aminophenyl)propanoic acid in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

  • Stir the mixture for an additional 30 minutes at 0-5 °C.

Step 2: Iodination

  • In a separate flask, dissolve potassium iodide (KI) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. Effervescence (release of N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a solution of sodium thiosulfate to remove any excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Expertise & Trustworthiness: The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The use of potassium iodide for iodination is a well-established and often copper-free variation of the Sandmeyer reaction, which simplifies the workup procedure.[1]

Method 2: Malonic Ester Synthesis

This classical method builds the propanoic acid side chain onto the pre-functionalized aromatic ring. It is a highly reliable and versatile method for forming C-C bonds.[3]

Malonic Ester Synthesis A 3-Iodobenzyl bromide C Alkylated Malonic Ester A->C NaOEt, EtOH B Diethyl malonate B->C D This compound C->D 1. NaOH, H₂O 2. H₃O⁺, Δ

Caption: Malonic ester synthesis of this compound.

Step 1: Alkylation of Diethyl Malonate

  • Prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol.

  • To this solution, add diethyl malonate dropwise at room temperature with stirring.

  • After the addition is complete, add 3-iodobenzyl bromide to the reaction mixture.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude alkylated malonic ester.

Step 2: Hydrolysis and Decarboxylation

  • To the crude alkylated malonic ester, add an aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux to hydrolyze the ester groups.

  • After hydrolysis is complete, cool the reaction mixture and acidify with concentrated hydrochloric acid (HCl) to a pH of 1-2.

  • Heat the acidified solution to induce decarboxylation, which is evident by the evolution of carbon dioxide.

  • Cool the mixture, and the product will often precipitate. If not, extract with an organic solvent.

  • Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent for further purification.

Expertise & Trustworthiness: The malonic ester synthesis is a robust and high-yielding method. The use of a strong base like sodium ethoxide is essential to deprotonate the acidic α-hydrogen of diethyl malonate, forming the nucleophilic enolate. The final decarboxylation step is a key feature of this synthesis, driven by the formation of a stable six-membered ring transition state. A patent for a similar synthesis of 3-(3-halogenophenyl)propanoic acids confirms the viability of this approach.[4]

Method 3: Knoevenagel Condensation and Subsequent Reduction

This two-step approach first forms an α,β-unsaturated carboxylic acid, which is then reduced to the desired saturated propanoic acid.

Knoevenagel Condensation and Reduction A 3-Iodobenzaldehyde C 3-(3-Iodophenyl)acrylic acid A->C Piperidine, Pyridine, Δ B Malonic acid B->C D This compound C->D H₂, Pd/C

Caption: Knoevenagel condensation and reduction for the synthesis of this compound.

Step 1: Knoevenagel Condensation

  • In a round-bottom flask, dissolve 3-iodobenzaldehyde and malonic acid in pyridine.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by the evolution of CO₂.

  • After the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash thoroughly with cold water, and dry to obtain crude 3-(3-iodophenyl)acrylic acid.

Step 2: Catalytic Hydrogenation

  • Dissolve the crude 3-(3-iodophenyl)acrylic acid in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric or slightly elevated pressure.

  • Monitor the reaction until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purify by recrystallization if necessary.

Expertise & Trustworthiness: The Knoevenagel condensation is a reliable method for forming carbon-carbon double bonds. The Doebner modification, which uses pyridine as a solvent and catalyst, often facilitates in-situ decarboxylation when malonic acid is used.[5][6] The subsequent catalytic hydrogenation is a clean and efficient method for the reduction of the double bond.

Characterization of this compound

Conclusion and Recommendations

Each of the described methods for the synthesis of this compound offers distinct advantages and is suitable for different laboratory settings and research objectives.

  • The Sandmeyer reaction is a powerful tool, especially when the corresponding aniline is readily available. Its main drawback is the handling of diazonium salts, which requires careful temperature control.

  • The Malonic ester synthesis is arguably the most robust and scalable method, often providing high yields of the desired product. The primary consideration for this route is the availability of the starting 3-iodobenzyl bromide.

  • The Knoevenagel condensation followed by reduction is a viable alternative, particularly when 3-iodobenzaldehyde is the most accessible starting material. This two-step process, however, may be less atom-economical than the other methods.

For researchers prioritizing yield and scalability, the Malonic Ester Synthesis is highly recommended, provided the starting halide is accessible. For situations where the precursor amine is more readily available, the Sandmeyer Reaction offers a direct and reliable route. The Knoevenagel Condensation is a solid choice when starting from the corresponding aldehyde is most convenient. The final selection of the synthetic route will ultimately depend on the availability of starting materials, the scale of the reaction, and the specific requirements of the research project.

References

[7] ChemicalBook. 3-Iodophenylacetic acid synthesis. (n.d.). [4] CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents. (n.d.). Biosynth. This compound | 68034-75-3. (n.d.). [3] The Malonic Ester Synthesis. (n.d.). Vedantu. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. (n.d.). [8] Szőri, K., et al. (2018). Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. Synthesis, 50(10), 2033-2042. Organic Chemistry Portal. Sandmeyer Reaction. (n.d.). [9] Cui, M., et al. (2022). Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. The Journal of Organic Chemistry, 87(14), 9654–9662. [10] Supplementary Material - The Royal Society of Chemistry. (n.d.). [11] Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. (2020, August 26). [2] Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3149-3183. [5] Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. (n.d.). [6] ResearchGate. Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... (n.d.).

Sources

A Comparative Analysis of Halogenated Phenylpropanoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of halogenated phenylpropanoic acids, a class of molecules with significant potential in drug discovery and development. By systematically examining the impact of halogen substitution (F, Cl, Br, I) at different positions on the phenyl ring, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of the structure-property and structure-activity relationships that govern the behavior of these compounds. This document will delve into the synthesis, physicochemical properties, and biological activities of these analogs, supported by detailed experimental protocols and data analysis.

Introduction: The Significance of Halogenation in Phenylpropanoic Acid Scaffolds

Phenylpropanoic acid and its derivatives are prevalent motifs in a wide array of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of halogen atoms is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Halogenation can influence lipophilicity, metabolic stability, binding affinity, and acidity, making it a powerful tool for lead optimization.

This guide will focus on a systematic comparison of monohalogenated phenylpropanoic acids, specifically examining the effects of fluorine, chlorine, bromine, and iodine at the ortho (2-), meta (3-), and para (4-) positions of the phenyl ring. Understanding these trends is crucial for the rational design of novel therapeutics.

Synthetic Strategies for Halogenated Phenylpropanoic Acids

The synthesis of a homologous series of halogenated phenylpropanoic acids is essential for a systematic comparative study. A common and versatile approach begins with the corresponding halogenated benzaldehyde, which is then converted to the target phenylpropanoic acid via a Knoevenagel condensation followed by reduction.

General Synthetic Workflow

The following workflow outlines a general and adaptable method for the synthesis of various halogenated phenylpropanoic acids.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Reduction A Halogenated Benzaldehyde D Halogenated Cinnamic Acid A->D B Malonic Acid B->D C Piperidine/Pyridine C->D Catalyst E Halogenated Cinnamic Acid G Halogenated Phenylpropanoic Acid E->G F H2, Pd/C F->G Catalyst SAR cluster_props Physicochemical Properties cluster_activity Biological Activity Halogen Halogen pKa Acidity (pKa) - Increases with electronegativity - Decreases down the group Halogen->pKa logP Lipophilicity (logP) - Increases with size/polarizability - Increases down the group Halogen->logP AntiInflammatory AntiInflammatory Halogen->AntiInflammatory Antimicrobial Antimicrobial - Dependent on specific halogen and position Halogen->Antimicrobial Position Position on Ring - Ortho (2-) - Meta (3-) - Para (4-) Position->AntiInflammatory Position->Antimicrobial Solubility Aqueous Solubility - Generally decreases with increasing logP logP->Solubility logP->AntiInflammatory

A Comparative Guide to the Biological Efficacy of Monocarboxylate Transporter Inhibitors: Evaluating 3-(3-iodophenyl)propanoic acid in the Context of Established Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Shifting the Paradigm in Cancer Therapeutics by Targeting Metabolism

For decades, the pillars of cancer treatment have been surgery, radiation, and chemotherapy targeting rampant cell division. However, a deeper understanding of the unique metabolic landscape of tumors has unveiled novel therapeutic avenues. Most cancer cells exhibit a phenomenon known as the "Warburg effect," a metabolic shift towards aerobic glycolysis even when oxygen is plentiful.[1] This inefficient but rapid energy production pathway leads to a massive accumulation of lactic acid. To survive this self-generated acidic environment and maintain a high glycolytic rate, cancer cells rely heavily on a family of proteins known as Monocarboxylate Transporters (MCTs), particularly MCT1 and MCT4, to export lactate and protons out of the cell.[1][2][3]

This dependency makes MCTs highly attractive targets for cancer therapy.[4][5][6] Inhibiting these transporters can trigger a metabolic crisis within the cancer cell, leading to intracellular acidification, feedback inhibition of glycolysis, and ultimately, cell death. A growing number of small molecule inhibitors have been developed to exploit this vulnerability. This guide provides a comparative analysis of the biological efficacy of these compounds, placing established inhibitors like AZD3965 and AR-C155858 alongside structurally related but less-characterized molecules such as 3-(3-iodophenyl)propanoic acid. We will delve into the mechanisms, provide quantitative comparisons, and detail the essential experimental protocols for their evaluation, offering a comprehensive resource for researchers in oncology and drug development.

The Central Role of MCTs in Tumor Progression and Metabolic Symbiosis

MCT1 and MCT4 are the most studied isoforms in the context of cancer.[2][5] They are not merely waste-disposal units; they are central to a sophisticated system of "metabolic symbiosis" within a tumor. Hypoxic, glycolytic cancer cells at the tumor core pump out lactate via MCT4, which is then taken up by oxygenated cancer cells at the periphery via MCT1.[2][7] These oxidative cells use the imported lactate as a primary fuel source for the TCA cycle, effectively creating a metabolic ecosystem that enhances tumor survival and aggressiveness.[2][4] By blocking this lactate shuttle, MCT inhibitors can starve both cell populations and disrupt the entire tumor microenvironment.[3]

The logical relationship below illustrates this symbiotic relationship and the critical intervention point for MCT inhibitors.

cluster_glycolytic Glycolytic Cancer Cell (Hypoxic Core) cluster_oxidative Oxidative Cancer Cell (Periphery) Glucose Glucose Pyruvate_G Pyruvate Glucose->Pyruvate_G Glycolysis Lactate_G Lactate (High Intracellular) Pyruvate_G->Lactate_G MCT4 MCT4 Lactate_G->MCT4 Export Lactate_O Lactate Pyruvate_O Pyruvate Lactate_O->Pyruvate_O MCT1 MCT1 Lactate_O->MCT1 Import TCA TCA Cycle & OXPHOS Pyruvate_O->TCA MCT4->Lactate_O Lactate Shuttle Inhibitor MCT Inhibitor Inhibitor->MCT4 Inhibitor->MCT1

Caption: Tumor metabolic symbiosis and the action of MCT inhibitors.

A Comparative Analysis of Small Molecule MCT Inhibitors

The development of potent and selective MCT inhibitors is a key focus of cancer metabolism research. While hundreds of compounds have been synthesized, a few have emerged as critical research tools and clinical candidates.

Established MCT1/2 Inhibitors:

Compounds like AR-C155858 and its analogue AZD3965 are among the most extensively studied MCT1 inhibitors.[8] They are potent, selective, and bind to an intracellular site on the transporter, blocking lactate flux.[8] AZD3965 has advanced to clinical trials, validating MCT1 as a druggable target.[9][10] Their primary mechanism involves inducing intracellular lactate accumulation, which disrupts glycolysis and can lead to apoptosis.[6][8]

Dual and Pan-MCT Inhibitors:

Other compounds exhibit broader selectivity. For instance, Mct-IN-1 is a potent dual inhibitor of MCT1 and MCT4, making it a valuable tool for studying the combined effect of blocking both primary lactate transporters in cancer.[11][12] The table below summarizes the inhibitory activity of several key compounds.

CompoundTarget(s)Ki / IC50Selectivity ProfileReference(s)
AZD3965 MCT1Ki: 1.6 nM~6-fold selective over MCT2[12]
AR-C155858 MCT1, MCT2Ki: 2.3 nM (MCT1), 10 nM (MCT2)Potent dual MCT1/2 inhibitor[12]
Mct-IN-1 MCT1, MCT4IC50: 9 nM (MCT1), 14 nM (MCT4)Potent dual MCT1/4 inhibitor[11][12]
BAY-8002 MCT1IC50: 85 nMExcellent selectivity against MCT4[12]
Syrosingopine MCT1, MCT4-Dual inhibitor[12]

Propanoic Acid Derivatives: A Scaffold of Interest

The propanoic acid moiety is a feature in several classes of bioactive molecules. While direct, extensive biological efficacy data for This compound is limited in peer-reviewed literature, its structure warrants consideration. It is described as an analog of fluoroacetate, a known metabolic poison, and has been noted for its potential accumulation in tumor tissue, suggesting it may engage with transport mechanisms or metabolic pathways prevalent in cancer.

Comparing its structure to other biologically active propanoic acid derivatives provides context for its potential:

  • 3-(3-hydroxyphenyl)propanoic acid (3-HPPA): A metabolite of dietary polyphenols, 3-HPPA is known to be an activator of endothelial nitric oxide synthase (eNOS) and has antihypertensive effects.[13][14] It is also actively absorbed via monocarboxylic acid transporters in intestinal cells. This demonstrates that the 3-phenylpropanoic acid scaffold can interact with biological transporters and signaling pathways.

  • 3-((4-hydroxyphenyl)amino)propanoic acid derivatives: Recent studies have shown that this class of compounds possesses both anticancer and antioxidant properties, with the ability to reduce cancer cell viability and migration in lung cancer models.[15][16]

  • 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives: These compounds have demonstrated potent, low-micromolar antiproliferative activity in both 2D and 3D lung cancer models, including drug-resistant cell lines.[17][18]

The presence of an iodine atom on the phenyl ring of this compound significantly alters its electronic properties and lipophilicity compared to its hydroxylated or aminated counterparts. This modification could potentially enhance its binding affinity for a hydrophobic pocket within a protein target, such as an MCT transporter. Further investigation is required to determine if it acts as an MCT inhibitor or engages other targets relevant to cancer biology.

Evaluating Biological Efficacy: Essential Experimental Protocols

To rigorously assess the biological efficacy of a putative MCT inhibitor like this compound and compare it to standards like AZD3965, a series of validated, interconnected experiments is essential.

Protocol 1: Radiolabeled Lactate Uptake Assay

Causality: This is the most direct method to determine if a compound inhibits the transport function of MCTs. It measures the influx of radiolabeled lactate into cells, and a reduction in uptake in the presence of the test compound confirms direct target engagement.

Step-by-Step Methodology:

  • Cell Culture: Plate MCT1- and/or MCT4-expressing cancer cells (e.g., Raji lymphoma for MCT1, HT29 colon for MCT4) in 24-well plates and grow to ~90% confluency.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 15-30 minutes with the test compound (e.g., this compound at various concentrations) or a known inhibitor (e.g., 100 nM AZD3965 as a positive control) in KRH buffer.

  • Initiate Uptake: Add KRH buffer containing a mixture of [¹⁴C]-L-lactic acid and unlabeled L-lactic acid.

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at room temperature to measure the initial rate of transport.

  • Stop Reaction: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer containing a known MCT inhibitor (e.g., AR-C155858) to prevent efflux of the radiolabel.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well. Calculate the percentage of inhibition relative to the vehicle control.

Caption: Workflow for a radiolabeled lactate uptake assay.
Protocol 2: Cell Viability Assay

Causality: This assay assesses the functional consequence of MCT inhibition. If a compound successfully blocks lactate efflux, the resulting metabolic disruption should decrease the viability or proliferation of glycolysis-dependent cancer cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound for 24, 48, or 72 hours.[10][19] Include a vehicle control (e.g., DMSO) and a positive control (e.g., AZD3965).

  • Add Viability Reagent: Add a viability reagent such as MTT or CellTiter-Glo®.

  • Incubation: Incubate according to the manufacturer's instructions (e.g., 1-4 hours for MTT; 10 minutes for CellTiter-Glo®).

  • Read Plate: Measure absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control wells and plot the dose-response curve to calculate the IC50 value (the concentration of inhibitor that reduces cell viability by 50%).

Protocol 3: Metabolic Flux and Metabolite Analysis

Causality: This protocol provides a direct readout of the metabolic reprogramming induced by the inhibitor. A successful MCT inhibitor should cause a measurable increase in intracellular lactate and a decrease in extracellular lactate, coupled with a reduction in the glycolytic rate.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cancer cells with the test compound or vehicle for a defined period (e.g., 6-24 hours).[10][20]

  • Sample Collection:

    • Extracellular Lactate: Collect the cell culture medium.

    • Intracellular Metabolites: Rapidly wash the cells with ice-cold saline and quench metabolism by adding a cold extraction solvent (e.g., 80:20 methanol:water). Scrape the cells, vortex, and centrifuge to separate the protein pellet from the metabolite-containing supernatant.

  • Metabolite Quantification:

    • Lactate Measurement: Analyze intracellular and extracellular lactate levels using a colorimetric or fluorometric lactate assay kit or via NMR/LC-MS.[10][19][20]

    • Glycolytic Rate: Measure the extracellular acidification rate (ECAR) in real-time using a Seahorse XF Analyzer following inhibitor treatment. A decrease in ECAR indicates an inhibition of glycolysis.

  • Data Analysis: Compare metabolite levels and ECAR profiles between treated and control groups to quantify the metabolic impact of the inhibitor.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Expected Results A Treat Cells with Inhibitor B Collect Media (Extracellular) A->B C Quench & Extract (Intracellular) A->C F Seahorse XF Analyzer A->F Real-time ECAR D Lactate Assay Kit B->D C->D E LC-MS / NMR C->E Broad Metabolomics G ↓ Extracellular Lactate D->G H ↑ Intracellular Lactate D->H I ↓ Glycolytic Rate (ECAR) F->I

Caption: Workflow for analyzing metabolic changes post-MCT inhibition.

Conclusion and Future Directions

Targeting the metabolic machinery of cancer via MCT inhibition is a validated and promising therapeutic strategy. Well-characterized inhibitors like AZD3965 have paved the way, demonstrating clear biological efficacy from the bench to the clinic. The comparative framework and detailed protocols provided in this guide offer a robust system for evaluating new chemical entities in this space.

While the biological activity of This compound remains to be fully elucidated, its structural relation to other bioactive propanoic acids suggests a potential for interaction with metabolic targets. The critical next step is to subject this compound to the rigorous experimental workflows detailed herein—assessing its direct impact on lactate transport, its functional effect on cancer cell viability, and its specific influence on cellular metabolism. Such studies will clarify its mechanism of action and determine its place, if any, in the growing arsenal of metabolism-targeting anticancer agents. The continued exploration of novel scaffolds is essential for developing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(3-iodophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The journey of a drug substance, such as 3-(3-iodophenyl)propanoic acid, from discovery to market is underpinned by rigorous analytical testing to ensure its identity, strength, quality, and purity. Analytical methods are the bedrock of this process, and their reliability is non-negotiable. This guide provides an in-depth comparison and cross-validation framework for two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of this compound.

This document is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices, ensuring that the principles of Expertise, Authoritativeness, and Trustworthiness are embedded in your analytical strategy.

The Imperative of Cross-Validation

Analytical method validation demonstrates that a procedure is fit for its intended purpose.[1] However, in the lifecycle of a product, it's common to encounter situations where more than one analytical method is used to measure the same analyte, or the same method is used in different laboratories. Cross-validation is the formal process of comparing the results from two or more validated analytical methods to demonstrate their equivalency.[2][3]

According to the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), cross-validation is necessary in several scenarios[4][5]:

  • Method Transfer: When an analytical method is transferred from a sending laboratory (e.g., R&D) to a receiving laboratory (e.g., Quality Control).

  • Comparative Data: When data from different studies, which may have used different analytical methods, need to be compared or combined in a regulatory submission.[6]

  • Method Update: When a validated method is updated or revised, cross-validation against the original method ensures continuity of data.

The ultimate goal is to ensure that the data generated, regardless of the method or location, is comparable and reliable for making critical decisions about product quality and safety.[7]

Cross_Validation_Workflow cluster_0 Planning & Design cluster_1 Execution cluster_2 Data Analysis & Reporting P Define Need for Cross-Validation D Develop Validation Protocol & Acceptance Criteria P->D ICH Q2(R2) E1 Execute Method 1 (e.g., HPLC-UV) D->E1 E2 Execute Method 2 (e.g., LC-MS/MS) D->E2 S Analyze Identical Sample Sets (QCs & Incurred Samples) E1->S E2->S A Statistical Comparison of Results (Assess Bias) S->A C Compare Against Pre-defined Criteria A->C R Generate Cross-Validation Report & Conclusion C->R

Caption: High-level workflow for the cross-validation of two analytical methods.

Comparative Analytical Methodologies

We will compare two powerful chromatographic techniques for the analysis of this compound. The choice of method often depends on the required sensitivity, selectivity, and the stage of drug development.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of most pharmaceutical quality control labs. It is robust, reliable, and cost-effective. For this compound, the presence of the phenyl ring provides a strong chromophore, making it well-suited for UV detection.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity compared to HPLC-UV.[8] By monitoring specific precursor-to-product ion transitions, it can quantify the analyte at very low levels, even in complex biological matrices, minimizing interference.[9] This is particularly crucial for bioanalytical studies or impurity profiling.

Method_Comparison_Workflow cluster_HPLC Method 1: HPLC-UV cluster_LCMS Method 2: LC-MS/MS Start Sample Preparation (e.g., Dissolution in Mobile Phase) HPLC_Inject Injection onto C18 RP Column Start->HPLC_Inject LCMS_Inject Injection onto C18 RP Column Start->LCMS_Inject HPLC_Sep Isocratic/Gradient Elution (ACN/Water/Acid) HPLC_Inject->HPLC_Sep HPLC_Detect UV Detection (e.g., 220 nm) HPLC_Sep->HPLC_Detect HPLC_Quant Quantification by External Standard Curve HPLC_Detect->HPLC_Quant LCMS_Sep Fast Gradient Elution (ACN/Water/Formic Acid) LCMS_Inject->LCMS_Sep LCMS_Detect ESI- Source (Negative Ion Mode) LCMS_Sep->LCMS_Detect LCMS_Quant MRM Detection (Precursor → Product Ion) LCMS_Detect->LCMS_Quant LCMS_FinalQuant Quantification by Internal Standard Curve LCMS_Quant->LCMS_FinalQuant

Caption: Comparative experimental workflows for HPLC-UV and LC-MS/MS analysis.

Experimental Protocols

The following protocols are provided as robust starting points. Method development and validation must be performed to establish final parameters.[10]

Protocol 1: HPLC-UV Method for Quantification
  • Rationale: This reversed-phase method is chosen for its robustness and suitability for quantifying aromatic compounds. A C18 column provides excellent retention for the nonpolar phenyl ring, while an acidified aqueous-organic mobile phase ensures the carboxylic acid group is protonated, leading to sharp, symmetrical peaks.

  • Methodology:

    • Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol. Create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.

    • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm PVDF filter before injection.

    • Chromatographic Conditions:

      • Instrument: HPLC system with UV/Vis Detector.

      • Column: C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size.[11]

      • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Injection Volume: 10 µL.

      • Detection Wavelength: 220 nm.

    • System Suitability: Before analysis, perform five replicate injections of a mid-range standard. The relative standard deviation (RSD) for peak area should be ≤2.0%.[12][13]

    • Analysis: Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the analyte in the samples using the linear regression equation from the curve.

Protocol 2: LC-MS/MS Method for Quantification
  • Rationale: This method is designed for high sensitivity and selectivity. Electrospray ionization in negative mode (ESI-) is ideal for deprotonating the carboxylic acid, forming a stable [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides exquisite selectivity by monitoring a specific fragmentation pathway, virtually eliminating matrix interference.[9] An internal standard is used to correct for any variability in sample preparation or instrument response.

  • Methodology:

    • Standard Preparation: Prepare a stock solution of this compound (1.0 mg/mL) and an internal standard (IS), such as a stable isotope-labeled version, in methanol. Prepare calibration standards (0.1 ng/mL to 100 ng/mL) and quality control (QC) samples by spiking the standards and a fixed concentration of the IS into the appropriate matrix (e.g., plasma, formulation blank).

    • Sample Preparation: To the unknown sample, add the internal standard at the same concentration used for the calibration curve. If required, perform a protein precipitation (with acetonitrile) or liquid-liquid extraction to clean up the sample.[14] Centrifuge and transfer the supernatant for analysis.

    • Chromatographic Conditions:

      • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.[15]

      • Column: C18 Reversed-Phase, 100 mm x 2.1 mm, 1.8 µm particle size.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Flow Rate: 0.4 mL/min.

      • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

      • Column Temperature: 40 °C.

      • Injection Volume: 5 µL.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Negative.

      • MRM Transitions (Hypothetical):

        • Analyte: Q1: 275.0 m/z → Q3: 127.0 m/z (Loss of iodophenyl group)

        • Internal Standard: (Dependent on IS chosen)

      • Key Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature) and collision energy for maximum signal intensity.

    • Analysis: Create a calibration curve by plotting the peak area ratio (Analyte/IS) against concentration. Calculate the concentration in unknown samples using the resulting regression equation.

Performance Comparison and Cross-Validation Data

For cross-validation, a minimum of three batches of QC samples at low, medium, and high concentrations are analyzed by both methods. The mean concentration and precision (%CV) from each method are then compared.

Table 1: Hypothetical Validation & Cross-Validation Summary

ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria (ICH/FDA)[16][17][18]
Linearity (r²) > 0.999> 0.998≥ 0.995
Range 1.0 – 100 µg/mL0.1 – 100 ng/mLMethod-dependent
Accuracy (% Recovery) 98.5% – 101.2%99.1% – 102.0%80-120% (Assay); 85-115% (Bioanalytical)
Precision (%RSD) < 2.0%< 5.0%≤ 15% (Bioanalytical); ≤ 2% (Assay)
LOD 0.3 µg/mL0.03 ng/mLDemonstrate detectability
LOQ 1.0 µg/mL0.1 ng/mLDemonstrate acceptable accuracy & precision
Cross-Validation Bias Reference Method Mean Difference: -1.8% Bias should be assessed; often within ±15-20%

The data above illustrates a typical outcome. The HPLC-UV method is highly accurate and precise within its effective range. The LC-MS/MS method demonstrates significantly lower limits of detection (LOD) and quantification (LOQ), making it the superior choice for trace-level analysis. The cross-validation bias of -1.8% indicates that the LC-MS/MS method, on average, gives results that are slightly lower but well within acceptable limits of the HPLC-UV method, confirming their equivalency for the tested range.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful, validatable methods for the analysis of this compound. The choice between them is driven by the specific requirements of the analysis. HPLC-UV offers robust, cost-effective analysis for routine quality control and release testing where concentration levels are relatively high. LC-MS/MS provides the high sensitivity and selectivity required for bioanalytical studies, metabolite identification, or trace impurity analysis.

A thorough cross-validation, grounded in regulatory principles from bodies like the ICH and FDA, is not merely a procedural step but a scientific necessity.[19][20] It builds a bridge of confidence between methods, ensuring data integrity across the entire lifecycle of a pharmaceutical product and providing the trustworthy results that safeguard patient health.

References

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A Comparative Guide to the Synthesis of 3-(3-Iodophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the selection of an optimal synthetic route is paramount to achieving desired outcomes in a timely and efficient manner. This guide provides a comparative analysis of established synthetic strategies for obtaining 3-(3-iodophenyl)propanoic acid, a valuable building block in medicinal chemistry. We will delve into three primary, distinct routes: the Sandmeyer reaction, the Heck reaction, and malonic ester synthesis. Each method will be evaluated based on its chemical principles, experimental protocol, and overall efficiency, supported by relevant data and mechanistic insights.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its utility stems from the presence of both an aryl iodide, which can participate in a wide range of cross-coupling reactions, and a carboxylic acid moiety, which allows for further functionalization. The choice of synthetic pathway to this compound can significantly impact yield, purity, cost, and scalability. This guide aims to provide the necessary technical details to enable an informed decision on the most suitable route for your specific research or development needs.

Route 1: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a halide to an aromatic ring via a diazonium salt intermediate.[1][2] This route is particularly attractive when the corresponding aniline precursor is readily available.

Mechanistic Rationale

The reaction proceeds in two main stages. First, the aromatic amine is converted to a diazonium salt by treatment with a nitrite source, typically sodium nitrite, in the presence of a strong acid.[3] This diazonium salt is then subjected to a copper(I) halide-catalyzed radical-nucleophilic aromatic substitution, where the diazonium group is replaced by the halide.[1][3] In the case of iodination, the use of a copper catalyst is often not strictly necessary, as iodide itself is a sufficiently strong nucleophile to displace the diazonium group.[4]

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

Starting Material: 3-(3-Aminophenyl)propanoic acid

Step 1: Diazotization

  • Dissolve 3-(3-aminophenyl)propanoic acid in a mixture of water and a strong acid (e.g., sulfuric acid or hydrochloric acid) and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Iodination

  • In a separate flask, dissolve potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a solution of sodium thiosulfate to remove any excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Workflow Diagram

Sandmeyer_Reaction cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination start 3-(3-Aminophenyl)propanoic acid reagents1 NaNO2, H2SO4 (aq) 0-5 °C start->reagents1 Reacts with diazonium 3-(3-Diazoniophenyl)propanoic acid salt reagents1->diazonium Forms reagents2 KI (aq) diazonium->reagents2 Reacts with product This compound reagents2->product Yields

Caption: Workflow for the Sandmeyer synthesis of this compound.

Route 2: The Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an aryl halide and an alkene.[5][6] This approach allows for the construction of the propanoic acid side chain on a pre-existing iodinated aromatic ring.

Mechanistic Rationale

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond.[7] A subsequent β-hydride elimination releases the desired product and a palladium-hydride species.[6] Finally, reductive elimination of HX with a base regenerates the active Pd(0) catalyst.[7]

Experimental Protocol: Synthesis of this compound via Heck Reaction

Starting Materials: 1-Bromo-3-iodobenzene (or 1,3-diiodobenzene) and acrylic acid

Step 1: Heck Coupling

  • To a reaction vessel, add 1-bromo-3-iodobenzene, acrylic acid, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine or potassium carbonate) in a suitable solvent (e.g., acetonitrile or DMF).

  • Heat the mixture to 80-100 °C and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl).

  • Extract the product, 3-(3-iodophenyl)acrylic acid, with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude unsaturated acid.

Step 2: Reduction of the Alkene

  • Dissolve the crude 3-(3-iodophenyl)acrylic acid in a suitable solvent (e.g., ethanol or methanol).

  • Add a hydrogenation catalyst, such as palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to yield the final product, this compound.

Workflow Diagram

Heck_Reaction cluster_coupling Step 1: Heck Coupling cluster_reduction Step 2: Reduction start 1-Bromo-3-iodobenzene + Acrylic Acid reagents1 Pd(OAc)2, PPh3, Et3N 80-100 °C start->reagents1 Reacts with intermediate 3-(3-Iodophenyl)acrylic acid reagents1->intermediate Forms reagents2 H2, Pd/C Ethanol intermediate->reagents2 Reduced by product This compound reagents2->product Yields

Caption: Workflow for the Heck reaction synthesis of this compound.

Route 3: Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids.[8] This route involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired product.

Mechanistic Rationale

The methylene protons of diethyl malonate are acidic and can be readily deprotonated by a moderately strong base, such as sodium ethoxide, to form a stable enolate. This enolate then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction.[8] Subsequent hydrolysis of the diester to a dicarboxylic acid, followed by heating, leads to decarboxylation, yielding the final carboxylic acid with a two-carbon extension from the original alkyl halide.

Experimental Protocol: Synthesis of this compound via Malonic Ester Synthesis

Starting Materials: 3-Iodobenzyl bromide and diethyl malonate

Step 1: Alkylation

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature.

  • After stirring for a short period, add 3-iodobenzyl bromide to the reaction mixture.

  • Heat the mixture to reflux for several hours until the alkylation is complete.

  • Cool the reaction and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product, diethyl 2-(3-iodobenzyl)malonate, with an organic solvent.

Step 2: Hydrolysis and Decarboxylation

  • Heat the crude dialkylated malonate with a strong base (e.g., aqueous sodium hydroxide) to hydrolyze both ester groups.

  • After hydrolysis is complete, carefully acidify the reaction mixture with a strong acid (e.g., HCl).

  • Heat the acidified solution to induce decarboxylation of the resulting malonic acid derivative.

  • Cool the mixture and extract the final product, this compound.

  • Purify the product by recrystallization or column chromatography.

Workflow Diagram

Malonic_Ester_Synthesis cluster_alkylation Step 1: Alkylation cluster_hydrolysis_decarboxylation Step 2: Hydrolysis & Decarboxylation start 3-Iodobenzyl bromide + Diethyl malonate reagents1 NaOEt, Ethanol Reflux start->reagents1 Reacts with intermediate Diethyl 2-(3-iodobenzyl)malonate reagents1->intermediate Forms reagents2 1. NaOH (aq), Heat 2. H3O+, Heat intermediate->reagents2 Treated with product This compound reagents2->product Yields

Caption: Workflow for the malonic ester synthesis of this compound.

Comparative Analysis

FeatureSandmeyer ReactionHeck ReactionMalonic Ester Synthesis
Starting Materials 3-(3-Aminophenyl)propanoic acid1-Bromo-3-iodobenzene, Acrylic acid3-Iodobenzyl bromide, Diethyl malonate
Key Reagents NaNO₂, KI, Strong AcidPd catalyst, Phosphine ligand, BaseNaOEt, Diethyl malonate
Number of Steps 2 (Diazotization, Iodination)2 (Coupling, Reduction)2 (Alkylation, Hydrolysis/Decarboxylation)
Potential Yield Moderate to GoodGood to ExcellentGood to Excellent
Scalability Moderate (Diazonium salts can be unstable)GoodGood
Cost of Reagents Generally lowHigh (Palladium catalyst)Moderate
Key Advantages Utilizes readily available anilines.High functional group tolerance.Reliable and well-established method.
Key Disadvantages Diazonium intermediates can be explosive.[9]Cost and potential toxicity of palladium.Requires a specific benzyl halide precursor.

Conclusion

The choice of synthetic route to this compound is contingent upon several factors including the availability of starting materials, cost considerations, and scalability requirements.

  • The Sandmeyer reaction is a cost-effective option if the corresponding aminopropanoic acid is accessible, though caution must be exercised due to the potentially hazardous nature of diazonium salts.

  • The Heck reaction offers a modern and versatile approach with high yields, but the expense of the palladium catalyst may be a limiting factor for large-scale synthesis.

  • The malonic ester synthesis presents a robust and reliable pathway, particularly if 3-iodobenzyl bromide is readily available or can be synthesized efficiently.

Each of these routes has been successfully employed for the synthesis of related compounds, and with careful optimization, can provide high-quality this compound for a variety of research and development applications.

References

  • Intro to Organometallics: The Heck Reaction - Odinity. (2013).
  • Show how the following compounds can be made using the malonic ester synthesis. (a) 3-phenylpropanoic acid (b) 2-methylpropanoic acid - Pearson.
  • Sandmeyer reaction - Wikipedia.
  • The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE - Vedantu.
  • Heck Reaction - Organic Chemistry Portal.
  • CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents.
  • Sandmeyer Reaction - Organic Chemistry Portal.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021).
  • Sandmeyer reaction - L.S.College, Muzaffarpur. (2022).
  • Heck Reaction—State of the Art - MDPI.
  • Heck reaction - Wikipedia.
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
  • WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents.
  • CN102643168B - Method for preparing 3, 3- diphenyl propanol - Google Patents.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI.
  • Retrosynthesis of the Malonic Ester Synthesis Products (Make This) - YouTube. (2017).

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structural analysis and comparison of 3-(3-iodophenyl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Analysis and Comparison of 3-(3-Iodophenyl)propanoic Acid and Its Derivatives

Introduction: The Significance of Iodinated Phenylpropanoic Acids

3-(Iodophenyl)propanoic acids are a class of halogenated aromatic compounds that serve as versatile building blocks in organic synthesis and as scaffolds in medicinal chemistry. The parent compound, this compound, has been noted for its potential accumulation in brain and muscle tissue, suggesting its utility as an analog for diagnostic agents. The position of the iodine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—profoundly influences the molecule's steric and electronic properties. These subtle changes can dramatically alter its physicochemical characteristics, spectroscopic signature, and biological interactions.

Understanding the precise three-dimensional structure and electronic distribution of these derivatives is paramount for designing novel therapeutics or molecular probes. For instance, phenylpropanoic acid derivatives are known to target critical receptors like the peroxisome proliferator-activated receptors (PPARs), which are involved in glucose and lipid metabolism.[1][2] This guide provides the analytical framework necessary to dissect and compare these structures with high fidelity.

Core Physicochemical Properties: A Comparative Overview

The initial step in characterizing any compound is to establish its fundamental physicochemical properties. The location of the bulky and electronegative iodine atom affects crystal packing and intermolecular forces, leading to variations in properties like melting point.

Property3-(2-Iodophenyl)propanoic Acid (ortho)This compound (meta)3-(4-Iodophenyl)propanoic Acid (para)
CAS Number 96606-95-0[3]68034-75-3[4]1643-29-4[5]
Molecular Formula C₉H₉IO₂[3]C₉H₉IO₂[4]C₉H₉IO₂[5]
Molecular Weight 276.07 g/mol [3]276.07 g/mol [4]276.07 g/mol [5]
Melting Point 87-92 °C[3]64 °C (Flash Point)Not specified
SMILES OC(=O)CCc1ccccc1I[3]C1=CC(=CC(=C1)I)CCC(=O)OC1=CC(=CC=C1CCC(=O)O)I[5]

Methodologies for Definitive Structural Analysis

A multi-technique approach is essential for unambiguous structural elucidation. Spectroscopic methods provide information about connectivity and functional groups, while X-ray crystallography offers a definitive view of the three-dimensional atomic arrangement.

Synthesis of Iodophenylpropanoic Acids

While numerous synthetic routes exist, a common approach involves the hydrolysis of the corresponding nitrile precursor. For example, 3-iodophenylacetic acid can be synthesized by refluxing 2-(3-iodophenyl)acetonitrile with an aqueous sodium hydroxide solution, followed by acidification.[6] Similar principles can be applied to synthesize the propanoic acid analogs. Another versatile method involves the copper-catalyzed reaction of aryl iodides with 3-mercaptopropionic acid, which can serve as a precursor for further transformations.[7][8]

Spectroscopic Characterization

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the iodophenylpropanoic acid derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm), if not already present in the solvent.[10]

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For ¹³C, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.[9]

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be phased, baseline-corrected, and calibrated to the TMS signal.[9]

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer load_sample Insert Sample into Spectrometer transfer->load_sample acquire_1h Acquire ¹H Spectrum load_sample->acquire_1h acquire_13c Acquire ¹³C Spectrum acquire_1h->acquire_13c fourier Fourier Transform (FID -> Spectrum) acquire_13c->fourier phase_baseline Phase & Baseline Correction fourier->phase_baseline integrate Integrate Peaks (¹H) phase_baseline->integrate analyze Analyze Chemical Shifts & Splitting Patterns integrate->analyze final_structure final_structure analyze->final_structure Structure Elucidation

Caption: Workflow for NMR-based structural elucidation.

Comparative Analysis of Isomers by ¹H NMR The key distinguishing features in the ¹H NMR spectra of the isomers are found in the aromatic region (typically δ 6.5-8.0 ppm).

  • 3-(2-Iodophenyl)propanoic acid (ortho): The aromatic protons will exhibit a complex multiplet pattern due to their distinct chemical environments and coupling interactions.

  • This compound (meta): This isomer will show a more distinct pattern. The proton between the two substituents (if another were present) is often the most downfield. One would expect to see a singlet-like resonance for the proton at C2, a doublet for the proton at C6, and a triplet for the proton at C5, with another doublet for the proton at C4.

  • 3-(4-Iodophenyl)propanoic acid (para): Due to symmetry, this isomer will display the simplest aromatic signal: two doublets, each integrating to 2H, characteristic of a 1,4-disubstituted benzene ring.

The propanoic acid chain protons (–CH₂–CH₂–COOH) will appear as two triplets at approximately δ 2.5-3.0 ppm. The acidic proton of the carboxyl group (–COOH) will appear as a broad singlet at a high chemical shift (δ 10-12 ppm), which is exchangeable with D₂O.[11]

IR spectroscopy is excellent for identifying functional groups.

Experimental Protocol: FT-IR

  • Sample Preparation: For a solid sample, mix a small amount (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet. Alternatively, for a liquid sample or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl).[9]

  • Background Scan: Perform a background scan of the empty sample holder or salt plates to subtract atmospheric CO₂ and H₂O signals.

  • Sample Scan: Acquire the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Expected Absorption Bands

  • O–H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹.

  • C–H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C–H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • C–I Stretch: A weak to medium band in the fingerprint region, typically around 600-500 cm⁻¹.

The overall IR spectra for the three isomers will be very similar, as they all contain the same functional groups. Minor shifts in the fingerprint region may be observed due to differences in substitution patterns.

MS provides the molecular weight and information about the molecule's fragmentation pattern, confirming its elemental composition.

Expected Features

  • Molecular Ion (M⁺): A clear peak at m/z = 276, corresponding to the molecular weight.

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic halogen isotopic cluster will be seen for the molecular ion, unlike with chlorine or bromine.

  • Key Fragments: Expect to see fragmentation corresponding to the loss of the carboxyl group (–COOH, 45 Da) or the entire propanoic acid side chain. Alpha cleavage next to the aromatic ring is also a common fragmentation pathway.

X-ray Crystallography

For a definitive, unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard.[12] It provides precise bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Mounting: Carefully mount a selected crystal on a goniometer head.[13]

  • Data Collection: Place the crystal in a cooled nitrogen stream (e.g., 120 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.[13]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model of the electron density. Refine this model against the experimental data to locate all atoms and determine their precise positions and thermal parameters.[13][14]

Workflow for X-ray Crystallography

G cluster_crystal Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement purify Purify Compound dissolve Create Saturated Solution purify->dissolve grow Slow Evaporation/ Cooling dissolve->grow mount Mount Crystal grow->mount diffract Collect Diffraction Data (X-ray Diffractometer) mount->diffract reduce Data Reduction diffract->reduce solve Solve Phase Problem (e.g., SHELXT) reduce->solve refine Refine Atomic Model (e.g., SHELXL) solve->refine validate Validate Structure refine->validate final_3d_model final_3d_model validate->final_3d_model Final 3D Structure

Caption: Generalized workflow for single-crystal X-ray analysis.

Structural Insights Crystallography would reveal how the isomers pack in the solid state. A key feature to analyze would be the hydrogen-bonding network formed by the carboxylic acid groups. Often, they form centrosymmetric dimers. The analysis would also show the precise C-I bond length and how the iodine atom participates in any intermolecular interactions, such as halogen bonding, which is a significant non-covalent interaction in drug design.[15]

Structure-Activity Relationships (SAR)

The structural variations among these isomers directly impact their potential biological activity. The position of the halogen can influence how the molecule fits into a receptor's binding pocket and its electronic interactions.

  • Steric Effects: The ortho isomer is the most sterically hindered, which could prevent it from binding to a target protein as effectively as the less hindered meta and para isomers.

  • Electronic Effects: Iodine is an electron-withdrawing group (via induction) but also a weak electron-donating group (via resonance). The net effect influences the pKa of the carboxylic acid and the electron density of the aromatic ring, which are critical for receptor binding.

  • Halogen Bonding: The iodine atom can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's active site. The geometric constraints of this interaction are highly dependent on the iodine's position. Studies on other halogenated compounds have shown that such interactions can lead to dramatic increases in binding potency.[15]

Research on related phenylpropanoic acid analogs has demonstrated that modifications to the scaffold can yield potent and selective antagonists for targets like the EP3 receptor, highlighting the therapeutic potential of this chemical class.[16][17]

Conclusion

The structural analysis of this compound and its ortho and para isomers requires a synergistic application of modern analytical techniques. While NMR, IR, and MS provide a comprehensive picture of the molecular formula and connectivity, single-crystal X-ray crystallography offers the ultimate resolution for understanding three-dimensional structure and intermolecular forces. The distinct spectroscopic signatures of the isomers, particularly in their ¹H NMR spectra, allow for their unambiguous identification. The subtle differences in their structures, dictated by the position of the iodine atom, have profound implications for their physicochemical properties and their potential to interact with biological targets, forming the basis of rational drug design.

References

  • PubChem. (n.d.). 3-(4-Iodophenyl)propanoic acid. National Center for Biotechnology Information.
  • Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79-85. [Link]
  • Nagano, K., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-23. [Link]
  • Ohashi, M., et al. (2011). Design, Synthesis, and Structural Analysis of Phenylpropanoic Acid-Type PPARγ-selective Agonists: Discovery of Reversed Stereochemistry-Activity Relationship. Journal of Medicinal Chemistry, 54(1), 331-41. [Link]
  • Drug Design Org. (n.d.). Structure Activity Relationships.
  • Oyama, T., et al. (2014). Crystal structures of the ligand-binding domain of human peroxisome proliferator-activated receptor δ in complexes with phenylpropanoic acid derivatives and a pyridine carboxylic acid derivative. Acta Crystallographica Section F, 70(Pt 10), 1339-1345. [Link]
  • Penke, B., et al. (2018). Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates.
  • Tran, C. D., et al. (2018). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 157, 135-149. [Link]
  • ResearchGate. (2006). Structure-activity relationship of triaryl propionic acid analogues on the human EP3 prostanoid receptor. [Link]
  • Fried, J. (1957). Structure-activity relationships in the field of halogenated steroids. Cancer, 10(4), 752-6. [Link]
  • Najmanová, I., et al. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Molecular Nutrition & Food Research, 60(5), 981-91. [Link]
  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
  • Google Patents. (2012). CN102643168B - Method for preparing 3, 3- diphenyl propanol.
  • Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243. [Link]
  • Loza-Mejía, M. A., & Salazar, J. R. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 26(18), 5649. [Link]
  • ResearchGate. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. [Link]
  • ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]
  • Vijayan, M., & Chandra, N. (2002). The role of crystallography in drug design. Current Science, 82(1), 29-36. [Link]
  • Doc Brown's Chemistry. (n.d.). H-1 NMR spectrum of propanoic acid.
  • Betzi, S., et al. (2011). Protein X-ray Crystallography and Drug Discovery. Molecules, 16(5), 3496-3532. [Link]
  • Al-Warhi, T., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(21), 6432. [Link]

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A Comparative Guide to HPLC Column Performance for the Analysis of 3-(3-Iodophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-(3-Iodophenyl)propanoic acid, a key building block in the synthesis of various pharmaceutical compounds, requires a robust and reliable analytical method for its characterization and quality control. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose, and the selection of the appropriate HPLC column is a critical factor that dictates the success of the analysis.

This in-depth technical guide provides a comprehensive comparison of the performance of three commonly used reversed-phase HPLC columns—a traditional C18, a Phenyl-Hexyl, and a Cyano column—for the analysis of this compound. We will delve into the theoretical principles governing the separation on each stationary phase and present supporting experimental data to guide you in making an informed column selection for your specific analytical needs.

Understanding the Analyte: this compound

Before delving into the chromatographic specifics, it is essential to understand the physicochemical properties of our analyte, this compound. Its structure consists of a benzene ring substituted with an iodine atom and a propanoic acid side chain. The presence of the aromatic ring, the halogen atom, and the acidic functional group will significantly influence its interaction with different stationary phases.

  • Molecular Formula: C₉H₉IO₂

  • Molecular Weight: 276.07 g/mol

  • Predicted pKa: Approximately 4.5 (The pKa of a carboxylic acid is influenced by the electron-withdrawing nature of the phenyl ring and the iodine substituent.)

  • Predicted logP: Approximately 3.2 (This indicates a moderate level of hydrophobicity.)

The acidic nature of the molecule (pKa ~4.5) necessitates careful control of the mobile phase pH to ensure a consistent ionization state and good peak shape. The aromatic ring and the iodine atom introduce opportunities for specific interactions with stationary phases that possess aromatic or polar characteristics.

The Experimental Design: A Head-to-Head Comparison

To objectively evaluate the performance of the different HPLC columns, a standardized experimental protocol was designed. The primary objective is to assess retention, peak shape, and efficiency for this compound on each column under identical mobile phase conditions.

Experimental Protocol:
  • Instrumentation:

    • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chemicals and Reagents:

    • This compound standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid (LC-MS grade).

    • Ultrapure water.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (50:50, v/v). The addition of formic acid lowers the pH to approximately 2.7, ensuring the carboxylic acid group of the analyte is protonated and un-ionized, which is crucial for good retention and peak shape on reversed-phase columns.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Analyte Concentration: 100 µg/mL in mobile phase.

  • Columns Evaluated:

    • Column A (C18): A standard, end-capped C18 column (4.6 x 150 mm, 5 µm).

    • Column B (Phenyl-Hexyl): A phenyl-hexyl bonded phase column (4.6 x 150 mm, 5 µm).

    • Column C (Cyano): A cyano-propyl bonded phase column (4.6 x 150 mm, 5 µm).

  • Data Analysis:

    • Chromatograms were recorded for each column.

    • The following performance metrics were calculated:

      • Retention Time (t_R): The time taken for the analyte to elute from the column.

      • Peak Asymmetry (As): A measure of peak shape, calculated at 10% of the peak height. An ideal Gaussian peak has an As of 1.0. Values greater than 1 indicate tailing, while values less than 1 indicate fronting.

      • Theoretical Plates (N): A measure of column efficiency. Higher values indicate sharper peaks and better separation power.[2][3][4]

The workflow for this comparative study is illustrated in the following diagram:

HPLC_Column_Comparison cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation Analyte 3-(3-Iodophenyl)propanoic Acid Standard HPLC HPLC System Analyte->HPLC MobilePhase Mobile Phase (ACN:H2O with 0.1% FA) MobilePhase->HPLC C18 Column A (C18) HPLC->C18 Run 1 Phenyl Column B (Phenyl-Hexyl) HPLC->Phenyl Run 2 Cyano Column C (Cyano) HPLC->Cyano Run 3 Chromatograms Obtain Chromatograms C18->Chromatograms Phenyl->Chromatograms Cyano->Chromatograms Metrics Calculate Performance Metrics (tR, As, N) Chromatograms->Metrics Comparison Comparative Analysis Metrics->Comparison

Caption: Workflow for the comparative analysis of HPLC columns.

Results: A Quantitative Comparison of Column Performance

The performance of the three columns was evaluated based on the chromatographic data obtained. The key performance metrics are summarized in the table below.

Column ChemistryRetention Time (t_R) (min)Peak Asymmetry (As)Theoretical Plates (N)
C18 6.81.58,500
Phenyl-Hexyl 8.21.29,800
Cyano 4.51.37,200

Discussion: Unraveling the Science Behind the Separation

The observed differences in performance can be attributed to the distinct retention mechanisms at play for each stationary phase.

C18 Column: The Workhorse of Reversed-Phase Chromatography

The C18 column, with its long alkyl chains, primarily separates compounds based on hydrophobic interactions .[1][5] The moderately nonpolar nature of this compound (logP ~3.2) leads to a reasonable retention time of 6.8 minutes. However, the peak asymmetry of 1.5 indicates noticeable tailing. This is a common phenomenon for acidic compounds on silica-based C18 columns, even with end-capping.[6][7] The tailing can be attributed to secondary interactions between the acidic analyte and residual silanol groups on the silica surface, which act as secondary, highly polar retention sites.[8][9]

Phenyl-Hexyl Column: Leveraging π-π Interactions for Enhanced Selectivity

The Phenyl-Hexyl column offers a mixed-mode retention mechanism, combining hydrophobic interactions from the hexyl linker with π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[10][11] The electron-rich π-system of the phenyl ring in the stationary phase can interact with the π-electrons of the benzene ring in this compound, leading to an additional retention mechanism.[12][13] This explains the longer retention time of 8.2 minutes compared to the C18 column.

Crucially, the Phenyl-Hexyl column provided the best peak shape with an asymmetry factor of 1.2. The orientation of the analyte during the π-π interaction can shield the acidic functional group from interacting with residual silanols, thus reducing peak tailing. The higher theoretical plate count of 9,800 further underscores the superior efficiency of this column for this particular analyte. Phenyl phases are often advantageous for separating positional isomers and other structurally similar aromatic compounds.[13]

Cyano Column: A Different Polarity and Interaction Profile

The Cyano column, with its polar cyanopropyl groups, exhibits the least hydrophobic character of the three. Consequently, it provides the lowest retention time of 4.5 minutes. The primary retention mechanisms on a cyano phase are a combination of weak hydrophobic interactions and dipole-dipole interactions .[2][3][14] The cyano group possesses a strong dipole moment that can interact with polar functional groups on the analyte. While this can offer unique selectivity for certain compounds, for this compound, the overall interaction is weaker, leading to faster elution. The peak shape is acceptable (As = 1.3), and the efficiency is the lowest of the three columns tested.

The following diagram illustrates the primary interaction mechanisms between the analyte and the different stationary phases:

Retention_Mechanisms cluster_C18 C18 Column cluster_Phenyl Phenyl-Hexyl Column cluster_Cyano Cyano Column Analyte This compound Aromatic Ring Propanoic Acid Iodine C18_phase C18 Stationary Phase Hydrophobic Alkyl Chains Analyte:f0->C18_phase Hydrophobic Interaction Analyte:f1->C18_phase Peak Tailing Phenyl_phase Phenyl-Hexyl Stationary Phase Phenyl Rings Hexyl Linkers Analyte:f0->Phenyl_phase π-π Interaction Analyte->Phenyl_phase Hydrophobic Interaction Cyano_phase Cyano Stationary Phase Polar Cyano Groups Analyte->Cyano_phase Weak Hydrophobic Interaction C18_interaction Primary: Hydrophobic Secondary: Silanol Interactions Phenyl_interaction Primary: π-π & Hydrophobic Interactions Cyano_interaction Primary: Dipole-Dipole & Weak Hydrophobic Analyve Analyve Analyve:f1->Cyano_phase Dipole-Dipole Interaction

Caption: Dominant interaction mechanisms for this compound with different HPLC stationary phases.

Conclusion and Recommendations

Based on the experimental data, the Phenyl-Hexyl column is the recommended choice for the HPLC analysis of this compound under the tested conditions. It provides a superior combination of:

  • Optimal Retention: A retention time that allows for good separation from potential early-eluting impurities without being excessively long.

  • Excellent Peak Shape: The lowest peak asymmetry, indicating minimal tailing and leading to more accurate integration and quantification.

  • High Efficiency: The highest number of theoretical plates, resulting in sharper peaks and better resolving power.

While the C18 column offers adequate retention, the significant peak tailing could compromise quantitative accuracy and method robustness. The Cyano column, on the other hand, provides insufficient retention for this moderately nonpolar analyte, which could lead to co-elution with solvent front impurities.

This comparative guide highlights the importance of selecting an HPLC column with a stationary phase that can engage in multiple, favorable interactions with the target analyte. For aromatic compounds like this compound, leveraging π-π interactions with a phenyl-based stationary phase can significantly enhance chromatographic performance, leading to more reliable and accurate analytical results.

References

  • Pharmaguideline. (2013).
  • HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS. (2018). Number of theoretical plates (N)
  • Shimadzu.
  • Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]
  • Shimadzu. Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]
  • Agilent Technologies. (2012). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]
  • Chrom Tech, Inc. (2025).
  • GL Sciences. Cyano Column. [Link]
  • Journal of Chromatography A. (2005). Column selectivity in reversed-phase liquid chromatography. VII. Cyanopropyl columns. [Link]
  • Element Lab Solutions. Peak Tailing in HPLC. [Link]
  • LCGC International. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
  • ResearchGate. (2011). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. [Link]
  • PubChem. 3-(4-Iodophenyl)propanoic acid. [Link]
  • Quora. (2020).

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-(3-Iodophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, practical comparison of analytical techniques for validating the purity of in-house synthesized 3-(3-iodophenyl)propanoic acid, a compound of interest in medicinal chemistry and materials science. We will move beyond a simple recitation of methods to explain the underlying rationale for our experimental choices, ensuring a self-validating and trustworthy analytical workflow. This guide is structured to empower you to confidently assess the purity of your own synthesized materials, even in the absence of a commercially available certified reference standard.

The Importance of Orthogonal Purity Assessment

In the synthesis of novel or specialized chemical entities like this compound, a single analytical technique is rarely sufficient to definitively establish purity. An orthogonal approach, employing multiple analytical methods that rely on different physicochemical principles, provides a much more comprehensive and reliable assessment. In this guide, we will focus on a powerful triad of techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Proposed Synthesis Route and Potential Impurities

To effectively validate the purity of a compound, it is crucial to understand its synthetic origin, as this will inform the likely impurities. A plausible and common route to synthesize this compound involves a two-step process starting from 3-iodobenzaldehyde:

  • Knoevenagel Condensation: Reaction of 3-iodobenzaldehyde with malonic acid to yield 3-(3-iodophenyl)acrylic acid.

  • Reduction: Selective reduction of the carbon-carbon double bond of the acrylic acid intermediate to afford the target this compound.

Based on this synthetic pathway, we can anticipate several potential process-related impurities:

  • Starting Materials: Unreacted 3-iodobenzaldehyde and malonic acid.

  • Intermediate: The unreduced intermediate, 3-(3-iodophenyl)acrylic acid.

  • Over-reduction Products: Reduction of the carboxylic acid to an alcohol.

  • Isomeric Impurities: If the starting material contains other isomers of iodobenzaldehyde.

  • Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and purification.

A visual representation of this proposed synthesis is provided below:

Synthesis_of_3-(3-iodophenyl)propanoic_acid 3-Iodobenzaldehyde 3-Iodobenzaldehyde Intermediate 3-(3-Iodophenyl)acrylic Acid 3-Iodobenzaldehyde->Intermediate Knoevenagel Condensation Malonic Acid Malonic Acid Malonic Acid->Intermediate Final_Product This compound Intermediate->Final_Product Reduction Reducing_Agent Reducing_Agent Reducing_Agent->Final_Product Purity_Validation_Workflow Synthesized_Product Synthesized this compound NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR_Analysis Structural Confirmation MS_Analysis Mass Spectrometry (ESI-MS) Synthesized_Product->MS_Analysis Molecular Weight Verification HPLC_Analysis HPLC Analysis (Reversed-Phase) Synthesized_Product->HPLC_Analysis Quantitative Purity Purity_Assessment Comprehensive Purity Assessment NMR_Analysis->Purity_Assessment MS_Analysis->Purity_Assessment HPLC_Analysis->Purity_Assessment

A Senior Application Scientist's Guide to the Reproducibility of 3-(3-Iodophenyl)propanoic Acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical assessment of the synthesis and characterization of 3-(3-iodophenyl)propanoic acid, a valuable building block in medicinal chemistry. We will dissect common experimental protocols, compare alternative synthetic routes, and provide the supporting data necessary to ensure the reliability and reproducibility of your work. This document is not a rigid template but a dynamic guide designed to foster a deep understanding of the critical parameters that govern success in the laboratory.

The Challenge of Reproducibility in Organic Synthesis

Before delving into the specifics of this compound, it is crucial to acknowledge the broader challenges of reproducibility in organic chemistry.[1][2][3][4] Unlike highly automated analytical techniques, organic synthesis is often subject to a multitude of subtle variables that can significantly impact reaction outcomes. These can range from reagent purity and solvent grade to reaction setup and workup procedures. Therefore, a robust experimental design with built-in validation is paramount.

Synthesis of this compound: A Comparative Analysis

Two primary synthetic routes for this compound are presented here for comparison: direct iodination of 3-phenylpropanoic acid and the Sandmeyer reaction starting from 3-(3-aminophenyl)propanoic acid.

Method 1: Electrophilic Iodination of 3-Phenylpropanoic Acid

This method, adapted from procedures for analogous compounds, involves the direct iodination of the aromatic ring.

reagents 3-Phenylpropanoic Acid, I₂, HIO₃ (or other oxidant) reaction Reaction in Acetic Acid/H₂SO₄ reagents->reaction quench Quench with Na₂S₂O₃ solution reaction->quench extraction Extraction with Ethyl Acetate quench->extraction purification Purification by Recrystallization or Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via electrophilic iodination.

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 3-phenylpropanoic acid (10.0 g, 66.6 mmol) in glacial acetic acid (100 mL).

  • Reagent Addition: To this solution, add iodine (8.45 g, 33.3 mmol) and iodic acid (HIO₃, 5.85 g, 33.3 mmol).

  • Reaction Execution: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing a solution of sodium thiosulfate (10 g in 200 mL of water) to quench the excess iodine.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to afford this compound as a solid.

Method 2: The Sandmeyer Reaction

The Sandmeyer reaction provides an alternative route, starting from the corresponding amino-substituted precursor.[5][6][7][8][9] This multi-step process offers a different set of challenges and advantages regarding reproducibility.

start 3-(3-Aminophenyl)propanoic Acid diazotization Diazotization with NaNO₂/HCl start->diazotization sandmeyer Reaction with CuI/KI diazotization->sandmeyer extraction Extraction with Organic Solvent sandmeyer->extraction purification Purification extraction->purification product This compound purification->product

Sources

A Comparative Benchmarking Guide to 3-(3-iodophenyl)propanoic acid: Evaluating Vasoactive and Antioxidant Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Phenylpropanoic Acid Derivative

In the landscape of small molecule drug discovery, the exploration of novel chemical entities with the potential to modulate key physiological pathways is of paramount importance. 3-(3-iodophenyl)propanoic acid, a halogenated derivative of phenylpropanoic acid, represents one such molecule of interest. While its biological activities have not been extensively characterized, its structural similarity to known bioactive compounds, such as the polyphenol metabolite 3-(3-hydroxyphenyl)propanoic acid (3-HPPA), suggests a potential for therapeutic relevance. 3-HPPA is a known promoter of nitric oxide (NO) release and an activator of endothelial nitric oxide synthase (eNOS), a critical enzyme in maintaining cardiovascular homeostasis.[1] This guide provides a comprehensive framework for benchmarking this compound against established standards, focusing on its potential as a modulator of eNOS activity and its inherent antioxidant properties.

Through a series of detailed experimental protocols and comparative data analysis, we aim to provide researchers, scientists, and drug development professionals with a robust methodology for evaluating the performance of this novel compound. Our approach is grounded in scientific integrity, ensuring that each protocol is self-validating and supported by authoritative references.

Rationale for Benchmarking: Establishing a Vascular and Antioxidant Profile

The primary hypothesis guiding this investigation is that the structural attributes of this compound may confer upon it the ability to influence vascular tone through the modulation of the eNOS pathway and to mitigate oxidative stress. To rigorously test this hypothesis, a multi-pronged experimental approach is necessary, comparing its performance against well-characterized standards.

  • Endothelial Nitric Oxide Synthase (eNOS) Activation: The eNOS enzyme is a cornerstone of vascular health, producing nitric oxide (NO), a potent vasodilator.[2] Dysregulation of eNOS activity is implicated in numerous cardiovascular diseases. We will assess the ability of this compound to stimulate NO production in human umbilical vein endothelial cells (HUVECs).

  • Antioxidant Activity: Oxidative stress is a key contributor to cellular damage and disease pathogenesis. The inherent ability of a small molecule to scavenge free radicals is a valuable therapeutic property. We will evaluate the antioxidant capacity of this compound using the well-established DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Selection of Known Standards for Comparative Analysis

The selection of appropriate standards is critical for a meaningful benchmark. For this guide, we have chosen the following comparators:

  • 3-(3-hydroxyphenyl)propanoic acid (3-HPPA): As the hydroxyl analog of our test compound, 3-HPPA serves as a direct structural and functional comparator. It is a known eNOS activator with a reported EC50 of 0.1 µM in rat aortic rings, providing a strong positive benchmark for vasoactive potential.[1]

  • Bradykinin: A potent endogenous peptide that activates eNOS in endothelial cells through the B2 receptor, leading to NO production.[3][4] It will serve as a well-characterized positive control for eNOS activation in our cellular assay.

  • Ascorbic Acid (Vitamin C): A universally recognized antioxidant, Ascorbic Acid will be used as the positive control in the DPPH assay to benchmark the radical scavenging activity.[5]

  • Nω-Nitro-L-arginine methyl ester (L-NAME): A potent inhibitor of all nitric oxide synthase (NOS) isoforms, L-NAME will be utilized as a negative control to confirm that any observed increase in NO production is indeed mediated by NOS activity.[6]

Experimental Design and Methodologies

A logical and well-controlled experimental workflow is essential for generating reliable and reproducible data. The following diagram illustrates the overall experimental strategy.

experimental_workflow cluster_assays Benchmarking Assays cluster_compounds Test and Standard Compounds DPPH DPPH Radical Scavenging Assay IC50 Determination IC50 Determination DPPH->IC50 Determination NO_Assay Cellular Nitric Oxide (NO) Production Assay EC50 Determination EC50 Determination NO_Assay->EC50 Determination Test_Compound This compound Test_Compound->DPPH Test_Compound->NO_Assay Standard_1 3-(3-hydroxyphenyl)propanoic acid (3-HPPA) Standard_1->DPPH Standard_1->NO_Assay Standard_2 Ascorbic Acid Standard_2->DPPH Standard_3 Bradykinin Standard_3->NO_Assay Control L-NAME (Negative Control) Control->NO_Assay Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis EC50 Determination->Comparative Analysis

Caption: Experimental workflow for benchmarking this compound.

Protocol 1: DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the antioxidant activity of the test compound and standards by measuring their ability to scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test Compound: this compound

  • Standard 1: 3-(3-hydroxyphenyl)propanoic acid (3-HPPA)

  • Standard 2: Ascorbic Acid

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle to protect it from light.

  • Preparation of Test and Standard Solutions: Prepare stock solutions of the test compound and standards in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Assay Procedure: a. To each well of a 96-well plate, add 100 µL of the test or standard solution at different concentrations. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the blank control, add 100 µL of methanol instead of the test/standard solution. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 b. Plot the percentage of scavenging activity against the concentration of the test compound/standard. c. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, from the dose-response curve.

Protocol 2: Cellular Nitric Oxide (NO) Production Assay in HUVECs

This protocol describes the measurement of NO production in Human Umbilical Vein Endothelial Cells (HUVECs) using the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • DAF-FM diacetate

  • Test Compound: this compound

  • Standard 1: 3-(3-hydroxyphenyl)propanoic acid (3-HPPA)

  • Standard 2: Bradykinin

  • Negative Control: L-NAME

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture: Culture HUVECs in endothelial cell growth medium in a 96-well black, clear-bottom plate until they reach 80-90% confluency.

  • Loading with DAF-FM diacetate: a. Wash the cells twice with warm PBS. b. Incubate the cells with 5 µM DAF-FM diacetate in serum-free medium for 30 minutes at 37°C in the dark.[7] c. Wash the cells twice with warm PBS to remove excess probe.

  • Compound Treatment: a. Add fresh serum-free medium containing various concentrations of the test compound or standards to the respective wells. b. For the negative control, pre-incubate cells with L-NAME (e.g., 100 µM) for 30 minutes before adding the test compound. c. Incubate the plate at 37°C for the desired time period (e.g., 30 minutes).

  • Fluorescence Measurement: a. Measure the fluorescence intensity of each well using a fluorescence microplate reader with excitation at ~495 nm and emission at ~515 nm.[8]

  • Data Analysis: a. Subtract the background fluorescence (from wells with cells but no DAF-FM). b. Normalize the fluorescence intensity to the cell number (if significant variations in cell density exist). c. Plot the fold increase in fluorescence (relative to the untreated control) against the concentration of the test compound/standard. d. Determine the EC50 value, which is the concentration of the compound that elicits a half-maximal response.

Comparative Data Analysis

The following tables present hypothetical but plausible data for this compound, benchmarked against the known standards.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µg/mL)
This compound 85.2 ± 5.6
3-(3-hydroxyphenyl)propanoic acid65.8 ± 4.1
Ascorbic Acid8.4 ± 0.7[5]

Table 2: eNOS-Mediated Nitric Oxide Production in HUVECs

CompoundEC50 (µM)
This compound 2.5 ± 0.3
3-(3-hydroxyphenyl)propanoic acid0.8 ± 0.1
Bradykinin0.01 ± 0.002
This compound + L-NAMENo significant increase

Interpretation of Results and Scientific Insights

The illustrative data presented above provides a framework for interpreting the potential biological activities of this compound.

  • Antioxidant Potential: The hypothetical IC50 value of 85.2 µg/mL for this compound in the DPPH assay suggests a moderate antioxidant capacity. While not as potent as the established antioxidant Ascorbic Acid (IC50 ~8.4 µg/mL), it demonstrates a greater radical scavenging ability than many synthetic compounds.[5] The presence of the electron-withdrawing iodine atom may influence the hydrogen-donating ability of the molecule, potentially explaining the difference in activity compared to its hydroxylated counterpart, 3-HPPA.

  • eNOS Activation and Vasoactive Potential: The hypothetical EC50 value of 2.5 µM for stimulating NO production in HUVECs indicates that this compound is a potential activator of eNOS. Although less potent than the endogenous activator Bradykinin and its structural analog 3-HPPA, this level of activity is significant and warrants further investigation. The lack of NO production in the presence of L-NAME strongly suggests that the observed effect is mediated through the nitric oxide synthase pathway.

The eNOS Activation Signaling Cascade: A Mechanistic Overview

The activation of eNOS is a complex process regulated by multiple signaling pathways. The diagram below illustrates a key pathway involving Akt phosphorylation, which is a common mechanism for eNOS activation by various stimuli.[9][10]

eNOS_activation_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor (e.g., B2 Receptor for Bradykinin) PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt (Active) Akt->pAkt eNOS eNOS pAkt->eNOS Phosphorylation (Ser1177) peNOS p-eNOS (Active) eNOS->peNOS L_Arginine L-Arginine peNOS->L_Arginine Catalysis NO Nitric Oxide (NO) L_Arginine->NO Vasodilation Vasodilation NO->Vasodilation

Caption: Simplified signaling pathway of eNOS activation via Akt phosphorylation.

Upon binding of an agonist like Bradykinin to its receptor, phosphatidylinositol 3-kinase (PI3K) is activated. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates the serine/threonine kinase Akt. Activated Akt (p-Akt) then phosphorylates eNOS at a key serine residue (Ser1177), leading to its activation and the subsequent production of nitric oxide from L-arginine.[2][9][10]

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial benchmarking of this compound. Based on our illustrative data, this compound exhibits moderate antioxidant activity and holds promise as a novel activator of endothelial nitric oxide synthase. The provided step-by-step protocols and comparative data analysis offer a clear path for researchers to validate these findings and further explore the therapeutic potential of this and other novel small molecules.

Future investigations should focus on:

  • Elucidating the precise mechanism of eNOS activation: Determining whether this compound acts directly on eNOS or through upstream signaling components.

  • In vivo studies: Assessing the compound's effects on blood pressure and vascular function in animal models.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

By following the principles of robust experimental design and comparative analysis outlined in this guide, the scientific community can effectively evaluate the potential of novel chemical entities and accelerate the journey from discovery to therapeutic application.

References

  • Dimmeler, S., Fleming, I., Fisslthaler, B., Hermann, C., Busse, R., & Zeiher, A. M. (1999). Activation of Nitric Oxide Synthase in Endothelial Cells by Akt-Dependent Phosphorylation.
  • Fulton, D., Gratton, J. P., McCabe, T. J., Fontana, J., Fujio, Y., Walsh, K., ... & Sessa, W. C. (1999). Regulation of endothelium-derived nitric oxide production by the protein kinase Akt.
  • Sachett, A., Gallas-Lopes, M., Conterato, G. M. M., & Herrmann, A. P. (2021). Antioxidant activity by DPPH assay: in vitro protocol.
  • Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European heart journal, 33(7), 829–837. [Link]
  • Papapetropoulos, A., García-Cardeña, G., Madri, J. A., & Sessa, W. C. (1997). Nitric oxide production contributes to the angiogenic properties of vascular endothelial growth factor in human endothelial cells.
  • ResearchGate. (2014). Does anyone have a protocol for measuring NO production in endothelial cells using DAF-2?.
  • Alves-Silva, J. M., Zuccolotto, V. M., & Chagas, J. R. (2016). Antioxidant Activity and Total Phenolic Content of Some Brazilian Species. Pharmaceutical Biology, 54(8), 1435-1440. [Link]
  • Papapetropoulos, A., García-Cardeña, G., Madri, J. A., & Sessa, W. C. (1997). Nitric oxide production contributes to the angiogenic properties of vascular endothelial growth factor in human endothelial cells.
  • ResearchGate. (2014). Does anyone have a protocol for measuring NO production in endothelial cells using DAF-2?.
  • Alves-Silva, J. M., Zuccolotto, V. M., & Chagas, J. R. (2016). Antioxidant Activity and Total Phenolic Content of Some Brazilian Species. Pharmaceutical Biology, 54(8), 1435-1440. [Link]
  • SBS Genetech. (n.d.). L-NAME (eNOS Inhibitor).
  • Dimmeler, S., Fleming, I., Fisslthaler, B., Hermann, C., Busse, R., & Zeiher, A. M. (1999). Activation of Nitric Oxide Synthase in Endothelial Cells by Akt-Dependent Phosphorylation.
  • Fulton, D., Gratton, J. P., McCabe, T. J., Fontana, J., Fujio, Y., Walsh, K., ... & Sessa, W. C. (1999). Regulation of endothelium-derived nitric oxide production by the protein kinase Akt.
  • Alves-Silva, J. M., Zuccolotto, V. M., & Chagas, J. R. (2016). Antioxidant Activity and Total Phenolic Content of Some Brazilian Species. Pharmaceutical Biology, 54(8), 1435-1440. [Link]
  • Papapetropoulos, A., García-Cardeña, G., Madri, J. A., & Sessa, W. C. (1997). Nitric oxide production contributes to the angiogenic properties of vascular endothelial growth factor in human endothelial cells.
  • ResearchGate. (2014). Does anyone have a protocol for measuring NO production in endothelial cells using DAF-2?.
  • Fleming, I., & Busse, R. (2003). Molecular mechanisms involved in the regulation of the endothelial nitric oxide synthase.
  • SBS Genetech. (n.d.). L-NAME (eNOS Inhibitor).
  • Sachett, A., Gallas-Lopes, M., Conterato, G. M. M., & Herrmann, A. P. (2021). Antioxidant activity by DPPH assay: in vitro protocol.
  • Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European heart journal, 33(7), 829–837. [Link]
  • Fleming, I., & Busse, R. (2003). Molecular mechanisms involved in the regulation of the endothelial nitric oxide synthase.
  • Venema, R. C. (2002). Post-translational mechanisms of endothelial nitric oxide synthase regulation by bradykinin. International Congress Series, 1235, 151-157. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Correlation of 3-(3-Iodophenyl)propanoic Acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the biological activity of 3-(3-iodophenyl)propanoic acid, a compound with limited direct characterization but potential therapeutic relevance based on its structural similarity to other biologically active molecules. We will explore potential applications in oncology and cardiovascular disease, drawing parallels from the well-documented activities of its structural analogs. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded approach to investigating its in vitro and in vivo effects.

Introduction: Unveiling the Potential of this compound

This compound is an intriguing molecule that has been noted for its accumulation in brain and muscle tissue. While it has been suggested as a potential agent for cancer diagnosis due to its tendency to accumulate in tumors, its therapeutic activities have not been extensively studied. The structural similarity to other compounds, notably 3-(3-hydroxyphenyl)propanoic acid (3-HPPA), a known metabolite of dietary flavonoids with established cardiovascular effects, suggests that this compound may possess a broader range of biological activities[1][2]. Furthermore, various derivatives of propanoic acid have demonstrated promising anticancer properties[3][4][5][6].

This guide will, therefore, propose a dual-pronged investigative approach to characterize the activity of this compound: one focusing on its potential as an anticancer agent and the other on its cardiovascular effects. We will provide detailed experimental protocols for both in vitro and in vivo studies, alongside a comparative analysis with established therapeutic agents.

Investigating Anticancer Potential

The rationale for exploring the anticancer activity of this compound is supported by the observed tumor accumulation and the known anticancer effects of other propanoic acid derivatives[3][4][5][6]. Our investigation will focus on non-small cell lung cancer as a representative model, with cisplatin, a standard chemotherapeutic, as a comparator.

In Vitro Assessment of Anticancer Activity

The initial step is to determine the cytotoxic effects of this compound on cancer cells in a controlled laboratory setting.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Human non-small cell lung cancer cells (A549) are cultured in an appropriate medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Serially dilute the compound in a cell culture medium to achieve a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Cisplatin will be used as a positive control. A vehicle control (medium with DMSO) and an untreated control will also be included. Replace the existing medium in the wells with the medium containing the test compounds.

  • Incubation: The treated cells are incubated for 24, 48, and 72 hours.

  • MTT Assay: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.

Data Presentation:

CompoundIC50 at 24h (µM)IC50 at 48h (µM)IC50 at 72h (µM)
This compound
Cisplatin

Causality and Trustworthiness: This assay is a standard and reliable method for assessing cell viability. The inclusion of a positive control (cisplatin) and vehicle control ensures the validity of the results. A time-course experiment helps to understand the kinetics of the cytotoxic effect.

Diagram: In Vitro Anticancer Workflow

G cluster_0 In Vitro Anticancer Evaluation A A549 Cell Culture B Seeding in 96-well Plates A->B C Treatment with this compound & Cisplatin B->C D Incubation (24, 48, 72h) C->D E MTT Assay D->E F Absorbance Reading E->F G IC50 Determination F->G

Caption: Workflow for in vitro anticancer activity assessment.

In Vivo Evaluation of Antitumor Efficacy

Positive in vitro results would warrant further investigation in a living organism to assess the compound's efficacy and safety.

Experimental Protocol: Xenograft Mouse Model

  • Animal Model: Athymic nude mice (4-6 weeks old) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: A549 cells are harvested and suspended in Matrigel. 1 x 10^6 cells are subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Mice are then randomly assigned to treatment groups (e.g., vehicle control, this compound at different doses, and cisplatin).

  • Treatment Administration: The test compound is administered (e.g., intraperitoneally or orally) according to a predetermined schedule (e.g., daily or every other day).

  • Monitoring: Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.

  • Tissue Collection: At the end of the study, tumors and major organs are harvested for histological analysis.

  • Analysis: Compare the tumor growth inhibition between the treated and control groups. Assess any signs of toxicity by monitoring body weight changes and performing histological examination of organs.

Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at EndpointTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Cisplatin

Causality and Trustworthiness: The xenograft model is a widely accepted preclinical model for evaluating antitumor efficacy. Randomization of animals and inclusion of a standard-of-care control (cisplatin) are crucial for the robustness of the study. Monitoring body weight and organ histology provides essential safety data.

Exploring Cardiovascular Effects

The structural similarity to 3-HPPA, a known vasodilator, provides a strong rationale for investigating the cardiovascular effects of this compound[1][2]. We will focus on its potential to induce vasodilation and its impact on blood pressure.

In Vitro Assessment of Vasodilatory Activity

This experiment will determine if this compound can relax pre-constricted blood vessels.

Experimental Protocol: Aortic Ring Assay

  • Tissue Preparation: Thoracic aortas are carefully dissected from rats, cleaned of adhering tissue, and cut into rings of approximately 3-4 mm in length.

  • Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension of 1.5 g for 60 minutes. They are then pre-contracted with a vasoconstrictor like phenylephrine or norepinephrine to achieve a stable contraction plateau.

  • Treatment: Cumulative concentrations of this compound (e.g., 1 nM to 100 µM) are added to the organ bath. The relaxation response is recorded. 3-HPPA can be used as a positive control.

  • Mechanism of Action (Optional): To investigate the involvement of the nitric oxide (NO) pathway, experiments can be repeated in the presence of an eNOS inhibitor like L-NAME[1].

  • Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.

Data Presentation:

CompoundEC50 for Vasodilation (µM)Maximal Relaxation (%)
This compound
3-(3-Hydroxyphenyl)propanoic acid (3-HPPA)

Diagram: Vasodilation Signaling Pathway

G cluster_1 Proposed Vasodilation Pathway A This compound B Endothelial Cell A->B C eNOS Activation B->C D Nitric Oxide (NO) Production C->D E Smooth Muscle Cell D->E F Guanylate Cyclase Activation E->F G Increased cGMP F->G H Vasodilation G->H

Caption: Proposed mechanism of vasodilation.

In Vivo Evaluation of Antihypertensive Effects

If this compound demonstrates potent in vitro vasodilation, its effect on blood pressure in a relevant animal model should be assessed.

Experimental Protocol: Spontaneously Hypertensive Rat (SHR) Model

  • Animal Model: Spontaneously hypertensive rats (SHRs) are a well-established model of essential hypertension. Age-matched Wistar-Kyoto (WKY) rats can serve as normotensive controls.

  • Blood Pressure Measurement: Baseline systolic and diastolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.

  • Treatment Administration: Rats are treated with this compound (at various doses) or a vehicle control via oral gavage or intraperitoneal injection. An established antihypertensive drug like captopril can be used as a positive control.

  • Monitoring: Blood pressure and heart rate are monitored at regular intervals after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Long-term Study (Optional): For chronic effects, the compound can be administered daily for several weeks, with weekly blood pressure measurements.

  • Analysis: Compare the changes in blood pressure and heart rate between the treated and control groups.

Data Presentation:

Treatment GroupMaximum Decrease in Systolic Blood Pressure (mmHg)Maximum Decrease in Diastolic Blood Pressure (mmHg)Effect on Heart Rate
Vehicle Control (SHR)
This compound (Low Dose)
This compound (High Dose)
Captopril
Vehicle Control (WKY)

In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a correlation between the in vitro and in vivo data.

  • For Anticancer Activity: A strong correlation would be observed if the in vitro IC50 values for cell viability translate to significant tumor growth inhibition in the in vivo xenograft model at achievable plasma concentrations.

  • For Cardiovascular Effects: A positive correlation would be demonstrated if the in vitro EC50 for vasodilation corresponds to a significant reduction in blood pressure in the in vivo hypertensive rat model.

Conclusion

This guide provides a structured and scientifically rigorous framework for the initial characterization of this compound's biological activities. By leveraging knowledge from its structural analogs, we have outlined a comprehensive plan to investigate its potential in both oncology and cardiovascular disease. The proposed in vitro and in vivo experiments, along with comparative analyses against established standards, will provide the necessary data to build a robust profile of this compound and determine its therapeutic potential.

References

  • PubChem. (n.d.). 3-(4-Iodophenyl)propanoic acid.
  • Alabed, A. A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC.
  • National Center for Biotechnology Information. (2010). 3-(4-Hydroxy-3-[125I]iodophenyl)propionate-exendin(9-39).
  • ResearchGate. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • Mickevicius, V., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC.
  • MDPI. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines.

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A Comparative Review of the Applications of Iodinated Organic Compounds: From Medical Diagnostics to Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Character of the Carbon-Iodine Bond

In the realm of organic chemistry, the halogen family offers a diverse toolkit for molecular design and functionality. Among them, iodine stands out. The carbon-iodine (C-I) bond, while the weakest of the carbon-halogen bonds, possesses a unique combination of properties that have led to its indispensable role in a multitude of scientific and technological applications.[1] With bond dissociation energies around 57.6 kcal/mol for a methyl iodide, the C-I bond is significantly more labile than its lighter counterparts (C-F: 115 kcal/mol, C-Cl: 83.7 kcal/mol, C-Br: 72.1 kcal/mol).[1] This inherent weakness makes the iodide an excellent leaving group, a characteristic heavily exploited in organic synthesis.[1]

However, to simply label the C-I bond as "weak" would be an oversimplification. The large atomic radius and high polarizability of iodine create a bond that is not only reactive but also capable of engaging in unique interactions, such as halogen bonding.[2] Furthermore, iodine's high atomic number (Z=53) makes it an effective attenuator of X-rays, a property that forms the bedrock of modern medical imaging.[3] This guide provides a comparative review of the diverse applications of iodinated organic compounds, delving into their use as medical contrast agents, versatile reagents in organic synthesis, key components in pharmaceuticals, and emerging players in materials science. We will explore the underlying chemical principles that govern their function and provide experimental insights into their practical application.

I. Medical Imaging: Illuminating the Human Body with Iodinated Contrast Media

The ability to visualize soft tissues and blood vessels with X-ray-based techniques like computed tomography (CT) is largely thanks to iodinated contrast media (ICM).[3] These compounds work by temporarily increasing the radiodensity of the areas where they are distributed, thereby enhancing the contrast in the resulting image.[3] The effectiveness and safety of ICM are critically dependent on their chemical structure, which dictates key properties such as osmolality, ionicity, and viscosity.

A Comparative Analysis of Iodinated Contrast Agents

The evolution of ICM has been driven by the need to improve patient tolerance and reduce adverse effects. The first generation of agents were ionic monomers with high osmolality, often 5 to 8 times that of blood, which were associated with a higher incidence of adverse reactions.[4] The development of non-ionic monomers and, subsequently, non-ionic dimers has led to agents with significantly lower osmolality, approaching that of blood (iso-osmolar), resulting in improved safety profiles.[5][6]

Class Example(s) Structure Osmolality (mOsm/kg H₂O) Viscosity (mPa·s at 37°C) Key Characteristics & Comparative Performance
Ionic Monomer (High Osmolality) Diatrizoate, IothalamateSingle tri-iodinated benzene ring with an ionic side chain~1500-2100~4-6High incidence of adverse effects, including pain, heat sensation, and allergic-like reactions.[6][7] Largely replaced by lower osmolality agents for intravascular use.
Non-ionic Monomer (Low Osmolality) Iohexol, Iopamidol, IoversolSingle tri-iodinated benzene ring with non-ionic, hydrophilic side chains~600-850~4-11Significantly better tolerated than high-osmolality agents.[5] The workhorses of modern CT imaging. Differences in nephrotoxicity between agents in this class have been debated, suggesting that factors beyond osmolality, such as molecular structure, may play a role.[4]
Ionic Dimer (Low Osmolality) IoxaglateTwo linked tri-iodinated benzene rings with one ionic group~600~7.5Lower osmolality than ionic monomers but still carries an ionic charge.
Non-ionic Dimer (Iso-osmolar) IodixanolTwo linked tri-iodinated benzene rings with non-ionic side chains~290 (iso-osmolar with blood)~11.8Theoretically the best-tolerated due to its iso-osmolality, which minimizes fluid shifts.[4] However, it has a higher viscosity, which can be a consideration for injection rates and may contribute to other effects.[4]
Experimental Workflow: Assessing the Radiopacity of a Novel Iodinated Polymer

The development of new, potentially safer or more targeted contrast agents is an active area of research. One approach involves incorporating iodine into biodegradable polymers for applications like tracking the in vivo fate of medical implants. The following protocol outlines a general procedure for synthesizing an iodinated polyester and comparing its X-ray attenuation to a non-iodinated control.

Protocol: Synthesis and X-ray Attenuation Measurement of an Iodinated Polyester

  • Monomer Synthesis:

    • Synthesize an iodinated monomer, for example, by modifying a standard lactide monomer with an iodine-containing group like 4-iodobenzyl.[8][9] The non-iodinated lactide will serve as the control.

  • Ring-Opening Polymerization (ROP):

    • In a dry reaction vessel under a nitrogen atmosphere, dissolve the iodinated monomer (or the control lactide) in anhydrous toluene.

    • Add a suitable initiator, such as lactic acid, and a catalyst, like tin(II) 2-ethylhexanoate.[8]

    • Heat the reaction to 120°C and stir for 24 hours.

    • Precipitate the polymer in a non-solvent like cold methanol, then collect and dry it under vacuum.

  • Characterization:

    • Confirm the structure of the resulting iodinated polyester (iPLA) and the control poly(lactic acid) (PLA) using ¹H NMR and FTIR spectroscopy.[8]

  • X-ray Attenuation Measurement:

    • Prepare solutions or solid films of known concentrations/thicknesses of both iPLA and PLA.

    • Using a CT scanner or a digital radiography system, acquire images of the samples.

    • Measure the X-ray attenuation in Hounsfield Units (HU).

    • Comparative Analysis: A significantly higher HU value for the iPLA compared to the PLA at the same concentration/thickness validates its enhanced radiopacity.[8][9] For instance, studies have shown that iodinated polyesters exhibit a marked increase in X-ray intensity compared to non-iodinated PLA.[8][9][10]

II. Organic Synthesis: The Workhorse of Carbon-Carbon Bond Formation and Oxidative Transformations

The lability of the C-I bond makes organoiodine compounds highly valuable reagents and intermediates in organic synthesis. Their applications range from classical nucleophilic substitutions to modern palladium-catalyzed cross-coupling reactions and the use of hypervalent iodine compounds as versatile oxidizing agents.

A. Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Look at Aryl Halides

Aryl iodides are often the preferred electrophiles in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. Their high reactivity stems from the ease of the oxidative addition step to the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-I Aryl-Pd(II)-I Aryl-Pd(II)(Ln)-I Oxidative_Addition->Aryl-Pd(II)-I Transmetalation Transmetalation Aryl-Pd(II)-I->Transmetalation R'-B(OR)₂ Base Aryl-Pd(II)-R Aryl-Pd(II)(Ln)-R' Transmetalation->Aryl-Pd(II)-R Reductive_Elimination Reductive Elimination Aryl-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration Aryl-R Aryl-R' Reductive_Elimination->Aryl-R

Aryl Halide (Ar-X) Relative Reactivity Advantages Disadvantages
Ar-I HighestHigh reactivity allows for milder reaction conditions (lower temperatures, less catalyst loading).[11]Higher cost and lower availability compared to chlorides and bromides.
Ar-Br IntermediateGood balance of reactivity and cost. Widely used in many applications.Often requires higher temperatures or more active catalysts than iodides.
Ar-Cl LowestLow cost and wide availability of starting materials.Generally the least reactive, often requiring specialized ligands and harsher conditions to achieve good yields.

Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling of Iodobenzene

This protocol describes a general, ligand-free approach for the Suzuki-Miyaura cross-coupling of iodobenzene with an arylboronic acid. The choice of iodobenzene as the starting material often allows for simpler reaction conditions.

  • Reagent Preparation:

    • In a round-bottom flask, combine iodobenzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).

    • Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 0.5-1 mol%).[12]

  • Reaction Setup:

    • Add the solvent system. A mixture of an organic solvent and water (e.g., dioxane/water or ethanol/water) is commonly used.[9][13]

    • If necessary, degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (often in the range of 60-100°C) and stir vigorously.[9][13]

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the iodobenzene is consumed.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the resulting biaryl product by column chromatography on silica gel.[12]

B. Hypervalent Iodine Reagents: Green and Selective Oxidants

Hypervalent iodine compounds, where the iodine atom has a formal oxidation state higher than +1, have emerged as powerful and environmentally benign oxidizing agents.[14][15] Reagents like Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX) are widely used for the selective oxidation of alcohols to aldehydes and ketones under mild conditions, avoiding the use of toxic heavy metal oxidants like chromium.[10][14]

Dess_Martin_Oxidation cluster_0 Ligand Exchange cluster_1 Reductive Elimination Alcohol R₂CHOH DMP Dess-Martin Periodinane Alcohol->DMP Intermediate Periodinane Ester DMP->Intermediate Carbonyl R₂C=O Intermediate->Carbonyl Iodane Reduced Iodane Intermediate->Iodane

Comparative Performance of Common Alcohol Oxidation Methods

Reagent/Method Oxidant Typical Conditions Advantages Disadvantages
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)CH₂Cl₂, room temperatureMild, high selectivity for 1° alcohols to aldehydes, neutral pH, easy workup.[4][8][10]DMP is shock-sensitive and potentially explosive, poor atom economy.[8]
Swern Oxidation Oxalyl chloride/DMSO, Et₃NCH₂Cl₂, -78°C to room temp.High yields, mild conditions, tolerates many functional groups.Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.
Chromium-Based Oxidations (e.g., PCC, PDC) Cr(VI) reagentsCH₂Cl₂, room temperatureEffective and reliable.Highly toxic and carcinogenic chromium waste.

Experimental Protocol: Oxidation of a Primary Alcohol using Dess-Martin Periodinane

  • Reaction Setup:

    • Dissolve the primary alcohol (1.0 equivalent) in dichloromethane (CH₂Cl₂) in a round-bottom flask.[8]

    • Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature with stirring.[8]

  • Reaction Monitoring:

    • Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours.

    • Monitor the disappearance of the starting material by TLC.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the excess DMP.

    • Stir the biphasic mixture vigorously until the organic layer is clear.

    • Separate the layers and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde. The product can be further purified by column chromatography if necessary.

III. Pharmaceuticals: The Essential Role of Iodine in Drug Design

Iodine is not only a crucial element for human health, primarily for the synthesis of thyroid hormones, but it is also incorporated into the structure of several important pharmaceuticals.[16] The presence of iodine can significantly influence a drug's pharmacokinetic and pharmacodynamic properties.

Amiodarone: An Iodinated Antiarrhythmic

Amiodarone is a potent antiarrhythmic drug that contains approximately 37% iodine by weight.[6] This high iodine content is integral to its therapeutic action but is also responsible for its most significant side effect: thyroid dysfunction. A standard 200 mg daily dose of amiodarone can release an amount of iodine that is over 100 times the normal daily requirement.[6]

Comparison of Amiodarone with a Non-Iodinated Alternative (Dronedarone)

Drug Iodine Content Primary Mechanism of Action Key Advantages Key Disadvantages
Amiodarone High (iodinated)Blocks multiple ion channels (K⁺, Na⁺, Ca²⁺)Highly effective for a broad range of arrhythmias.High incidence of thyroid dysfunction (both hypothyroidism and hyperthyroidism), pulmonary toxicity, and other side effects due to iodine load and long half-life.[17][18]
Dronedarone None (non-iodinated benzofuran derivative)Blocks multiple ion channels (similar to amiodarone)Developed to have a better safety profile than amiodarone, with a lower incidence of thyroid and pulmonary toxicity.Less effective than amiodarone for maintaining sinus rhythm in patients with atrial fibrillation. Contraindicated in patients with severe heart failure.

The development of dronedarone, a non-iodinated analog of amiodarone, was a direct attempt to retain the antiarrhythmic efficacy while eliminating the iodine-related side effects. While it has shown a better safety profile in terms of thyroid and lung toxicity, its reduced efficacy in certain patient populations highlights the complex role that the iodine atoms in amiodarone play, which may extend beyond simply causing side effects.

IV. Materials Science: An Emerging Frontier for Iodinated Compounds

The unique electronic and chemical properties of iodinated organic compounds are being increasingly explored in the field of materials science, particularly in the development of organic electronics and functional polymers.

Iodine as a Dopant in Conducting Polymers

Conducting polymers, such as polyaniline and polyacetylene, are intrinsically semiconductors or insulators. Their conductivity can be dramatically increased by a process called doping. Iodine has been shown to be an effective p-type dopant for many conducting polymers.[19] When iodine is introduced, it oxidizes the polymer backbone, creating positive charge carriers (polarons and bipolarons) that can move along the polymer chain, thereby increasing conductivity.[19]

For example, the conductivity of polyacetylene can be increased by over 10 orders of magnitude upon doping with iodine, reaching values comparable to some metals.[19] This doping process is a redox reaction where the polymer is oxidized and the iodine is reduced, typically to the triiodide ion (I₃⁻), which acts as the counter-ion.

Comparative Effect of Iodine Doping on Polyaniline Conductivity

Material Dopant Conductivity (S/cm)
Undoped PolyanilineNone~10⁻¹⁰
Iodine-doped PolyanilineIodine (I₂)Can reach up to ~10²
Iodinated Organic Semiconductors

The incorporation of iodine atoms into organic semiconductor molecules can influence their electronic properties, such as their energy levels (HOMO and LUMO) and charge transport characteristics.[20] This can be a useful strategy for tuning the performance of organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The high polarizability of iodine can enhance intermolecular interactions, which may facilitate charge hopping between molecules. However, the lability of the C-I bond can also be a concern for the long-term stability of such devices. Research in this area is ongoing, exploring the trade-offs between enhanced performance and operational stability.[7][21]

Conclusion

The applications of iodinated organic compounds are a testament to the profound impact that a single element can have on the properties and functions of organic molecules. From the life-saving clarity they provide in medical imaging to their indispensable role in the construction of complex organic molecules, these compounds are deeply woven into the fabric of modern science and technology. The unique reactivity of the carbon-iodine bond, once seen primarily as a tool for synthesis, is now being leveraged in more sophisticated ways in the design of new pharmaceuticals and advanced materials. As our understanding of the subtle interplay of electronic effects and intermolecular forces continues to grow, the scope for the innovative application of iodinated organic compounds is set to expand even further, promising new solutions to challenges in medicine, chemistry, and materials science.

References

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP).
  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation.
  • Wikipedia. Dess–Martin oxidation.
  • Organic Chemistry Portal. Dess-Martin Oxidation.
  • PubMed Central. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination.
  • ResearchGate. (PDF) A comprehensive review on medicinal applications of iodine.
  • Radiopaedia.org. Iodinated contrast media | Radiology Reference Article.
  • PubMed Central. Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis.
  • PubMed. Exploiting Unsaturated Carbon-Iodine Compounds for the Preparation of Carbon-Rich Materials.
  • Open Access Pub. Iodine | Journal of New Developments in Chemistry.
  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table.
  • iarjset. Conducting Polymers: Synthesis, Properties and Applications.
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  • PubMed Central. Electrical and Electrochemical Properties of Conducting Polymers.
  • Rose-Hulman. Suzuki Cross-coupling Reaction procedure.
  • ResearchGate. (PDF) Conducting Polymers: Synthesis, Properties and Applications.
  • ResearchGate. (PDF) Organic Semiconductors: Exploring Principles and Advancements in OPV and OLED - A Review.
  • PubMed Central. Conducting polymers: a comprehensive review on recent advances in synthesis, properties and applications.
  • Patsnap. Organic Semiconductors: New Advances, Apps, & Prospects.
  • ResearchGate. Physical properties of iodine-based semiconductors. | Download Table.
  • PubMed Central. AMIODARONE AND THYROID DYSFUNCTION.
  • Wikipedia. Organoiodine chemistry.
  • Amiodarone and thyroid dysfunction.
  • PubMed. Comparison of ionic and non-ionic contrast agents in cardiac catheterization: the effects of ventriculography and coronary arteriography on hemodynamics, electrocardiography, and serum creatinine.
  • How Radiology Works. Contrast Agents (Radiographic Contrast Agents And Iodinated Contrast Media).
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(3-iodophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3-(3-iodophenyl)propanoic acid (CAS No. 68034-75-3). As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the essential knowledge for maintaining a safe and compliant laboratory environment. This document is designed for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

The protocols herein are grounded in established safety principles and regulatory frameworks. The central logic is to treat this compound as a hazardous, halogenated organic waste, ensuring the safety of personnel and the protection of our environment.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards of this compound is the foundation of its safe management. While comprehensive toxicological data for this specific compound is not widely available, its classification as an irritant and its identity as an organo-iodine compound dictate a cautious approach.[1] Structurally similar compounds are known to cause skin, eye, and respiratory irritation.[2][3]

Core Principle: The presence of a carbon-iodine bond classifies this molecule as a halogenated organic compound .[4] This is the single most important factor determining its disposal pathway, as improper incineration can release iodine or form corrosive byproducts like hydrogen iodide, requiring specialized treatment facilities.[5]

Personal Protective Equipment (PPE) Protocol: Before handling the compound, ensure the following PPE is correctly worn. This establishes the first layer of defense against accidental exposure.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses or goggles.Protects against splashes or airborne dust particles causing eye irritation.[2]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact, mitigating the risk of skin irritation.[2]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.Avoids the formation and inhalation of dust or aerosols.[6][7]

Waste Characterization and Segregation: A Self-Validating System

Proper segregation is a critical control point in the waste management process. Mixing incompatible waste streams can lead to dangerous chemical reactions or result in costly and complex disposal procedures.

The Golden Rule of Segregation: Waste containing this compound must always be collected in a designated Halogenated Organic Waste container.[4]

Do NOT Mix With:

  • Non-Halogenated Organic Waste: Solvents like acetone, ethanol, or hexane.

  • Aqueous Waste: Acidic or basic solutions.

  • Oxidizers: Such as bleach or hydrogen peroxide. Mixing iodine-containing solutions with bleach can create toxic fumes.[8]

  • Solid Waste: General laboratory trash.

This strict segregation ensures that the waste stream is correctly identified for transport and final treatment at a licensed hazardous waste facility capable of handling halogenated compounds.[9]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow from waste generation to final handoff for disposal.

Step 1: Waste Collection

  • Solid Waste: Collect unadulterated this compound, contaminated weigh boats, and contaminated gloves or wipes directly in the designated hazardous waste container.

  • Solution Waste: If the compound is dissolved in a solvent, the entire solution must be treated as halogenated waste. For example, a solution in dichloromethane (a halogenated solvent) or ethanol (a non-halogenated solvent) would both be disposed of as halogenated waste because the solute itself is halogenated.

Step 2: Container Selection and Labeling

  • Select a Compatible Container: Use a clean, sealable, and chemically compatible container provided by your institution's Environmental Health & Safety (EHS) department. High-density polyethylene (HDPE) carboys are common.

  • Label Correctly and Completely: Affix a hazardous waste tag to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • List all other components and their approximate percentages (e.g., "Methanol, ~90%").

    • The relevant hazard characteristics (e.g., "Irritant").

Step 3: Safe Storage in a Satellite Accumulation Area (SAA)

  • Secure the Container: Keep the waste container tightly sealed when not in use to prevent leakage or the release of vapors.[2]

  • Designated Storage: Store the container in a designated SAA, which should be located at or near the point of waste generation. The SAA must be under the control of the laboratory personnel.

  • Secondary Containment: Place the container in a secondary containment bin to mitigate the impact of any potential leaks.

Step 4: Arranging for Disposal

  • Contact EHS: Once the container is full or you are discontinuing the research, contact your institution's EHS department to schedule a waste pickup.

  • Do Not Move: Do not transport the hazardous waste yourself. Trained EHS professionals will handle the collection and consolidation for shipment to a licensed disposal facility.[9][10]

Emergency Procedures for Spills

In the event of an accidental release, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small, manageable spill of solid material, proceed if you are trained and equipped to do so. For large spills, evacuate the area and contact EHS immediately.

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Contain and Clean: Gently cover the solid spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it into the designated halogenated organic waste container.[2] Avoid raising dust.

  • Decontaminate: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, as per your institution's policy.

Disposal Workflow Visualization

The following diagram outlines the decision-making process and logical flow for the proper disposal of this compound waste.

G cluster_lab Laboratory Operations cluster_ehs EHS & Facility Operations A Waste Generation (e.g., unused solid, contaminated materials, experimental solutions) B Characterize Waste: Contains this compound? A->B C Classify as HALOGENATED ORGANIC WASTE B->C Yes D Select & Label Approved Hazardous Waste Container C->D E Store Securely in Satellite Accumulation Area (SAA) D->E F Request Pickup from Environmental Health & Safety (EHS) E->F G EHS Collection & Consolidation F->G H Transport to Licensed Hazardous Waste Facility G->H I Final Disposal (e.g., High-Temperature Incineration with Acid Gas Scrubbing) H->I

Caption: Logical workflow for the disposal of this compound waste.

By adhering to this structured and logically sound disposal guide, you contribute directly to a culture of safety and environmental stewardship within the scientific community. Always consult your institution's specific EHS policies, as they are the final authority for waste management at your facility.

References

  • ChemicalBook. (2022). 3-(3-IODOPHENYL)PROPIONIC ACID - Safety Data Sheet.
  • Guidechem. (n.d.). 3-(3-IODOPHENYL)PROPIONIC ACID (CAS No. 68034-75-3) SDS.
  • AK Scientific, Inc. (n.d.). (3S)-3-Amino-3-(4-iodophenyl)propanoic acid Safety Data Sheet.
  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation.
  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Iodine.
  • Reddit. (2021). How to store / dispose of Iodine crystals?.
  • BLD Pharmatech. (n.d.). Safety Data Sheet for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxy-3-iodophenyl)propanoic acid.
  • Case Western Reserve University. (2023). Environmental Health and Safety Disposal of Iodine.
  • PubChem. (n.d.). 3-(4-Iodophenyl)propanoic acid.

Sources

Personal protective equipment for handling 3-(3-iodophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 3-(3-iodophenyl)propanoic Acid

As a Senior Application Scientist, my priority is to empower you with the knowledge to handle chemical reagents not just effectively, but with the highest degree of safety. This guide moves beyond a simple checklist, providing a deep, procedural framework for the safe handling of this compound. Our goal is to build a self-validating system of safety in your laboratory, where every step is understood, and every risk is mitigated.

Immediate Safety Profile: Understanding the Reagent

This compound (CAS No. 68034-75-3) is a solid organic acid containing iodine. While comprehensive toxicological data is limited, it is classified as an irritant[1]. The primary risks stem from its irritant nature and its physical form as a powder.

  • Primary Hazards :

    • Eye Irritation : Direct contact can cause irritation.

    • Skin Irritation : Prolonged or repeated contact may cause skin irritation[2].

    • Respiratory Tract Irritation : Inhalation of dust can irritate the respiratory system.

  • Chemical Family Hazards :

    • Organic Acid : Possesses corrosive properties typical of acids, though generally weaker than mineral acids.

    • Halogenated Organic : Upon combustion or decomposition, it can release hazardous substances like hydrogen iodide and carbon oxides[3]. It also requires specific waste disposal protocols[4][5].

Core Personal Protective Equipment (PPE) Directive

The selection of PPE is not a matter of routine, but a direct response to a risk assessment. The causality is simple: we create barriers to prevent the chemical from reaching sensitive tissues. For this compound, the barriers must account for both solid particulate and potential splash hazards when in solution.

Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glassesNitrile glovesStandard lab coatNot typically required
Weighing & Transfer (Solid) Chemical splash gogglesNitrile glovesStandard lab coatRequired: Use in a chemical fume hood or ventilated enclosure[2].
Preparing Solutions Chemical splash gogglesNitrile glovesStandard lab coatRequired: Use in a chemical fume hood.
Handling Large Quantities (>50g) or Splash Risk Goggles and a full-face shield[6]Heavy-duty nitrile or butyl rubber gloves[6]Chemical-resistant apron over a lab coatRequired: Use in a chemical fume hood.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apron[7]Use in a well-ventilated area. Respirator may be required for large spills[6].

Causality of Choices:

  • Goggles over Safety Glasses : Standard safety glasses do not protect from splashes, sprays, or fine dust from the top, bottom, and sides. Chemical splash goggles provide a seal around the eyes, offering superior protection, which is critical when handling irritants or preparing solutions[2].

  • Nitrile Gloves : Nitrile provides a robust barrier against a wide array of chemicals, including many organic acids[6][8][9]. Always inspect gloves for tears or punctures before use[10]. For prolonged work or handling concentrated solutions, consult the glove manufacturer’s chemical resistance guide.

  • Lab Coat : A lab coat is the minimum body protection required to prevent incidental contact with skin and contamination of personal clothing[11].

  • Engineering Controls (Fume Hood) : The primary defense against inhaling hazardous dust is not a mask, but an engineering control. A chemical fume hood captures dust at the source, preventing it from entering the researcher's breathing zone[2][12].

Operational Protocol: Weighing and Solution Preparation

This protocol establishes a self-validating workflow. Each step is designed to minimize exposure and ensure containment.

Objective : To accurately weigh 5 grams of solid this compound and prepare a 0.1 M solution in a suitable solvent.

Step 1: Preparation and Pre-flight Check

  • Verify Engineering Controls : Confirm that the chemical fume hood has a valid inspection sticker and that the airflow monitor indicates normal operation.

  • Assemble Materials : Place an analytical balance, weigh paper, spatula, beaker, and the selected solvent inside the fume hood.

  • Don PPE : Put on a lab coat, chemical splash goggles, and nitrile gloves as specified in the table above.

Step 2: Weighing the Solid

  • Tare the Balance : Place a piece of weigh paper on the balance and press "tare" or "zero."

  • Dispense Carefully : Open the reagent container. Using a clean spatula, carefully transfer the solid from the container to the weigh paper. Avoid creating airborne dust by moving slowly and keeping the spatula low.

  • Seal Promptly : Once the desired mass is obtained, securely close the main reagent container. This minimizes exposure to air and moisture.

Step 3: Preparing the Solution

  • Transfer the Solid : Carefully pick up the weigh paper and pour the solid into the appropriately sized beaker.

  • Add Solvent : Slowly add the solvent to the beaker, aiming the stream at the inner wall of the beaker to avoid splashing.

  • Dissolve : Place a magnetic stir bar in the beaker and set it on a stir plate to dissolve the solid. Do not heat the solution unless the protocol specifically requires it, as this can increase the vapor pressure of the solvent and the reagent.

  • Labeling : Once dissolved, immediately label the beaker with the reagent name, concentration, date, and your initials[13].

Step 4: Decontamination and Doffing PPE

  • Clean Equipment : Clean the spatula and any other contaminated reusable equipment.

  • Dispose of Waste : Discard the used weigh paper and any contaminated gloves into the designated "Halogenated Organic Solid Waste" container.

  • Clean Work Area : Wipe down the surface of the balance and the fume hood sash with an appropriate cleaning agent.

  • Doff PPE : Remove PPE in the correct order: gloves first, then lab coat, and finally goggles.

  • Wash Hands : Immediately wash your hands thoroughly with soap and water[11].

Emergency & Disposal Plans

Spill Response:

  • Small Spill (Solid) : If a small amount of solid is spilled inside the fume hood, carefully sweep it up with a brush and dustpan, avoiding dust generation[2]. Place the collected material in the halogenated waste container.

  • Large Spill or Spill Outside Hood : Evacuate the immediate area[2]. Alert others and your laboratory supervisor. Prevent access to the area. If the material is flammable, turn off ignition sources[2]. Follow your institution's specific emergency procedures for chemical spills.

First Aid:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][12].

  • Skin Contact : Remove contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention[3].

  • Inhalation : Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician[3].

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and never give anything by mouth to an unconscious person. Seek immediate medical attention[3].

Disposal Plan: this compound is a halogenated organic compound. It must never be disposed of down the drain or in the regular trash.

  • Segregate Waste : All solid waste (contaminated weigh paper, gloves, etc.) and unused reagent must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[4][5]

  • Waste Streams : Keep halogenated waste separate from non-halogenated organic waste. This is crucial for proper disposal by environmental health and safety personnel and often impacts disposal costs[14][15].

  • Labeling : Ensure the waste container is labeled with the words "Hazardous Waste," the full chemical name, and the approximate quantities[15].

Visualized Workflow

The following diagram illustrates the logical flow for safely handling this compound, from acquisition to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase cluster_emergency Contingency A Receive & Log Reagent B Review SDS & Protocol A->B C Verify Fume Hood Operation B->C D Don Required PPE (Goggles, Gloves, Lab Coat) C->D E Weigh Solid Reagent D->E F Prepare Solution E->F L Spill or Exposure Event E->L G Perform Experiment F->G F->L H Segregate Halogenated Waste G->H G->L I Decontaminate Workspace & Equipment H->I J Doff PPE I->J K Wash Hands Thoroughly J->K M Execute Emergency Protocol (First Aid, Spill Cleanup) L->M M->H

Caption: Workflow for Safe Handling of this compound.

References

  • 3-(3-IODOPHENYL)
  • Irritant Chemicals. University of Michigan-Dearborn.
  • 3-(3-IODOPHENYL)PROPIONIC ACID (CAS No. 68034-75-3) SDS. Guidechem.
  • Personal Protective Equipment. Miami University.
  • Hazardous Waste Segreg
  • Halogenated Organic Liquids - Standard Oper
  • What PPE Should You Wear When Handling Acid 2026?. LeelineWork.
  • Organic Solvents. Cornell EHS.
  • 3-(3-Iodophenyl)propionic acid.
  • Personal Protective Equipment. Environmental Health & Safety Services.
  • Halogenated Solvents in Laboratories.
  • Safety equipment, PPE, for handling acids. Quicktest.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Unknown Source.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Lab Safety Rules and Guidelines. University of California, Riverside.
  • Safe Lab Reagent Storage Guide | Best Practices 2025.

Sources

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